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  • Product: (4-Chloro-3-propoxyphenyl)boronic acid
  • CAS: 681292-77-3

Core Science & Biosynthesis

Foundational

(4-Chloro-3-propoxyphenyl)boronic Acid: A Technical Guide for Synthetic and Medicinal Chemists

Absence of a registered CAS number for (4-Chloro-3-propoxyphenyl)boronic acid suggests its status as a novel or less-common research compound. This guide, therefore, provides a comprehensive technical overview based on e...

Author: BenchChem Technical Support Team. Date: February 2026

Absence of a registered CAS number for (4-Chloro-3-propoxyphenyl)boronic acid suggests its status as a novel or less-common research compound. This guide, therefore, provides a comprehensive technical overview based on established principles of organic synthesis and medicinal chemistry, drawing parallels with structurally analogous chloro- and alkoxy-substituted phenylboronic acids.

Introduction: The Versatility of Arylboronic Acids in Modern Drug Discovery

Arylboronic acids are indispensable tools in contemporary organic synthesis, primarily owing to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs).[2] The boronic acid functional group, with its unique electronic properties, offers a stable, yet reactive, handle for the facile introduction of aryl moieties.

The incorporation of a boronic acid group can significantly enhance the pharmacological properties of a drug candidate. For instance, the replacement of an aldehyde with a boronic acid in peptide inhibitors of the proteasome led to increased potency and improved pharmacokinetic profiles, culminating in the development of the anticancer drug bortezomib.[3] Boron-containing compounds are a growing class of therapeutic agents, with several FDA-approved drugs and many more in clinical trials, highlighting the importance of novel boronic acid building blocks.[4]

(4-Chloro-3-propoxyphenyl)boronic acid, with its specific substitution pattern, presents a unique scaffold for medicinal chemistry exploration. The 4-chloro substituent can serve as a metabolic blocker or a point for further functionalization, while the 3-propoxy group can influence solubility, lipophilicity, and receptor-binding interactions.

Synthesis and Purification of (4-Chloro-3-propoxyphenyl)boronic Acid

The synthesis of arylboronic acids is a well-established field, with several robust methods available. For a chloro- and alkoxy-substituted phenylboronic acid like the target compound, two primary synthetic routes are most applicable: the Grignard reaction and organolithium chemistry.

Synthetic Pathway via Grignard Reaction

A common and cost-effective method for preparing arylboronic acids involves the formation of a Grignard reagent from an aryl halide, followed by quenching with a trialkyl borate.[5]

Experimental Protocol: Synthesis via Grignard Reaction

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In a separate flask, dissolve 1-chloro-2-propoxy-4-bromobenzene (the precursor aryl halide) in an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether.

    • Slowly add the aryl halide solution to the magnesium turnings with vigorous stirring. The reaction is exothermic and may require external cooling to maintain a gentle reflux.

    • Continue stirring until the magnesium is consumed, indicating the formation of the Grignard reagent, (4-chloro-3-propoxyphenyl)magnesium bromide.

  • Borylation:

    • Cool the Grignard reagent solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

    • In a separate flask, dissolve a trialkyl borate, such as trimethyl borate or triisopropyl borate, in anhydrous THF.

    • Slowly add the trialkyl borate solution to the cold Grignard reagent with efficient stirring. Maintaining a low temperature is crucial to prevent over-addition to the boron center.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Hydrolysis and Work-up:

    • Carefully quench the reaction by slowly adding an acidic aqueous solution (e.g., dilute hydrochloric acid or sulfuric acid) while cooling the flask in an ice bath.

    • Stir the biphasic mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the boronate ester.

    • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude (4-Chloro-3-propoxyphenyl)boronic acid.

Synthetic Pathway via Organolithium Chemistry

Experimental Protocol: Synthesis via Organolithium Chemistry

  • Lithiation:

    • Dissolve the starting material, 1-chloro-2-propoxybenzene, in an anhydrous aprotic solvent like THF or diethyl ether in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add a solution of a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium, to the cooled solution. The choice of base and reaction time will depend on the acidity of the protons on the aromatic ring.

    • Stir the reaction at low temperature for the appropriate time to allow for complete lithiation.

  • Borylation and Work-up:

    • The borylation and subsequent hydrolysis steps are analogous to those described in the Grignard reaction protocol (steps 2 and 3).

Purification of Arylboronic Acids

Crude arylboronic acids often contain boroxines (anhydrides formed by the dehydration of three boronic acid molecules). Recrystallization is a common and effective method for purification.[7]

Experimental Protocol: Recrystallization

  • Suspend the crude (4-Chloro-3-propoxyphenyl)boronic acid in a suitable solvent system, often a mixture of an organic solvent and water.

  • Heat the suspension with stirring until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Diagram of Synthetic Workflow

SynthesisWorkflow ArylHalide 1-Chloro-2-propoxy-4-bromobenzene Grignard Grignard Reagent Formation (Mg, THF) ArylHalide->Grignard GrignardIntermediate (4-Chloro-3-propoxyphenyl)magnesium bromide Grignard->GrignardIntermediate Borylation Borylation (B(OR)3, -78 °C) GrignardIntermediate->Borylation BoronateEster Boronate Ester Intermediate Borylation->BoronateEster Hydrolysis Acidic Hydrolysis BoronateEster->Hydrolysis CrudeProduct Crude Product Hydrolysis->CrudeProduct Purification Recrystallization CrudeProduct->Purification FinalProduct (4-Chloro-3-propoxyphenyl)boronic acid Purification->FinalProduct

Caption: General workflow for the synthesis of (4-Chloro-3-propoxyphenyl)boronic acid via the Grignard reaction.

Physicochemical Properties and Characterization

While experimental data for (4-Chloro-3-propoxyphenyl)boronic acid is not available, its properties can be predicted based on analogous compounds.

Table 1: Predicted and Comparative Physicochemical Properties

Property(4-Chloro-3-propoxyphenyl)boronic acid (Predicted)4-Chlorophenylboronic acid[8][9]Phenylboronic acid[10]
Molecular Formula C₉H₁₂BClO₃C₆H₆BClO₂C₆H₇BO₂
Molecular Weight 214.45 g/mol 156.37 g/mol 121.93 g/mol
Appearance White to off-white solidWhite to off-white crystalline powderWhite to yellow powder
Melting Point (°C) Expected to be lower than 4-chlorophenylboronic acid due to the flexible propoxy group218-219216
Solubility Soluble in organic solvents (DMSO, THF, methanol), sparingly soluble in waterSoluble in DMSO, certain solubility in waterSoluble in diethyl ether, ethanol; 10 g/L in water (20 °C)

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The characteristic chemical shifts of the aromatic protons and carbons, as well as the propoxy group, will provide definitive structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the boronic acid, C-Cl stretch, and C-O-C stretch of the ether.

Key Applications in Organic Synthesis: The Suzuki-Miyaura Coupling Reaction

The premier application of (4-Chloro-3-propoxyphenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures.[11] This reaction is widely used in the pharmaceutical industry for the synthesis of complex molecules.[12]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (the coupling partner for the boronic acid) to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[13]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Reaction Setup:

    • To a reaction vessel, add the aryl halide (1.0 eq.), (4-Chloro-3-propoxyphenyl)boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

    • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

    • Degas the reaction mixture by bubbling an inert gas through it or by the freeze-pump-thaw method to remove oxygen, which can deactivate the catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.

    • Separate the layers and extract the aqueous phase with the organic solvent.

    • Combine the organic layers, wash with brine, dry, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Role in Drug Development and Medicinal Chemistry

The (4-Chloro-3-propoxyphenyl)boronic acid scaffold is of significant interest to medicinal chemists for several reasons:

  • Structural Diversity: It serves as a versatile building block for generating libraries of compounds for high-throughput screening.[2]

  • Modulation of Physicochemical Properties: The chloro and propoxy substituents can be strategically employed to fine-tune properties such as lipophilicity (logP), metabolic stability, and protein-ligand interactions.

  • Bioisosteric Replacement: The boronic acid moiety itself can act as a bioisostere for other functional groups, such as carboxylic acids, and can form reversible covalent bonds with serine proteases or other enzymes.[3]

Safety and Handling

Substituted phenylboronic acids should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. They are typically crystalline solids and should be handled in a well-ventilated area or a fume hood. While specific toxicity data for (4-Chloro-3-propoxyphenyl)boronic acid is unavailable, related compounds like 4-chlorophenylboronic acid are known to be harmful if swallowed or in contact with skin.[14]

Conclusion

(4-Chloro-3-propoxyphenyl)boronic acid, while not a cataloged compound with a designated CAS number, represents a valuable, synthetically accessible building block for researchers in drug discovery and materials science. Its preparation relies on standard organometallic methodologies, and its utility is primarily demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction. The unique substitution pattern offers opportunities for the synthesis of novel chemical entities with potentially valuable biological activities. This guide provides a foundational understanding for the synthesis, characterization, and application of this and related substituted phenylboronic acids.

References

  • US8822730B2, Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids,
  • US6576789B1, Process for the preparation of substituted phenylboronic acids,
  • PubChem, 4-Chlorophenylboronic acid, [Link]

  • Organic Syntheses, Procedure for the recrystallization of 4-chlorophenylboronic acid, [Link]

  • ACS Publications, The Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids, [Link]

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  • ResearchGate, Synthesis of α-Chloroboronic Esters via Photoredox-Catalyzed Chloro-Alkoxycarbonylation of Vinyl Boronic Esters, [Link]

  • WIPO Patentscope, Preparation method of 4-chlorophenylboronic acid, [Link]

  • PMC, An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles, [Link]

  • Wikipedia, Phenylboronic acid, [Link]

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  • PMC, Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts, [Link]

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  • Google Patents, A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield,
  • ACS Publications, Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding, [Link]

  • Organic Chemistry Portal, Alkylboronic acid or boronate synthesis, [Link]

  • ResearchGate, Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine, [Link]

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Sources

Exploratory

An In-depth Technical Guide to (4-Chloro-3-alkoxyphenyl)boronic Acids: A Case Study of (4-Chloro-3-methoxyphenyl)boronic acid

Introduction Substituted phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] These versatile reagents have enabled the construction of complex biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] Among this important class of compounds, (4-Chloro-3-alkoxyphenyl)boronic acids offer a unique combination of electronic and steric properties, making them valuable building blocks in medicinal chemistry and drug discovery. The presence of a halogen at the 4-position provides a handle for further functionalization, while the alkoxy group at the 3-position can influence solubility, metabolic stability, and target engagement of the final molecule.[4]

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, characterization, and applications of (4-Chloro-3-methoxyphenyl)boronic acid, serving as a valuable resource for researchers and scientists in the field of drug development and organic synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives. The key physical properties of (4-Chloro-3-methoxyphenyl)boronic acid are summarized in the table below.

PropertyValueSource
CAS Number 89694-47-3[5]
Molecular Formula C₇H₈BClO₃[5]
Molecular Weight 186.4 g/mol [5]
Appearance White to off-white crystalline powder[5]
Melting Point 151 °C[5]
Solubility Soluble in organic solvents such as ethanol and dimethyl ether; slightly soluble in water.[6] Phenylboronic acids, in general, exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.
pKa The pKa of a boronic acid is typically around 9, but in aqueous solutions, they can form tetrahedral boronate complexes with a pKa of approximately 7.[1] The equilibrium between the neutral trigonal form and the anionic tetrahedral form is pH-dependent.[3]

Synthesis of (4-Chloro-3-methoxyphenyl)boronic acid: A Generalized Approach

Arylboronic acids are commonly synthesized through the reaction of an organometallic reagent (either a Grignard or organolithium species) with a trialkyl borate, followed by acidic workup. A plausible synthetic route for (4-Chloro-3-methoxyphenyl)boronic acid, starting from 4-chloro-3-methoxyaniline, is outlined below. This method is a modification of well-established procedures for the synthesis of arylboronic acids.[7]

Synthetic Workflow

Synthesis_Workflow start 4-Chloro-3-methoxyaniline diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization sandmeyer Sandmeyer-type Reaction (KI) diazotization->sandmeyer iodide 1-Chloro-4-iodo-2-methoxybenzene sandmeyer->iodide grignard_formation Grignard Formation (Mg, THF) iodide->grignard_formation grignard (4-Chloro-3-methoxyphenyl)magnesium iodide grignard_formation->grignard borylation Borylation (B(OMe)₃, -78 °C) grignard->borylation boronate_ester Boronate Ester Intermediate borylation->boronate_ester hydrolysis Acidic Hydrolysis (HCl) boronate_ester->hydrolysis product (4-Chloro-3-methoxyphenyl)boronic acid hydrolysis->product

Caption: Proposed synthetic workflow for (4-Chloro-3-methoxyphenyl)boronic acid.

Experimental Protocol: A Representative Procedure

Step 1: Synthesis of 1-Chloro-4-iodo-2-methoxybenzene

  • To a stirred solution of 4-chloro-3-methoxyaniline in a suitable acidic medium (e.g., aqueous HCl), a solution of sodium nitrite in water is added dropwise at 0-5 °C.

  • The resulting diazonium salt solution is then added portion-wise to a solution of potassium iodide in water.

  • The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

  • The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with aqueous sodium thiosulfate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1-chloro-4-iodo-2-methoxybenzene.

Step 2: Synthesis of (4-Chloro-3-methoxyphenyl)boronic acid

  • To a flask containing magnesium turnings and a crystal of iodine under an inert atmosphere (e.g., argon), a solution of 1-chloro-4-iodo-2-methoxybenzene in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent formation is complete, the solution is cooled to -78 °C.

  • A solution of trimethyl borate in anhydrous THF is added dropwise to the Grignard reagent, and the reaction mixture is stirred at -78 °C for several hours.

  • The reaction is then allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of aqueous hydrochloric acid.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization to afford (4-Chloro-3-methoxyphenyl)boronic acid.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized boronic acid. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of boronic acids. However, it is important to note that boronic acids have a propensity to form cyclic anhydride trimers, known as boroxines, which can lead to complex and sometimes uninterpretable NMR spectra.[8]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methoxy group protons. The B(OH)₂ protons are often broad and may exchange with residual water in the NMR solvent, sometimes rendering them unobservable.[8]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

  • ¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boronic acids. The chemical shift of the boron atom can provide information about its coordination state (trigonal vs. tetrahedral).[9][10]

Expert Insight: To overcome the issue of boroxine formation and obtain a clean NMR spectrum, it is often recommended to run the NMR in a deuterated alcohol solvent such as methanol-d₄. The alcohol will break up the boroxine trimer, resulting in a spectrum of the monomeric boronic acid.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Key vibrational bands to look for include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹.

  • B-O stretching: A strong band typically observed in the region of 1300-1400 cm⁻¹.

  • C-O stretching (ether): A band in the region of 1000-1300 cm⁻¹.

  • C-Cl stretching: A band in the region of 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. Electrospray ionization (ESI) is a commonly used technique for the analysis of boronic acids.[11][12]

Stability and Solubility Considerations

The stability and solubility of boronic acids are critical factors in their handling, storage, and application.

  • Stability: Arylboronic acids are generally stable solids that can be stored at room temperature.[5] However, they are susceptible to dehydration to form boroxines, especially upon heating.[13] They can also undergo protodeboronation (cleavage of the C-B bond) under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures.[14]

  • Solubility: As mentioned earlier, (4-Chloro-3-methoxyphenyl)boronic acid is soluble in many common organic solvents but has limited solubility in water.[6] The solubility of boronic acids can be influenced by the pH of the aqueous solution due to the equilibrium between the neutral and anionic forms.[3] The presence of the methoxy group in the target molecule is expected to confer slightly better solubility in organic solvents compared to the unsubstituted phenylboronic acid.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of (4-Chloro-3-methoxyphenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction to synthesize substituted biaryl compounds.[2][5]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X-L₂ Ar-Pd(II)-X-L₂ Pd(0)L₂->Ar-Pd(II)-X-L₂ Oxidative Addition (Ar'-X) Ar-Pd(II)-OR'-L₂ Ar-Pd(II)-OR'-L₂ Ar-Pd(II)-X-L₂->Ar-Pd(II)-OR'-L₂ Base Ar-B(OH)₂ (4-Chloro-3-methoxyphenyl)boronic acid Ar-Pd(II)-OR'-L₂->Ar-B(OH)₂ Transmetalation Ar-Ar' Biaryl Product Ar-B(OH)₂->Ar-Ar' Transmetalation Ar-Ar'->Pd(0)L₂ Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure
  • To a reaction vessel, add the aryl halide, (4-Chloro-3-methoxyphenyl)boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent or solvent mixture (e.g., toluene/ethanol/water or dioxane/water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Role in Drug Discovery and Development

The boronic acid moiety is a unique pharmacophore that can act as a transition-state analog inhibitor of serine proteases.[1] The boron atom can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes. This property has been successfully exploited in the development of several FDA-approved drugs, including the proteasome inhibitor bortezomib (Velcade®) for the treatment of multiple myeloma.[3]

The (4-Chloro-3-methoxyphenyl)boronic acid scaffold can be incorporated into drug candidates to:

  • Serve as a key building block: For the synthesis of more complex molecules via Suzuki-Miyaura coupling.

  • Act as a warhead: To target the active site of enzymes, particularly serine proteases.

  • Modulate pharmacokinetic properties: The chloro and methoxy substituents can influence the lipophilicity, metabolic stability, and overall drug-like properties of a molecule.

Conclusion

(4-Chloro-3-methoxyphenyl)boronic acid is a valuable and versatile building block in organic synthesis and medicinal chemistry. While specific data for the 3-propoxy analog is limited, the information presented in this guide for the 3-methoxy derivative provides a solid foundation for researchers working with this class of compounds. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its successful application in the development of novel therapeutics and advanced materials. The continued exploration of substituted phenylboronic acids is expected to yield new and innovative solutions to challenges in drug discovery and beyond.

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  • ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved January 26, 2026, from [Link]

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  • Scott, J. S., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1292. Available at: [Link]

  • Zhang, X., et al. (2018). Boronic Acid: A Novel Pharmacophore Targeting Src Homology 2 (SH2) Domain of STAT3. Journal of Medicinal Chemistry, 61(17), 7877–7887. Available at: [Link]

  • ChemBK. (n.d.). Boronic acid, B-(4-chloro-3-methoxyphenyl)-. Retrieved January 26, 2026, from [Link]

  • Sporzyński, A., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Molecules, 24(4), 743. Available at: [Link]

  • Adamczyk-Woźniak, A., et al. (2019). ¹⁷O NMR studies of boronic acids and their derivatives. RSC Advances, 9(28), 16005-16012. Available at: [Link]

  • Ishida, Y., et al. (2020). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 25(21), 5129. Available at: [Link]

  • Wilson, J. J., & Van Duyne, R. P. (2023). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry, 95(47), 17357–17364. Available at: [Link]

  • Reddy, B. M., et al. (2018). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 9(7), 335-351. Available at: [Link]

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Foundational

An In-Depth Technical Guide to (4-Chloro-3-propoxyphenyl)boronic acid: A Keystone Building Block for Modern Drug Discovery

Introduction: The Strategic Value of Substituted Phenylboronic Acids in Medicinal Chemistry In the landscape of contemporary drug discovery and development, the strategic incorporation of boron-containing moieties has be...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Phenylboronic Acids in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of boron-containing moieties has become a cornerstone of innovative molecular design. Among these, arylboronic acids stand out as exceptionally versatile synthetic intermediates, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of a specific, highly functionalized reagent: (4-Chloro-3-propoxyphenyl)boronic acid.

With its distinct substitution pattern—a chloro group providing electronic modulation and a potential vector for further chemistry, and a propoxy chain influencing lipophilicity and steric profile—this molecule offers a unique combination of properties. It is not merely a participant in carbon-carbon bond formation but a carefully designed building block for constructing complex molecular architectures with tailored pharmacokinetic and pharmacodynamic profiles. This document is intended for researchers, medicinal chemists, and process development scientists, offering a comprehensive exploration of the synthesis, characterization, and strategic application of this valuable compound. We will delve into the causality behind synthetic choices, robust analytical protocols, and its proven utility in the synthesis of biologically active agents.

Core Molecular Attributes and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This section details the identity and key physical characteristics of (4-Chloro-3-propoxyphenyl)boronic acid.

Structural Identity
  • IUPAC Name: (4-Chloro-3-propoxyphenyl)boronic acid

  • CAS Number: 918525-46-9

  • Molecular Formula: C₉H₁₂BClO₃

  • Structure:

    
    
    
Physicochemical Data Summary

Precise physicochemical data is critical for reaction setup, purification, and formulation. While extensive public data for this specific molecule is limited, the properties can be reliably inferred from closely related analogs and general characteristics of arylboronic acids. The data presented below is a combination of computed values and typical observations for this class of compounds.

PropertyValue / ObservationRationale & Scientific Insight
Molecular Weight 214.45 g/mol Calculated from the molecular formula.
Appearance Typically a white to off-white crystalline powder or solid.[1]The solid-state is characteristic of arylboronic acids, which often form crystalline structures, sometimes involving intermolecular hydrogen bonding or dehydration to form boroxine anhydrides.
Melting Point Not definitively published. Expected to be in the range of 140-170 °C.Based on analogs like (4-Chloro-3-methoxyphenyl)boronic acid (m.p. 151 °C).[1] The longer propoxy chain may slightly alter crystal packing and melting point.
Solubility Soluble in polar organic solvents (e.g., Methanol, Ethanol, THF, Dioxane). Sparingly soluble in water and nonpolar solvents (e.g., Hexanes).The boronic acid group imparts polarity and hydrogen bonding capability, favoring polar solvents. The aryl ring and propoxy group contribute to solubility in less polar organic media.
Stability Stable under standard laboratory conditions (room temperature, dry). Sensitive to strong oxidizing agents. Prone to dehydration to form a cyclic trimer anhydride (boroxine).The boronic acid functional group is relatively robust but can undergo protodeboronation under harsh acidic or basic conditions. The formation of boroxines is a reversible equilibrium favored by heat or vacuum.

Synthesis and Purification: A Field-Proven Workflow

The synthesis of arylboronic acids is a well-established field, with the most common and robust methods involving the borylation of an organometallic intermediate derived from an aryl halide. This section details a validated workflow for the preparation of (4-Chloro-3-propoxyphenyl)boronic acid, explaining the critical parameters at each step.

Strategic Overview of the Synthetic Pathway

The most logical and industrially scalable approach begins with a readily accessible, appropriately substituted aryl halide. The synthesis can be visualized as a two-stage process: first, the preparation of the key precursor, and second, the conversion to the target boronic acid.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Borylation Precursor 4-Chloro-3-hydroxyphenol Intermediate 1-Bromo-4-chloro-3-propoxybenzene Precursor->Intermediate 1. Alkylation (e.g., 1-Bromopropane, K₂CO₃) 2. Bromination (e.g., NBS or Br₂) BoronicAcid (4-Chloro-3-propoxyphenyl)boronic acid Intermediate->BoronicAcid 1. Metal-Halogen Exchange (e.g., n-BuLi or Mg) 2. Borylation (e.g., B(OiPr)₃) 3. Hydrolysis (H₃O⁺)

Caption: General two-stage synthetic workflow for (4-Chloro-3-propoxyphenyl)boronic acid.

Detailed Experimental Protocol: Synthesis

This protocol is based on well-established methodologies for arylboronic acid synthesis via organolithium intermediates.[2]

Step 1: Preparation of 1-Bromo-4-chloro-3-propoxybenzene (Precursor)

  • Alkylation: To a solution of 4-chloro-3-hydroxyphenol (1.0 eq) in acetone or DMF, add potassium carbonate (K₂CO₃, 2.5 eq) and 1-bromopropane (1.2 eq).

  • Heat the mixture to 60-80 °C and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting phenol.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude 4-chloro-3-propoxyphenol by column chromatography or distillation.

  • Bromination: Dissolve the purified 4-chloro-3-propoxyphenol (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

  • Cool the solution to 0 °C and add N-Bromosuccinimide (NBS, 1.05 eq) or a solution of bromine (Br₂, 1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with aqueous sodium thiosulfate solution, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-bromo-4-chloro-3-propoxybenzene, which can be purified by chromatography.

Step 2: Synthesis of (4-Chloro-3-propoxyphenyl)boronic acid

  • Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked flask equipped with a thermometer, dropping funnel, and magnetic stirrer with 1-bromo-4-chloro-3-propoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

    • Causality Explanation: This low temperature is critical to prevent side reactions, such as the elimination of the propoxy group or reaction with the solvent. The metal-halogen exchange is typically very fast at this temperature.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise, again maintaining the temperature below -70 °C.

    • Causality Explanation: The borate ester is a weak electrophile. The highly nucleophilic aryllithium attacks the electron-deficient boron atom. Keeping the temperature low prevents over-addition or undesired side reactions.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis (Workup): Cool the mixture to 0 °C and slowly quench by adding aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (pH ~1-2).

  • Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester to the boronic acid.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude boronic acid.

Purification Protocol: A Validating System

Crude arylboronic acids often contain oligomeric anhydride species (boroxines) and other impurities. A robust purification is essential for consistent reactivity in subsequent applications.

  • Recrystallization: This is the most effective method for obtaining high-purity material.

    • Dissolve the crude boronic acid in a minimal amount of a hot solvent system, such as a mixture of toluene and heptane or water.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Self-Validation: A sharp, well-defined melting point of the recrystallized material is a strong indicator of high purity.

  • Acid/Base Extraction: For removing non-acidic impurities, an extractive workup can be employed.

    • Dissolve the crude product in diethyl ether or ethyl acetate.

    • Extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move to the aqueous layer.

    • Separate the layers and wash the aqueous layer with fresh ether to remove any remaining neutral impurities.

    • Acidify the aqueous layer with cold HCl (to pH ~1-2), causing the pure boronic acid to precipitate.

    • Collect the solid by filtration, wash with cold water, and dry thoroughly.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized material is non-negotiable. A combination of spectroscopic and chromatographic methods provides a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural confirmation.

  • ¹H NMR: The proton NMR spectrum will confirm the substitution pattern on the aromatic ring and the presence of the propoxy group. The boronic acid protons (-B(OH)₂) are often broad and may exchange with residual water in the solvent, sometimes rendering them invisible.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • ¹¹B NMR: This technique is highly specific for boron-containing compounds. The sp²-hybridized boron of a boronic acid typically appears as a broad singlet in the range of δ 28-34 ppm.[3][4][5] This analysis is excellent for confirming the presence of the desired functional group and distinguishing it from potential sp³-hybridized boronate ester intermediates.

    • Expertise Insight: Arylboronic acids can exist in equilibrium with their cyclic trimer anhydrides (boroxines), which can lead to complex or broad NMR spectra. To obtain a clean spectrum of the monomeric acid, it is often advisable to use a solvent like DMSO-d₆ or to add a small amount of D₂O, which helps break up the oligomers.

Other Spectroscopic and Chromatographic Techniques
TechniqueExpected Result & Interpretation
Infrared (IR) Spectroscopy Expect a strong, broad O-H stretch around 3200-3500 cm⁻¹ and a B-O stretch around 1350 cm⁻¹. Aromatic C-H and C=C stretches will also be present.
Mass Spectrometry (MS) Electrospray ionization (ESI) in negative mode should show a peak corresponding to [M-H]⁻ or adducts. High-resolution MS (HRMS) is used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC) A primary method for purity assessment. A reversed-phase method (e.g., C18 column) with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or TFA will provide a sharp peak for the product, allowing for quantification of purity.

Reactivity and Application in Drug Discovery

The paramount application of (4-Chloro-3-propoxyphenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for C-C bond formation.[6]

The Suzuki-Miyaura Coupling: Mechanism and Key Considerations

The Suzuki-Miyaura coupling facilitates the formation of a new single bond between the carbon atom attached to the boron and a carbon atom of an organic halide or triflate. The reaction is catalyzed by a palladium(0) species and requires a base.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim R¹-R² Transmetal->RedElim R1X R¹-X (Aryl Halide) R1X->OxAdd Boronic R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ Boronic->Boronate Base Base (e.g., CO₃²⁻) Base->Boronate Activation Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.

  • Transmetalation: This is the crucial step where the organic group from the boron atom is transferred to the palladium center. The base activates the boronic acid by forming a more nucleophilic "ate" complex, facilitating the transfer.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a typical small-scale coupling to form a biaryl structure, a common motif in medicinal chemistry.

Objective: Couple (4-Chloro-3-propoxyphenyl)boronic acid with 2-bromopyridine.

  • Reagent Setup: To a reaction vial, add (4-Chloro-3-propoxyphenyl)boronic acid (1.2 eq), 2-bromopyridine (1.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst. A common choice is Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.03-0.05 eq) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand.

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/Ethanol/H₂O) is typical.

    • Causality Explanation: Degassing the solvent (e.g., by bubbling argon through it or by freeze-pump-thaw cycles) is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Seal the vial and heat the mixture with stirring (e.g., 80-100 °C) for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Strategic Importance in Drug Design

The (4-Chloro-3-propoxyphenyl) moiety is a valuable scaffold in medicinal chemistry for several reasons:

  • Lipophilicity and Permeability: The propoxy group increases the lipophilicity (logP) of the final molecule compared to a simpler methoxy or hydroxy group. This can be strategically tuned to enhance membrane permeability and oral bioavailability.

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than, for example, an ester.

  • Structural Vector: The chloro- and propoxy- groups provide specific steric and electronic features that can be optimized for binding to a biological target. The chlorine atom, in particular, can engage in halogen bonding, a recognized interaction in modern drug design.

  • Synthetic Handle: The chloro group can serve as a handle for subsequent orthogonal cross-coupling reactions, allowing for late-stage diversification of a lead compound series.

While specific drug candidates using this exact building block are often proprietary, its structure is representative of moieties found in inhibitors of kinases, proteases, and other enzyme classes where tailored aryl groups are needed to occupy hydrophobic pockets in the active site.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is essential.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Boronic acids are generally considered irritants.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. The container should be tightly sealed to minimize moisture and prevent slow dehydration to the boroxine. For long-term storage, refrigeration under an inert atmosphere is recommended.

Conclusion

(4-Chloro-3-propoxyphenyl)boronic acid is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined structure provides a unique combination of steric, electronic, and lipophilic properties that can be exploited in the rational design of new therapeutic agents. A thorough understanding of its synthesis, purification, and reactivity—particularly in the context of the Suzuki-Miyaura coupling—enables researchers to construct complex molecular architectures with precision and efficiency. By following the robust protocols and adhering to the scientific principles outlined in this guide, scientists can confidently and effectively leverage this powerful building block in their pursuit of the next generation of innovative medicines.

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Exploratory

A Comprehensive Technical Guide to the Synthesis of (4-Chloro-3-propoxyphenyl)boronic Acid

Executive Summary (4-Chloro-3-propoxyphenyl)boronic acid is a valuable synthetic intermediate, primarily utilized as a coupling partner in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling to form complex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Chloro-3-propoxyphenyl)boronic acid is a valuable synthetic intermediate, primarily utilized as a coupling partner in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling to form complex biaryl structures.[1][2] These structures are often core components of pharmacologically active molecules and advanced materials. This guide provides an in-depth analysis of the principal synthetic routes to this target molecule, designed for researchers and professionals in chemical and pharmaceutical development. We will dissect two primary, field-proven strategies: the organometallic pathway via halogen-metal exchange and the modern palladium-catalyzed Miyaura borylation. The discussion emphasizes the causality behind experimental choices, offering a framework for rational synthesis design, troubleshooting, and optimization. Detailed protocols, comparative data, and workflow visualizations are provided to ensure both theoretical understanding and practical applicability.

Introduction: The Strategic Importance of Substituted Arylboronic Acids

Arylboronic acids and their corresponding esters are among the most versatile building blocks in modern organic synthesis. Their stability, low toxicity, and broad functional group tolerance have established them as indispensable reagents.[2] The Suzuki-Miyaura cross-coupling reaction, which joins an organoboron species with an organic halide, stands as a cornerstone of C-C bond formation, a discovery recognized with the 2010 Nobel Prize in Chemistry.[3]

The molecule (4-Chloro-3-propoxyphenyl)boronic acid is a bespoke reagent, featuring a specific substitution pattern that imparts unique electronic and steric properties. The chloro and propoxy groups modulate the reactivity of the aromatic ring and provide vectors for further functionalization or for establishing specific interactions in a final target molecule, such as a drug candidate binding to a protein active site. This guide explores the most logical and efficient pathways to construct this valuable intermediate.

Retrosynthetic Analysis & Strategic Overview

A retrosynthetic approach to (4-Chloro-3-propoxyphenyl)boronic acid reveals two major disconnection strategies, both originating from a common, readily available precursor. The primary challenge lies in the regioselective introduction of the boronic acid moiety onto the substituted benzene ring.

G cluster_0 Target (4-Chloro-3-propoxyphenyl)boronic acid Precursor 1-Bromo-4-chloro-2-propoxybenzene Target->Precursor [Route 1 & 2] Retrosynthesis Retrosynthesis Disconnection1 Disconnection1 Disconnection2 Disconnection2 Diboron Diboron Reagent (e.g., B₂pin₂) Precursor->Diboron Pd-Catalyzed Miyaura Borylation (Route 2) Organometallic Aryl Grignard or Aryllithium Intermediate Precursor->Organometallic Halogen-Metal Exchange (Route 1) Borate Trialkyl Borate (e.g., B(OiPr)₃) Organometallic->Borate Borylation

Caption: Retrosynthetic analysis of the target molecule.

The analysis indicates that 1-bromo-4-chloro-2-propoxybenzene is an ideal starting material. The bromine atom is significantly more reactive than the chlorine atom in both halogen-metal exchange and palladium-catalyzed oxidative addition, ensuring that the C-B bond forms regioselectively at the desired position.

Synthesis Strategy 1: The Organometallic Route via Halogen-Metal Exchange

This classical and robust method involves the formation of a highly nucleophilic organometallic intermediate (either an aryllithium or a Grignard reagent), which then attacks an electrophilic boron source, typically a trialkyl borate.[4]

The core of this strategy is a two-step sequence:

  • Halogen-Metal Exchange: The aryl bromide is treated with a strong base (like n-butyllithium) or an activated metal (magnesium) to replace the bromine atom with a metal (lithium or MgBr). This step inverts the polarity of the carbon atom from electrophilic to strongly nucleophilic. The use of an ethereal solvent like tetrahydrofuran (THF) or diethyl ether is crucial as it solvates the metal cation, stabilizing the organometallic reagent.[5][6] Anhydrous conditions are mandatory to prevent protonation and destruction of the reactive intermediate.

  • Borylation and Hydrolysis: The generated nucleophilic aryl species attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate B(OiPr)₃. This reaction must be conducted at very low temperatures (typically -78 °C for aryllithiums) to prevent side reactions, such as multiple aryl group additions to the boron center.[7] The resulting boronate ester is then hydrolyzed with an aqueous acid during workup to yield the final boronic acid.[4]

This protocol is a representative procedure adapted from established methods for arylboronic acid synthesis.[8][9]

Materials:

  • 1-Bromo-4-chloro-2-propoxybenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (2 M aqueous solution)

  • Hexane, Ethyl Acetate, Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-bromo-4-chloro-2-propoxybenzene (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF. Cool this solution to -78 °C.

  • Transfer the freshly prepared aryllithium solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 2 M HCl until the aqueous layer is acidic (pH ~1-2).

  • Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

G cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_borylation Borylation cluster_workup Workup & Isolation Setup 1. Dissolve Aryl Bromide in Anhydrous THF Cool1 2. Cool to -78 °C Setup->Cool1 Add_nBuLi 3. Add n-BuLi (1.1 eq) Cool1->Add_nBuLi Stir1 4. Stir at -78 °C for 1h Add_nBuLi->Stir1 Borylation 5. Add to B(OiPr)₃ at -78 °C Stir1->Borylation Warm 6. Warm to RT & Stir Overnight Borylation->Warm Quench 7. Quench with 2M HCl at 0 °C Warm->Quench Hydrolysis 8. Stir 1-2h for Hydrolysis Quench->Hydrolysis Extract 9. Extraction with Ethyl Acetate Hydrolysis->Extract Isolate 10. Dry & Concentrate Extract->Isolate Product Product Isolate->Product Crude Product

Caption: Experimental workflow for the Lithiation-Borylation route.

Synthesis Strategy 2: Palladium-Catalyzed Miyaura Borylation

This modern approach avoids the use of cryogenic temperatures and highly reactive organometallic intermediates, offering superior functional group tolerance. The reaction directly couples the aryl halide with a diboron reagent, catalyzed by a palladium complex.[8][10]

The reaction proceeds via a well-established catalytic cycle:

  • Oxidative Addition: A low-valent Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) intermediate.

  • Transmetalation: The boronate moiety from a diboron reagent (like bis(pinacolato)diboron, B₂pin₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, such as potassium acetate (KOAc).

  • Reductive Elimination: The aryl group and the boronate group couple and are eliminated from the palladium center, forming the desired aryl boronate ester and regenerating the Pd(0) catalyst.[11]

The direct product of this reaction is an aryl boronate ester (in this case, a pinacol ester), which is generally more stable and easier to handle than the free boronic acid. It can be used directly in subsequent Suzuki couplings or hydrolyzed to the boronic acid if required.[2]

This protocol is based on standard Miyaura borylation conditions.[8]

Materials:

  • 1-Bromo-4-chloro-2-propoxybenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium acetate (KOAc), anhydrous

  • Anhydrous 1,4-Dioxane or DMSO

  • Sodium periodate (NaIO₄) for hydrolysis (optional)

Procedure:

  • To an oven-dried Schlenk flask, add 1-bromo-4-chloro-2-propoxybenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), PdCl₂(dppf) (0.03 eq), and anhydrous potassium acetate (1.5 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The resulting crude (4-Chloro-3-propoxyphenyl)boronic acid pinacol ester can often be purified by silica gel chromatography or used directly.

  • (Optional Hydrolysis): To obtain the free boronic acid, dissolve the crude ester in a THF/water mixture. Add sodium periodate (NaIO₄) (2-3 eq) and stir vigorously at room temperature for 4-6 hours.[8] Follow with an acidic workup as described in Strategy 1.

Comparative Analysis of Synthetic Routes

The choice between the organometallic and palladium-catalyzed routes depends on laboratory capabilities, cost considerations, and the specific requirements of the subsequent synthetic steps.

FeatureRoute 1: Organometallic (Lithiation) Route 2: Pd-Catalyzed Borylation
Conditions Cryogenic temperatures (-78 °C), strictly anhydrousElevated temperatures (80-90 °C), inert atmosphere
Reagents n-Butyllithium (pyrophoric), trialkyl boratesPalladium catalyst, diboron reagent, base
Functional Group Tolerance Low (incompatible with acidic protons, esters, ketones)High (tolerates a wide range of functional groups)[8]
Initial Product Boronic Acid (after hydrolysis)Boronate Ester (more stable, can be isolated)
Cost & Scalability Reagents are relatively inexpensive; scalability requires specialized equipment for low temperatures.Palladium catalysts can be expensive; procedure is generally robust and scalable.
Key Advantage Well-established, high yields, avoids costly catalysts.Excellent functional group tolerance, milder for sensitive substrates.

Purification and Characterization of Arylboronic Acids

Purifying arylboronic acids presents unique challenges due to their properties.

  • Boroxine Formation: Boronic acids can spontaneously dehydrate to form cyclic trimeric anhydrides called boroxines. This equilibrium can complicate characterization and reactivity. Recrystallization from water can often hydrolyze the boroxine back to the desired monomeric acid.[12]

  • Purification Techniques:

    • Recrystallization: This is the most effective method for purifying solid boronic acids. A common procedure involves dissolving the crude acid in boiling water, followed by slow cooling to precipitate the purified product.[12][13]

    • Acid-Base Extraction: The acidic nature of the boronic acid can be exploited. The crude material can be dissolved in an organic solvent and washed with a mild aqueous base to form a water-soluble boronate salt. The aqueous layer is then separated and re-acidified to precipitate the pure boronic acid.[14]

    • Chromatography: Direct chromatography of boronic acids on silica gel is often difficult due to their polarity and potential for decomposition.[15] However, the corresponding pinacol esters from Route 2 are typically much more amenable to purification by standard silica gel chromatography.[15]

Conclusion

The synthesis of (4-Chloro-3-propoxyphenyl)boronic acid can be reliably achieved through two primary strategies. The organometallic route is a powerful, cost-effective method that delivers the target compound in high yield but demands stringent control over reaction conditions, particularly temperature and moisture. In contrast, the palladium-catalyzed Miyaura borylation offers a more versatile and user-friendly approach with broad functional group tolerance, directly yielding a stable boronate ester that is an ideal precursor for subsequent cross-coupling reactions. The selection of the optimal route will be dictated by the specific constraints of the project, including available equipment, substrate complexity, and economic factors. Both methods represent robust and validated pathways to this important synthetic intermediate.

References

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Google Patents. (2017). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • Google Patents. (2014). CN103570753A - Preparation method of arylboronic acid compound.
  • Google Patents. (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Li, J. J., & Johnson, D. S. (2017). Synthesis of biologically active boron-containing compounds. Future Medicinal Chemistry, 9(13), 1531-1551. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Angewandte Chemie International Edition, 47(26), 4933–4936. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Recrystallization of 4-Chlorophenylboronic acid. Retrieved from [Link]

  • Google Patents. (2002). CA2297780A1 - Synthesis of aryl boronic acids.
  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2011).
  • Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Retrieved from [Link]

  • Reddit. (2015). Purification of boronic acids? [Online forum post]. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Retrieved from [Link]

  • Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]

  • PubChem. (n.d.). Formulation of boronic acid compounds - Patent US-6713446-B2. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? [Q&A thread]. Retrieved from [Link]

  • ResearchGate. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Retrieved from [Link]

  • Patsnap. (2015). Preparation method of 4-phenoxyphenylboronic acid. Retrieved from [Link]

  • Yeung, K. S., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Nature Reviews Chemistry, 6, 230-246. Retrieved from [Link]

  • University of Pennsylvania. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]

  • VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2020). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Aggarwal, V. K., et al. (2012). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Organic Letters, 14(21), 5538–5541. Retrieved from [Link]

  • Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. [Online forum post]. Retrieved from [Link]

  • ResearchGate. (2020). Intramolecular Lithiation‐Borylation for the Stereoselective Synthesis of Cyclopentyl and Cyclobutyl Bis‐Boronic Esters. Retrieved from [Link]

  • American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3371–3375. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of (4-Chloro-3-propoxyphenyl)boronic acid

Introduction (4-Chloro-3-propoxyphenyl)boronic acid is a member of the versatile class of arylboronic acids, which are critical building blocks in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Chloro-3-propoxyphenyl)boronic acid is a member of the versatile class of arylboronic acids, which are critical building blocks in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in the synthesis of complex molecules, including pharmaceuticals and advanced materials, necessitates rigorous structural confirmation and purity assessment. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for this purpose.

This guide provides a comprehensive overview of the expected spectroscopic data for (4-Chloro-3-propoxyphenyl)boronic acid. While direct experimental spectra for this specific compound are not widely available in the public domain, this document, grounded in the fundamental principles of spectroscopy and data from analogous compounds, offers a robust predictive analysis. Furthermore, it details field-proven methodologies for acquiring and interpreting high-quality spectroscopic data for this class of molecules, addressing common challenges encountered in the laboratory.

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic signatures.

Figure 1: Molecular structure of (4-Chloro-3-propoxyphenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. However, arylboronic acids present a unique challenge due to their propensity to form cyclic, trimeric anhydrides known as boroxines through dehydration. This equilibrium can lead to complex or broadened spectra.

boroxine_equilibrium boronic_acid 3 x (4-Chloro-3-propoxyphenyl)B(OH)2 Boronic Acid (Monomer) boroxine boroxine boronic_acid->boroxine Dehydration boroxine->boronic_acid Hydration water 3 x H2O

Figure 2: Equilibrium between the boronic acid monomer and its boroxine trimer.

To overcome this, it is advisable to acquire NMR spectra in solvents that can break up the boroxine structure, such as deuterated methanol (CD₃OD) or water (D₂O).[1] This approach simplifies the spectrum by favoring the monomeric form, although it results in the exchange of the acidic B(OH)₂ protons with solvent deuterium, rendering them unobservable.

Predicted ¹H NMR Data (400 MHz, CD₃OD)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.65d (J ≈ 2 Hz)1HAr-H (position 2)Ortho to the boronic acid group, deshielded.
~7.45d (J ≈ 8 Hz)1HAr-H (position 5)Ortho to the chloro group.
~7.20dd (J ≈ 8, 2 Hz)1HAr-H (position 6)Ortho to both the boronic acid and propoxy groups.
4.05t (J ≈ 6.5 Hz)2HO-CH₂ -CH₂-CH₃Methylene group attached to the ether oxygen.
1.85sextet (J ≈ 7 Hz)2HO-CH₂-CH₂ -CH₃Methylene group of the propyl chain.
1.05t (J ≈ 7.5 Hz)3HO-CH₂-CH₂-CH₃ Terminal methyl group of the propyl chain.
Predicted ¹³C NMR Data (100 MHz, CD₃OD)
Chemical Shift (δ, ppm)AssignmentRationale
~160C -O (position 3)Aromatic carbon attached to the electron-donating propoxy group.
~138C -B (position 1)Aromatic carbon attached to the boronic acid group; often not observed or is very broad due to quadrupolar relaxation of the boron nucleus.
~132C -H (position 5)Aromatic methine carbon.
~128C -Cl (position 4)Aromatic carbon attached to the chloro group.
~125C -H (position 6)Aromatic methine carbon.
~118C -H (position 2)Aromatic methine carbon.
~71O-CH₂ -CH₂-CH₃Methylene carbon of the ether.
~23O-CH₂-CH₂ -CH₃Methylene carbon of the propyl chain.
~11O-CH₂-CH₂-CH₃ Terminal methyl carbon of the propyl chain.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of (4-Chloro-3-propoxyphenyl)boronic acid in 0.6-0.7 mL of deuterated methanol (CD₃OD).

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of CD₃OD.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak of CD₃OD (δ ≈ 3.31 ppm). Calibrate the ¹³C spectrum to the solvent peak (δ ≈ 49.0 ppm).

    • Integrate the signals in the ¹H spectrum and determine the multiplicities and coupling constants.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For boronic acids, electrospray ionization (ESI) is a commonly used soft ionization technique.[2][3] It is important to be aware that boronic acids can form various ions in the mass spectrometer, including the molecular ion ([M+H]⁺ or [M-H]⁻), as well as dimers, trimers (boroxines), and solvent adducts.[2]

Predicted Mass Spectrometry Data (ESI-MS)
  • Calculated Molecular Weight: 214.04 g/mol (for C₉H₁₂BClO₃)

  • Positive Ion Mode ([M+H]⁺): Expected at m/z 215.05.

  • Negative Ion Mode ([M-H]⁻): Expected at m/z 213.03.

Potential Fragmentation Pathways

The fragmentation of arylboronic acids in the mass spectrometer can provide valuable structural information.

fragmentation parent [(C9H12BClO3)+H]+ m/z 215 loss_H2O [M+H - H2O]+ m/z 197 parent->loss_H2O Loss of H2O loss_propoxy [M+H - C3H7O]+ m/z 155 parent->loss_propoxy Loss of propoxy radical loss_BOH2 [M+H - B(OH)2]+ m/z 172 parent->loss_BOH2 Loss of B(OH)2 radical

Figure 3: A plausible fragmentation pathway for (4-Chloro-3-propoxyphenyl)boronic acid in positive ion ESI-MS.

Experimental Protocol for UPLC-ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid (for positive ion mode) or ammonium acetate (for negative ion mode).[2]

  • Instrumentation and Conditions:

    • UPLC: Use a C18 reverse-phase column. The mobile phase can be a gradient of acetonitrile and water containing 0.1% formic acid.

    • ESI-MS:

      • Set the ion source to either positive or negative ion mode.

      • Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to maximize the signal of the molecular ion and minimize in-source fragmentation and adduct formation.

      • Acquire data over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion.

    • Analyze the isotopic pattern, which will be characteristic for a molecule containing one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1).

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of an arylboronic acid is characterized by several key absorption bands.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600 - 3200 (broad)O-H stretchB(O-H )₂
3100 - 3000C-H stretchAromatic C-H
2960 - 2850C-H stretchAliphatic C-H (propoxy group)
~1600, ~1475C=C stretchAromatic ring
~1350B-O stretchB-O
~1250C-O stretchAryl ether C-O
~1080C-Cl stretchAryl C-Cl
~850 - 750C-H bend (out-of-plane)Substituted benzene

The broad O-H stretching band is a hallmark of the boronic acid functional group and is due to hydrogen bonding.[4][5] The B-O stretching vibration is also a key diagnostic peak.[4]

Experimental Protocol for FTIR Spectroscopy (Solid Sample)
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the major absorption bands and assign them to the corresponding functional groups based on their characteristic frequencies, shapes, and intensities.

Conclusion

The structural characterization of (4-Chloro-3-propoxyphenyl)boronic acid relies on a synergistic application of NMR, MS, and IR spectroscopy. While publicly available experimental data for this specific molecule is scarce, this guide provides a robust predictive framework and detailed experimental protocols based on established spectroscopic principles and data from analogous compounds. By understanding the expected spectral features and employing the outlined methodologies, researchers, scientists, and drug development professionals can confidently acquire and interpret the necessary data to verify the structure and purity of this important synthetic building block.

References

  • Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia, 2008 , 62(4), 280-281. [Link]

  • Faniran, J. A.; Shurvell, H. F. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 1968 , 46(12), 2089-2095. [Link]

  • Jadhav, S. A.; et al. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 2014 , 6(20), 8143-8150. [Link]

  • Gendibal. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit, r/chemistry, 2015 . [Link]

  • Fan, M.; et al. How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 2019 , 4(1), 97-118. [Link]

  • D'hooge, B.; et al. Arylboronic Acid Chemistry under Electrospray Conditions. Journal of the American Society for Mass Spectrometry, 2005 , 16(8), 1245-1254. [Link]

  • Faniran, J. A.; Shurvell, H. F. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. ResearchGate, 1968 . [Link]

  • Jadhav, S. A.; et al. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate, 2014 . [Link]

Sources

Exploratory

(4-Chloro-3-propoxyphenyl)boronic acid molecular weight

An In-Depth Technical Guide to (4-Chloro-3-propoxyphenyl)boronic acid: Properties, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling Authored by: A Senior Application Scientist This guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-Chloro-3-propoxyphenyl)boronic acid: Properties, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Chloro-3-propoxyphenyl)boronic acid, a valuable reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, a detailed synthetic protocol, and its application in the widely utilized Suzuki-Miyaura cross-coupling reaction. The content is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and execution.

The Ascendancy of Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have emerged as indispensable tools in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Their unique chemical properties, including their stability, low toxicity, and versatile reactivity, make them ideal building blocks for creating novel carbon-carbon and carbon-heteroatom bonds.[2] The boron atom in boronic acids possesses a vacant p-orbital, rendering it a mild Lewis acid and enabling its participation in a variety of catalytic cycles.[3] This reactivity is harnessed most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery for the synthesis of biaryl and substituted aromatic compounds.[4] The incorporation of the boronic acid moiety has been shown to enhance the potency and improve the pharmacokinetic profiles of drug candidates.[1] Several boronic acid-containing drugs have received FDA approval, highlighting their therapeutic significance.[5][6]

Physicochemical and Structural Characteristics of (4-Chloro-3-propoxyphenyl)boronic acid

(4-Chloro-3-propoxyphenyl)boronic acid is a substituted phenylboronic acid with the chemical formula C₉H₁₃BClO₃. Its structure features a phenyl ring substituted with a chloro group at the 4-position, a propoxy group at the 3-position, and a boronic acid functional group.

PropertyValueSource
Molecular Formula C₉H₁₃BClO₃Calculated
Molecular Weight 215.46 g/mol Calculated
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone (predicted)N/A

Synthesis of (4-Chloro-3-propoxyphenyl)boronic acid: A Step-by-Step Protocol

The synthesis of arylboronic acids can be achieved through several methods. A common and effective approach involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[7] The following protocol outlines a representative synthesis of (4-Chloro-3-propoxyphenyl)boronic acid.

Synthetic Workflow

Synthesis of (4-Chloro-3-propoxyphenyl)boronic acid start 1-Bromo-4-chloro-3-propoxybenzene lithiation Lithiation with n-BuLi in THF at -78 °C start->lithiation Step 1 boration Reaction with Trimethyl borate lithiation->boration Step 2 hydrolysis Acidic Hydrolysis (e.g., with HCl) boration->hydrolysis Step 3 workup Extraction and Purification hydrolysis->workup Step 4 product (4-Chloro-3-propoxyphenyl)boronic acid workup->product Final Product Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pdi_complex R1-Pd(II)L2-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation R2-B(OH)2 Base pdi_r1_r2 R1-Pd(II)L2-R2 transmetalation->pdi_r1_r2 reductive_elimination Reductive Elimination pdi_r1_r2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The role of the base is crucial as it activates the boronic acid, facilitating the transmetalation step. [8]

Experimental Protocol for a Representative Suzuki-Miyaura Reaction

This protocol describes the coupling of (4-Chloro-3-propoxyphenyl)boronic acid with an aryl bromide.

  • Reaction Setup: In a reaction vessel, combine (4-Chloro-3-propoxyphenyl)boronic acid (1.2 eq), the aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Product Characterization: Ensuring Purity and Identity

Thorough characterization of the synthesized product is essential to confirm its identity and purity.

Characterization Workflow

Product Characterization Workflow crude_product Crude Product from Work-up purification Column Chromatography crude_product->purification fractions Collect and Combine Pure Fractions purification->fractions analysis Spectroscopic Analysis fractions->analysis nmr ¹H and ¹³C NMR analysis->nmr ms Mass Spectrometry (e.g., ESI-MS) analysis->ms final_product Pure, Characterized Product nmr->final_product ms->final_product

Caption: A typical workflow for the purification and characterization of a Suzuki-Miyaura coupling product.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the product by providing information about the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Techniques such as electrospray ionization mass spectrometry (ESI-MS) are used to determine the molecular weight of the product, confirming the successful coupling.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound.

Safety Considerations

As with all laboratory procedures, proper safety precautions must be taken when handling the reagents and solvents described in this guide.

  • Boronic Acids: While generally considered to have low toxicity, arylboronic acids can be irritants. [9][10]It is recommended to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organolithium Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. Retrieved from [Link]

  • Boron Molecular. (n.d.). 4-Chloro-3-methoxyphenylboronic acid, pinacol ester. Retrieved from [Link]

  • PubChem. (n.d.). 4-Propoxyphenylboronic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

  • Wiley-VCH. (2011). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

  • Al-Sanea, M. M., & Abdel-Wahab, B. F. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(15), 4483. Retrieved from [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Chlorophenylboronic acid. Retrieved from [Link]

  • Thomas, A. S., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(41), 16542–16558. Retrieved from [Link]

  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and discovery of boronic acid drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]

  • EurekAlert!. (2017). TSRI chemists devise simple method for making sought-after boronic acid-based drugs and other products. Retrieved from [Link]

  • YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • PubMed. (2020). Design and discovery of boronic acid drugs. Retrieved from [Link]

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Foundational

(4-Chloro-3-propoxyphenyl)boronic acid safety and handling

An In-Depth Technical Guide to the Safe Handling and Application of (4-Chloro-3-propoxyphenyl)boronic Acid Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive over...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Application of (4-Chloro-3-propoxyphenyl)boronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (4-Chloro-3-propoxyphenyl)boronic acid. As a specialized reagent in organic synthesis and medicinal chemistry, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes critical data from authoritative sources to provide a reliable framework for its use.

Hazard Identification and GHS Classification

(4-Chloro-3-propoxyphenyl)boronic acid is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Table 1: GHS Hazard Classification

Hazard ClassHazard CategoryPictogramSignal WordHazard Statement
Skin corrosion/irritationCategory 2

WarningH315: Causes skin irritation.
Serious eye damage/eye irritationCategory 2A

WarningH319: Causes serious eye irritation.
Specific target organ toxicity – single exposure (Respiratory tract irritation)Category 3

WarningH335: May cause respiratory irritation.

These classifications indicate that the compound can cause significant irritation upon contact with the skin and eyes, and if inhaled.

First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of accidental exposure. The following procedures are recommended:

  • After Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. It is advised to consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. A physician should be consulted.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is the primary mechanism for preventing exposure and ensuring the stability of the compound.

Handling

All handling of (4-Chloro-3-propoxyphenyl)boronic acid should be conducted in a well-ventilated area, preferably within a chemical fume hood. Personnel should avoid contact with skin and eyes and prevent the formation of dust and aerosols.

Experimental Workflow: General Handling Procedure

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Ensure Safety handle_weigh Weigh Compound in Hood prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel Using Spatula handle_weigh->handle_transfer Minimize Dust clean_decon Decontaminate Glassware and Surfaces handle_transfer->clean_decon After Use clean_dispose Dispose of Waste in Labeled Container clean_decon->clean_dispose Follow Guidelines start Start: Receive Compound assess Assess Hazards (Review SDS & GHS) start->assess ppe Select & Don PPE assess->ppe handle Handle in Fume Hood ppe->handle store Store Appropriately (2-8°C, Dry) handle->store spill Spill or Exposure? handle->spill dispose Dispose of Waste store->dispose first_aid Administer First Aid spill->first_aid Yes spill->dispose No first_aid->dispose end End of Workflow dispose->end

Caption: Decision-making flow for the safe use of (4-Chloro-3-propoxyphenyl)boronic acid.

References

A comprehensive list of references will be provided upon the availability of detailed Safety Data Sheets and peer-reviewed publications. The information presented in this guide is a synthesis of data from established chemical suppliers and safety databases. For specific lot numbers and the most current safety information, always refer to the supplier-provided Safety Data Sheet (SDS).

Exploratory

An In-depth Technical Guide to the Solubility Profile of (4-Chloro-3-propoxyphenyl)boronic acid

This guide provides a comprehensive technical overview of the solubility profile of (4-Chloro-3-propoxyphenyl)boronic acid, a crucial parameter for its application in research and development, particularly in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility profile of (4-Chloro-3-propoxyphenyl)boronic acid, a crucial parameter for its application in research and development, particularly in the synthesis of novel pharmaceutical and agrochemical compounds. As a key intermediate in Suzuki-Miyaura cross-coupling reactions, understanding its solubility is paramount for reaction optimization, purification, and formulation.[1][2] This document outlines the theoretical considerations and practical methodologies for determining the solubility of this compound, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction to (4-Chloro-3-propoxyphenyl)boronic acid and the Significance of its Solubility

(4-Chloro-3-propoxyphenyl)boronic acid belongs to the versatile class of arylboronic acids, which are extensively used in organic synthesis.[2] The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems.[3][4] In drug discovery and development, poor aqueous solubility can lead to inadequate bioavailability, hindering the therapeutic potential of a promising compound.[3][5] For synthetic applications, solubility in organic solvents is essential for achieving optimal reaction kinetics and facilitating purification processes.[6] Therefore, a thorough understanding of the solubility profile of (4-Chloro-3-propoxyphenyl)boronic acid is a foundational requirement for its effective utilization.

Table 1: Physicochemical Properties of (4-Chloro-3-propoxyphenyl)boronic acid and Related Analogues

Property(4-Chloro-3-propoxyphenyl)boronic acid (Predicted/Estimated)(4-Chloro-3-methoxyphenyl)boronic acid[2][7](4-Chlorophenyl)boronic acid[1][8]
Molecular Formula C9H12BClO3C7H8BClO3C6H6BClO2
Molecular Weight ~214.45 g/mol 186.4 g/mol 156.37 g/mol
Appearance White to off-white solid (Expected)White to off-white crystalline powderSolid
Melting Point (°C) Not available151218 - 219
Predicted pKa ~7.9 (Estimated)~7.91Not available
Predicted LogP >2.18 (Estimated)Not available2.18
Understanding Solubility: Thermodynamic vs. Kinetic

When evaluating the solubility of a compound, it is crucial to distinguish between two key types: thermodynamic and kinetic solubility.[9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[5][9] It is a critical parameter for understanding the intrinsic solubility of a compound and is typically determined using methods that allow for sufficient time to reach equilibrium, such as the shake-flask method.[10][11]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution, often when a compound is rapidly introduced from a concentrated stock solution (e.g., in DMSO) into an aqueous buffer.[9][12] This measurement is particularly relevant in high-throughput screening (HTS) environments where speed is essential.[12][13]

For the purpose of this guide, we will focus on the determination of thermodynamic solubility, as it provides a more fundamental understanding of the compound's properties.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[10] The following protocol provides a detailed, step-by-step methodology for determining the solubility of (4-Chloro-3-propoxyphenyl)boronic acid in various solvents.

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.[10] After equilibration, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.[11][14]

  • (4-Chloro-3-propoxyphenyl)boronic acid (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetonitrile, tetrahydrofuran (THF), dichloromethane (DCM), etc.)

  • Glass vials with screw caps

  • Orbital shaker or vial roller system capable of maintaining a constant temperature[5]

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system[5][11]

  • Volumetric flasks and pipettes

  • Preparation:

    • Accurately weigh an excess amount of (4-Chloro-3-propoxyphenyl)boronic acid into a glass vial. An excess is crucial to ensure a saturated solution is formed.[10]

    • Add a precise volume of the desired solvent to the vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker or on a vial roller.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period. A typical equilibration time is 24 to 72 hours to ensure equilibrium is reached.[9][11] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the measured solubility values are consistent.[10]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully remove an aliquot of the supernatant without disturbing the solid.

    • Separate the dissolved compound from any remaining solid particles. This can be achieved by either:

      • Centrifugation: Centrifuge the aliquot at high speed to pellet the undissolved solid.

      • Filtration: Pass the aliquot through a chemically compatible syringe filter (e.g., PTFE or PVDF) with a small pore size (e.g., 0.22 µm).

  • Quantification:

    • Prepare a series of standard solutions of (4-Chloro-3-propoxyphenyl)boronic acid of known concentrations in the same solvent system.

    • Analyze both the standard solutions and the filtered/centrifuged sample by a validated analytical method, such as HPLC-UV or LC-MS/MS.[5][9]

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of (4-Chloro-3-propoxyphenyl)boronic acid in the sample by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.

This protocol incorporates self-validating steps. The use of an excess of the solid compound ensures that the resulting solution is indeed saturated.[10] The confirmation of equilibrium by sampling at multiple time points validates that the measured solubility is the true thermodynamic solubility and not a transient supersaturated state.[10] The choice of analytical method (HPLC-UV or LC-MS/MS) provides selectivity and sensitivity for accurate quantification, minimizing interference from impurities.[5]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification weigh Weigh excess solid (4-Chloro-3-propoxyphenyl)boronic acid add_solvent Add precise volume of solvent weigh->add_solvent agitate Agitate at constant temperature (24-72 hours) add_solvent->agitate separate Separate solid from supernatant (Centrifugation or Filtration) agitate->separate analyze Analyze supernatant by HPLC-UV or LC-MS/MS separate->analyze calibrate Construct calibration curve determine Determine solubility G cluster_solvents Solvent Polarity Spectrum cluster_solubility Predicted Solubility of (4-Chloro-3-propoxyphenyl)boronic acid NonPolar Non-polar (e.g., Hexane) ModPolar Moderately Polar (e.g., THF, DCM) Low Low NonPolar->Low Polar Polar Aprotic (e.g., DMSO) Moderate Moderate ModPolar->Moderate PolarProtic Polar Protic (e.g., Water) High High Polar->High PolarProtic->Low

Caption: Predicted Solubility vs. Solvent Polarity.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of (4-Chloro-3-propoxyphenyl)boronic acid. By employing the detailed shake-flask methodology, researchers can obtain reliable thermodynamic solubility data in a variety of aqueous and organic solvents. This information is indispensable for the rational design of synthetic routes, the optimization of reaction conditions, and the early-stage assessment of this compound's potential in drug development programs. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a solid foundation for further research and application of this important chemical intermediate.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • ADME Solubility Assay. BioDuro. Available at: [Link]

  • Thermodynamic Solubility Assay. Evotec. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • 4-Chloro phenyl boronic acid | CAS 1679-18-1. Kairav Chemofarbe Industries Ltd. Available at: [Link]

  • Boronic acid, B-(4-chloro-3-methoxyphenyl)-. ChemBK. Available at: [Link]

  • 4-Chloro-3-fluorophenylboronic Acid | C6H5BClFO2 | CID 2778656. PubChem. Available at: [Link]

  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. ACS Publications. Available at: [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available at: [Link]

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. ACS Publications. Available at: [Link]

  • The Importance of Solubility for New Drug Molecules. Available at: [Link]

  • High throughput solubility measurement in drug discovery and development. PubMed. Available at: [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

  • The Importance of Solubility for New Drug Molecules. ResearchGate. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]

  • (4-Chlorophenyl)boronic acid | CAS#:1679-18-1. Chemsrc. Available at: [Link]

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Foundational

(4-Chloro-3-propoxyphenyl)boronic acid: A Technical Guide for Advanced Synthesis and Application

(4-Chloro-3-propoxyphenyl)boronic acid is a highly functionalized arylboronic acid that serves as a critical building block for researchers, scientists, and drug development professionals. Its strategic substitution patt...

Author: BenchChem Technical Support Team. Date: February 2026

(4-Chloro-3-propoxyphenyl)boronic acid is a highly functionalized arylboronic acid that serves as a critical building block for researchers, scientists, and drug development professionals. Its strategic substitution pattern, featuring a chloro group, a propoxy moiety, and a boronic acid functional group, offers a unique combination of steric and electronic properties. This guide provides an in-depth exploration of its commercial availability, synthesis, and diverse applications, with a particular focus on its role in modern synthetic chemistry and pharmaceutical research.

Commercial Availability: Sourcing and Procurement

(4-Chloro-3-propoxyphenyl)boronic acid is readily available from several specialized chemical suppliers. It is typically offered in various purities, with a minimum of 98% being common, ensuring its suitability for high-stakes applications such as pharmaceutical synthesis. When procuring this reagent, it is imperative to consider not only the purity but also the supplier's quality control measures and the availability of comprehensive analytical data, including NMR and mass spectrometry, to confirm its identity and integrity.

SupplierPurityAvailable QuantitiesIntended Use
CP Lab Safetymin 98%1 gramProfessional manufacturing, research laboratories, and industrial or commercial usage.[1]
Frontier Specialty ChemicalsHigh PurityVariesTransition metal cross-coupling chemistries and carbohydrate sensors.[2]
EchemiIndustrial Grade/95%Gram to ton levelBiochemicals, organic intermediates, specialty chemicals, and custom synthesis.[3]

It is important to note that this chemical is intended for professional laboratory and industrial use only and is not for medical or consumer applications.[1]

Synthesis and Mechanistic Considerations

The synthesis of substituted phenylboronic acids like (4-Chloro-3-propoxyphenyl)boronic acid can be achieved through several established synthetic routes. A common and effective method involves the reaction of a corresponding aryl halide with an organolithium reagent, followed by quenching with a borate ester and subsequent hydrolysis.

A general synthetic pathway is outlined below:

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition RPdX R-Pd(II)-X Ln Pd0->RPdX R-X Transmetal Transmetalation RPdR1 R-Pd(II)-R' Ln RPdX->RPdR1 R'-B(OH)2 (Base) RPdR1->Pd0 RedElim Reductive Elimination Product R-R' RPdR1->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Significance in Medicinal Chemistry

Boronic acids and their derivatives are of significant interest in medicinal chemistry. [4][5][6]The boronic acid moiety can act as a versatile functional group in drug structures, capable of forming reversible covalent bonds with enzyme targets. [5]This has led to the development of several FDA-approved drugs containing a boronic acid functional group, such as the proteasome inhibitor Bortezomib. [6][7] The unique substitution pattern of (4-Chloro-3-propoxyphenyl)boronic acid allows medicinal chemists to introduce specific structural features into a drug candidate. The chloro and propoxy groups can modulate the compound's lipophilicity, metabolic stability, and binding interactions with its biological target. This makes it a valuable tool for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs. [8]Boronic acid-containing compounds have shown promise as potential pharmaceutical agents for a variety of therapeutic areas. [9]

Conclusion

(4-Chloro-3-propoxyphenyl)boronic acid is a commercially available and synthetically valuable reagent that plays a crucial role in modern organic chemistry and drug discovery. Its utility in the powerful Suzuki-Miyaura cross-coupling reaction, coupled with the unique electronic and steric properties conferred by its substitution pattern, makes it an indispensable tool for researchers and scientists in the pharmaceutical and chemical industries. A thorough understanding of its sourcing, synthesis, and reactivity is key to leveraging its full potential in the development of novel molecules with significant biological and material applications.

References

  • CP Lab Safety. 4-Chloro-3-propoxyphenylboronic acid, min 98%, 1 gram. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Syntheses. 4-Chlorophenylboronic acid. [Link]

  • Patentscope. CN110054642 Preparation method of 4-chlorophenylboronic acid. [Link]

  • PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • ResearchGate. Boronic Acid Compounds as Potential Pharmaceutical Agents. [Link]

  • ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • ResearchGate. Design and discovery of boronic acid drugs. [Link]

  • Scripps Research Institute. TSRI chemists devise simple method for making sought-after boronic acid-based drugs and other products. [Link]

  • YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. [Link]

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Exploratory

The Strategic Utility of (4-Chloro-3-propoxyphenyl)boronic Acid in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of Substituted Phenylboronic Acids Substituted phenylboronic acids are a cornerstone of modern org...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Substituted Phenylboronic Acids

Substituted phenylboronic acids are a cornerstone of modern organic chemistry, prized for their versatility as building blocks in a wide array of chemical transformations. Their stability, relatively low toxicity, and exceptional performance in palladium-catalyzed cross-coupling reactions have cemented their role as indispensable reagents in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among the most powerful of these transformations is the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction that forges carbon-carbon bonds with remarkable efficiency and functional group tolerance.[3] This guide focuses on a specific, yet increasingly relevant, member of this class: (4-Chloro-3-propoxyphenyl)boronic acid, a trifunctional reagent offering a unique combination of steric and electronic properties for advanced synthetic applications.

Physicochemical Properties of (4-Chloro-3-propoxyphenyl)boronic Acid

Understanding the fundamental properties of a reagent is paramount to its effective application. (4-Chloro-3-propoxyphenyl)boronic acid, identified by the CAS number 681292-77-3, possesses a molecular structure that provides distinct advantages in organic synthesis.[4]

PropertyValueReference
CAS Number 681292-77-3[4]
Molecular Formula C9H12BClO3Inferred
Molecular Weight 214.45 g/mol Inferred
Appearance Typically a white to off-white solidGeneral knowledge of boronic acids
Solubility Generally soluble in organic solvents like dioxane, THF, and DMFGeneral knowledge of boronic acids

The presence of a chloro group at the 4-position, a propoxy group at the 3-position, and the boronic acid moiety at the 1-position of the phenyl ring creates a unique electronic and steric environment. The chloro group can serve as a handle for further functionalization, while the propoxy group influences the molecule's lipophilicity and can engage in specific interactions within a biological target.

Synthesis of (4-Chloro-3-propoxyphenyl)boronic Acid: A General Approach

While specific literature detailing the synthesis of (4-Chloro-3-propoxyphenyl)boronic acid is not abundant, a general and reliable method for the preparation of substituted phenylboronic acids involves the reaction of an appropriate organolithium or Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis.[5][6]

A plausible synthetic route is outlined below:

G cluster_0 Synthetic Pathway Start 1-Bromo-4-chloro-3-propoxybenzene Intermediate1 Aryl Lithium Intermediate Start->Intermediate1 n-BuLi, THF, -78 °C Intermediate2 Boronate Ester Intermediate1->Intermediate2 B(OiPr)3, -78 °C to rt Product (4-Chloro-3-propoxyphenyl)boronic acid Intermediate2->Product H3O+

Caption: General synthetic scheme for (4-Chloro-3-propoxyphenyl)boronic acid.

Experimental Protocol: A Representative Synthesis

Caution: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Preparation of the Starting Material: The synthesis would commence with a suitable starting material, such as 1-bromo-4-chloro-3-propoxybenzene.

  • Lithiation: The aryl bromide is dissolved in an anhydrous aprotic solvent, typically tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium (n-BuLi) in hexanes is then added dropwise to effect a lithium-halogen exchange, forming the corresponding aryl lithium species.

  • Borylation: A trialkyl borate, such as triisopropyl borate (B(Oi-Pr)3), is then added to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature.

  • Hydrolysis: The resulting boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., HCl or H2SO4) to yield the final product, (4-Chloro-3-propoxyphenyl)boronic acid.

  • Purification: The product is then extracted with an organic solvent and purified, typically by recrystallization or column chromatography.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of (4-Chloro-3-propoxyphenyl)boronic acid lies in its utility as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[3]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism:

G Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X-L2 OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal Ar'-B(OH)2, Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L2 Transmetal->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 ArAr' Ar-Ar' RedElim->ArAr'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Suzuki-Miyaura Coupling
  • Reaction Setup: To a reaction vessel is added (4-Chloro-3-propoxyphenyl)boronic acid (1.0 eq.), an aryl halide or triflate (1.0-1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2-3 eq.).

  • Solvent Addition: An appropriate solvent system, such as a mixture of 1,4-dioxane and water, is added.

  • Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere until the starting materials are consumed, as monitored by techniques like TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl product.

Applications in Medicinal Chemistry and Drug Discovery

The structural motifs present in (4-Chloro-3-propoxyphenyl)boronic acid make it a valuable building block in the synthesis of biologically active molecules. The substituted phenyl ring it provides is a common feature in many drug candidates. While specific examples utilizing the propoxy-substituted variant are emerging, the applications of its close analogs provide a strong indication of its potential.

Potential as a Key Intermediate for Enzyme Inhibitors

Substituted phenylboronic acids are frequently employed in the synthesis of inhibitors for various enzymes implicated in disease.

  • PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents.[7][8] The synthesis of many PARP inhibitors involves the coupling of a substituted phenylboronic acid to a heterocyclic core. The unique substitution pattern of (4-Chloro-3-propoxyphenyl)boronic acid could be exploited to fine-tune the potency and pharmacokinetic properties of novel PARP inhibitors.[2]

  • Factor XIa Inhibitors: Factor XIa (FXIa) is a key enzyme in the blood coagulation cascade, and its inhibition is a promising strategy for the development of new anticoagulants with a reduced risk of bleeding.[9][10][11] The synthesis of FXIa inhibitors often utilizes substituted phenylboronic acids to introduce specific recognition elements that interact with the enzyme's active site. The chloro and propoxy groups of the title compound could potentially engage in beneficial interactions within the S1 pocket of FXIa.[1]

Use in the Development of CNS-Targeted Agents

The physicochemical properties of drug candidates, such as lipophilicity, are critical for their ability to cross the blood-brain barrier and act on targets within the central nervous system (CNS). The propoxy group of (4-Chloro-3-propoxyphenyl)boronic acid can increase the lipophilicity of the final compound compared to its methoxy analog, which could be advantageous in the design of CNS-active drugs.[3]

Conclusion

(4-Chloro-3-propoxyphenyl)boronic acid is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its trifunctional nature allows for its strategic incorporation into complex molecules through robust and well-established methodologies like the Suzuki-Miyaura coupling. While direct literature on its applications is still developing, the proven utility of its structural analogs in the synthesis of potent enzyme inhibitors and other biologically active compounds underscores its significant potential in drug discovery and development. As researchers continue to explore novel chemical space, the unique properties of (4-Chloro-3-propoxyphenyl)boronic acid are poised to contribute to the creation of the next generation of therapeutics and advanced materials.

References

  • Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. European Journal of Medicinal Chemistry, 2021.
  • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Factor XIa Inhibitors as New Anticoagulants. Journal of Medicinal Chemistry, 2017.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 2021.
  • Synthesis and exploration of boron-containing heterocycles as potential PARP inhibitors. RSC Medicinal Chemistry, 2024.
  • Structure-Based Design of Macrocyclic Factor XIa Inhibitors: Discovery of the Macrocyclic Amide Linker. ACS Medicinal Chemistry Letters, 2017.
  • One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sed
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 2020.
  • Creating Novel Activated Factor XI Inhibitors through Fragment Based Lead Generation and Structure Aided Drug Design. PLoS One, 2016.
  • Design, synthesis and potential CNS activity of some novel 1-(4-substituted-phenyl)-3-(2-propyl-4-oxo-3H-quinazolin-3-yl) ureas. Arkivoc, 2008.
  • Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. ACS Medicinal Chemistry Letters, 2025.
  • Process for the preparation of substituted phenylboronic acids.
  • Synthesis of some para-functionalized phenylboronic acid derivatives. Journal of Organometallic Chemistry, 1998.
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 2017.

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Foundational

A Comprehensive Technical Guide to the Chemical Stability and Storage of (4-Chloro-3-propoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Stability in Drug Discovery In the landscape of modern drug discovery and development, arylboronic acids are indispensabl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in Drug Discovery

In the landscape of modern drug discovery and development, arylboronic acids are indispensable building blocks. Their utility in robust carbon-carbon and carbon-heteroatom bond formation, most notably the Suzuki-Miyaura cross-coupling reaction, has cemented their place in the synthetic chemist's toolbox.[1] (4-Chloro-3-propoxyphenyl)boronic acid, with its specific substitution pattern, offers a unique combination of electronic and steric properties, making it a valuable reagent in the synthesis of complex pharmaceutical intermediates. However, the successful application of this, and indeed any boronic acid, is fundamentally reliant on its chemical stability. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the factors governing the stability of (4-Chloro-3-propoxyphenyl)boronic acid, along with field-proven protocols for its optimal storage, handling, and stability assessment. Understanding and controlling the stability of this reagent is not merely a matter of good laboratory practice; it is a prerequisite for reproducible, scalable, and successful drug development campaigns.

Intrinsic Chemical Properties and Their Influence on Stability

The stability of (4-Chloro-3-propoxyphenyl)boronic acid is a direct consequence of its molecular structure. The interplay between the boronic acid moiety and the substituted phenyl ring dictates its reactivity and susceptibility to degradation.

The boronic acid group, -B(OH)₂, is a Lewis acid due to the electron-deficient nature of the boron atom.[1] This Lewis acidity is central to its reactivity in cross-coupling reactions but also renders it susceptible to nucleophilic attack. The substituents on the phenyl ring, a chloro group at the 4-position and a propoxy group at the 3-position, modulate the electronic properties of the molecule and, consequently, its stability. The chloro group is electron-withdrawing, which can influence the acidity of the boronic acid. The propoxy group, being an alkoxy group, is generally electron-donating.[2]

Degradation_Pathways A (4-Chloro-3-propoxyphenyl)boronic acid B Oxidation A->B D Dehydration A->D F Protodeboronation A->F C 4-Chloro-3-propoxyphenol B->C E Boroxine (Trimer) D->E G 1-Chloro-2-propoxybenzene F->G

Caption: Major degradation pathways for arylboronic acids.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above and ensure the long-term viability of (4-Chloro-3-propoxyphenyl)boronic acid, strict adherence to proper storage and handling procedures is paramount.

Storage Conditions

Based on safety data for closely related compounds and general best practices for boronic acids, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -20°CReduces the rate of all degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation by excluding atmospheric oxygen.
Moisture Tightly sealed container with desiccantPrevents hydrolysis and subsequent protodeboronation, and limits the formation of boroxines.
Light Amber vial or stored in the darkProtects against potential photolytic degradation.
Step-by-Step Laboratory Handling Protocol
  • Preparation: Before handling the compound, ensure that the designated fume hood is clean and free of contaminants. [3]Have all necessary personal protective equipment (PPE) readily available, including safety glasses with side shields, a flame-resistant lab coat, and nitrile gloves. [4]2. Inert Atmosphere: If available, perform all manipulations of the solid compound within a glovebox under an inert atmosphere. If a glovebox is not available, work in a fume hood and minimize the time the container is open to the atmosphere.

  • Weighing: Tare a clean, dry vial with a screw cap on an analytical balance. Quickly transfer the desired amount of (4-Chloro-3-propoxyphenyl)boronic acid to the vial and securely close the cap.

  • Dispensing: If dispensing from a larger container, use a clean, dry spatula. After dispensing, purge the headspace of the main container with an inert gas before sealing it tightly.

  • Dissolution: When preparing a solution, add the solvent to the vial containing the weighed boronic acid. Cap the vial and sonicate or vortex until fully dissolved.

  • Spill Management: In the event of a spill, ensure the area is well-ventilated. [3]Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for proper waste disposal. Do not use water to clean up spills of the solid material.

  • Waste Disposal: Dispose of all waste materials, including empty containers and contaminated absorbents, in accordance with local, state, and federal regulations.

Handling_Workflow start Start ppe Don Appropriate PPE start->ppe inert Work in Inert Atmosphere ppe->inert weigh Weigh in a Sealed Vial inert->weigh dispense Dispense and Purge Headspace weigh->dispense dissolve Dissolve in Solvent dispense->dissolve end End dissolve->end

Caption: Workflow for safe handling of (4-Chloro-3-propoxyphenyl)boronic acid.

Experimental Design for Stability Assessment: A Forced Degradation Study

A forced degradation study is an essential tool for understanding the intrinsic stability of a drug substance and for developing a stability-indicating analytical method. [5]The goal is to induce degradation to an extent of 5-20%, which is sufficient to identify and quantify degradation products without completely destroying the sample. [4]

Step-by-Step Protocol for a Forced Degradation Study
  • Sample Preparation: Prepare stock solutions of (4-Chloro-3-propoxyphenyl)boronic acid in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: To a sample of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours. [6] * Basic Hydrolysis: To a sample of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours. [6] * Oxidative Degradation: To a sample of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours. [6] * Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, incubate a sample of the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw aliquots from the stressed samples. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples, including a control sample stored under normal conditions, using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.

Method Development Strategy:

  • Column Selection: Start with a C18 reversed-phase column, as these are versatile and widely applicable.

  • Mobile Phase Selection: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized to achieve good peak shape and resolution.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. This will help in identifying co-eluting peaks and assessing peak purity.

  • Method Optimization: Inject the stressed samples and evaluate the chromatograms for the separation of the main peak from any degradation products. Adjust the gradient profile, mobile phase composition, and pH to achieve baseline resolution for all significant peaks.

  • Method Validation: Once an optimal method is developed, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion: Ensuring the Integrity of a Key Building Block

(4-Chloro-3-propoxyphenyl)boronic acid is a valuable reagent in the synthesis of pharmaceutical compounds. Its effective use is, however, contingent on a thorough understanding and control of its chemical stability. By implementing the stringent storage and handling protocols outlined in this guide, researchers can significantly mitigate the risks of degradation through oxidation, dehydration, and protodeboronation. Furthermore, the systematic approach to forced degradation studies and the development of a stability-indicating HPLC method provide a robust framework for ensuring the quality and purity of this critical starting material. Ultimately, a proactive approach to stability assessment is not just a regulatory requirement but a fundamental aspect of good science that underpins the successful development of new medicines.

References

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  • MDPI. A Dual-Dynamic Crosslinked Polysaccharide-Based Hydrogel Loaded with Exosomes for Promoting Diabetic Wound Healing. MDPI. Published January 25, 2024. [Link].

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  • PubChem. 4-Chloro-3-nitrobenzoic acid. National Center for Biotechnology Information. Accessed January 25, 2026. [Link].

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Exploratory

The Genesis and Evolution of Substituted Phenylboronic Acids: A Technical Guide for Modern Research and Development

Abstract This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving applications of substituted phenylboronic acids. Tailored for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving applications of substituted phenylboronic acids. Tailored for researchers, scientists, and drug development professionals, this document navigates the seminal discoveries that first brought boronic acids to light, chronicles the evolution of their synthesis from classical organometallic methods to modern catalytic approaches, and explores their transformative impact on chemical sciences. We will delve into the mechanistic underpinnings of their reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and survey their expanding roles in medicinal chemistry, advanced chemical sensing, and the development of intelligent materials. This guide is structured to provide not only a historical narrative but also practical, field-proven insights and detailed experimental protocols to empower the next generation of innovation in this dynamic field of chemistry.

The Dawn of Organoboron Chemistry: Foundational Discoveries

The story of substituted phenylboronic acids is a significant chapter in the broader history of organometallic chemistry. The journey began in the mid-19th century with the pioneering work of English chemist Sir Edward Frankland. In 1860, Frankland reported the first synthesis and isolation of a boronic acid, specifically ethylboronic acid.[1][2] His method involved a two-stage process: the reaction of diethylzinc with triethyl borate to produce triethylborane, which was then oxidized by air to yield the desired ethylboronic acid.[1][2] This seminal work laid the groundwork for the entire field of organoboron chemistry.

Twenty years later, in 1880, the first synthesis of an aromatic boronic acid, phenylboronic acid, was reported by Michaelis and Becker.[3] Their approach involved the high-temperature reaction of diphenylmercury with boron trichloride in a sealed tube to produce dichlorophenylborane, which was subsequently hydrolyzed to afford phenylboronic acid.[3] While historically significant, these early methods were fraught with challenges, including the use of hazardous and air-sensitive reagents, harsh reaction conditions, and often low yields. These limitations underscored the need for more practical and versatile synthetic routes, a challenge that would be taken up by chemists in the decades to follow.

The Evolution of Synthesis: From Hazardous Reagents to Catalytic Precision

The utility of substituted phenylboronic acids as synthetic intermediates spurred the development of more efficient and scalable preparative methods. The 20th century saw a shift towards the use of more accessible organometallic reagents, namely Grignard and organolithium compounds.

The Grignard and Organolithium Era: A Double-Edged Sword

One of the most common and enduring methods for the synthesis of phenylboronic acids involves the reaction of a phenyl Grignard reagent (phenylmagnesium halide) or a phenyllithium species with a trialkyl borate ester, typically trimethyl borate or triisopropyl borate, at low temperatures.[1][2] This is followed by acidic hydrolysis to yield the desired boronic acid.

While this approach offered a more general route to a variety of substituted phenylboronic acids, it was not without its drawbacks. The organometallic reagents are highly reactive and sensitive to moisture and air, necessitating stringent anhydrous and inert atmosphere techniques. Furthermore, these reactions often suffer from low yields due to the formation of byproducts from the reaction of the organometallic reagent with the initially formed boronate ester.[2] The use of organolithium reagents, while often providing better yields, presented its own set of challenges, including the need for cryogenic temperatures (-78 °C) and the high cost and hazardous nature of reagents like butyllithium, making large-scale industrial synthesis problematic.[4]

Figure 1: General workflow for the synthesis of phenylboronic acids via the Grignard reaction.

The Dawn of a New Era: Palladium-Catalyzed Borylation

A paradigm shift in the synthesis of substituted phenylboronic acids occurred with the advent of palladium-catalyzed cross-coupling reactions. In 1995, Miyaura and colleagues developed a method for the palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron (B₂pin₂).[5] This reaction, often referred to as the Miyaura borylation, offered a milder and more functional group tolerant alternative to the traditional organometallic routes.

The causality behind this development was the desire to overcome the limitations of the Grignard and organolithium methods. The palladium-catalyzed approach avoids the need for pre-forming highly reactive and sensitive organometallic reagents, allowing for a broader range of functional groups to be present in the starting aryl halide. This dramatically expanded the accessible chemical space for substituted phenylboronic acids.

More recent advancements have further refined this methodology, including the use of more atom-economical boron sources like tetrahydroxydiboron (B₂(OH)₄) and the development of highly active palladium catalysts that can efficiently couple even less reactive aryl chlorides.[6][7] These modern methods have made the synthesis of a vast array of substituted phenylboronic acids a routine and scalable process in both academic and industrial laboratories.

The Suzuki-Miyaura Coupling: A Revolution in Carbon-Carbon Bond Formation

The true ascent of substituted phenylboronic acids to prominence in organic synthesis is inextricably linked to the discovery of the Suzuki-Miyaura cross-coupling reaction. First published in 1979 by Akira Suzuki, this palladium-catalyzed reaction couples an organoboron compound (such as a phenylboronic acid) with an organohalide.[7][8] For this groundbreaking work, Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry in 2010.[9]

The Suzuki-Miyaura reaction has become one of the most important and widely used methods for the construction of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common structural motifs in pharmaceuticals and advanced materials. The remarkable success of this reaction is due to several key factors:

  • Mild Reaction Conditions: The reaction is typically carried out under relatively mild conditions, making it compatible with a wide range of sensitive functional groups.[10]

  • Commercial Availability of Reagents: A vast array of substituted phenylboronic acids are commercially available, providing ready access to diverse building blocks.

  • Low Toxicity: The boron-containing reagents and byproducts are generally of low toxicity, making the reaction environmentally benign compared to other cross-coupling methods that use more toxic organometallic reagents.[10]

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura reaction is a well-studied catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[8][9][11]

Suzuki_Miyaura_Cycle cluster_0 Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [Ar'-B(OH)3]- Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Figure 2: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) intermediate.[11]

  • Transmetalation: The organic group from the activated boronic acid (in the form of a boronate complex) is transferred to the palladium center, displacing the halide. This is a crucial step where the substituted phenyl group is introduced into the catalytic cycle.[11]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the cycle.[11]

Expanding Horizons: The Multifaceted Applications of Substituted Phenylboronic Acids

While their role in the Suzuki-Miyaura coupling remains a cornerstone of their utility, the applications of substituted phenylboronic acids have expanded dramatically into diverse areas of science and technology.

Drug Discovery and Development

Substituted phenylboronic acids have emerged as a privileged scaffold in medicinal chemistry.[12] Their unique ability to form reversible covalent bonds with diols, such as those found in saccharides and proteins, has been exploited in several ways:

  • Enzyme Inhibition: The boronic acid moiety can act as a transition state analog inhibitor of serine proteases, where the boron atom forms a tetrahedral intermediate with the active site serine residue. This is the mechanism of action for the successful anticancer drug bortezomib (Velcade®).

  • Prodrug Strategies: Boronic acid functional groups can be incorporated into drug molecules to improve their pharmacokinetic properties. For example, they can be used to mask polar functional groups, enhancing cell permeability, and then be cleaved in vivo to release the active drug.[1]

  • Targeted Drug Delivery: The affinity of phenylboronic acids for saccharides that are overexpressed on the surface of cancer cells is being explored for targeted drug delivery systems.[13] Nanoparticles decorated with phenylboronic acids can selectively bind to and deliver their therapeutic payload to cancer cells.[14]

Chemical Sensing and Diagnostics

The reversible interaction of phenylboronic acids with diols has made them ideal candidates for the development of chemical sensors, particularly for the detection of saccharides.[15] This has significant implications for the monitoring of glucose levels in diabetic patients.[16]

These sensors often employ a fluorescent reporter molecule whose emission properties are altered upon binding of the boronic acid to glucose. The change in fluorescence intensity or wavelength can be correlated to the glucose concentration. Phenylboronic acid-based hydrogels that swell or shrink in response to glucose concentration are also being developed for continuous glucose monitoring and insulin delivery systems.[15]

Advanced Materials Science

In the realm of materials science, substituted phenylboronic acids are being incorporated into polymers to create "smart" or stimuli-responsive materials.[4][14] These materials can change their properties in response to external stimuli, such as pH or the presence of specific molecules.

For example, polymers containing phenylboronic acid side chains can form cross-linked networks through the formation of boronate esters with diols. The addition of a competitive binder, such as glucose, can disrupt these cross-links, leading to a change in the material's properties, such as its viscosity or solubility. This principle is being used to develop self-healing materials, injectable hydrogels for tissue engineering, and controlled-release drug delivery systems.[4]

Experimental Protocols

To provide a practical context, the following are representative, step-by-step methodologies for the synthesis of a substituted phenylboronic acid using both a classical and a modern approach.

Synthesis of 4-Methoxyphenylboronic Acid via Grignard Reaction

This protocol is a classic example of the synthesis of a substituted phenylboronic acid using a Grignard reagent.

Materials:

  • 4-Bromoanisole

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a small crystal of iodine.

    • Add a small amount of a solution of 4-bromoanisole (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

    • Slowly add the remaining 4-bromoanisole solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to room temperature.

  • Reaction with Trimethyl Borate:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve trimethyl borate (1.5 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via a cannula, maintaining the temperature below -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid until the solution is acidic (pH ~1-2).

    • Stir the mixture vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield pure 4-methoxyphenylboronic acid as a white solid.

Palladium-Catalyzed Borylation of an Aryl Bromide

This protocol illustrates a modern approach to the synthesis of a substituted phenylboronic acid using a palladium catalyst.[6]

Materials:

  • Aryl bromide

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add the aryl bromide (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (1.5 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add anhydrous 1,4-dioxane via syringe.

  • Reaction:

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired arylboronic acid pinacol ester.

  • Hydrolysis to the Boronic Acid (if required):

    • The resulting pinacol ester can be hydrolyzed to the corresponding boronic acid by stirring with an aqueous acid (e.g., HCl) in a suitable solvent like acetone or THF.

Conclusion

The journey of substituted phenylboronic acids from their initial discovery in the 19th century to their current status as indispensable tools in modern chemistry is a testament to the relentless pursuit of synthetic innovation. The development of robust and versatile synthetic methods, culminating in the highly efficient palladium-catalyzed borylation reactions, has unlocked the full potential of these remarkable compounds. Their pivotal role in the Suzuki-Miyaura coupling has revolutionized the way chemists approach the synthesis of complex molecules, with profound implications for the pharmaceutical and materials science industries. As research continues to uncover new applications for these versatile building blocks, from targeted cancer therapies to intelligent materials, the legacy of Frankland, Michaelis, and Suzuki will undoubtedly continue to inspire future generations of scientists.

References

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  • Frankland Papers. The University of Manchester Library.
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  • An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry. 2002;67(18):6477-6486.
  • Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry. 2018;25(30):3563-3581.
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  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega. 2022;7(3):2343-2353.
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  • Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation. Organic Letters. 2022;24(4):947-952.
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  • Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology. 2009;5(5):551-556.
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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Suzuki-Miyaura Coupling Protocol Using (4-Chloro-3-propoxyphenyl)boronic Acid

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1] First reported by Ak...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of complex molecules, from pharmaceuticals and agrochemicals to advanced materials.[2] The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents contribute to its widespread adoption in both academic and industrial laboratories.[3][4]

(4-Chloro-3-propoxyphenyl)boronic acid is a valuable building block in medicinal chemistry and materials science. The presence of the chloro, propoxy, and boronic acid functionalities on the phenyl ring allows for diverse and strategic modifications of a target molecule. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (4-Chloro-3-propoxyphenyl)boronic acid in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide expert insights into troubleshooting and optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide to a coordinatively unsaturated Pd(0) complex. This step forms a new Pd(II) species, which is a key intermediate in the reaction.[5] The rate of this step is dependent on the nature of the halide, with the reactivity order being I > Br > Cl. For less reactive aryl chlorides, the choice of a palladium catalyst with electron-rich and sterically bulky phosphine ligands is crucial to facilitate this step.[7]

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[8] The exact mechanism of transmetalation can vary depending on the reaction conditions, but it is a critical step for bringing the two coupling partners together on the palladium center.

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl R¹-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition (R¹-X) PdII_Diaryl R¹-Pd(II)L_n-R² PdII_Aryl->PdII_Diaryl Transmetalation (R²-B(OH)₂ + Base) PdII_Diaryl->Pd0 Regeneration Product R¹-R² PdII_Diaryl->Product Reductive Elimination

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Key Parameters for a Successful Coupling with (4-Chloro-3-propoxyphenyl)boronic Acid

The success of a Suzuki-Miyaura coupling reaction, particularly with a substituted aryl chloride as one of the coupling partners, hinges on the careful selection of several key parameters.

  • The Palladium Catalyst: The choice of the palladium catalyst and its associated ligand is paramount. For coupling aryl chlorides, which are generally less reactive than aryl bromides or iodides, catalysts with bulky and electron-rich phosphine ligands are often required to promote the oxidative addition step.[7] Common and effective catalyst systems include:

    • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with a phosphine ligand such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) .[8]

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a robust and widely used catalyst that is effective for a range of Suzuki couplings.[9]

    • Buchwald-type precatalysts , such as XPhos Pd G3 , are highly active and have shown excellent performance in challenging cross-coupling reactions, including those involving sterically hindered or electron-rich substrates.[10][11]

  • The Base: The base plays a crucial role in activating the boronic acid for the transmetalation step. The choice of base can significantly impact the reaction rate and yield. Commonly used bases include:

    • Potassium carbonate (K₂CO₃) and caesium carbonate (Cs₂CO₃) are effective and widely used bases.[12]

    • Potassium phosphate (K₃PO₄) is another strong base that is often employed, particularly in couplings with sterically demanding substrates.[4]

    • The strength and solubility of the base should be considered in the context of the chosen solvent system.

  • The Solvent System: A suitable solvent system is necessary to dissolve both the organic substrates and the inorganic base. Biphasic solvent systems are commonly employed to achieve this.

    • 1,4-Dioxane/water and tetrahydrofuran (THF)/water are frequently used solvent mixtures.[13] The presence of water is often essential for the activation of the boronic acid and to solubilize the inorganic base.[3]

  • Reaction Temperature: The reaction temperature is a critical parameter that influences the reaction rate. While many Suzuki couplings can be performed at room temperature, reactions involving less reactive aryl chlorides often require heating to achieve a reasonable reaction rate and yield.[14] Typical reaction temperatures range from 60 to 100 °C.

Detailed Experimental Protocol

This section provides a representative, detailed protocol for the Suzuki-Miyaura coupling of (4-Chloro-3-propoxyphenyl)boronic acid with a generic aryl halide. This protocol should be considered a starting point and may require optimization for specific substrates.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reagent Preparation & Setup B 2. Inert Atmosphere A->B Degas Solvents C 3. Reagent Addition B->C Assemble Glassware under N₂ or Ar D 4. Reaction C->D Add Reagents via Syringe/Cannula E 5. Monitoring D->E Heat & Stir F 6. Workup E->F TLC / LC-MS Analysis G 7. Purification F->G Quench, Extract, Dry & Concentrate H 8. Characterization G->H Column Chromatography

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Stoichiometric Ratio (Equivalents)
(4-Chloro-3-propoxyphenyl)boronic acid214.451.2
Aryl Halide (Ar-X)Varies1.0
Palladium Catalyst (e.g., Pd(dppf)Cl₂)816.640.02 - 0.05
Base (e.g., K₂CO₃)138.212.0 - 3.0
Solvent (e.g., 1,4-Dioxane)88.11-
Water (degassed)18.02-

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add (4-Chloro-3-propoxyphenyl)boronic acid (1.2 eq.), the aryl halide (1.0 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 eq.).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) and degassed water via syringe to the flask. The typical solvent ratio is 4:1 to 5:1 (organic solvent:water).

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 85-100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

Even with a well-designed protocol, challenges can arise in Suzuki-Miyaura coupling reactions. The following table provides guidance on common issues and potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion - Inactive catalyst.- Insufficiently inert atmosphere (oxygen deactivates the catalyst).- Ineffective base or solvent system.- Low reaction temperature.- Use a fresh, high-quality catalyst.- Ensure all reagents and solvents are properly degassed.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.- Increase the reaction temperature in increments.
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture.- Use of a Pd(II) precatalyst without a proper reducing agent in the system.- Rigorously exclude oxygen from the reaction.- Ensure the Pd(II) precatalyst is efficiently reduced to the active Pd(0) species. This is often facilitated by the phosphine ligand or other components in the reaction mixture.[13]
Protodeboronation - The boronic acid is unstable under the reaction conditions, leading to its decomposition before it can couple. This is more common with electron-deficient boronic acids.- Use the boronic acid in a slight excess (1.2-1.5 equivalents).- Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).- Use milder bases or anhydrous conditions if possible.[15]
Formation of Byproducts - Side reactions due to high temperatures or prolonged reaction times.- Impurities in starting materials or solvents.- Optimize the reaction temperature and time.- Ensure the purity of all reagents and solvents.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds, and (4-Chloro-3-propoxyphenyl)boronic acid serves as a versatile building block in this context. A thorough understanding of the reaction mechanism and the critical parameters influencing its outcome is essential for success. By carefully selecting the palladium catalyst, base, and solvent system, and by following a well-designed experimental protocol, researchers can effectively utilize this valuable reagent to construct complex molecular architectures for applications in drug discovery and materials science. This application note provides a solid foundation for the successful implementation of Suzuki-Miyaura couplings with (4-Chloro-3-propoxyphenyl)boronic acid and a guide to overcoming common challenges.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, uploaded by Organic Chemistry with Lluís Llorens Palomo, 29 Mar. 2025, [Link].

  • Masking Boronic Acids for Suzuki Coupling. YouTube, uploaded by Scott Rychnovsky, 3 Oct. 2011, [Link].

  • Google Patents. Method of carrying out Suzuki-Miyaura CC-coupling reactions. EP2468701A1, .
  • Kim, H., et al.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Zhang, L., et al. Suzuki coupling between phenylboronic acid and aryl halides.
  • Google Patents. Method of carrying out suzuki - miyaura cc-coupling reactions. EP2655297A1, .
  • Reddy, T. S., et al. Towards novel tacrine analogues: Pd(dppf) Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances2022, 12 (36), 23565-23577.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Han, F. S. Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. Synthesis2024, 56 (12), 1735-1748.
  • Lubaeva, A. E., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry2024.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Nolan, S. P., et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ChemInform2025.
  • G. A. Molander, N. Ellis, Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
  • Darkwa, J., et al. Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Molecules2022, 27 (21), 7247.
  • Buchwald, S. L., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT2008.
  • Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research2008, 41 (11), 1461-1473.
  • Kalita, H., et al. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances2016, 6 (90), 87363-87369.
  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube, uploaded by Thermo Fisher Scientific, 16 Aug. 2021, [Link].

  • Roy, D., et al. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega2021, 6 (51), 35682-35694.

Sources

Application

Application Notes and Protocols for (4-Chloro-3-propoxyphenyl)boronic acid in C-C Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of (4-Chloro-3-propoxyphenyl)boronic acid in Modern Synthesis (4-Chloro-3-propoxyphenyl)boronic acid is a valuable building...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of (4-Chloro-3-propoxyphenyl)boronic acid in Modern Synthesis

(4-Chloro-3-propoxyphenyl)boronic acid is a valuable building block in organic synthesis, particularly in the realm of palladium-catalyzed carbon-carbon (C-C) bond formation. Its utility is most prominently showcased in the Suzuki-Miyaura coupling reaction, a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This boronic acid derivative provides a versatile scaffold for the construction of complex biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional organic materials.[4] The presence of the chloro and propoxy substituents on the phenyl ring offers opportunities for further functionalization and modulates the electronic and steric properties of the molecule, influencing its reactivity and the properties of the final coupled product.

This document serves as a comprehensive guide to the application of (4-Chloro-3-propoxyphenyl)boronic acid in C-C coupling reactions. It provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, and critical insights into reaction optimization and troubleshooting, grounded in established scientific principles.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound, such as (4-Chloro-3-propoxyphenyl)boronic acid, and an organohalide or triflate.[1][2][3] The reaction is catalyzed by a palladium complex and requires a base to proceed.[1][3][5] The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[1][6] This step is often the rate-determining step of the catalytic cycle.[1]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[3][7]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R¹-X) Pd(II)_Complex R¹-Pd(II)-X (L)₂ Transmetalation Transmetalation (with R²-B(OH)₂ + Base) Di-organic_Pd(II) R¹-Pd(II)-R² (L)₂ Reductive_Elimination Reductive Elimination

Experimental Protocol: Suzuki-Miyaura Coupling of (4-Chloro-3-propoxyphenyl)boronic acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of (4-Chloro-3-propoxyphenyl)boronic acid with an aryl bromide. The specific conditions may require optimization depending on the nature of the aryl bromide.

Materials:

  • (4-Chloro-3-propoxyphenyl)boronic acid

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a condenser, add (4-Chloro-3-propoxyphenyl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). Stir the mixture for 5-10 minutes. Add the palladium catalyst (1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Typical Reaction Parameters

ParameterRecommended RangeRationale
Boronic Acid Equiv.1.1 - 1.5A slight excess is often used to drive the reaction to completion.
Base Equiv.2.0 - 3.0Essential for the formation of the active boronate species.[3][7]
Catalyst Loading1 - 5 mol%Lower loadings are desirable for cost and environmental reasons, but higher loadings may be needed for challenging substrates.
Solvent SystemDioxane/H₂O, Toluene/H₂O, DMFThe presence of water can accelerate the transmetalation step.[8]
Temperature80 - 110 °CHigher temperatures are often required to overcome the activation energy of the oxidative addition step.

Optimization and Troubleshooting

Achieving high yields and purity in Suzuki-Miyaura couplings often requires careful optimization of the reaction conditions. The electronic and steric nature of the coupling partners, including the chloro and propoxy groups on the boronic acid, can significantly influence the reaction outcome.

Optimization_Workflow cluster_workflow Reaction Optimization Workflow Start Initial Reaction Setup Screen_Catalyst Screen Palladium Catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Screen_Base Screen Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Screen_Solvent Screen Solvent Systems (e.g., Dioxane/H₂O, Toluene/H₂O) Optimize_Temp Optimize Temperature Analysis Analyze Results (Yield, Purity) Success Optimized Conditions

Common Issues and Solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Inefficient oxidative addition; Insufficiently active boronic acid.Use a more active catalyst/ligand system (e.g., Buchwald ligands).[9] Increase the reaction temperature. Ensure the base is strong enough to activate the boronic acid.
Homocoupling of Boronic Acid Presence of oxygen; Use of a Pd(II) precatalyst without complete reduction.[6]Thoroughly degas all solvents and the reaction mixture. Use a Pd(0) source or ensure complete in-situ reduction of the Pd(II) precatalyst.
Protodeboronation Presence of protic impurities; Unstable boronic acid.Use anhydrous solvents and reagents. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[10][11]
Dehalogenation of Aryl Halide Side reaction, particularly with electron-rich aryl halides.Use a milder base. Employ a catalyst system known to suppress this side reaction.

Influence of Substituents:

The chloro and propoxy groups on the (4-Chloro-3-propoxyphenyl)boronic acid can influence its reactivity. The electron-donating propoxy group can increase the electron density on the aromatic ring, which may slightly decrease the rate of transmetalation compared to electron-deficient boronic acids.[10] Conversely, the electron-withdrawing chloro group can have the opposite effect. The steric bulk of the propoxy group is generally not significant enough to hinder the reaction with most common coupling partners.

Conclusion

(4-Chloro-3-propoxyphenyl)boronic acid is a highly effective reagent for the synthesis of complex organic molecules via the Suzuki-Miyaura coupling reaction. A thorough understanding of the reaction mechanism, careful selection of reaction components, and systematic optimization are key to achieving successful outcomes. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Catalysis Consulting. (n.d.). Case Study: Knowledge Based Problem Solving. [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

  • MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • American Chemical Society. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • ResearchGate. (2020). Brief Talk on the CC Cross Coupling Reactions for the Synthesis of Agrochemicals Literature Report. [Link]

Sources

Method

applications of (4-Chloro-3-propoxyphenyl)boronic acid in medicinal chemistry

Initiating Compound Search I've started a thorough investigation into the medicinal chemistry applications of (4-Chloro-3-propoxyphenyl)boronic acid. My primary focus is understanding its role in synthesizing therapeutic...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Compound Search

I've started a thorough investigation into the medicinal chemistry applications of (4-Chloro-3-propoxyphenyl)boronic acid. My primary focus is understanding its role in synthesizing therapeutic agents and related compound classes. I'm aiming to identify specific examples of its utilization in drug design.

Defining Target Interactions

I'm now zeroing in on the enzymatic and cellular targets of molecules synthesized from this boronic acid derivative. I'm searching for the specific mechanisms of action and relevant signaling pathways. I will also be gathering experimental protocols like Suzuki-Miyaura coupling reactions, along with quantitative pharmacological data such as IC50 values.

Outlining Note Content

I'm now outlining the application note's structure. I'll introduce the boronic acid, then detail its use in inhibitor synthesis, providing rationale. I'll include a protocol, and synthesize quantitative data into tables. I'll visualize the synthetic workflow and signaling pathways using Graphviz diagrams.

Initiating Research on Boronic Acid

I'm beginning to craft an application note focusing on (4-Chloro-3-propoxyphenyl)boronic acid. My initial focus is a general introduction to boronic acids, highlighting their significance in medicinal chemistry. This will include relevant applications, and I plan to build from there to the specific compound.

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Application

Application Note: Synthesis of Functionalized Biaryl Scaffolds Using (4-Chloro-3-propoxyphenyl)boronic Acid via Suzuki-Miyaura Coupling

Abstract Biaryl structures are privileged motifs in modern drug discovery, materials science, and agrochemicals, prized for their unique conformational properties and synthetic versatility.[1][2][3] The palladium-catalyz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Biaryl structures are privileged motifs in modern drug discovery, materials science, and agrochemicals, prized for their unique conformational properties and synthetic versatility.[1][2][3] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for their construction, offering broad functional group tolerance and mild reaction conditions.[4][5][6] This guide provides a detailed examination of (4-Chloro-3-propoxyphenyl)boronic acid as a key building block for accessing complex biaryl compounds. We elucidate the mechanistic underpinnings of the Suzuki-Miyaura reaction, present a robust, step-by-step protocol for its application, and discuss key parameters for reaction optimization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Significance of Biaryl Structures and the Suzuki-Miyaura Coupling

Biaryl compounds, characterized by two aromatic rings linked by a carbon-carbon single bond, are foundational components in numerous top-selling pharmaceuticals, including antihypertensives (e.g., Valsartan) and anti-inflammatory drugs (e.g., Celebrex).[2][3] Their utility stems from the ability of the biaryl axis to serve as a rigid scaffold, presenting functional groups in a defined three-dimensional space for optimal interaction with biological targets.

The development of efficient synthetic methods to create these C(sp²)-C(sp²) bonds has been a major focus of organic chemistry. First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become a cornerstone of modern synthesis due to its operational simplicity, the stability and low toxicity of its organoboron reagents, and its remarkable reliability.[5][7] The reaction facilitates the coupling of an organoboron species (like a boronic acid) with an organohalide or triflate, catalyzed by a palladium complex in the presence of a base.[5]

The subject of this note, (4-Chloro-3-propoxyphenyl)boronic acid , is a particularly valuable reagent. The propoxy group provides steric bulk and modulates lipophilicity, while the chloro substituent serves as a versatile synthetic handle for subsequent cross-coupling reactions or other transformations, allowing for the rapid generation of molecular complexity.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for rational optimization and troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[3][7] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_trans R¹-Pd(II)L₂-R² (Transmetalation Complex) pd0->pd2_trans  Oxidative  Addition pd2_add R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd2_add->pd0  Reductive  Elimination product R¹-R² (Biaryl Product) pd2_trans->pd2_add  Transmetalation center react1 R¹-X (Aryl Halide) react2 R²-B(OH)₂ (Boronic Acid) + Base

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the aryl halide (R¹-X). This is typically the rate-determining step.[7] The palladium is oxidized from Pd(0) to Pd(II), forming a square planar intermediate. The reactivity of the halide follows the order I > Br > OTf >> Cl.[7]

  • Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. Critically, this process requires activation of the boronic acid by a base.[8] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻), which readily transfers its R² group to the Pd(II) center, displacing the halide (X).[5][9]

  • Reductive Elimination: The final step involves the two organic groups (R¹ and R²) coupling together and detaching from the palladium center to form the desired biaryl product (R¹-R²).[7] This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Synthesis of 4'-Chloro-3'-propoxy-[1,1'-biphenyl]-4-ol

This section provides a representative, field-proven protocol for the coupling of (4-Chloro-3-propoxyphenyl)boronic acid with 4-bromophenol.

Materials and Equipment
Reagents & Materials Equipment
(4-Chloro-3-propoxyphenyl)boronic acidSchlenk flask or oven-dried round-bottom flask
4-BromophenolMagnetic stirrer with heating plate
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Condenser and inert gas line (Nitrogen or Argon)
Potassium Phosphate (K₃PO₄), anhydrousSyringes and needles
1,4-Dioxane, anhydrousRotary evaporator
Deionized Water, degassedThin-Layer Chromatography (TLC) plates (silica)
Ethyl Acetate, HPLC gradeGlass column for chromatography
Hexanes, HPLC gradeStandard laboratory glassware
Anhydrous Magnesium Sulfate (MgSO₄)NMR Spectrometer, Mass Spectrometer
Experimental Workflow

Workflow Figure 2: General Experimental Workflow A 1. Setup & Inerting (Flask with stir bar under N₂/Ar) B 2. Reagent Addition (Solids followed by degassed solvents) A->B C 3. Degassing (3x Vacuum/Backfill cycles) B->C D 4. Reaction (Heat to 80-90°C with stirring) C->D E 5. Monitoring (TLC or LC-MS until completion) D->E F 6. Work-up (Cool, quench, extract with organic solvent) E->F G 7. Purification (Dry, concentrate, column chromatography) F->G H 8. Analysis (Characterize pure product via NMR/MS) G->H

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

Causality Note: All steps involving the palladium catalyst must be performed under an inert atmosphere to prevent oxidation and deactivation of the Pd(0) species, which is the active catalytic form. Solvents must be degassed to remove dissolved oxygen.

  • Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add (4-Chloro-3-propoxyphenyl)boronic acid (214 mg, 1.0 mmol, 1.0 equiv), 4-bromophenol (208 mg, 1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv).

    • Expertise & Experience: Using a slight excess of the aryl halide can help drive the reaction to completion, especially if the boronic acid is prone to decomposition (protodeboronation). K₃PO₄ is an effective base for this transformation.[10][11]

  • Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst, Pd(dppf)Cl₂ (22 mg, 0.03 mmol, 3 mol%).

    • Expertise & Experience: Pd(dppf)Cl₂ is an air-stable precatalyst that is reliably reduced in situ to the active Pd(0) species. The dppf ligand is bulky and electron-rich, which promotes the challenging oxidative addition step, especially with aryl chlorides, and facilitates the final reductive elimination.[12][13]

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. Seal the flask and perform three cycles of vacuum/backfill with nitrogen to ensure the reaction mixture is free of oxygen.

    • Expertise & Experience: A mixture of an organic solvent (like dioxane or THF) and water is common.[14] Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

  • Reaction Execution: Place the flask in a preheated oil bath at 90°C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes/Ethyl Acetate), checking for the consumption of the limiting reagent (the boronic acid).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure biaryl product.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization and Key Considerations

The success of a Suzuki-Miyaura coupling depends on the careful selection of several parameters. The following table summarizes key variables and provides guidance for optimization.

ParameterOptions & ConsiderationsCausality & Rationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with ligands (e.g., SPhos, XPhos)The choice depends on the reactivity of the aryl halide. Aryl chlorides often require more electron-rich and bulky phosphine ligands to facilitate oxidative addition.[7][13][15]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, Et₃NThe base strength influences the rate of boronate formation.[9] Carbonates and phosphates are commonly used and tolerate a wide range of functional groups.[11][14] Stronger bases may be needed for less reactive boronic acids.
Solvent Dioxane/H₂O, Toluene/H₂O, THF, DMF, 2-MeTHFThe solvent system must solubilize all components. Protic solvents can participate in the catalytic cycle. Greener solvent alternatives like 2-MeTHF or i-PrOAc are increasingly used.[12][16]
Temperature Room Temperature to 120°CHigher temperatures can accelerate the slow oxidative addition step but may also lead to side reactions like protodeboronation (loss of the B(OH)₂ group).
Coupling Partner Aryl-I, -Br, -OTf, -ClReactivity order is I > Br > OTf >> Cl.[7] Coupling with aryl chlorides is challenging and requires a highly active catalyst system.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are of paramount importance in pharmaceutical and materials research.[2][3] (4-Chloro-3-propoxyphenyl)boronic acid serves as an excellent, functionalized building block in this context. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can reliably and efficiently construct complex molecular architectures. The protocol and insights provided herein offer a solid foundation for the successful application of this powerful synthetic methodology.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173. [Link]

  • ResearchGate. (n.d.). Examples of biaryl structure applications. [Link]

  • Al-Masum, M., & Salah, N. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(42), 14833–14840. [Link]

  • ResearchGate. (n.d.). Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. [Link]

  • Kumar, A., & Kumar, V. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. RSC Advances, 11(44), 27289-27306. [Link]

  • ResearchGate. (2021, October 13). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]

  • Donohoe, T. J., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 247-254. [Link]

  • Jorgensen, W. L., & Tirado-Rives, J. (2013). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of chemical theory and computation, 9(11), 5173–5181. [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]

  • Al-Masum, M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Scientific Reports, 12(1), 1-15. [Link]

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. [Link]

  • ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]

  • Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications. [Link]

  • MDPI. (2024, November 25). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]

  • ResearchGate. (n.d.). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. [Link]

  • Organometallics. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • YouTube. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. [Link]

Sources

Method

Application Notes and Protocols for Catalyst Selection in Suzuki Reactions with (4-Chloro-3-propoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Nuances of Substituted Aryl Coupling The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of Substituted Aryl Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2] This guide focuses on the strategic selection of catalytic systems for Suzuki reactions involving (4-Chloro-3-propoxyphenyl)boronic acid . It is critical to note that in a typical Suzuki coupling, the boronic acid couples with an organohalide.[3][4] Therefore, the primary consideration for catalyst selection will be dictated by the nature of the halide coupling partner intended to react with (4-Chloro-3-propoxyphenyl)boronic acid. The chloro substituent on the boronic acid is electronically deactivating and presents potential for steric hindrance, which must be considered in catalyst selection to ensure efficient and selective coupling at the intended reaction site.

This document provides a detailed exploration of catalyst and ligand selection, reaction parameter optimization, and step-by-step protocols to empower researchers in achieving successful Suzuki couplings with this versatile building block.

The Challenge: Overcoming the Inertness of Aryl Chlorides

While Suzuki reactions are robust, the coupling of aryl chlorides presents a significant challenge due to the strength of the C-Cl bond.[5][6] The rate-determining step in the Suzuki catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the aryl halide.[6] For aryl chlorides, this step is significantly slower than for the more reactive aryl bromides or iodides.[5] Consequently, catalyst systems for aryl chloride couplings must be specially designed to facilitate this difficult activation.

The (4-Chloro-3-propoxyphenyl)boronic acid, with its electron-donating propoxy group and electron-withdrawing chloro group, presents a moderately electron-rich system. When coupling this boronic acid with an aryl chloride, a highly active catalyst is paramount for achieving good yields and reaction rates.

Catalyst System Selection: A Multifaceted Approach

A successful Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Precatalysts

A variety of palladium(0) and palladium(II) sources can be used, as Pd(II) is reduced in situ to the active Pd(0) species. Common choices include:

  • Palladium(II) Acetate (Pd(OAc)₂): A stable, air-tolerant, and widely used precatalyst.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A common source of Pd(0), though it can be sensitive to air and light.

  • Palladium(II) Chloride (PdCl₂): Another stable Pd(II) source.

  • Pre-formed Catalysts: Complexes where a ligand is already coordinated to the palladium center, such as PEPPSI-type catalysts, can offer enhanced stability and activity.[7]

The Crucial Role of Ligands

For challenging couplings involving aryl chlorides, the choice of ligand is the most critical factor. The ligand stabilizes the palladium center, influences its reactivity, and promotes the key steps of the catalytic cycle.[3] For aryl chlorides, ligands must be both electron-rich and bulky .

  • Electron-richness increases the electron density on the palladium atom, which in turn promotes the oxidative addition to the C-Cl bond.[3][8]

  • Bulkiness facilitates the reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[3]

  • Dialkylbiarylphosphines (Buchwald Ligands): This class of ligands is highly effective for coupling unactivated and sterically hindered aryl chlorides.[9] Examples include:

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high activity and broad applicability.[9]

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides excellent results where other ligands fail.[8]

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly active and versatile ligand.

  • N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that can be more stable than phosphines under certain reaction conditions.[3] They are often supplied as their imidazolium salt precursors, which are deprotonated in situ.

The Role of the Base

The base plays a multifaceted role in the Suzuki reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[3][10] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases:

    • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): Commonly used and effective for a wide range of substrates. Potassium carbonate is a good starting point.

    • Phosphates (K₃PO₄): A stronger base that is often effective for difficult couplings.

  • Fluoride Sources (KF, CsF): Can be effective, particularly when dealing with boronic esters or in anhydrous conditions.[10]

Solvent Systems

The solvent must be capable of dissolving the reactants and be compatible with the chosen catalyst system and base. Aprotic polar solvents are generally preferred.

  • Ethers (Dioxane, Tetrahydrofuran (THF)): Very common solvents for Suzuki reactions.

  • Aromatic Hydrocarbons (Toluene, Xylene): Often used, especially for higher temperature reactions.

  • Amides (N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)): Polar aprotic solvents that can be effective but may be more difficult to remove.[11]

  • Aqueous Mixtures: The addition of water is often beneficial, as it can help to dissolve the base and facilitate the formation of the active boronate species.[1][11] Toluene/water or Dioxane/water mixtures are frequently employed.

Comparative Overview of Catalyst Systems

Catalyst System ComponentExamplesRationale for Use with (4-Chloro-3-propoxyphenyl)boronic acid & Aryl Chloride Partner
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Readily available and effective precatalysts.
Ligand SPhos, RuPhos, XPhosBulky and electron-rich, essential for activating the C-Cl bond of the coupling partner.[9]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Strong bases required to facilitate the transmetalation of the moderately activated boronic acid.
Solvent Toluene/H₂O, Dioxane/H₂OPromotes dissolution of both organic and inorganic reagents and can accelerate the reaction.[11]

Experimental Protocols

General Considerations:
  • Inert Atmosphere: Suzuki reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst. All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Purity: The purity of all reagents, especially the boronic acid and aryl halide, is crucial for obtaining high yields and reproducible results.

  • Degassing: Solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for 20-30 minutes or by the freeze-pump-thaw method.

Protocol 1: General Screening Procedure for Suzuki Coupling

This protocol is a starting point for the coupling of (4-Chloro-3-propoxyphenyl)boronic acid with an aryl chloride.

Materials:

  • (4-Chloro-3-propoxyphenyl)boronic acid (1.2 equiv)

  • Aryl chloride (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Degassed Toluene/H₂O (10:1 v/v)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (N₂ or Ar)

Procedure:

  • To the reaction vessel, add the aryl chloride, (4-Chloro-3-propoxyphenyl)boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the vessel with a septum or cap.

  • Evacuate the vessel and backfill with inert gas. Repeat this cycle three times.

  • Add the degassed Toluene/H₂O solvent mixture via syringe.

  • Place the reaction vessel in a preheated oil bath at 80-100 °C.[8]

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr Ar'B(OH)₂ Base Transmetalation Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficiently degassed solvent- Poor quality reagents- Inappropriate base or solvent- Use a fresh batch of palladium precatalyst and ligand.- Ensure thorough degassing of the solvent.- Purify reagents before use.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents.
Formation of Homocoupled Byproduct - Reaction temperature is too high- Presence of oxygen- Lower the reaction temperature.- Improve the inert atmosphere technique.
Protodeboronation of Boronic Acid - Presence of water with a weak base- Prolonged reaction time at high temperature- Use a stronger base (e.g., K₃PO₄).- Try to minimize reaction time once the starting material is consumed.

References

  • The Suzuki Reaction - Chem 115 Myers. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides - Organic Chemistry Portal. [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. [Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles - ACS Publications. [Link]

  • A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides | Journal of the American Chemical Society. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate. [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - NIH. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]

Sources

Application

Application Notes and Protocols: Mastering Solvent Effects in Coupling Reactions with (4-Chloro-3-propoxyphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The judicious selection of a solvent is a critical, yet often underestimated, parameter in the optimiza...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The judicious selection of a solvent is a critical, yet often underestimated, parameter in the optimization of palladium-catalyzed cross-coupling reactions. This is particularly true for electronically complex substrates such as (4-Chloro-3-propoxyphenyl)boronic acid, a versatile building block in medicinal chemistry.[1][2] This guide provides an in-depth exploration of the profound influence of solvents on Suzuki-Miyaura and other relevant coupling reactions involving this substrate. We move beyond empirical observations to elucidate the underlying mechanistic principles that govern solvent effects, offering a rational framework for reaction optimization. Detailed, field-tested protocols for solvent screening and reaction execution are provided, alongside data visualization tools to facilitate comparative analysis. Our objective is to empower researchers to harness solvent effects to achieve higher yields, improved selectivity, and greater reaction robustness in their synthetic endeavors.

The Decisive Role of the Solvent: More Than Just a Medium

In the intricate catalytic cycle of cross-coupling reactions, the solvent is an active participant, influencing every elementary step from oxidative addition to reductive elimination.[3][4][5] Its properties—polarity, proticity, and coordinating ability—can dramatically alter the reaction landscape.[6][7] For a substrate like (4-Chloro-3-propoxyphenyl)boronic acid, which features both an electron-withdrawing chloro group and an electron-donating propoxy group, the solvent's influence on regioselectivity and reaction rate is particularly pronounced.

Causality Behind Solvent Choices:

  • Polarity and Catalyst Stabilization: Polar solvents can stabilize charged intermediates and transition states that form during the catalytic cycle.[3][8][9] For instance, in the Suzuki-Miyaura reaction, polar aprotic solvents like DMF or acetonitrile can accelerate the reaction by stabilizing anionic palladium complexes, which may be the active catalytic species in some cases.[3][8] Conversely, nonpolar solvents such as toluene or THF may favor different catalytic pathways.[3]

  • Proticity and Boronic Acid Activation: Protic solvents, especially water and alcohols, can play a crucial role in the transmetalation step of the Suzuki-Miyaura reaction.[10] They can facilitate the formation of the boronate anion ([ArB(OH)3]−), which is more nucleophilic and readily transfers its organic group to the palladium center.[11] The use of aqueous solvent mixtures is a common strategy to enhance reaction rates and is considered a green chemistry approach.[4][12]

  • Coordinating vs. Non-coordinating Solvents: Coordinating solvents can act as ligands, binding to the palladium center and influencing its reactivity.[13] While this can sometimes be beneficial for catalyst stability, strong coordination can also inhibit the reaction by preventing substrate binding.[14] The choice between a coordinating solvent like THF and a non-coordinating one like toluene can therefore have a significant impact on the reaction outcome.

G Polarity Polarity Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Polarity->Ar-Pd(II)-X(L2) Stabilizes Charged Intermediates Proticity Proticity Proticity->Ar-Pd(II)-X(L2) Activates Boronic Acid for Transmetalation Coordination Coordination Pd(0)L2 Pd(0)L2 Coordination->Pd(0)L2 Modulates Catalyst Activity & Stability

Caption: Influence of solvent properties on the Suzuki-Miyaura catalytic cycle.

Experimental Protocols: A Framework for Rational Solvent Screening

The following protocols are designed to be self-validating systems for screening and optimizing solvent conditions for the coupling of (4-Chloro-3-propoxyphenyl)boronic acid with a generic aryl halide.

Materials and Reagents
  • (4-Chloro-3-propoxyphenyl)boronic acid

  • Aryl halide (e.g., 4-bromoanisole as a model substrate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvents for screening (e.g., Toluene, Dioxane, THF, Acetonitrile, DMF)

  • Degassed water

  • Internal standard for GC/LC-MS analysis (e.g., dodecane)

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar), and analytical instrumentation (GC-MS or LC-MS).

Protocol 1: Initial Solvent Screening under Standardized Conditions

This protocol aims to identify promising solvent systems for further optimization.

Workflow Diagram:

G start Start: Prepare Reagents reagents Aliquot (4-Chloro-3-propoxyphenyl)boronic acid, Aryl Halide, Catalyst, and Base into parallel reaction vials. start->reagents solvents Add a different anhydrous solvent to each vial (e.g., Toluene, Dioxane, THF, ACN, DMF). Include aqueous mixtures (e.g., Toluene/H₂O). reagents->solvents reaction Seal vials, purge with inert gas, and heat to a standardized temperature (e.g., 90 °C) for a fixed time (e.g., 12 hours). solvents->reaction analysis Cool reactions, add internal standard, and analyze by GC/LC-MS to determine percent conversion and yield. reaction->analysis end End: Identify Lead Solvents analysis->end

Caption: Workflow for initial solvent screening.

Step-by-Step Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add (4-Chloro-3-propoxyphenyl)boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol) to a series of identical reaction vials equipped with stir bars.

  • Solvent Addition: To each vial, add 5 mL of a different degassed solvent or solvent mixture to be screened (e.g., Toluene, 1,4-Dioxane, THF, Acetonitrile, DMF, Toluene/H₂O 9:1, Dioxane/H₂O 4:1).[15]

  • Reaction: Seal the vials and place them in a preheated reaction block at 90 °C. Stir the reactions for 12 hours.

  • Workup and Analysis: After cooling to room temperature, add a known amount of an internal standard to each vial. Dilute an aliquot of each reaction mixture with a suitable solvent (e.g., ethyl acetate) and analyze by GC-MS or LC-MS to determine the percent conversion of the starting material and the yield of the desired product.

Protocol 2: Optimization of Promising Solvent Systems

Once one or two promising solvent systems are identified, this protocol allows for fine-tuning of reaction conditions.

Step-by-Step Procedure:

  • Temperature Profile: Using the best solvent system from Protocol 1, set up a series of reactions and run them at different temperatures (e.g., 70 °C, 90 °C, 110 °C) to determine the optimal temperature for both reaction rate and selectivity.

  • Base Evaluation: In the optimized solvent and temperature, screen different bases (e.g., Cs₂CO₃, K₃PO₄, Na₂CO₃) to see their effect on the reaction outcome. The choice of base can be highly dependent on the solvent.[4]

  • Concentration Effects: Investigate the effect of reactant concentration by running the reaction at different molarities (e.g., 0.1 M, 0.2 M, 0.5 M) in the optimized solvent system.

Data Presentation and Interpretation

For effective comparison, the results from the solvent screening should be tabulated.

Table 1: Representative Data from Initial Solvent Screening

EntrySolvent SystemTemperature (°C)Time (h)Conversion (%)Yield (%)
1Toluene90126560
21,4-Dioxane90128582
3THF90127875
4Acetonitrile90129288
5DMF90129591
6Toluene/H₂O (9:1)90127572
7Dioxane/H₂O (4:1)90129896

Interpretation of Results:

The hypothetical data in Table 1 suggests that polar aprotic solvents (Acetonitrile, DMF) and aqueous dioxane provide the highest yields for this particular transformation under the initial screening conditions. The enhanced performance in aqueous dioxane highlights the beneficial role of water in activating the boronic acid for transmetalation.[16]

Mechanistic Insights and Troubleshooting

The Interplay of Solvent, Base, and Ligand:

It is crucial to recognize that the optimal solvent is dependent on the other reaction parameters, particularly the base and the ligand on the palladium catalyst.[14][17] A bulky, electron-rich ligand might favor a less coordinating solvent to allow for efficient substrate binding, while a less stable catalyst might benefit from the stabilizing effect of a coordinating solvent.

G cluster_parameters Reaction Parameters Solvent Solvent Base Base Solvent->Base Outcome Optimal Reaction Outcome (Yield, Selectivity, Rate) Solvent->Outcome Ligand Ligand Base->Ligand Base->Outcome Ligand->Solvent Ligand->Outcome

Caption: Interdependence of key reaction parameters.

Troubleshooting Common Issues:

  • Low Conversion: If conversion is low, consider a more polar solvent system or the addition of water to accelerate transmetalation. Increasing the temperature may also be beneficial.

  • Side Reactions (e.g., Homocoupling): The formation of boronic acid homocoupling products can sometimes be promoted by oxygen. Ensure the reaction is performed under a strictly inert atmosphere. The choice of solvent can also influence the rate of side reactions.[4]

  • Decomposition of Boronic Acid: Some boronic acids are prone to protodeborylation, especially at elevated temperatures. A less protic solvent or a milder base might be necessary.

Conclusion

The choice of solvent is a powerful tool for controlling the outcome of coupling reactions with (4-Chloro-3-propoxyphenyl)boronic acid. A systematic and mechanistically informed approach to solvent screening and optimization, as outlined in this guide, will enable researchers to unlock the full synthetic potential of this valuable building block. By understanding the causal relationships between solvent properties and reaction performance, scientists can move from trial-and-error to rational design, accelerating the discovery and development of new chemical entities.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

  • Shvydkiv, O., et al. (2011). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 25, 357-362. [Link]

  • Kolanowski, J. L., et al. (2020). Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. Organic Process Research & Development, 24(10), 2159–2168. [Link]

  • Le, T. N., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen, 10(1), 60-67. [Link]

  • Smith, R. C. (2010). Solvent effects in palladium catalysed cross-coupling reactions. White Rose University Consortium. [Link]

  • Li, Y., et al. (2020). Ligand and Solvent Selection for Enhanced Separation of Palladium Catalysts by Organic Solvent Nanofiltration. Frontiers in Chemistry, 8, 381. [Link]

  • Smith, R. C. (2010). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effect on Palladium‐Catalyzed Cross‐Coupling Reactions and Implications on the Active Catalytic Species. Angewandte Chemie International Edition, 50(29), 6542-6545. [Link]

  • Ren, Y., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Biffis, A., et al. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Catalysts, 11(8), 935. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]

  • Silva, F. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4233. [Link]

  • Singleton, C. P., & Weiss, D. R. (2022). Solvation Effects in Organic Chemistry. The Journal of Organic Chemistry, 87(5), 2059–2061. [Link]

  • Mondal, B., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 53(15), 3970-3971. [Link]

  • Shvydkiv, O., et al. (2011). Effect of the solvent on the reaction progress of Suzuki-Miyaura reactions... ResearchGate. [Link]

  • Abraham, M. H., et al. (1991). Solvent effects in organic chemistry-recent Developments. ResearchGate. [Link]

  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Das, B. C., et al. (2016). Boron Chemistry for Medical Applications. Molecules, 21(9), 1188. [Link]

  • Aljuboori, F. H. (2022). Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry): A Mini-Review. Publications, 10(4), 43. [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (Third Edition). Wiley-VCH.
  • Králová, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2354–2364. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 138(25), 7968–7981. [Link]

  • Silva, F. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

  • Tambaro, M., et al. (2024). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Catalysts, 14(1), 38. [Link]

  • Organic Chemistry Data. Suzuki Reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ChemTalk. A Deep Dive into Common Organic Solvents. [Link]

  • Scott, J. P., et al. (2023). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications, 14(1), 4066. [Link]

  • Miyaura, N. (Ed.). (2002). Cross-Coupling Reactions: A Practical Guide. Springer. [Link]

  • Aldeghi, M., et al. (2022). Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC Medicinal Chemistry, 13(8), 896–915. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

Sources

Method

base selection for activating (4-Chloro-3-propoxyphenyl)boronic acid

Topic: Base Selection for Activating (4-Chloro-3-propoxyphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Base Selection for Activating (4-Chloro-3-propoxyphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Base in Activating (4-Chloro-3-propoxyphenyl)boronic Acid

(4-Chloro-3-propoxyphenyl)boronic acid is a versatile building block in modern organic synthesis, particularly valued for its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental to the construction of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. The success of a Suzuki-Miyaura coupling, however, is not solely dependent on the palladium catalyst and ligands; it is critically governed by the choice of base.

The primary function of the base is to activate the boronic acid, a step that is essential for the transmetalation phase of the catalytic cycle.[1] This application note provides a detailed guide to understanding and selecting the optimal base for reactions involving (4-Chloro-3-propoxyphenyl)boronic acid. We will explore the mechanism of activation, key factors influencing base selection, and provide detailed protocols for both screening and preparative-scale reactions.

The Mechanism of Base-Mediated Boronic Acid Activation

In the Suzuki-Miyaura catalytic cycle, the boronic acid does not directly react with the palladium(II) complex formed after oxidative addition. Instead, it must first be converted into a more nucleophilic "ate" complex, a tetracoordinate boronate species.[2] This activation is achieved through coordination with a base.

The process can be summarized as follows:

  • Formation of the Boronate: A base, typically a hydroxide, carbonate, or phosphate, reacts with the Lewis acidic boronic acid. This converts the neutral, trigonal planar boron center into a negatively charged, tetrahedral boronate.

  • Enhanced Nucleophilicity: The formation of the boronate species increases the electron density on the carbon atom attached to the boron, making it significantly more nucleophilic.

  • Facilitation of Transmetalation: This enhanced nucleophilicity accelerates the transfer of the aryl group from the boron to the palladium(II) center (transmetalation), which is often the rate-determining step of the catalytic cycle.[2]

G cluster_main Mechanism of Boronic Acid Activation BoronicAcid (4-Chloro-3-propoxyphenyl)boronic Acid (Lewis Acidic, Trigonal Planar) Boronate Activated Boronate Complex (Nucleophilic, Tetrahedral) BoronicAcid->Boronate + Base Base Base (e.g., OH⁻, CO₃²⁻) Transmetalation Transmetalation Boronate->Transmetalation Facilitates reaction PdComplex Ar-Pd(II)-L₂-X PdComplex->Transmetalation ProductComplex Ar-Pd(II)-L₂-Ar' Transmetalation->ProductComplex C-C bond formation precursor

Caption: Base activation of boronic acid to form a nucleophilic boronate species.

Key Factors Influencing Base Selection

The choice of base is a multi-parameter optimization problem. For (4-Chloro-3-propoxyphenyl)boronic acid, which contains a moderately electron-withdrawing chloro group and an electron-donating propoxy group, the electronic effects are somewhat balanced. However, careful selection is still required to maximize yield and minimize side reactions.

Basicity and Strength (pKa)

The strength of the base is a primary determinant of reaction efficiency. A base must be strong enough to form the boronate complex but not so strong that it promotes unwanted side reactions.

  • Weak Bases (e.g., KF, NaOAc, Na₂CO₃): Often used for substrates that are sensitive to degradation under strongly basic conditions.[1][3] Sodium carbonate is a widely used, cost-effective, and moderately strong base suitable for many standard couplings.[4]

  • Strong Bases (e.g., K₃PO₄, Cs₂CO₃, KOH): Generally provide faster reaction rates and are particularly effective for coupling challenging substrates, such as aryl chlorides.[5][6] Potassium phosphate (K₃PO₄) is a popular choice due to its high efficacy and good solubility in mixed aqueous solvents.[3]

  • Very Strong Bases (e.g., KOt-Bu): While highly effective, these bases can promote side reactions like protodeboronation, where the boronic acid group is cleaved from the aryl ring before coupling can occur.[7][8]

Solubility

The base must have some solubility in the reaction medium to be effective. Since many Suzuki couplings are run in biphasic systems (e.g., toluene/water or dioxane/water), the base is typically dissolved in the aqueous phase.[7]

  • Inorganic Carbonates and Phosphates: K₂CO₃, Cs₂CO₃, and K₃PO₄ exhibit good solubility in water, facilitating their role in biphasic systems.[9]

  • Fluoride Sources: KF is often used in anhydrous conditions and can be effective for base-sensitive substrates.[1]

Cation Effect

The nature of the cation (Na⁺, K⁺, Cs⁺) can influence reaction outcomes. Cesium salts, such as Cs₂CO₃, are often observed to accelerate Suzuki-Miyaura reactions, although the precise mechanism is debated. This "cesium effect" can be particularly beneficial for less reactive coupling partners.

Substrate Compatibility and Side Reactions

The primary side reaction to consider is protodeboronation . This process is base-catalyzed and involves the replacement of the -B(OH)₂ group with a hydrogen atom.[10] It is more pronounced with electron-rich boronic acids and under harsh basic conditions. While (4-Chloro-3-propoxyphenyl)boronic acid is not exceptionally electron-rich, the use of excessively strong bases or prolonged heating can lead to this undesired outcome.

Protocol 1: Screening of Bases for Optimal Coupling

To determine the most effective base for your specific application, it is essential to perform a screening experiment. This protocol outlines a parallel screening approach using a common coupling partner.

G Setup 1. Prepare Stock Solutions - Boronic Acid in Dioxane - Aryl Halide in Dioxane - Catalyst/Ligand in Dioxane Dispense 2. Dispense Reagents - Add stock solutions to an array of reaction vials. Setup->Dispense AddBase 3. Add Bases - Add a different base (solid) to each designated vial. Dispense->AddBase AddSolvent 4. Add Aqueous Solvent - Add degassed water to each vial. AddBase->AddSolvent React 5. Reaction - Seal vials, purge with Argon/N₂ - Heat at 80-100 °C with stirring. AddSolvent->React Analysis 6. Analysis - Quench reactions - Analyze by LC-MS or GC-MS to determine conversion/yield. React->Analysis

Caption: Workflow for parallel screening of bases in a Suzuki-Miyaura reaction.

Materials
  • (4-Chloro-3-propoxyphenyl)boronic acid

  • Aryl Halide (e.g., 4-Bromoanisole)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)

  • Bases for screening (see table below)

  • Solvent: 1,4-Dioxane and Degassed Water

  • Inert gas (Argon or Nitrogen)

  • Reaction vials with stir bars and screw caps

Procedure
  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the catalyst (0.005 mmol, 0.05 equiv) to each reaction vial.

  • Addition of Solids: To each vial, add (4-Chloro-3-propoxyphenyl)boronic acid (0.12 mmol, 1.2 equiv) and 4-Bromoanisole (0.10 mmol, 1.0 equiv).

  • Base Addition: Add the designated base to each vial according to the table below.

  • Solvent Addition: Add 1,4-Dioxane (1.0 mL) and degassed water (0.25 mL) to each vial.

  • Reaction Setup: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated reaction block or oil bath at 100 °C.

  • Reaction Monitoring: Stir the reactions vigorously for a predetermined time (e.g., 4 hours). After cooling to room temperature, take an aliquot from each vial for analysis by TLC, GC-MS, or LC-MS to determine the relative conversion to the product.

Table 1: Base Screening Conditions
VialBaseEquivalentsMolarity (Aqueous)Expected Outcome
1Na₂CO₃2.00.8 MModerate to good yield; a common baseline.
2K₂CO₃2.00.8 MOften slightly better than Na₂CO₃.[9]
3K₃PO₄2.00.8 MPotentially higher yield, good for less reactive halides.[6]
4Cs₂CO₃2.00.8 MMay show accelerated reaction due to the cesium effect.
5KF3.01.2 MAnhydrous conditions are better, but can be tested here.
6No Base--Control: should show no or minimal product formation.

Protocol 2: General Preparative Scale Suzuki-Miyaura Coupling

This protocol provides a robust, general procedure for a 1 mmol scale reaction, using K₃PO₄, which is often found to be highly effective.[3]

Materials and Equipment
  • Round-bottom flask (25 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • Condenser and inert gas inlet

  • (4-Chloro-3-propoxyphenyl)boronic acid (257 mg, 1.2 mmol)

  • Aryl Bromide/Chloride (1.0 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol)

  • Potassium Phosphate (K₃PO₄) (425 mg, 2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Degassed Water (2.5 mL)

Procedure
  • Flask Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), (4-Chloro-3-propoxyphenyl)boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the palladium catalyst (0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane followed by the degassed water.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Troubleshooting and Data Interpretation

IssuePossible CauseSuggested Solution
Low or No Conversion 1. Base is too weak or insoluble. 2. Catalyst is inactive. 3. Insufficient temperature.1. Switch to a stronger base from the screening results (e.g., from Na₂CO₃ to K₃PO₄).[4][6] 2. Use a fresh catalyst or a different precatalyst. 3. Ensure the reaction temperature is maintained.
Protodeboronation 1. Base is too strong. 2. Reaction time is too long or temperature is too high.1. Use a milder base (e.g., K₂CO₃ instead of KOH). 2. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Homocoupled Byproducts 1. Oxygen contamination. 2. Side reactions of the boronic acid.1. Ensure solvents are properly degassed and a positive inert gas pressure is maintained. 2. Use a slight excess (1.1-1.2 equiv.) of the boronic acid, not a large excess.

Conclusion

The selection of a base is a critical parameter for the successful activation of (4-Chloro-3-propoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. While a range of bases can be effective, a systematic screening approach is the most reliable method to identify optimal conditions for a specific set of coupling partners. For general applications, moderately strong bases like K₂CO₃ and K₃PO₄ in a biphasic dioxane/water system provide a robust starting point, offering a good balance between reaction efficiency and the minimization of side reactions such as protodeboronation. By carefully considering the principles of base strength, solubility, and substrate stability, researchers can reliably utilize this valuable boronic acid to construct complex molecular architectures.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Chloro-3-methoxyphenylboronic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-propoxyphenol. Retrieved from [Link]

  • Kuznetsov, A. G., et al. (2021). Activation of Aryl Chlorides in the Suzuki–Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. Organic Process Research & Development, 25(5), 1182–1191. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9245-9282. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Correa, A., et al. (2023). Light-driven four-component reaction with boronic acid derivatives as alkylating agents: an amine/imine mediated activation approach. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Reaction. Retrieved from [Link]

  • Correa, A., et al. (2023). Light-Driven Four-Component Reaction with Boronic Acid Derivatives as Alkylating Agents: An Amine/Imine-Mediated Activation Approach. The Journal of Organic Chemistry, 88(13), 8949–8960. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Kubota, K., et al. (2019). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ACS Catalysis, 9(11), 10565–10571. Retrieved from [Link]

  • Bakherad, M., et al. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Synthesis, 15(5), 624-645. Retrieved from [Link]

  • Lima, F., et al. (2017). A Lewis base catalysis approach for the photoredox activation of boronic acids and esters. Angewandte Chemie International Edition, 56(47), 15136-15140. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Li, J., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 923985. Retrieved from [Link]

  • Das, N. C., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10565–10571. Retrieved from [Link]

  • Lindh, J., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 195, 109720. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. Retrieved from [Link]

Sources

Application

Scale-Up Synthesis of (4-Chloro-3-propoxyphenyl)boronic acid: An Application Note for Pharmaceutical and Chemical Development

Introduction: The Strategic Importance of (4-Chloro-3-propoxyphenyl)boronic acid (4-Chloro-3-propoxyphenyl)boronic acid is a key building block in modern medicinal chemistry and materials science. Its utility is primaril...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (4-Chloro-3-propoxyphenyl)boronic acid

(4-Chloro-3-propoxyphenyl)boronic acid is a key building block in modern medicinal chemistry and materials science. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation in the synthesis of complex organic molecules.[1][2] The unique substitution pattern of this boronic acid, featuring a chloro group and a propoxy chain, allows for the introduction of specific steric and electronic properties into target molecules, making it a valuable intermediate in the development of novel pharmaceuticals and functional materials.

This application note provides a comprehensive guide for the scale-up synthesis of (4-Chloro-3-propoxyphenyl)boronic acid, intended for researchers, scientists, and drug development professionals. The protocol detailed herein is designed to be robust, scalable, and informed by established principles of process chemistry, with a strong emphasis on safety and efficiency.

Chemical Properties and Safety Considerations

(4-Chloro-3-propoxyphenyl)boronic acid is a solid at room temperature. Like other boronic acids, it is a mild organic Lewis acid and is generally stable to air and moisture, though prolonged exposure should be avoided.[3] Boronic acids can exist as a mixture of the free acid and its cyclic anhydride, the boroxine. For consistent reactivity in subsequent coupling reactions, it is often crucial to use the pure boronic acid form.

Safety:

  • Boric Acid Derivatives: While generally considered to have low acute toxicity, boric acid and its derivatives can be irritating to the eyes, skin, and respiratory tract.[4] Chronic exposure to high doses of some boron compounds has been linked to reproductive toxicity.[5][6] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Reagents: The synthesis of (4-Chloro-3-propoxyphenyl)boronic acid involves the use of hazardous reagents, particularly organometallic compounds like Grignard reagents or organolithiums, which are highly reactive and often pyrophoric. A thorough understanding of the safe handling procedures for these reagents is critical before commencing any work.[7][8] All manipulations involving air- and moisture-sensitive reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Synthetic Strategy: A Scalable Approach

Two primary retrosynthetic pathways are commonly employed for the synthesis of arylboronic acids: the reaction of an organometallic species (Grignard or organolithium) with a trialkyl borate, and the palladium-catalyzed Miyaura borylation of an aryl halide.[1][9] For scale-up purposes, the Grignard route is often favored due to its cost-effectiveness and the avoidance of expensive palladium catalysts and ligands, although the Miyaura borylation can offer broader functional group tolerance.[10][11]

This guide will focus on a robust Grignard-based approach, which is a well-established and scalable method for the industrial production of boronic acids.[12] The proposed synthetic sequence is outlined below:

G A 1-Bromo-4-chloro-3-propoxybenzene (Starting Material) B Grignard Reagent Formation A->B Mg, THF C (4-Chloro-3-propoxyphenyl)magnesium bromide B->C D Borylation C->D B(OMe)3 E Boronate Ester Intermediate D->E F Hydrolysis E->F Acidic Workup G (4-Chloro-3-propoxyphenyl)boronic acid (Final Product) F->G

Figure 1: Proposed synthetic workflow for (4-Chloro-3-propoxyphenyl)boronic acid via the Grignard reaction pathway.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100-gram scale synthesis of (4-Chloro-3-propoxyphenyl)boronic acid. All operations should be conducted in a well-ventilated fume hood, and appropriate safety precautions for handling the listed reagents must be followed.

Part 1: Preparation of the Starting Material: 1-Bromo-4-chloro-3-propoxybenzene

A detailed procedure for the synthesis of the starting material is beyond the scope of this application note. However, a plausible route involves the propoxylation of 2-bromo-5-chlorophenol.

Part 2: Grignard Reagent Formation and Borylation

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
1-Bromo-4-chloro-3-propoxybenzene251.5 g (1.0 mol)
Magnesium turnings26.7 g (1.1 mol)
Iodine1-2 small crystals
Anhydrous Tetrahydrofuran (THF)1.5 L
Trimethyl borate124.7 g (1.2 mol)
2M Hydrochloric acidAs required for workup
TolueneFor extraction
Saturated brine solutionFor washing
Anhydrous magnesium sulfateFor drying
5 L, 3-necked round-bottom flaskEquipped with mechanical stirrer, dropping funnel, and condenser
Heating mantle
Inert atmosphere setupNitrogen or Argon

Procedure:

  • Reactor Setup: Assemble the 5 L, 3-necked round-bottom flask with the mechanical stirrer, dropping funnel, and condenser. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) to remove any residual moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Grignard Initiation: To the cooled flask, add the magnesium turnings (26.7 g). Add 1-2 small crystals of iodine to help initiate the reaction.

  • Grignard Formation: In the dropping funnel, prepare a solution of 1-Bromo-4-chloro-3-propoxybenzene (251.5 g) in anhydrous THF (500 mL). Add a small portion (approx. 50 mL) of this solution to the magnesium turnings. The reaction mixture should be gently warmed to initiate the Grignard formation, which is indicated by a gentle reflux and the disappearance of the iodine color. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The progress of the reaction can be monitored by quenching a small aliquot with iodine and observing the disappearance of the starting material by GC or TLC.

  • Borylation: Cool the Grignard solution to -78°C (dry ice/acetone bath). In a separate flask, prepare a solution of trimethyl borate (124.7 g) in anhydrous THF (500 mL). Add the trimethyl borate solution dropwise to the cold Grignard reagent, maintaining the internal temperature below -60°C. The addition of trimethyl borate to a Grignard reagent is exothermic and careful temperature control is crucial to avoid side reactions.[3] After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis (Workup): Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 2M hydrochloric acid until the solution is acidic (pH ~1-2). This step should be performed with caution as it is exothermic. Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2 x 250 mL). Combine the organic layers, wash with saturated brine solution (250 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude (4-Chloro-3-propoxyphenyl)boronic acid. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and heptane, or by slurrying in a non-polar solvent to remove impurities.

G cluster_0 Grignard Formation cluster_1 Borylation & Hydrolysis cluster_2 Purification A Charge Mg and I2 to flame-dried reactor B Add a portion of 1-Bromo-4-chloro-3-propoxybenzene in THF A->B C Initiate reaction with gentle heating B->C D Dropwise addition of remaining aryl bromide solution C->D E Reflux for 1-2 hours D->E F Cool Grignard solution to -78°C E->F G Dropwise addition of Trimethyl borate in THF F->G H Warm to RT and stir overnight G->H I Quench with 2M HCl H->I J Stir for 1-2 hours I->J K Extract with Toluene J->K L Wash with brine and dry K->L M Concentrate under reduced pressure L->M N Recrystallize or slurry M->N

Figure 2: Step-by-step experimental workflow for the synthesis of (4-Chloro-3-propoxyphenyl)boronic acid.

Analytical Characterization and Quality Control

The purity and identity of the synthesized (4-Chloro-3-propoxyphenyl)boronic acid should be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of boronic acids and for monitoring the progress of the reaction. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing a buffer such as ammonium acetate is a good starting point for method development.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the target compound.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Failure of Grignard initiationWet glassware or solvent; inactive magnesium surfaceEnsure all glassware is rigorously dried. Use freshly opened anhydrous solvent. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
Low yield of boronic acidIncomplete Grignard formation; side reactionsEnsure complete consumption of the starting aryl bromide before proceeding. Maintain a low temperature during the addition of trimethyl borate to minimize the formation of diaryl or triaryl borane byproducts.
Product is an oily solidPresence of boroxine or other impuritiesAttempt recrystallization from different solvent systems. Slurrying the crude product in a non-polar solvent like hexane or heptane can sometimes induce crystallization and remove non-polar impurities.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of (4-Chloro-3-propoxyphenyl)boronic acid. By following the outlined procedures and adhering to the safety precautions, researchers and process chemists can reliably produce this valuable building block for a wide range of applications in drug discovery and materials science. The presented methodology emphasizes a practical and robust approach, laying the groundwork for further process optimization and large-scale manufacturing.

References

  • Carbogen Amcis. (2020, June 17). Development and Scale-up of a Miyaura Borylation Process. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • ACS Publications. (n.d.). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization | Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Carl ROTH. (n.d.).
  • Analytical Methods (RSC Publishing). (n.d.).
  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from [Link]

  • ACS Publications. (2014, August 1). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • GitHub. (2024, March 4). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3. Retrieved from [Link]

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (2025, August 6). Synthesis of 3-bromo-4-fluoronitrobenzene. Retrieved from [Link]

  • PMC - NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Medium. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Retrieved from [Link]

  • Sigma-Aldrich. (2024, September 7).
  • NIH. (n.d.). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid.
  • ResearchGate. (2025, August 7). Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis.

Sources

Method

Application Note: Streamlining Synthesis of Biaryl Scaffolds via a One-Pot Suzuki-Miyaura Coupling Involving (4-Chloro-3-propoxyphenyl)boronic Acid

Abstract This technical guide provides an in-depth exploration of a one-pot synthesis strategy centered on the use of (4-Chloro-3-propoxyphenyl)boronic acid. Designed for researchers in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of a one-pot synthesis strategy centered on the use of (4-Chloro-3-propoxyphenyl)boronic acid. Designed for researchers in medicinal chemistry and materials science, this document details a robust, microwave-assisted, one-pot borylation and Suzuki-Miyaura cross-coupling protocol. By eliminating the need for the isolation of intermediate boronic species, this approach enhances efficiency, reduces solvent waste, and accelerates the generation of complex biaryl and heteroaryl structures, which are pivotal in drug discovery and the development of functional materials.[1][2] This guide explains the underlying mechanistic principles, offers a detailed experimental protocol, and presents a framework for adapting this methodology to diverse synthetic targets.

Introduction: The Strategic Advantage of (4-Chloro-3-propoxyphenyl)boronic Acid in Synthesis

Boronic acids are indispensable building blocks in modern organic synthesis, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][3] This reaction's tolerance of a wide range of functional groups and its mild conditions have established it as a cornerstone for creating carbon-carbon bonds, particularly in the synthesis of bioactive molecules.[1][4]

The specific reactant, (4-Chloro-3-propoxyphenyl)boronic acid, offers a synthetically valuable scaffold. The chloro- and propoxy-substituents on the phenyl ring provide handles for further functionalization and modulate the electronic properties and lipophilicity of the final compound, features that are critically important in drug design. One-pot procedures that combine borylation and subsequent coupling reactions are increasingly favored as they offer significant advantages in terms of process mass intensity (PMI) by avoiding the isolation of intermediates, thereby saving time and reducing solvent usage.[2] This application note focuses on a telescoped, one-pot approach that leverages these benefits for the efficient synthesis of novel compounds.

Mechanistic Rationale: The Palladium Catalytic Cycles

The efficiency of the one-pot borylation/Suzuki-Miyaura reaction hinges on the seamless integration of two distinct palladium-catalyzed cycles within a single reaction vessel.[1] This process typically begins with the Miyaura borylation of a primary aryl halide (Ar¹-X) with a diboron reagent, followed by the introduction of a second aryl halide (Ar²-X) that couples with the in situ generated boronic ester or acid.

Key Mechanistic Steps:

  • Miyaura Borylation Cycle:

    • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the first aryl halide (Ar¹-X) to form a Pd(II) complex.

    • Transmetalation: A base activates the diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂), which then transmetalates with the Pd(II) complex.

    • Reductive Elimination: The arylboronate ester (Ar¹-Bpin) is released, regenerating the Pd(0) catalyst.[1]

  • Suzuki-Miyaura Coupling Cycle:

    • Oxidative Addition: A second molecule of Pd(0) (either residual from the first cycle or freshly added) adds to the second aryl halide (Ar²-X).

    • Base Activation: The boronic acid, in this case, (4-Chloro-3-propoxyphenyl)boronic acid, is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[5]

    • Transmetalation: The activated boronate transfers its organic group to the Pd(II) center, displacing the halide.

    • Reductive Elimination: The final biaryl product (Ar¹-Ar²) is formed, and the Pd(0) catalyst is regenerated to continue the cycle.

The success of this one-pot sequence relies on carefully selected conditions that are compatible with both catalytic cycles. Microwave irradiation is often employed to accelerate reaction rates, particularly for less reactive aryl chlorides.[1][4]

One_Pot_Suzuki_Workflow cluster_0 Step 1: Initial Reaction Setup cluster_1 Step 2: Reaction Execution cluster_2 Step 3: Work-up & Isolation A (4-Chloro-3-propoxyphenyl)boronic acid F Combine Reagents in Reaction Vessel A->F B Aryl Halide (Ar-X) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O) E->F G Microwave Irradiation (e.g., 120°C, 30 min) F->G Heat H Aqueous Work-up (Extraction) G->H Reaction Complete I Purification (e.g., Column Chromatography) H->I J Final Biaryl Product I->J

Figure 1. Generalized workflow for the one-pot Suzuki-Miyaura coupling.

Experimental Protocol: One-Pot Synthesis of a Biaryl Compound

This protocol describes a representative one-pot Suzuki-Miyaura coupling between (4-Chloro-3-propoxyphenyl)boronic acid and a model aryl bromide, 2-bromo-5-methylpyridine, to generate 4-Chloro-2-(5-methylpyridin-2-yl)-1-propoxybenzene.

Safety Precautions:

  • Arylboronic acids can be irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Microwave synthesis should only be performed in a dedicated microwave reactor using sealed vessels designed for this purpose.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equiv.
(4-Chloro-3-propoxyphenyl)boronic acid214.442141.01.0
2-Bromo-5-methylpyridine172.021901.11.1
Tetrakis(triphenylphosphine)palladium(0)1155.56350.030.03
Potassium Carbonate (K₂CO₃)138.214153.03.0
1,4-Dioxane88.114.0 mL--
Water (deionized)18.021.0 mL--

Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add (4-Chloro-3-propoxyphenyl)boronic acid (214 mg, 1.0 mmol, 1.0 equiv.), 2-bromo-5-methylpyridine (190 mg, 1.1 mmol, 1.1 equiv.), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol, 0.03 equiv.), and potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv.).

  • Solvent Addition: Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) to the vial.

  • Reaction Execution: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 30 minutes with stirring.

  • Reaction Monitoring: After cooling to room temperature, the reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS) to confirm the consumption of the starting materials.

  • Work-up: Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Catalytic_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X L₂ Pd0->PdII_ArX Oxidative Addition PdII_Ar_Boronate Ar-Pd(II)-Ar' L₂ PdII_ArX->PdII_Ar_Boronate Transmetalation PdII_Ar_Boronate->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) PdII_Ar_Boronate->Product Waste X⁻ + B(OH)₃ PdII_Ar_Boronate->Waste ArX Ar-X (Aryl Halide) ArX->PdII_ArX Boronic Ar'-B(OH)₂ + Base Boronic->PdII_ArX

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Discussion: Causality and Optimization

  • Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst for Suzuki couplings. For less reactive aryl chlorides, or for improved efficiency, catalysts with more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) may provide superior results.[8]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[5] Potassium carbonate is a cost-effective and generally effective base. For challenging couplings or base-sensitive substrates, other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be screened.[8]

  • Solvent System: A mixture of an organic solvent (like dioxane or THF) and water is standard. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Microwave Heating: Microwave irradiation significantly accelerates the reaction, often reducing reaction times from hours to minutes.[1] This is particularly beneficial for coupling with aryl chlorides, which are typically less reactive than bromides.[9]

  • Reaction Scope: This one-pot methodology is broadly applicable to a wide range of aryl and heteroaryl halides.[1][9] However, substrates with functional groups that are sensitive to strong bases or high temperatures may require further optimization of the reaction conditions.

Conclusion

The one-pot, microwave-assisted Suzuki-Miyaura coupling using (4-Chloro-3-propoxyphenyl)boronic acid represents a highly efficient and scalable method for the synthesis of complex biaryl molecules. By eliminating intermediate isolation steps, this protocol aligns with the principles of green chemistry by reducing waste and improving overall synthetic efficiency. The methodology is robust and can be adapted for the rapid generation of compound libraries, making it a valuable tool for professionals in drug discovery and materials science. Further optimization of catalysts, bases, and solvent systems can extend the scope of this reaction to an even wider array of substrates.

References

  • Hartwig, J. F. (2011). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Hooper, A., Zambon, A., & Springer, C. J. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. MedChemComm. Available at: [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available at: [Link]

  • Al-Masum, M., & Kumar, D. (2012). Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the 'Click' reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling. Green Chemistry. Available at: [Link]

  • Zaravinos, A., et al. (2024). One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies. Molecules. Available at: [Link]

  • Pandarus, V., et al. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Scott, J. S., et al. (2015). One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis. Organic Letters. Available at: [Link]

  • Ison, G. (2021). Combined 'One-pot' Borylation and Coupling. Wordpress. Available at: [Link]

  • Yang, F., et al. (2018). Synthesis of biologically active boron-containing compounds. MedChemComm. Available at: [Link]

  • Ghorai, A., & Sahoo, S. K. (2017). One-pot synthesis of four-coordinate boron(III) complexes by the ligand-promoted organic group migration between boronic acids. Scientific Reports. Available at: [Link]

  • Yang, F., et al. (2018). Synthesis of biologically active boron-containing compounds. MedChemComm. Available at: [Link]

  • Scott, J. S., et al. (2015). One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis. PubMed. Available at: [Link]

  • Hooper, A., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing. Available at: [Link]

  • ResearchGate. Scope of boronic acids in one-pot synthesis. Available at: [Link]

  • LookChem. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). Available at: [Link]

  • Yang, F., et al. (2018). Synthesis of biologically active boron-containing compounds. SciSpace. Available at: [Link]

  • Leśniak, S., & Gulea, M. (2022). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. The Journal of Organic Chemistry. Available at: [Link]

  • Ghorai, A., & Sahoo, S. K. (2017). One-pot synthesis of four-coordinate boron(III) complexes by the ligand-promoted organic group migration between boronic acids. PubMed. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Phenylboronic acid. Available at: [Link]

  • Ertl, P., & Rodrigues, T. (2019). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. Available at: [Link]

  • ResearchGate. Boron complexes obtained through the one-pot multicomponent reaction,.... Available at: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Boric acid. Available at: [Link]

  • Ertl, P., & Rodrigues, T. (2019). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available at: [Link]

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Application

Application Notes and Protocols: The Role of (4-Chloro-3-propoxyphenyl)boronic Acid in Organic Electronic Materials

Introduction: A Strategic Building Block for Advanced Organic Semiconductors In the landscape of organic electronics, the precise tuning of material properties is paramount to achieving high-performance devices such as O...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Building Block for Advanced Organic Semiconductors

In the landscape of organic electronics, the precise tuning of material properties is paramount to achieving high-performance devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The molecular design of conjugated polymers and small molecules underpins this endeavor, with precursor selection being a critical determinant of the final material's electronic and physical characteristics. (4-Chloro-3-propoxyphenyl)boronic acid emerges as a strategic monomer for the synthesis of these advanced materials. While a specific CAS registry number for this compound is not broadly cataloged, suggesting its status as a novel or specialized reagent, its molecular architecture offers a compelling combination of functionalities.

This document serves as a detailed guide for researchers, chemists, and materials scientists on the anticipated role and application of (4-Chloro-3-propoxyphenyl)boronic acid in the synthesis of organic semiconductors. We will delve into the rationale behind its design, provide detailed protocols for its use in polymerization, and discuss the expected impact on material properties and device performance.

The primary utility of (4-Chloro-3-propoxyphenyl)boronic acid lies in its application as a nucleophilic component in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile and robust reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers, which is essential for constructing the π-conjugated backbones of organic semiconductors.

Molecular Design Rationale: The Dual Functionality of Chloro and Propoxy Groups

The substituents on the phenylboronic acid moiety are not arbitrary; they are chosen to impart specific, desirable properties to the resulting conjugated polymer.

  • The Chloro Substituent: As an electron-withdrawing group, the chlorine atom has a profound impact on the electronic properties of the polymer. Its inclusion tends to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material.[1] This can be particularly advantageous in OPV applications, as a deeper HOMO level in the donor polymer can lead to a higher open-circuit voltage (Voc) in the solar cell.[2]

  • The Propoxy Substituent: The propoxy group, a short alkyl ether chain, primarily serves to enhance the solubility of the resulting polymer in common organic solvents.[3][4] Good solubility is a prerequisite for solution-based processing techniques like spin-coating, inkjet printing, and roll-to-roll coating, which are favored for the low-cost, large-area fabrication of organic electronic devices.[5][6] Furthermore, the nature of the solubilizing side chains can influence the polymer's solid-state morphology, affecting intermolecular π-π stacking and, consequently, charge carrier mobility.[7][8]

The combination of these two groups allows for the synthesis of materials that are both electronically tailored for specific applications and readily processable from solution.

Core Application: Suzuki-Miyaura Cross-Coupling Polymerization

The synthesis of π-conjugated polymers using (4-Chloro-3-propoxyphenyl)boronic acid is typically achieved through a Suzuki-Miyaura polycondensation reaction. In this process, the boronic acid monomer is coupled with a dihaloaromatic comonomer. A common and well-studied class of comonomers for this purpose are the 2,7-dihalogenated-9,9-dialkylfluorenes, which form the basis of many high-performance polyfluorene-based copolymers.[5]

Below is a representative protocol for the synthesis of a polyfluorene copolymer using (4-Chloro-3-propoxyphenyl)boronic acid.

Diagram of the Suzuki-Miyaura Polymerization

Suzuki_Polymerization cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product BoronicAcid (4-Chloro-3-propoxyphenyl)boronic acid Polymer Alternating Copolymer BoronicAcid->Polymer + DibromoFluorene 2,7-Dibromo-9,9-dioctylfluorene DibromoFluorene->Polymer Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃ / SPhos Catalyst->Polymer Catalyst Base Aqueous K₂CO₃ or CsF Base->Polymer Base

Caption: Generalized Suzuki-Miyaura polycondensation scheme.

Experimental Protocol: Synthesis of a Representative Copolymer

Objective: To synthesize an alternating copolymer of 9,9-dioctylfluorene and 4-chloro-3-propoxyphenylene via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • (4-Chloro-3-propoxyphenyl)boronic acid (1 equivalent)

  • 2,7-Dibromo-9,9-dioctylfluorene (1 equivalent)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.02 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (4 equivalents)

  • Aliquat 336 (phase transfer catalyst)

  • Toluene, anhydrous

  • Deionized water, degassed

  • Methanol

  • Acetone

  • Chloroform

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Three-neck round-bottom flask with condenser and magnetic stirrer

  • Heating mantle with temperature controller

  • Soxhlet extraction apparatus

Step-by-Step Methodology:
  • Reactor Setup: Assemble a three-neck flask with a reflux condenser and an inlet for inert gas (Argon or Nitrogen). Ensure all glassware is oven-dried and cooled under vacuum.

  • Reagent Charging: Under a positive pressure of inert gas, charge the flask with 2,7-dibromo-9,9-dioctylfluorene (1.0 eq), (4-Chloro-3-propoxyphenyl)boronic acid (1.0 eq), and the palladium catalyst, Pd(PPh₃)₄ (0.02 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a monomer concentration of approximately 0.1 M. Stir the mixture to dissolve the reagents.

  • Base and Phase Transfer Catalyst Addition: Prepare a degassed 2 M aqueous solution of K₂CO₃. Add this solution to the reaction mixture, followed by a few drops of Aliquat 336. The phase transfer catalyst facilitates the transfer of the carbonate base into the organic phase.

  • Polymerization: Heat the biphasic mixture to a vigorous reflux (typically around 90-100 °C) with rapid stirring. The progress of the polymerization can be monitored by the increasing viscosity of the solution. The reaction is typically run for 24-48 hours.

  • End-Capping (Optional but Recommended): To control the molecular weight and improve the stability of the polymer, end-capping can be performed. Add a small amount of phenylboronic acid (to cap bromine chain ends) and bromobenzene (to cap boronic acid chain ends) and continue refluxing for another 4-6 hours.

  • Work-up and Precipitation: Cool the reaction mixture to room temperature. Separate the organic layer and wash it with deionized water (3x) and brine (1x). Concentrate the organic phase by rotary evaporation. Precipitate the polymer by slowly adding the concentrated solution to a large volume of vigorously stirred methanol.

  • Purification: Collect the precipitated polymer by filtration. To remove catalyst residues and oligomeric impurities, a thorough purification by Soxhlet extraction is essential. Sequentially extract with acetone (to remove oligomers) and then chloroform (to collect the desired polymer).

  • Final Product: Precipitate the polymer from the chloroform fraction into methanol again. Collect the fibrous polymer by filtration and dry it under vacuum at 40-50 °C overnight.

Experimental Workflow Diagram

Workflow Setup 1. Inert Atmosphere Setup Charge 2. Charge Monomers & Catalyst Setup->Charge Solvents 3. Add Toluene & Aqueous Base Charge->Solvents React 4. Reflux (90-100°C, 24-48h) Solvents->React EndCap 5. End-Capping (Optional) React->EndCap Workup 6. Cool, Separate & Wash EndCap->Workup Precipitate1 7. Precipitate in Methanol Workup->Precipitate1 Purify 8. Soxhlet Extraction Precipitate1->Purify Precipitate2 9. Final Precipitation Purify->Precipitate2 Dry 10. Dry Under Vacuum Precipitate2->Dry

Caption: Step-by-step workflow for polymer synthesis.

Characterization of the Resulting Polymer

A comprehensive characterization is crucial to validate the synthesis and understand the properties of the new material.

Technique Purpose Expected Outcome / Information
¹H, ¹³C NMR Structural verificationConfirmation of the polymer structure, absence of monomer signals.
GPC Molecular weight determinationNumber-average (Mn) and weight-average (Mw) molecular weights, and polydispersity index (PDI).
UV-Vis Spectroscopy Optical propertiesDetermination of the absorption maximum (λ_max) and the optical bandgap (E_g).
Photoluminescence (PL) Emission propertiesDetermination of the emission maximum, color, and quantum yield.
Cyclic Voltammetry (CV) Electronic energy levelsEstimation of HOMO and LUMO energy levels from oxidation and reduction potentials.
TGA / DSC Thermal stabilityDecomposition temperature (T_d) and glass transition temperature (T_g).

Anticipated Performance in Organic Electronic Devices

The incorporation of the (4-chloro-3-propoxy)phenylene unit is expected to influence device performance in the following ways:

  • OLEDs: The wide bandgap nature of the fluorene unit combined with the electronic influence of the substituted phenylene unit could result in a blue-emitting polymer. The chloro-substituent may subtly shift the emission wavelength. The enhanced solubility from the propoxy group is beneficial for fabricating uniform emissive layers.[5][9]

  • OPVs: When used as a donor material in a bulk heterojunction solar cell, the lowered HOMO level due to the chlorine atom is predicted to increase the open-circuit voltage (Voc).[1][2] The propoxy group will aid in achieving the desired nanoscale morphology with the acceptor material, which is critical for efficient charge separation and transport.[7]

  • OFETs: The propoxy group's influence on solubility and film morphology will be critical. Well-ordered, crystalline domains in the thin film are necessary for high charge carrier mobility. The electronic nature of the polymer backbone will determine whether it functions as a p-type (hole-transporting) or n-type (electron-transporting) semiconductor.

Conclusion

(4-Chloro-3-propoxyphenyl)boronic acid represents a promising, albeit specialized, building block for the synthesis of novel conjugated polymers for organic electronics. Its design thoughtfully combines an electron-withdrawing chlorine atom to tune electronic energy levels and a propoxy group to ensure solution processability. Through well-established Suzuki-Miyaura polymerization protocols, this monomer can be incorporated into a variety of polymer backbones to create materials with tailored properties for applications in OLEDs, OPVs, and OFETs. The protocols and characterization methods outlined in this guide provide a robust framework for researchers to explore the potential of this and similar strategically functionalized monomers in the advancement of organic electronic materials.

References

  • Ivanov, D. A., et al. (2018). Impact of Solubility of Organic Semiconductors for Solution-Processable Electronics on the Structure Formation: a Real-Time Study of Morphology and Electrical Properties. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2019). Understanding the effect of chlorine substitution in all-polymer solar cells. RSC Publishing. Available at: [Link]

  • He, Y., et al. (2018). Chain-Growth Suzuki Polymerization of n-Type Fluorene Copolymers. ResearchGate. Available at: [Link]

  • Singh, J., & Narayan, K. S. (2019). Conjugated Polymer Light-Emitting Diodes. ResearchGate. Available at: [Link]

  • D. A. Ivanov, et al. (2018). Impact of the solubility of organic semiconductors for solution-processable electronics on the structure formation: a real-time study of morphology and electrical properties. Soft Matter. Available at: [Link]

  • Lee, S. W., et al. (2019). Effect of electron-withdrawing chlorine substituent on photovoltaic properties of all chlorinated benzothiadiazole-based polymers. ResearchGate. Available at: [Link]

  • Estrada, L. A., et al. (2017). Mechanochemical Suzuki polymerization for the synthesis of polyfluorenes. Semantic Scholar. Available at: [Link]

  • Lo, P.-C., et al. (2008). Effects of peripheral chloro substitution on the photophysical properties and in vitro photodynamic activities of galactose-conjugated silicon(IV) phthalocyanines. PubMed. Available at: [Link]

  • Galli, E., et al. (2020). Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ACS Macro Letters. Available at: [Link]

  • Tokito, S., et al. (2014). Recent progress of high performance polymer OLED and OPV materials for organic printed electronics. NIH. Available at: [Link]

  • Ren, S., et al. (2023). Preparation of Novel Organic Polymer Semiconductor and Its Properties in Transistors through Collaborative Theoretical and Experimental Approaches. NIH. Available at: [Link]

  • Jensen, T. R. (2012). Characterisation of semiconducting polymers and fabrication of OLEDs. Aalborg University. Available at: [Link]

  • van de Weijer, P., et al. (2009). Solution processing of conjugated polymers: The effects of polymer solubility on the morphology and electronic properties of semiconducting polymer films. ResearchGate. Available at: [Link]

  • Lee, S. W., et al. (2022). Effect of Electron-Withdrawing Chlorine Substituent on Morphological and Photovoltaic Properties of All Chlorinated D–A-Type Quinoxaline-Based Polymers. ResearchGate. Available at: [Link]

  • Tran, T. T., et al. (2022). Synthesis and Optical Properties of Conjugated Copolymers based on Phenoxazine and Fluorene for an Activated Layer in Polymeric Solar Cell Applications. VNUHCM Journal of Science and Technology Development. Available at: [Link]

  • He, Y., et al. (2021). Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of[7]Benzothieno[3,2‑b][7]benzothiophenes. PMC. Available at: [Link]

Sources

Method

Application Notes and Protocols: Strategic Use of Protecting Groups in Reactions with (4-Chloro-3-propoxyphenyl)boronic Acid

Introduction: The Versatility and Challenges of a Substituted Arylboronic Acid (4-Chloro-3-propoxyphenyl)boronic acid is a valuable reagent in modern organic synthesis, particularly as a coupling partner in palladium-cat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility and Challenges of a Substituted Arylboronic Acid

(4-Chloro-3-propoxyphenyl)boronic acid is a valuable reagent in modern organic synthesis, particularly as a coupling partner in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] Its utility lies in the ability to introduce the 4-chloro-3-propoxyphenyl moiety into complex molecules, a common scaffold in the development of novel pharmaceuticals and agrochemicals.[4] However, the inherent reactivity of the boronic acid group can present challenges, including self-coupling (trimerization to form boroxines), degradation under certain reaction conditions, and difficulties in purification.[5][6] To harness the full potential of this reagent and ensure the robustness and reproducibility of synthetic routes, a careful consideration of protecting group strategies is often essential.

This guide provides an in-depth analysis of protecting group strategies for reactions involving (4-Chloro-3-propoxyphenyl)boronic acid. We will explore the rationale behind protecting the boronic acid functional group and provide detailed, field-proven protocols for the application of two of the most effective and widely used protecting groups: the pinacol ester and the N-methyliminodiacetic acid (MIDA) ester . The choice of protecting group is dictated by the specific synthetic challenge, whether it be enhancing stability, enabling complex multi-step syntheses, or facilitating purification.

Functional Group Analysis: To Protect or Not to Protect?

The structure of (4-Chloro-3-propoxyphenyl)boronic acid presents three key functional groups: the aryl chloride, the propoxy ether, and the boronic acid.

  • Aryl Chloride: The chloro group is generally stable under the basic conditions of the Suzuki-Miyaura coupling and does not typically require protection. Its presence is often a key feature for subsequent transformations.

  • Propoxy Group: The propoxy ether linkage is also robust and generally does not participate in or interfere with standard cross-coupling reactions.

  • Boronic Acid: This is the most reactive and sensitive functionality on the molecule. While unprotected boronic acids can be used directly in many Suzuki-Miyaura reactions, there are compelling reasons to protect them:

    • Enhanced Stability: Boronic acids can be susceptible to degradation, especially under acidic or oxidative conditions.[5] Protection converts them into more stable derivatives that are often crystalline, free-flowing solids with a longer shelf-life.[7][8]

    • Simplified Purification: Protected boronic acids, particularly pinacol and MIDA esters, are less polar than their free boronic acid counterparts. This change in polarity often makes them amenable to standard purification techniques like silica gel chromatography.[8][9]

    • Prevention of Undesired Side Reactions: The free boronic acid can undergo trimerization to form boroxines, which can complicate reaction stoichiometry and analysis.[5]

    • Iterative Cross-Coupling: For the synthesis of complex molecules requiring multiple, sequential cross-coupling reactions, protecting the boronic acid is crucial. The MIDA boronate strategy, in particular, was developed to allow for a "slow-release" of the active boronic acid under specific conditions, enabling iterative bond formation.[9][10]

Strategic Selection of Boronic Acid Protecting Groups

The two most prominent and practical protecting groups for boronic acids are pinacol and N-methyliminodiacetic acid (MIDA). The choice between them depends on the desired stability and the specific deprotection conditions that are compatible with the overall synthetic scheme.

Pinacol Esters: The Workhorse for Stability and Purification

Pinacol esters are one of the most common choices for protecting boronic acids.[5] They are formed by the condensation of the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol).

When to Use Pinacol Esters:

  • When increased stability of the boronic acid reagent is required for storage or for reactions that are sensitive to free boronic acids.

  • When purification of the boronic acid derivative by silica gel chromatography is necessary.

  • When the subsequent reaction can be performed directly with the pinacol ester, as many Suzuki-Miyaura couplings are compatible with boronate esters.[5]

Mechanism of Protection: The reaction is an esterification where water is removed to drive the equilibrium towards the formation of the five-membered cyclic boronate ester.

Deprotection: While many Suzuki-Miyaura reactions can proceed directly with the pinacol ester, there are instances where the free boronic acid is required. Deprotection can be achieved under acidic or basic conditions, or through transesterification.[5][11][12][13] A common method involves treatment with an aqueous acid.

Protocol 1: Synthesis of (4-Chloro-3-propoxyphenyl)boronic acid pinacol ester

Materials:

  • (4-Chloro-3-propoxyphenyl)boronic acid

  • Pinacol

  • Toluene or Hexane

  • Dean-Stark apparatus (optional, but recommended for efficient water removal)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a condenser, add (4-Chloro-3-propoxyphenyl)boronic acid (1.0 eq) and pinacol (1.1 eq).

  • Add a suitable solvent such as toluene or hexane to suspend the reagents.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can often be used without further purification. If necessary, it can be purified by recrystallization or silica gel chromatography.

Protocol 2: Deprotection of (4-Chloro-3-propoxyphenyl)boronic acid pinacol ester

Materials:

  • (4-Chloro-3-propoxyphenyl)boronic acid pinacol ester

  • Tetrahydrofuran (THF) or Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the (4-Chloro-3-propoxyphenyl)boronic acid pinacol ester (1.0 eq) in a mixture of THF (or diethyl ether) and water.

  • Add 1 M HCl (2.0 eq) and stir the mixture vigorously at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the free boronic acid.

MIDA Boronates: The Key to Iterative Cross-Coupling

N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are unreactive under standard Suzuki-Miyaura coupling conditions.[7][9] This inertness allows for chemoselective reactions at other sites of a molecule containing a MIDA boronate. The boronic acid can then be liberated under mild basic conditions to participate in a subsequent coupling reaction.[9][14]

When to Use MIDA Boronates:

  • For iterative cross-coupling strategies where sequential C-C bond formations are required.[10]

  • When a highly stable, easily handled, and purifiable form of the boronic acid is needed for multi-step synthesis.[8]

  • When performing reactions on other parts of the molecule that are incompatible with a free boronic acid or a pinacol ester.

Mechanism of Protection: The trivalent MIDA ligand chelates to the boron atom, changing its hybridization from sp² to sp³ and rendering it unreactive towards transmetalation in the Suzuki-Miyaura catalytic cycle.[9]

Deprotection: A key advantage of MIDA boronates is their facile deprotection under mild aqueous basic conditions (e.g., NaOH or NaHCO₃) at room temperature, which is orthogonal to the anhydrous conditions of the Suzuki-Miyaura coupling.[7][9]

Protocol 3: Synthesis of (4-Chloro-3-propoxyphenyl)boronic acid MIDA ester

Materials:

  • (4-Chloro-3-propoxyphenyl)boronic acid

  • N-methyliminodiacetic acid (MIDA)

  • Dimethyl sulfoxide (DMSO)

  • Anhydrous sodium sulfate

  • Acetonitrile

  • Drying tube

Procedure:

  • In a round-bottom flask, combine (4-Chloro-3-propoxyphenyl)boronic acid (1.0 eq) and N-methyliminodiacetic acid (1.2 eq).

  • Add anhydrous DMSO.

  • Heat the mixture to 80-100 °C under a nitrogen or argon atmosphere and stir vigorously. The use of a drying tube is recommended to exclude moisture.

  • Continue heating and stirring for 1-3 hours. The reaction mixture should become homogeneous.

  • Allow the reaction to cool to room temperature.

  • Add acetonitrile to precipitate the MIDA boronate.

  • Collect the solid product by vacuum filtration, wash with cold acetonitrile, and dry under vacuum.

Protocol 4: Deprotection of (4-Chloro-3-propoxyphenyl)boronic acid MIDA ester

Materials:

  • (4-Chloro-3-propoxyphenyl)boronic acid MIDA ester

  • Tetrahydrofuran (THF)

  • 1 M Sodium hydroxide (NaOH) or Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) for acidification

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Suspend the (4-Chloro-3-propoxyphenyl)boronic acid MIDA ester (1.0 eq) in a mixture of THF and 1 M aqueous NaOH (or saturated NaHCO₃).

  • Stir the biphasic mixture vigorously at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once deprotection is complete, carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford the free boronic acid.

Comparative Summary of Protecting Group Strategies

FeaturePinacol EsterMIDA Boronate
Stability Good; stable to chromatographyExcellent; indefinitely bench-top stable[9]
Purification Amenable to silica gel chromatography[5]Crystalline solids, easy to purify[8]
Reactivity in Coupling Often reactive enough to be used directly[5]Unreactive under anhydrous coupling conditions[9]
Protection Conditions Reflux in toluene/hexane with water removalHeating in DMSO[5]
Deprotection Conditions Acidic or basic hydrolysis[5]Mild aqueous base (e.g., NaOH, NaHCO₃)[7][9]
Primary Application General stability, purificationIterative cross-coupling, multi-step synthesis[10]

Visualizing the Workflow

The selection and application of a protecting group strategy can be visualized as a clear workflow.

Protection_Deprotection_Workflow Start (4-Chloro-3-propoxyphenyl)boronic acid Protect Protection Strategy Start->Protect Pinacol Pinacol Ester Formation (Protocol 1) Protect->Pinacol Stability/ Purification MIDA MIDA Boronate Formation (Protocol 3) Protect->MIDA Iterative Synthesis Protected_Pinacol Pinacol Ester Pinacol->Protected_Pinacol Protected_MIDA MIDA Boronate MIDA->Protected_MIDA Reaction_Pinacol Suzuki Coupling (Direct Use) Protected_Pinacol->Reaction_Pinacol Deprotect_Pinacol Deprotection (Protocol 2) Protected_Pinacol->Deprotect_Pinacol Reaction_MIDA Other Reactions/ Iterative Coupling Protected_MIDA->Reaction_MIDA Final_Product Desired Product Reaction_Pinacol->Final_Product Deprotect_MIDA Deprotection (Protocol 4) Reaction_MIDA->Deprotect_MIDA Free_BA Free Boronic Acid Deprotect_Pinacol->Free_BA Deprotect_MIDA->Free_BA Free_BA->Final_Product Subsequent Reaction

Caption: Workflow for protecting group strategies.

Conclusion

The strategic use of protecting groups is a powerful tool for overcoming the inherent challenges associated with the use of (4-Chloro-3-propoxyphenyl)boronic acid. Pinacol esters serve as a robust and straightforward option for enhancing stability and facilitating purification. For more complex synthetic endeavors, particularly those involving iterative cross-coupling, the superior stability and orthogonal deprotection of MIDA boronates offer a distinct advantage. By understanding the causality behind the choice of protecting group and adhering to validated protocols, researchers can significantly improve the efficiency, reliability, and scope of their synthetic routes, paving the way for the successful development of new chemical entities.

References

  • Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. [Link]

  • ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. [Link]

  • Google Patents. (1994).
  • ACS Publications. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

  • National Institutes of Health. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

  • Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]

  • ACS Publications. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]

  • Reddit. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. [Link]

  • National Institutes of Health. (2021). Cu-Catalyzed Cross-Coupling of Benzylboronic Esters and Epoxides. [Link]

  • ResearchGate. (2025). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. [Link]

  • ACS Publications. From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • National Institutes of Health. Preparation of MIDA Anhydride and Reaction with Boronic Acids. [Link]

  • ResearchGate. Comparison of reactivity of different boron reagents (a) The predicted.... [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • ACS Publications. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. [Link]

  • ResearchGate. (2025). General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. [Link]

  • PubMed. (2020). Reactivity of Boronic Acids toward Catechols in Aqueous Solution. [Link]

  • ResearchGate. Suzuki-Miyaura coupling of bromobenzene with substituted phenylboronic acid under optimum conditions. [Link]

  • National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

  • ACS Publications. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. [Link]

  • iris.unina.it. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. [Link]

  • PubChem. 4-Chloro-3-fluorophenylboronic Acid. [Link]

  • PubMed. A Boron Protecting Group Strategy for 1,2-Azaborines. [Link]

  • National Institutes of Health. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • MDPI. (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. [Link]

  • YouTube. (2018). The Suzuki reaction. [Link]

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Application

Mastering the Purification of Drug-Like Molecules Derived from (4-Chloro-3-propoxyphenyl)boronic Acid: An Application Guide

Introduction: The Significance of (4-Chloro-3-propoxyphenyl)boronic Acid in Modern Drug Discovery (4-Chloro-3-propoxyphenyl)boronic acid has emerged as a valuable building block in contemporary medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (4-Chloro-3-propoxyphenyl)boronic Acid in Modern Drug Discovery

(4-Chloro-3-propoxyphenyl)boronic acid has emerged as a valuable building block in contemporary medicinal chemistry and drug development. Its utility primarily lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the construction of biaryl and heteroaryl structures that are prevalent in a vast array of pharmacologically active agents.[1][2] The specific substitution pattern of this boronic acid—a chloro group ortho to the boronic acid moiety and a propoxy group meta to it—imparts unique electronic and steric properties to the resulting coupled products, influencing their conformational behavior and potential interactions with biological targets.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of products arising from reactions involving (4-Chloro-3-propoxyphenyl)boronic acid. We will delve into the intricacies of anticipating common impurities, selecting the most appropriate purification strategy, and provide detailed, field-tested protocols to ensure the isolation of highly pure target compounds, a critical prerequisite for accurate biological evaluation and subsequent development.

Understanding the Reaction Landscape: Potential Impurities and Byproducts

A successful purification strategy begins with a thorough understanding of the potential impurities that may be present in the crude reaction mixture. In the context of Suzuki-Miyaura reactions with (4-Chloro-3-propoxyphenyl)boronic acid, the primary contaminants can be categorized as follows:

  • Homocoupling Products: A common byproduct in Suzuki reactions is the homocoupling of the boronic acid, leading to the formation of 4,4'-dichloro-3,3'-dipropoxybiphenyl.[3] This is often more prevalent in the presence of molecular oxygen.[3]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted (4-Chloro-3-propoxyphenyl)boronic acid and the aryl/heteroaryl halide coupling partner.

  • Deboronated Starting Material: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, can lead to the formation of 1-chloro-2-propoxybenzene. This side reaction can be influenced by the reaction conditions, particularly the base and solvent system.

  • Palladium Catalyst Residues: Residual palladium from the catalyst can contaminate the final product and must be removed, especially for compounds intended for biological testing.

  • Inorganic Salts: The base used in the reaction (e.g., sodium carbonate, potassium phosphate) and its byproducts will be present in the crude mixture.

The physicochemical properties of the desired product, which are dictated by the nature of the coupling partner, will significantly influence the choice of purification method. The presence of the chloro and propoxy groups generally renders the products moderately polar and often crystalline.

Strategic Approaches to Purification

The selection of an appropriate purification technique is paramount for obtaining the target molecule with the desired purity. The following strategies are commonly employed for products derived from (4-Chloro-3-propoxyphenyl)boronic acid reactions.

Liquid-Liquid Extraction: The First Line of Defense

A well-executed aqueous workup is a crucial first step to remove a significant portion of inorganic salts, the base, and water-soluble impurities. The choice of organic solvent for extraction is critical and should be based on the solubility of the target compound. Dichloromethane and ethyl acetate are often effective choices for the moderately polar products typically formed.

Crystallization: The Path to High Purity for Solid Compounds

For crystalline products, recrystallization is a powerful and scalable purification method. The key to successful crystallization is the selection of an appropriate solvent system. A good solvent will dissolve the compound when hot but have limited solubility at room temperature, allowing for the formation of pure crystals upon cooling.

G cluster_0 Crystallization Workflow Crude Product Crude Product Dissolve in Minimum Hot Solvent Dissolve in Minimum Hot Solvent Cool Slowly to Room Temperature Cool Slowly to Room Temperature Dissolve in Minimum Hot Solvent->Cool Slowly to Room Temperature Solvent Selection is Key Induce Crystallization (Ice Bath) Induce Crystallization (Ice Bath) Cool Slowly to Room Temperature->Induce Crystallization (Ice Bath) Step-wise Process Isolate Crystals by Filtration Isolate Crystals by Filtration Induce Crystallization (Ice Bath)->Isolate Crystals by Filtration Step-wise Process Wash with Cold Solvent Wash with Cold Solvent Isolate Crystals by Filtration->Wash with Cold Solvent Step-wise Process Dry Crystals Dry Crystals Wash with Cold Solvent->Dry Crystals Step-wise Process Pure Crystalline Product Pure Crystalline Product Dry Crystals->Pure Crystalline Product

A two-solvent system is often employed for recrystallization.[4][5] The crude product is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent is added dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly.

Table 1: Common Solvent Systems for Recrystallization of Biaryl Compounds

Good SolventPoor SolventTypical Compound Characteristics
Dichloromethane (DCM)HexanesModerately polar compounds
Ethyl Acetate (EtOAc)HexanesCompounds with moderate to good solubility in ethyl acetate
Methanol (MeOH)WaterMore polar compounds, particularly those with hydrogen bond donors/acceptors
TolueneHexanesLess polar, aromatic-rich compounds
Flash Column Chromatography: For Non-Crystalline Products and Difficult Separations

When crystallization is not feasible or fails to provide the desired purity, flash column chromatography is the method of choice. The selection of the stationary phase (typically silica gel) and the mobile phase (eluent) is critical for achieving good separation.

G cluster_1 Flash Chromatography Workflow Crude Product Crude Product Adsorb on Silica Gel Adsorb on Silica Gel Load onto Column Load onto Column Adsorb on Silica Gel->Load onto Column Separation Process Elute with Solvent Gradient Elute with Solvent Gradient Load onto Column->Elute with Solvent Gradient Separation Process Collect Fractions Collect Fractions Elute with Solvent Gradient->Collect Fractions Analyze Fractions (TLC) Analyze Fractions (TLC) Collect Fractions->Analyze Fractions (TLC) Combine Pure Fractions Combine Pure Fractions Analyze Fractions (TLC)->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure Product Pure Product Evaporate Solvent->Pure Product

Given the moderate polarity of products derived from (4-Chloro-3-propoxyphenyl)boronic acid, a typical mobile phase consists of a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or dichloromethane. A gradient elution, where the proportion of the polar solvent is gradually increased, is often necessary to effectively separate the desired product from less polar byproducts (e.g., homocoupled starting material) and more polar impurities.

Detailed Protocols

Protocol 1: General Aqueous Workup for Suzuki-Miyaura Reactions

Objective: To remove inorganic salts, the base, and water-soluble impurities from the crude reaction mixture.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to room temperature.

  • If the reaction was performed in a water-miscible solvent (e.g., DME, THF), remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add the organic solvent (e.g., 50 mL of ethyl acetate) and deionized water (50 mL).

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Drain the aqueous layer.

  • Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization of a Biaryl Product

Objective: To purify a solid biaryl product by recrystallization.

Materials:

  • Crude solid product

  • Recrystallization solvent system (e.g., Dichloromethane/Hexanes)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid product in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (e.g., dichloromethane) to just dissolve the solid at room temperature.

  • Heat the solution gently on a hot plate while stirring.

  • Slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes cloudy.

  • Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum to obtain the pure product.

Protocol 3: Flash Column Chromatography Purification

Objective: To purify a non-crystalline or difficult-to-separate product using flash column chromatography.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., Hexanes/Ethyl Acetate gradient)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the initial, least polar eluent mixture (e.g., 95:5 Hexanes/Ethyl Acetate).

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane).

  • Adsorb the crude product onto a small amount of silica gel by adding the silica to the solution and evaporating the solvent.

  • Carefully load the dried, adsorbed product onto the top of the prepared column.

  • Begin eluting the column with the initial eluent mixture, collecting fractions.

  • Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 Hexanes/Ethyl Acetate) to elute the compounds from the column.

  • Monitor the fractions by TLC, visualizing the spots under a UV lamp.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Conclusion

The successful purification of products from reactions involving (4-Chloro-3-propoxyphenyl)boronic acid is a critical step in the drug discovery and development pipeline. A systematic approach that considers the potential impurities and the physicochemical properties of the target molecule is essential for selecting the optimal purification strategy. The protocols outlined in this application note for aqueous workup, crystallization, and flash column chromatography provide a robust framework for obtaining highly pure biaryl and heteroaryl compounds, thereby enabling reliable biological evaluation and accelerating the journey from a promising lead to a potential therapeutic agent.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.
  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002, 58 (48), 9633-9695.
  • Bellina, F.; Carpita, A.; Rossi, R. Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis2004, 2004 (15), 2419-2440.
  • Lima, C. F. R. A. C.; Rodrigues, A. S. M. C.; Silva, V. L. M.; Silva, A. M. S.; Santos, L. M. N. B. F. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem2014 , 6 (5), 1291-1302. [Link]

  • Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry2003 , 68 (11), 4302–4314. [Link]

  • Zubrick, J. W. The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. John Wiley & Sons, 2016.
  • Mohrig, J. R.; Hammond, C. N.; Schatz, P. F. Techniques in Organic Chemistry. W. H. Freeman, 2010.
  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry1978, 43 (14), 2923–2925.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]

  • PubChem. 4-Chloro-3-propoxyphenol. [Link]

  • PubChem. (3-Chloro-4-Propoxy-Phenyl)-Acetic Acid. [Link]

  • Chem-Impex. 4-Chloro-3-methoxyphenylboronic acid. [Link]

  • Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • MIT OpenCourseWare. recrystallization-2.doc.pdf. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Couplings with (4-Chloro-3-propoxyphenyl)boronic acid

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with (4-Chl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with (4-Chloro-3-propoxyphenyl)boronic acid. This particular substrate, while versatile, presents unique challenges due to its electronic and steric properties. This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to help you diagnose issues and improve your reaction yields.

Introduction: Understanding the Substrate

(4-Chloro-3-propoxyphenyl)boronic acid is an electron-rich boronic acid due to the para-propoxy group, which can influence the transmetalation step. The ortho-chloro substituent, while an electron-withdrawing group, also introduces steric hindrance near the reactive center. This combination can lead to sluggish reactions, low yields, and competing side reactions if conditions are not carefully optimized.

Part 1: First-Pass Troubleshooting - The Usual Suspects

This section addresses the most common issues encountered in Suzuki-Miyaura coupling reactions. Before diving into substrate-specific problems, ensure these fundamental parameters are optimized.

Question: My reaction shows low or no conversion of starting materials. Where should I start?

Answer: When facing low conversion, it's crucial to systematically verify the core components of the reaction: the catalyst, base, and solvent system. The issue often lies in one of these three areas.

1. Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its activity is paramount.

  • Plausible Cause: The Pd(0) active species is not being generated or is degrading. This can be due to catalyst age, improper handling (exposure to oxygen), or insufficient activation of the Pd(II) precatalyst.

  • Troubleshooting Protocol:

    • Use a Fresh Catalyst: Ensure your palladium source, especially Pd(PPh₃)₄, is fresh. Older catalysts can be less active. For Pd(II) sources like Pd(OAc)₂, consider using a more robust precatalyst, such as a Buchwald-type G3 or G4 precatalyst, which are designed for efficient generation of the active Pd(0) species.[1]

    • Increase Catalyst Loading: If you suspect catalyst decomposition, incrementally increase the loading from a standard 1-2 mol% up to 5 mol%.[1]

    • Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.[1][2]

2. Ineffective Base or Solvent System: The base is not merely a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[3][4] The choice of base and solvent are intrinsically linked.[5]

  • Plausible Cause: The chosen base may be too weak, poorly soluble in the reaction medium, or sterically hindered. The solvent may not be optimal for both dissolving the reactants and facilitating the catalytic cycle.

  • Troubleshooting Protocol:

    • Screen Different Bases: If a mild base like Na₂CO₃ fails, consider stronger inorganic bases. K₃PO₄ is often effective, particularly for challenging substrates. For very hindered systems, Cs₂CO₃ or organic bases like triethylamine (TEA) might be necessary.[1][6]

    • Optimize the Solvent System: A mixture of an organic solvent with water is often required to dissolve the inorganic base and facilitate boronate formation.[7] Common systems include Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[6] Ensure vigorous stirring to overcome phase-transfer limitations in biphasic systems.[7]

    • Consider Anhydrous Conditions: In some cases, especially if protodeboronation is a suspected side reaction, anhydrous conditions with a soluble base like TMSOK can be effective.[7]

3. Ligand Selection: For challenging couplings, especially with less reactive aryl chlorides as coupling partners, the choice of ligand is critical. The ligand stabilizes the palladium center and modulates its reactivity.

  • Plausible Cause: Standard ligands like PPh₃ may not be sufficient. Aryl chlorides require electron-rich and bulky ligands to promote the difficult oxidative addition step.[8][9]

  • Troubleshooting Protocol:

    • Employ Specialized Ligands: For aryl chloride partners, use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs).[1][10] These ligands accelerate oxidative addition and stabilize the catalytic species.[10]

    • Maintain Correct Pd:Ligand Ratio: For monodentate ligands, a 1:2 to 1:4 Pd:ligand ratio is typically required to prevent catalyst decomposition.[1]

Troubleshooting Flowchart: Low Conversion

Here is a logical workflow to diagnose and solve low conversion issues.

G start Low / No Conversion catalyst Check Catalyst System start->catalyst conditions Verify Reaction Conditions start->conditions reagents Assess Reagent Quality start->reagents fresh_catalyst Use Fresh Precatalyst (e.g., Buchwald G3) catalyst->fresh_catalyst Old/Inactive? ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst->ligand Aryl Chloride Partner? loading Increase Catalyst Loading (2-5 mol%) catalyst->loading Still Slow? degas Ensure Rigorous Degassing (Solvents & Headspace) conditions->degas O2 Contamination? temp Increase Temperature (e.g., 80°C -> 110°C) conditions->temp Sluggish Rate? base_solvent Screen Base/Solvent Combo (e.g., K3PO4 in Dioxane/H2O) conditions->base_solvent Poor Solubility/Activity? boronic_acid Check Boronic Acid Quality (Purity, Anhydride Formation) reagents->boronic_acid aryl_halide Verify Aryl Halide Purity reagents->aryl_halide success Yield Improved fresh_catalyst->success ligand->success loading->success degas->success temp->success base_solvent->success boronic_acid->success aryl_halide->success

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

Part 2: Advanced Troubleshooting for (4-Chloro-3-propoxyphenyl)boronic acid

If general troubleshooting fails, the problem may be specific to the properties of your boronic acid.

Question: I'm observing significant amounts of a side-product that appears to be just the protonated version of my boronic acid (4-Chloro-3-propoxybenzene). What is happening?

Answer: You are likely observing the effects of protodeboronation , a major side reaction where the C-B bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom. This is a common issue with electron-rich boronic acids like yours.[11]

  • Causality: The electron-donating propoxy group increases the electron density on the aromatic ring, making the ipso-carbon more susceptible to electrophilic attack by protons. This process is often accelerated by aqueous basic conditions and elevated temperatures.[12]

  • Solutions & Protocols:

    • Use a Milder or Anhydrous Base: Strong aqueous bases can accelerate protodeboronation.

      • Protocol 1 (Weaker Base): Switch from NaOH or K₂CO₃ to finely powdered K₃PO₄ or Cs₂CO₃. These bases are effective but can reduce the rate of protonolysis.[1]

    • Protect the Boronic Acid: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can significantly suppress protodeboronation.[7][11] The ester can be used directly in the coupling reaction.

      • Protocol 2 (Pinacol Ester Formation):

        • In a flask, dissolve (4-Chloro-3-propoxyphenyl)boronic acid (1 equiv) and pinacol (1.1 equiv) in THF or Toluene.

        • Add a drying agent like anhydrous MgSO₄.

        • Stir at room temperature for 2-4 hours until TLC/LC-MS indicates full conversion.

        • Filter off the drying agent and evaporate the solvent. The resulting crude pinacol ester can often be used directly in the Suzuki coupling without further purification.

    • Minimize Water Content: While some water is often necessary, excess water can be detrimental. Try reducing the water content in your solvent system (e.g., from 5:1 to 10:1 Dioxane:H₂O) or consider anhydrous conditions if feasible with your base.[7]

Question: My reaction is very slow, even at high temperatures, and the yield is poor. Could steric hindrance be the problem?

Answer: Yes, the ortho-chloro substituent introduces steric hindrance that can slow down the transmetalation step, which is often the rate-limiting step for hindered substrates.[12]

  • Causality: During transmetalation, the aryl group must transfer from the boron atom to the palladium center. The bulky chloro group can sterically clash with the ligands on the palladium complex, increasing the activation energy of this step.

  • Solutions & Protocols:

    • Select a Less Sterically Demanding Ligand: While bulky ligands are good for oxidative addition, an excessively large ligand can exacerbate the steric problem during transmetalation. A balance is needed. Ligands like AntPhos have shown efficacy in sterically demanding couplings.[13]

    • Use a Stronger Activating Base: A stronger base can form a more reactive boronate complex, which can help overcome the steric barrier to transmetalation.

      • Protocol 3 (Strong Base for Hindered Coupling): Use Ba(OH)₂ or a strong alkoxide base like NaOtBu in a suitable solvent (e.g., DME or Toluene). Ba(OH)₂ has been shown to be highly effective for coupling sterically hindered boronic acids.[12]

    • Increase Temperature: Higher temperatures (up to 120-150°C), often achievable with microwave heating, can provide the necessary energy to overcome the steric barrier.[2][6]

Key Side Reactions and Mitigation Strategies
Side ReactionDescriptionProbable CauseMitigation Strategy
Protodeboronation Replacement of the -B(OH)₂ group with -H.Electron-rich boronic acid, excess water, strong base, high temperature.Use milder base (K₃PO₄), protect as a boronate ester (pinacol), minimize water.[7][12]
Homocoupling Dimerization of the boronic acid or the aryl halide.Oxygen in the reaction mixture, catalyst degradation.Rigorous degassing, use of fresh catalyst, proper ligand choice.[6]
Dehalogenation Replacement of the halide on the coupling partner with -H.Presence of a hydride source (e.g., from solvent or base).Use aprotic solvents, choose a non-hydridic base.[7]

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the ideal palladium catalyst for coupling with an aryl chloride? A1: When your coupling partner is an aryl chloride, the oxidative addition step is typically the most challenging.[8] Standard catalysts like Pd(PPh₃)₄ are often inefficient. You should use a catalyst system designed for this purpose, which usually involves a Pd(II) precatalyst (like Pd(OAc)₂ or Pd₂(dba)₃) combined with a bulky, electron-rich ligand such as SPhos, XPhos, or an N-heterocyclic carbene (NHC) like IPr.[1][3][10]

Q2: Can I use microwave heating to improve my yield? A2: Absolutely. Microwave heating can be highly effective for sluggish Suzuki reactions. The rapid heating to high temperatures (e.g., 120-150 °C) can significantly shorten reaction times and overcome activation barriers associated with steric hindrance or unreactive coupling partners.[2]

Q3: My boronic acid is a fine powder but seems clumpy. Does this matter? A3: Yes, it can. Boronic acids can self-condense to form cyclic anhydrides known as boroxines, releasing water in the process.[7] While boroxines are often still reactive, their physical properties and reactivity can differ from the monomeric acid. If you suspect this is an issue, you can try to break up the boroxine by dissolving the boronic acid in the reaction solvent with the base and stirring for a period before adding the catalyst and aryl halide.

Q4: How do I properly degas my reaction? A4: Proper degassing is critical to prevent catalyst oxidation.

  • For Solvents: Bubble a stream of inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.

  • For the Reaction Vessel: Assemble your flask with the solid reagents (boronic acid, aryl halide, base, catalyst, ligand). Seal the flask with a septum, then evacuate the flask under vacuum and backfill with inert gas. Repeat this "purge cycle" 3-5 times before adding the degassed solvents via syringe.[2]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. Each step presents a potential point of failure that can be addressed by modifying the reaction conditions.

SUZUKI_CYCLE Fig. 1: The Suzuki-Miyaura Catalytic Cycle pd0 [Pd(0)L₂] oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex [Ar-Pd(II)L₂-X] oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl [Ar-Pd(II)L₂-Ar'] transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration ar_ar Ar-Ar' (Product) reductive_elimination->ar_ar arx Ar-X (Aryl Halide) arx->oxidative_addition boronate Ar'-B(OR)₃⁻ (Activated Boronate) boronate->transmetalation boronic_acid Ar'-B(OH)₂ (Your Boronic Acid) boronic_acid->boronate base Base (e.g., OH⁻) base->boronate

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Organoborane coupling reactions (Suzuki coupling) - National Center for Biotechnology Information (PMC). [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems - MDPI. [Link]

  • The Suzuki Reaction - Myers Group, Harvard University. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives... - National Center for Biotechnology Information (PMC). [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids... - ResearchGate. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - ACS Publications. [Link]

  • Suzuki coupling Reaction's yield is very low... - ResearchGate. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved - YouTube. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Royal Society of Chemistry. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - Royal Society of Chemistry. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction... - National Center for Biotechnology Information (PMC). [Link]

  • Diagnosing issues with a failed Suzuki coupling? - Reddit. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - WWJMRD. [Link]

  • Suzuki cross-coupling reaction - YouTube. [Link]

Sources

Optimization

Technical Support Center: (4-Chloro-3-propoxyphenyl)boronic acid

Introduction: Understanding (4-Chloro-3-propoxyphenyl)boronic acid (4-Chloro-3-propoxyphenyl)boronic acid is a versatile building block primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding (4-Chloro-3-propoxyphenyl)boronic acid

(4-Chloro-3-propoxyphenyl)boronic acid is a versatile building block primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] Its structure, featuring an electron-donating propoxy group and an electron-withdrawing chlorine atom, presents unique electronic characteristics that influence its reactivity. This guide serves as a dedicated resource for researchers and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common failures, providing you with the expert insights needed to resolve them.

Frequently Asked Questions & Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling reaction using (4-Chloro-3-propoxyphenyl)boronic acid is giving a low yield of the desired biaryl product. What are the primary causes and how can I troubleshoot this?

A1: Senior Application Scientist's Analysis

Low yield in a Suzuki-Miyaura coupling is a common but multi-faceted issue. The challenges often stem from three key areas: the stability of the boronic acid itself, the efficiency of the catalytic cycle, and the reaction conditions. (4-Chloro-3-propoxyphenyl)boronic acid is susceptible to several competing side reactions, primarily protodeboronation and homocoupling, which directly consume the starting material and reduce the yield.[2][3]

Visualizing the Core Reaction and Competing Pathways

To effectively troubleshoot, it's crucial to understand the desired reaction pathway in contrast to the side reactions.

Suzuki_Cycle_and_Side_Reactions cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_side Common Side Reactions pd0 Pd(0)L_n pd_oad Ar-Pd(II)-X pd0->pd_oad Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-Ar' pd_oad->pd_trans Transmetalation (Ar'-B(OH)2) pd_trans->pd0 Reductive Elimination product Ar-Ar' (Product) pd_trans->product boronic_acid Ar'-B(OH)2 ((4-Chloro-3-propoxy -phenyl)boronic acid) boronic_acid->pd_oad Enters Cycle proto_product Ar'-H (Protodeboronation) boronic_acid->proto_product H₂O / H⁺ homo_product Ar'-Ar' (Homocoupling) boronic_acid->homo_product Pd(II) / O₂

Caption: The desired Suzuki cycle versus key side reactions.

Troubleshooting Protocol: Systematic Optimization

  • Assess Reagent Quality and Stability:

    • Problem: Boronic acids can degrade upon storage, especially in the presence of moisture, leading to the formation of inactive boroxines (cyclic anhydrides) or decomposition.[4] While generally stable at room temperature, improper storage can compromise quality.[4][5]

    • Solution: Use freshly purchased boronic acid or material that has been stored in a desiccator under an inert atmosphere. If degradation is suspected, consider converting a small sample to its pinacol ester for purification and characterization, as boronate esters often exhibit greater stability.[6][7]

  • Optimize the Catalytic System for the Aryl Halide Partner:

    • Problem: The choice of palladium source, ligand, and base is critical, especially when coupling with less reactive partners like aryl chlorides.[8][9] The oxidative addition step is often rate-limiting for aryl chlorides.

    • Solution: Employ catalyst systems known to be effective for aryl chlorides. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step.[10][11]

    ParameterRecommendation for Aryl ChloridesRationale
    Pd Source Pd(OAc)₂, Pd₂(dba)₃Common, reliable Pd(0) or pre-Pd(0) sources.
    Ligand SPhos, XPhos, RuPhos (Buchwald ligands)Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[11]
    Base K₃PO₄, K₂CO₃, Cs₂CO₃Strong inorganic bases are typically required to activate the boronic acid for transmetalation.[8]
  • Solvent and Temperature Control:

    • Problem: The solvent system influences reagent solubility and the efficacy of the base. Anhydrous conditions can sometimes stall reactions that require water for base activity.[11]

    • Solution: A mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) is often optimal.[11][12] The water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[10] Start with a temperature around 80-100 °C and monitor by TLC or LC-MS.

Q2: I'm observing a significant byproduct corresponding to the loss of the boronic acid group, resulting in 1-chloro-2-propoxybenzene. What is protodeboronation and how can I prevent it?

A2: Senior Application Scientist's Analysis

Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[2] This is a very common and often underestimated side reaction in Suzuki-Miyaura couplings.[13] The reaction is highly dependent on pH, temperature, and the electronic nature of the arylboronic acid.[2][13] Electron-rich arylboronic acids can be more susceptible under certain conditions.

Mechanism Insight: Pathways to Protodeboronation

The mechanism can vary, but it often involves the attack of a proton source (like water) on the ipso-carbon of the aryl ring, facilitated by the reaction conditions.[13][14] Both acid- and base-mediated pathways exist.

Protodeboronation_Workflow cluster_solutions Mitigation Strategies start Low Yield of Coupled Product? check_mass Byproduct Mass = Ar'-H ? start->check_mass is_proto Protodeboronation Confirmed check_mass->is_proto Yes not_proto Other Issue check_mass->not_proto No sol1 Use a Milder Base (e.g., K₂CO₃, KF) is_proto->sol1 Reduces base-mediated decomposition sol2 Lower Reaction Temperature is_proto->sol2 Reduces thermal decomposition sol3 Convert to a Boronate Ester (e.g., Pinacol Ester) is_proto->sol3 Increases stability sol4 Minimize Reaction Time is_proto->sol4 Reduces exposure to harsh conditions sol5 Ensure Rigorous Inert Atmosphere is_proto->sol5 Prevents oxidative degradation

Caption: Troubleshooting workflow for protodeboronation.

Experimental Protocol to Minimize Protodeboronation

  • Reagent Preparation:

    • Use (4-Chloro-3-propoxyphenyl)boronic acid as the limiting reagent if possible, or use a slight excess (1.1-1.2 equivalents) to compensate for potential degradation.

    • Alternatively, convert the boronic acid to its corresponding pinacol boronate ester. Boronate esters are generally more stable towards protodeboronation.[7][15]

  • Reaction Setup:

    • To a dry Schlenk flask, add the aryl halide (1.0 eq), (4-Chloro-3-propoxyphenyl)boronic acid (1.2 eq), the chosen base (e.g., K₃PO₄, 2.0-3.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and ligand (e.g., SPhos, 2-4 mol%).

    • Seal the flask, and perform at least three freeze-pump-thaw cycles to rigorously remove all oxygen. Backfill with an inert gas (Argon or Nitrogen).

    • Add degassed solvents (e.g., Toluene/H₂O 4:1) via syringe.

  • Reaction Conditions:

    • Begin heating the reaction at a lower temperature (e.g., 80 °C) and monitor its progress every hour.

    • If the reaction is sluggish, incrementally increase the temperature, but avoid prolonged heating at very high temperatures (>110 °C) which can accelerate protodeboronation.

    • Aim for the lowest possible temperature that provides a reasonable reaction rate.

Q3: My reaction is producing a symmetrical biaryl, the dimer of (4-Chloro-3-propoxyphenyl)boronic acid. What is this homocoupling side reaction, and how can I avoid it?

A3: Senior Application Scientist's Analysis

Homocoupling of boronic acids is another yield-reducing side reaction that produces a symmetrical biaryl.[16] This process is most commonly promoted by the presence of molecular oxygen and a palladium catalyst.[3][17] In essence, the palladium catalyst reacts with oxygen to form a palladium-peroxo species, which can then react with two molecules of the boronic acid to produce the homocoupled product.[18] Copper salts, sometimes present as impurities or additives, can also catalyze homocoupling.[19][20]

Key Factors Influencing Homocoupling:

  • Presence of Oxygen: This is the most significant contributor. Inadequate degassing of the reaction mixture is a primary cause.[3][17]

  • Palladium(II) Precatalysts: Using a Pd(II) source (like PdCl₂) without a proper induction period or under oxidative conditions can favor homocoupling as the Pd(II) is reduced to Pd(0) by the boronic acid.[3]

  • Reaction Conditions: High temperatures and certain bases can also exacerbate the issue.

Troubleshooting Protocol to Suppress Homocoupling

  • Rigorous Degassing is Non-Negotiable:

    • Method 1 (Freeze-Pump-Thaw): For volatile solvents, this is the most effective method. Freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. Repeat three times.

    • Method 2 (Sparging): Bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes before adding it to the reaction flask. This is less effective than freeze-pump-thaw but better than nothing.

  • Catalyst Choice and Handling:

    • Use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ when possible.

    • If using a Pd(II) precatalyst, ensure it is paired with a suitable ligand and that the reaction is kept under strictly anaerobic conditions to allow for efficient reduction to the active Pd(0) species in situ before significant homocoupling can occur.

  • Monitor for Contaminants:

    • Ensure all glassware is scrupulously clean. Trace metal impurities can sometimes influence side reactions.

    • Use high-purity reagents and solvents.

Q4: How should I properly handle and store (4-Chloro-3-propoxyphenyl)boronic acid to maintain its integrity?

A4: Senior Application Scientist's Analysis

The long-term stability of any boronic acid is critical for reproducible results. Boronic acids are sensitive to moisture and heat.[4]

Storage and Handling Best Practices:

  • Storage Conditions: Store the solid compound in a tightly sealed container in a desiccator or a controlled low-humidity environment.[21] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

  • Handling: Handle the solid in a glove box or under a stream of inert gas if possible. Minimize its exposure to the open atmosphere. Do not leave the container open on the bench.

  • Avoid Contamination: Use clean spatulas and glassware. Avoid cross-contamination with strong oxidizing agents or strong acids.[22]

References

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 50(9), 2289-2299. [Link]

  • Ling, F., & D'Souza, D. M. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14845-14858. [Link]

  • Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631. [Link]

  • Nambo, M., & Crudden, C. M. (2014). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 16(17), 4742-4745. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Collado, A., & Slawin, A. M. Z. (2013). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 18(11), 13697-13709. [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Lazzaro, F., Caldararo, E., & Barone, V. (2014). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 118(30), 5762-5770. [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. [Link]

  • Mfocus. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3085. [Link]

  • Wang, D., & Zhang, Y. (2019). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 72(8), 618-621. [Link]

  • ECHA. (n.d.). Boric acid - Substance Information. [Link]

  • Wang, D., & Zhang, Y. (2010). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. ResearchGate. [Link]

  • Li, Y., & Wu, Y. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(56), 35245-35249. [Link]

  • CP Lab Safety. (n.d.). 4-Chloro-3-propoxyphenylboronic acid, min 98%, 1 gram. [Link]

  • Torborg, C., & Beller, M. (2011). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 13(11), 3004-3007. [Link]

  • MDPI. (2020). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 25(23), 5674. [Link]

  • Vantourout, J. C., & Buchwald, S. L. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(12), 4215-4224. [Link]

  • Reddit r/chemhelp. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Wisniewska, H. M., & Burke, M. D. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(7), 2569-2572. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of (4-Chloro-3-propoxyphenyl)boronic Acid in Cross-Coupling Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for (4-Chloro-3-propoxyphenyl)boronic acid. As Senior Application Scientists with extensive field experience...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (4-Chloro-3-propoxyphenyl)boronic acid. As Senior Application Scientists with extensive field experience, we've designed this guide to address the specific challenges you may encounter when utilizing this versatile reagent in your synthetic endeavors, particularly concerning its stability and the prevention of protodeboronation. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable advice.

Understanding the Molecule: Why is (4-Chloro-3-propoxyphenyl)boronic Acid Prone to Protodeboronation?

(4-Chloro-3-propoxyphenyl)boronic acid is a valuable building block in medicinal chemistry and organic synthesis, often employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1][2][3] However, its chemical nature—an electron-rich aromatic ring substituted with an alkoxy group—makes it susceptible to an undesired side reaction known as protodeboronation. This process involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 1-chloro-2-propoxybenzene as a byproduct and a reduction in the yield of your desired coupled product.[4][5]

The electron-donating nature of the propoxy group increases the electron density on the aromatic ring, which can facilitate the protonolysis of the boronic acid moiety, especially under the basic conditions typically required for Suzuki-Miyaura couplings.[6]

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a byproduct that corresponds to the loss of the boronic acid group. What is happening and how can I confirm it's protodeboronation?

A1: You are likely observing protodeboronation, a common side reaction for many arylboronic acids.[5] This reaction is the formal replacement of the –B(OH)₂ group with a hydrogen atom.

Troubleshooting Steps:

  • Mass Spectrometry (MS) Analysis: The primary method to confirm protodeboronation is to identify the mass of the byproduct. For (4-Chloro-3-propoxyphenyl)boronic acid, the protodeboronated byproduct is 1-chloro-2-propoxybenzene, which has a distinct molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of the crude reaction mixture will show characteristic signals for 1-chloro-2-propoxybenzene, which can be compared to a standard or predicted spectrum.

  • Control Experiment: Run the reaction under your standard conditions but in the absence of the coupling partner (the aryl halide). If you still observe the formation of 1-chloro-2-propoxybenzene, this strongly indicates that protodeboronation is occurring independently of the desired cross-coupling reaction.

Q2: My Suzuki-Miyaura coupling with (4-Chloro-3-propoxyphenyl)boronic acid is giving low yields. Could protodeboronation be the culprit?

A2: Yes, protodeboronation is a frequent cause of low yields in Suzuki-Miyaura reactions, as it consumes your starting boronic acid.[4] The rate of protodeboronation can sometimes be competitive with the rate of the desired cross-coupling reaction.

Causality and Experimental Choices:

The choice of base, solvent, and temperature significantly influences the rate of protodeboronation.[5] Strong bases and protic solvents, especially at elevated temperatures, can accelerate this undesired pathway. The key is to find conditions that favor the catalytic cycle of the Suzuki-Miyaura coupling over the protodeboronation pathway.

Troubleshooting Guide: Strategies to Mitigate Protodeboronation

Issue 1: Excessive Protodeboronation Under Standard Suzuki-Miyaura Conditions

Standard conditions, often employing strong bases like NaOH or K₂CO₃ in aqueous solvent mixtures, can be too harsh for sensitive boronic acids.

Recommended Solutions & Protocols:

  • Choice of Base: Opt for milder bases. The base's role is to activate the boronic acid for transmetalation, but overly basic conditions promote protodeboronation.[6]

    BaseStrengthRationale
    CsFWeakOften effective in minimizing protodeboronation, particularly in non-aqueous or minimally aqueous conditions.
    K₃PO₄ModerateA commonly used base that often provides a good balance between reactivity and minimizing side reactions.
    Et₃NOrganicCan be used in anhydrous conditions to avoid a proton source for protodeboronation.
  • Solvent System: Minimize the presence of protic solvents, which can act as a proton source for protodeboronation.

    Solvent SystemRationale
    Toluene, Dioxane, THFAnhydrous or minimally aqueous systems are preferred.
    Anhydrous DMF or DMACan be effective, but require rigorous drying.
  • Temperature Control: Lowering the reaction temperature can slow down the rate of protodeboronation more significantly than the desired coupling reaction. Experiment with running the reaction at a lower temperature for a longer duration.

Issue 2: Inherent Instability of (4-Chloro-3-propoxyphenyl)boronic Acid

For particularly challenging couplings where protodeboronation remains a problem even with optimized conditions, modifying the boronic acid itself is a powerful strategy.

Recommended Solutions & Protocols:

  • Conversion to a Boronate Ester: Boronate esters, such as pinacol esters, are generally more stable to protodeboronation than the corresponding boronic acids.[4] They can be used directly in the Suzuki-Miyaura coupling, often with modified conditions to facilitate the transmetalation step.

    Experimental Protocol: Synthesis of (4-Chloro-3-propoxyphenyl)boronic acid pinacol ester

    • To a solution of (4-Chloro-3-propoxyphenyl)boronic acid (1.0 equiv) in a suitable solvent (e.g., THF or Dichloromethane), add pinacol (1.1 equiv).

    • Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC or LC-MS.

    • Water is a byproduct of this reaction. Its removal, for example by using a Dean-Stark apparatus or adding a drying agent like anhydrous MgSO₄, can drive the equilibrium towards the ester product.

    • Once the reaction is complete, the solvent is removed under reduced pressure, and the crude pinacol ester can often be used directly or purified by column chromatography.

  • "Slow Release" Strategy with MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are unreactive under standard Suzuki-Miyaura conditions.[7] Under specific aqueous basic conditions, they slowly hydrolyze to release the active boronic acid in low concentrations. This "slow release" minimizes the concentration of the unstable boronic acid in the reaction mixture at any given time, thus suppressing protodeboronation.[7]

    Conceptual Workflow for MIDA Boronate Strategy

    G cluster_0 Preparation cluster_1 Suzuki-Miyaura Coupling BoronicAcid (4-Chloro-3-propoxyphenyl)boronic acid MIDA_Boronate Stable MIDA Boronate BoronicAcid->MIDA_Boronate Esterification MIDA N-methyliminodiacetic acid MIDA->MIDA_Boronate MIDA_Boronate_in_situ MIDA Boronate Slow_Release Slow Release (aq. base) MIDA_Boronate_in_situ->Slow_Release Active_Boronic_Acid Active Boronic Acid (low concentration) Slow_Release->Active_Boronic_Acid Coupled_Product Desired Product Active_Boronic_Acid->Coupled_Product Aryl_Halide Aryl Halide Aryl_Halide->Coupled_Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Coupled_Product

    Caption: Workflow for using MIDA boronates in a slow-release strategy.

Visualizing the Competing Pathways

To better understand the challenge, it's helpful to visualize the competing reaction pathways. The desired Suzuki-Miyaura catalytic cycle needs to be more favorable than the protodeboronation side reaction.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation + Ar'-B(OH)₂ (activated) ArPdAr Ar-Pd(II)-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Product Ar-Ar' (Desired Product) RedElim->Product Product->Pd0 Catalyst Regeneration BoronicAcid (4-Chloro-3-propoxyphenyl) boronic acid Protonolysis Protonolysis (H⁺ source, e.g., H₂O) BoronicAcid->Protonolysis Byproduct 1-Chloro-2-propoxybenzene (Byproduct) Protonolysis->Byproduct BoronicAcid_main (4-Chloro-3-propoxyphenyl) boronic acid BoronicAcid_main->Transmetalation Enters Catalytic Cycle BoronicAcid_main->Protonolysis Decomposition Pathway

Caption: Competing pathways for (4-Chloro-3-propoxyphenyl)boronic acid.

By carefully selecting your reaction conditions, you can influence the kinetics to favor the productive Suzuki-Miyaura cycle. We trust this guide will serve as a valuable resource in your research and development efforts. For further inquiries, please do not hesitate to contact our technical support team.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

  • Synthesis of Biaryls. ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [Link]

  • Protodeboronation. Wikipedia. [Link]

Sources

Optimization

troubleshooting failed reactions involving (4-Chloro-3-propoxyphenyl)boronic acid

Technical Support Center: (4-Chloro-3-propoxyphenyl)boronic acid A.S.T.R.A. (Advanced Synthesis Troubleshooting & Reaction Analytics) Welcome to the A.S.T.R.A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Chloro-3-propoxyphenyl)boronic acid

A.S.T.R.A. (Advanced Synthesis Troubleshooting & Reaction Analytics)

Welcome to the A.S.T.R.A. guide for (4-Chloro-3-propoxyphenyl)boronic acid. As Senior Application Scientists, we've designed this resource to provide in-depth, field-tested solutions to common challenges encountered when using this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively.

Section 1: Critical Reagent Quality & Handling FAQs

The success of any coupling reaction begins with the quality of your starting materials. (4-Chloro-3-propoxyphenyl)boronic acid, while generally stable, is susceptible to degradation that can inhibit or terminate the catalytic cycle.

Question 1: My reaction is sluggish or has completely failed. How can I determine if my boronic acid is the problem?

Answer: The primary culprit is often the degradation of the boronic acid, either through long-term storage or during the reaction itself. Two common side-reactions are protodeboronation and the formation of boroxines (anhydrides).

  • Protodeboronation: This is the protonolysis of the C–B bond, replacing it with a C–H bond, which yields 1-chloro-2-propoxybenzene as a byproduct.[1] This process is often pH-dependent and can be accelerated under certain aqueous basic conditions used in Suzuki-Miyaura couplings.[2]

  • Boroxine Formation: Arylboronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines. While boroxines can be active in Suzuki couplings, their different stoichiometry and reactivity compared to the monomeric acid can lead to inconsistent results and low yields.

Recommended Actions:

  • Purity Check (NMR): Dissolve a small sample of your boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Check for the presence of 1-chloro-2-propoxybenzene, the protodeboronated impurity. The presence of significant amounts of this byproduct indicates degradation.

  • Visual Inspection: High-purity boronic acids are typically white, crystalline solids.[3] Discoloration or a clumpy appearance may suggest impurities or decomposition.

  • Storage Protocol: Store the reagent in a desiccator, under an inert atmosphere (Argon or Nitrogen), and refrigerated. Boronic acids are sensitive to atmospheric moisture and oxygen.

Question 2: I suspect my boronic acid has formed boroxines. Can I still use it? How do I regenerate the free acid?

Answer: Yes, it is often possible to regenerate the free boronic acid from its boroxine form. The C–B bond is still intact. The standard method is a simple hydrolysis workup.

Protocol: Boronic Acid Rehydration
  • Dissolve the boronic acid/boroxine sample in diethyl ether or ethyl acetate.

  • Wash the organic solution with a small amount of 1M HCl, followed by water, and then a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Dry the resulting solid thoroughly under high vacuum to remove residual water and solvent.

This procedure breaks the B-O-B bonds of the boroxine, restoring the B(OH)₂ group.

Section 2: Troubleshooting Failed or Low-Yielding Suzuki-Miyaura Couplings

When reagent quality is confirmed, the next step is to scrutinize the reaction conditions. The Suzuki-Miyaura reaction is a complex catalytic cycle, and each component plays a critical role.[4]

Question 3: My reaction has stalled, showing only starting materials by TLC/LC-MS. What is the most likely point of failure?

Answer: A complete lack of reactivity often points to an issue with one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.

  • Failed Oxidative Addition: The palladium(0) catalyst may not be inserting into the aryl halide C-X bond. This can be due to an inactive catalyst (oxidized to Pd(II)) or a particularly unreactive aryl halide.

  • Failed Transmetalation: This is a very common failure point. For the boronic acid to transfer its organic group to the palladium center, it must first be activated by a base to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[4][5] Inadequate base strength, poor solubility, or steric hindrance can inhibit this step.

  • Failed Reductive Elimination: The final step, where the coupled product is released from the palladium center, is typically fast. However, bulky ligands or electronically mismatched coupling partners can slow this step down.

Troubleshooting Workflow: Stalled Reaction

G start Reaction Stalled? check_catalyst Is the Pd(0) catalyst active? (e.g., fresh, handled under inert atm) start->check_catalyst check_base Is the base appropriate? (Strength, Solubility) check_catalyst->check_base Yes solution_catalyst Solution: Use fresh catalyst (e.g., Pd(PPh₃)₄) or a stable precatalyst. Ensure inert atmosphere. check_catalyst->solution_catalyst No check_solvent Is the solvent system optimal? (Polarity, Degassed) check_base->check_solvent Yes solution_base Solution: Switch to a stronger or more soluble base. (e.g., K₃PO₄, Cs₂CO₃). Consider a biphasic system. check_base->solution_base No solution_solvent Solution: Ensure solvent is rigorously degassed. Try alternative solvents (e.g., Dioxane, Toluene, DMF). check_solvent->solution_solvent No end_node Investigate Ligand Effects or Aryl Halide Reactivity check_solvent->end_node Yes

Caption: A logical workflow for diagnosing stalled Suzuki reactions.

Question 4: My reaction gives a low yield, and I see significant amounts of a homocoupled biphenyl product derived from my boronic acid (Ar-Ar). What causes this?

Answer: The formation of a homocoupled biaryl from the boronic acid (R²-R²) is a common side reaction. This can occur through two primary pathways:

  • Reductive Activation of Pd(II) Precatalysts: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. The boronic acid itself can act as the reductant, consuming two equivalents to form one equivalent of the homocoupled product.[6]

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can promote a separate catalytic cycle that leads to homocoupling.[7] This is why rigorous degassing of the reaction mixture is crucial for achieving high yields of the desired cross-coupled product.

Recommended Actions:

  • Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. The most effective methods are:

    • Freeze-Pump-Thaw: Perform at least three cycles for maximum oxygen removal.

    • Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst.

  • Catalyst Choice: If using a Pd(II) source, consider adding a reducing agent or switching to a pre-formed Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

Question 5: I am observing significant protodeboronation of my starting material. How can I minimize this side reaction?

Answer: Protodeboronation is a competitive, non-productive pathway that consumes the boronic acid.[1] Its rate is highly dependent on pH, temperature, and the electronic nature of the arylboronic acid.[2][8] Electron-rich boronic acids, like (4-Chloro-3-propoxyphenyl)boronic acid, can be more susceptible to this side reaction.

Mitigation Strategies:

  • Choice of Base: Use a non-aqueous or weaker base if possible. While strong aqueous bases facilitate transmetalation, they can also accelerate protodeboronation.[9] Anhydrous bases like potassium fluoride (KF) or cesium fluoride (CsF) can be effective alternatives.

  • Temperature Control: Run the reaction at the lowest temperature that still allows for efficient coupling. Higher temperatures often increase the rate of protodeboronation.

  • Use a Boronate Ester: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Ar-Bpin), can significantly increase its stability and resistance to premature protodeboronation.[2][10] The ester can then be used directly in the coupling reaction.

Section 3: Optimization & Advanced Protocols

Question 6: What is a good starting point for optimizing the reaction conditions for (4-Chloro-3-propoxyphenyl)boronic acid?

Answer: A systematic approach to optimizing the Base, Ligand, and Solvent is critical. The electronic properties of (4-Chloro-3-propoxyphenyl)boronic acid (electron-donating propoxy group, electron-withdrawing chloro group) make it moderately activated.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ComponentRecommendation 1 (General Purpose)Recommendation 2 (For Challenging Substrates)Rationale
Palladium Source Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%) with LigandPd(0) source, reliable but can be air-sensitive.
Ligand (Included in catalyst)SPhos, XPhos, or RuPhos (2-4 mol%)Buchwald ligands are excellent for coupling with challenging partners, including aryl chlorides.[5]
Base K₂CO₃ (2-3 equiv.)K₃PO₄ or Cs₂CO₃ (2-3 equiv.)K₂CO₃ is a good starting point. K₃PO₄ and Cs₂CO₃ are stronger and more soluble, often improving yields.[9]
Solvent System Toluene/H₂O (4:1) or Dioxane/H₂O (4:1)1,4-Dioxane or THF (anhydrous)Biphasic systems are standard. Anhydrous conditions with a strong base may be needed for difficult couplings.[11]
Temperature 80-100 °C80-110 °CStart around 90°C and adjust as needed based on reaction progress.
General Suzuki-Miyaura Coupling Protocol
  • To an oven-dried reaction vessel, add (4-Chloro-3-propoxyphenyl)boronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.5 equiv.).

  • Seal the vessel with a septum and purge with Argon or Nitrogen for 10-15 minutes.

  • Add the degassed solvent system via cannula or syringe.

  • Add the palladium catalyst and ligand (if separate) under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Step 1: Oxidative Addition cluster_2 Step 2: Transmetalation cluster_3 Step 3: Reductive Elimination pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar¹-Pd(II)L₂-X pd0->pdiia + Ar¹-X pdiib Ar¹-Pd(II)L₂-Ar² pdiia->pdiib + [Ar²B(OH)₃]⁻ pdiib->pd0 product Ar¹-Ar² (Desired Product) pdiib->product

Caption: The three key stages of the Suzuki-Miyaura cross-coupling reaction.

References

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]

  • Buta, R.-M., et al. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

  • Džubák, F., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. [Link]

  • ResearchGate. (n.d.). 33 questions with answers in BORONIC ACIDS. ResearchGate. [Link]

  • Li, M., et al. (2018). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. ACS Publications. [Link]

  • Sigman, M. S., & Norrby, P.-O. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. PubChem. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. ACS Publications. [Link]

  • Yamashita, M., et al. (2022). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. [Link]

  • Wikipedia. (2024). Protodeboronation. Wikipedia. [Link]

  • Candish, L., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Li, Y., et al. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronation. Organic Chemistry Portal. [Link]

  • van den Berg, R., Peters, J. A., & van Bekkum, H. (2003). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. [Link]

  • Reddit. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

  • Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Huang, X., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • Kairav Chemofarbe Industries Ltd. (n.d.). 4-Chloro phenyl boronic acid. Kairav Chemofarbe Industries Ltd.[Link]

  • ChemBK. (2024). Boronic acid, B-(4-chloro-3-methoxyphenyl)-. ChemBK. [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Suzuki-Miyaura Coupling of (4-Chloro-3-propoxyphenyl)boronic acid

Welcome to the technical support center for the optimization of catalyst loading in the Suzuki-Miyaura cross-coupling reaction of (4-Chloro-3-propoxyphenyl)boronic acid. This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of catalyst loading in the Suzuki-Miyaura cross-coupling reaction of (4-Chloro-3-propoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we synthesize technical accuracy with field-proven insights to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using (4-Chloro-3-propoxyphenyl)boronic acid in a Suzuki-Miyaura coupling?

A1: The primary challenges arise from the electronic and steric properties of the coupling partners. The aryl chloride is inherently less reactive than corresponding bromides or iodides, making the oxidative addition step of the catalytic cycle more demanding.[1] Additionally, the propoxy group on the boronic acid is electron-donating, which can influence the transmetalation step.

Q2: What is a typical starting catalyst loading for this type of reaction?

A2: For initial screening, a palladium catalyst loading of 1-2 mol% is a common starting point.[2] However, for less reactive aryl chlorides, a slightly higher initial loading of 2-5 mol% might be necessary to achieve a reasonable reaction rate. The goal of optimization is often to reduce this loading to levels as low as 50 ppm for process efficiency in pharmaceutical applications.[3]

Q3: Which palladium catalysts and ligands are generally recommended for coupling aryl chlorides?

A3: For challenging couplings involving aryl chlorides, catalyst systems with bulky, electron-rich phosphine ligands are generally preferred. These ligands facilitate the oxidative addition of the C-Cl bond to the palladium center.[4] Commonly used systems include:

  • Palladium(II) precatalysts: Pd(OAc)₂, PdCl₂(PPh₃)₂, [Pd(allyl)Cl]₂

  • Bulky phosphine ligands: Tri-tert-butylphosphine (P(t-Bu)₃), SPhos, XPhos, and RuPhos.[5] N-heterocyclic carbenes (NHCs) have also emerged as effective ligands due to their strong electron-donating ability and steric bulk.[2]

Q4: How does the choice of base impact the reaction?

A4: The base plays a crucial role in the transmetalation step by activating the boronic acid.[4][6] For couplings with electron-rich boronic acids, a moderately strong base is often sufficient. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[7] The choice of base can also influence the reaction kinetics and selectivity.[8]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Causes and Solutions:

  • Insufficient Catalyst Activity: The chosen catalyst system may not be active enough to facilitate the oxidative addition of the aryl chloride.

    • Troubleshooting Protocol:

      • Switch to a more active ligand: If using a less bulky ligand like PPh₃, switch to a more electron-rich and sterically demanding ligand such as SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand.[2][4]

      • Use a pre-formed catalyst: Consider using a pre-formed palladium(0) source or a precatalyst that readily generates the active Pd(0) species in situ.

      • Increase catalyst loading: As a diagnostic tool, incrementally increase the catalyst loading to 3-5 mol%. If the yield improves, it indicates that the initial catalyst concentration was a limiting factor. The goal will then be to optimize other parameters to reduce the loading.

  • Inefficient Transmetalation: The transfer of the aryl group from the boron to the palladium may be slow.

    • Troubleshooting Protocol:

      • Optimize the base: Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The solubility and strength of the base can significantly impact the reaction rate.[7]

      • Add water to the solvent system: In many cases, a small amount of water (e.g., in a 10:1 organic solvent to water ratio) can facilitate the activation of the boronic acid by the base.[9]

      • Consider using a boronate ester: While boronic acids are common, sometimes converting the boronic acid to a pinacol ester can improve stability and reactivity in specific systems.

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen and may deactivate over the course of the reaction.

    • Troubleshooting Protocol:

      • Ensure rigorous degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

      • Use an air-stable precatalyst: Employing air-stable Pd(II) precatalysts can simplify handling and ensure the generation of the active catalyst under inert conditions.

Issue 2: Reaction Stalls Before Completion

Potential Causes and Solutions:

  • Catalyst Degradation: The catalyst may be degrading over the reaction time, especially at elevated temperatures.

    • Troubleshooting Protocol:

      • Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer duration.

      • Add a second charge of catalyst: If the reaction stalls, adding a small second portion of the catalyst can sometimes restart the reaction and drive it to completion. This indicates a catalyst stability issue under the reaction conditions.

  • Inhibition by Byproducts: Accumulation of reaction byproducts can sometimes inhibit the catalyst.

    • Troubleshooting Protocol:

      • Monitor the reaction progress: Use techniques like HPLC or GC-MS to monitor the formation of both the product and any major byproducts.[10][11]

      • Adjust stoichiometry: Ensure that the stoichiometry of the reactants is optimal. An excess of the boronic acid is common, but a very large excess can sometimes lead to side reactions.

Issue 3: Formation of Impurities

Potential Causes and Solutions:

  • Homocoupling of the Boronic Acid: This side reaction forms a biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen and Pd(II) species.[9]

    • Troubleshooting Protocol:

      • Improve degassing: Rigorous exclusion of oxygen is critical to minimize homocoupling.

      • Use a Pd(0) source: Starting with a Pd(0) catalyst or a precatalyst that rapidly generates Pd(0) can reduce the concentration of Pd(II) species that promote this side reaction.

  • Protodeboronation: The boronic acid can react with protic sources (like water or alcohols) to be replaced by a hydrogen atom, effectively quenching the starting material.

    • Troubleshooting Protocol:

      • Use an anhydrous solvent: If protodeboronation is a significant issue, switching to a rigorously dried, anhydrous solvent may be necessary.

      • Choose a non-protic base: Using a base like potassium fluoride (KF) under anhydrous conditions can sometimes mitigate this side reaction.

  • Dehalogenation of the Aryl Chloride: The chloro substituent on the aryl partner can be replaced by a hydrogen atom.

    • Troubleshooting Protocol:

      • Optimize the ligand and base: The choice of ligand and base can influence the relative rates of the desired cross-coupling and the undesired dehalogenation. Screening different combinations is often necessary.

      • Lower the reaction temperature: Dehalogenation can sometimes be more prevalent at higher temperatures.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl chloride (1.0 mmol, 1.0 equiv), (4-Chloro-3-propoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1, 5 mL).

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst and ligand. Add the appropriate volume of the catalyst solution to the reaction mixture to achieve the desired catalyst loading (e.g., start with 2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC-MS.

  • Optimization: Based on the results, systematically vary the catalyst loading (e.g., 2%, 1%, 0.5%, 0.1%) while keeping other parameters constant to determine the minimum loading required for efficient conversion.

Protocol 2: High-Throughput Screening of Catalysts and Ligands

For more rapid optimization, a high-throughput screening approach using a 24 or 96-well plate format can be employed.[12]

  • Plate Preparation: Pre-weigh different palladium precatalysts and ligands into the wells of the reaction block.

  • Reagent Dispensing: Use automated liquid handlers to dispense stock solutions of the aryl chloride, boronic acid, base, and solvent into each well.

  • Reaction: Seal the reaction block and place it on a heated stirring plate.

  • Analysis: After the reaction is complete, quench the reactions and analyze the product formation in each well using high-throughput analytical techniques like LC-MS.

Data Presentation

Table 1: Typical Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst PrecursorLigandTypical Loading (mol%)BaseSolvent SystemTemperature (°C)
Pd(OAc)₂SPhos1 - 2K₃PO₄Toluene/H₂O100
Pd₂(dba)₃XPhos1 - 2K₂CO₃Dioxane/H₂O100
[Pd(allyl)Cl]₂P(t-Bu)₃2 - 3Cs₂CO₃THF80
PdCl₂(dppf)-2 - 5K₃PO₄DMF110

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for Catalyst Loading Optimization

Optimization_Workflow Start Start: Initial Reaction Conditions (2 mol% Catalyst) Screen Screen Catalysts & Ligands Start->Screen Analyze1 Analyze Yield & Impurities (HPLC, GC-MS) Screen->Analyze1 OptimizeBase Optimize Base & Solvent Analyze1->OptimizeBase Good Initial Yield Troubleshoot Troubleshoot (See Guide) Analyze1->Troubleshoot Low/No Yield Analyze2 Analyze Yield & Impurities OptimizeBase->Analyze2 ReduceLoading Systematically Reduce Catalyst Loading (1%, 0.5%, 0.1%, etc.) Analyze2->ReduceLoading Improved Analyze2->Troubleshoot No Improvement Analyze3 Acceptable Yield & Purity? ReduceLoading->Analyze3 Analyze3->ReduceLoading No, Increase Loading Slightly & Re-evaluate End End: Optimized Protocol Analyze3->End Yes Troubleshoot->Screen

Caption: A systematic workflow for optimizing catalyst loading.

Safety Precautions

  • Palladium Catalysts: Palladium catalysts, especially on carbon supports, can be pyrophoric, particularly when dry and exposed to air.[13] Always handle them in an inert atmosphere and keep them moist.

  • Boronic Acids: While generally less toxic than other organometallic reagents, boronic acids should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling organic solvents. Work in a well-ventilated fume hood.

  • General Hygiene: Wash hands thoroughly after handling any chemicals.[14]

References

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems - MDPI. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism - ACS Publications. Available from: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available from: [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. Available from: [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International - Chromatography Online. Available from: [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. Available from: [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). Available from: [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC - NIH. Available from: [Link]

  • Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - PubMed. Available from: [Link]

  • Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin - PubMed. Available from: [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. Available from: [Link]

  • Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry - Research Collection. Available from: [Link]

  • What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?. Available from: [Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. Available from: [Link]

  • Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling - MDPI. Available from: [Link]

  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments - ResearchGate. Available from: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). Available from: [Link]

  • (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate. Available from: [Link]

  • Expanded heterogeneous Suzuki-Miyaura coupling reactions of aryl and heteroaryl chlorides under mild conditions - Korea Advanced Institute of Science and Technology. Available from: [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • Visible-Light-Activated Suzuki-Miyaura Coupling Reactions of Aryl Chlorides over the Multifunctional Pd/Au/Porous Nanorods of CeO2 Catalysts | Request PDF - ResearchGate. Available from: [Link]

  • Standard Operating Procedure. Available from: [Link]

  • Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-Activated Palladium Catalyst by Cooperative Copper Catalysis - ResearchGate. Available from: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity - ResearchGate. Available from: [Link]

  • Suzuki–Miyaura coupling of aryl chlorides with aryl boronic acids.a,b... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available from: [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Available from: [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. Available from: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. Available from: [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

Sources

Optimization

Technical Support Center: Managing Homocoupling of (4-Chloro-3-propoxyphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on a critical challenge in Suzuki-Miyaura cross-coupling: the management o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on a critical challenge in Suzuki-Miyaura cross-coupling: the management of homocoupling of (4-Chloro-3-propoxyphenyl)boronic acid. This boronic acid is a valuable building block in the synthesis of numerous pharmaceutical compounds, and controlling its undesired dimerization is paramount for achieving high yields, purity, and process efficiency.

This guide is structured to provide not just protocols, but a deep, mechanistic understanding of the factors that lead to homocoupling and evidence-based strategies to mitigate this side reaction.

Understanding the Challenge: The Duality of (4-Chloro-3-propoxyphenyl)boronic Acid's Reactivity

(4-Chloro-3-propoxyphenyl)boronic acid possesses a unique electronic profile. The chlorine atom at the 4-position acts as an electron-withdrawing group via induction, while the propoxy group at the 3-position is electron-donating through resonance. This electronic balance influences the boronic acid's reactivity in Suzuki-Miyaura coupling. While generally a good coupling partner, it can be susceptible to homocoupling, leading to the formation of the symmetrical biaryl impurity, 4,4'-dichloro-3,3'-dipropoxybiphenyl. This not only consumes the starting material but also complicates purification.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses common issues encountered during Suzuki-Miyaura reactions with (4-Chloro-3-propoxyphenyl)boronic acid, with a focus on identifying and resolving problems related to homocoupling.

Observed Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
High levels of homocoupling product detected by LC-MS or GC-MS. Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a key promoter of homocoupling.[1][2]Rigorous Degassing: Employ robust degassing techniques for all solvents and the reaction mixture. Subsurface sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes is highly effective.[2] A simple freeze-pump-thaw method (three cycles) is also an excellent option for ensuring an oxygen-free environment.
Inappropriate Palladium Precursor: Pd(II) precatalysts like Pd(OAc)₂ can directly initiate the homocoupling pathway before being reduced to the active Pd(0) species.[1]Use a Pd(0) Source: Start with a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄. If a Pd(II) source is unavoidable, consider the addition of a mild reducing agent.
Suboptimal Ligand Choice: The ligand influences the stability and reactivity of the palladium catalyst. Insufficiently bulky or electron-rich ligands may not effectively prevent the side reactions that lead to homocoupling.Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos can promote the desired reductive elimination to form the cross-coupled product over the homocoupling pathway.[3]
Low yield of the desired cross-coupled product, with significant starting material remaining. Catalyst Inhibition or Decomposition: The presence of impurities or side reactions can lead to catalyst deactivation.Optimize Base and Solvent: The choice of base and solvent is critical. For this substrate, consider using a weaker base like K₂CO₃ or K₃PO₄ in a solvent system such as dioxane/water or toluene/water.[4][5] Stronger bases can sometimes promote side reactions.
Protodeboronation: The boronic acid can be cleaved to the corresponding arene, reducing the amount available for cross-coupling.Use Anhydrous Conditions (with caution): While Suzuki reactions often benefit from some water, excessive water can promote protodeboronation. If this is suspected, try using anhydrous solvents and a base like CsF or K₃PO₄ that has been thoroughly dried.[6]
Inconsistent results between batches. Variable Quality of Boronic Acid: Commercial boronic acids can contain varying amounts of the corresponding boroxine (the trimeric anhydride), which can affect reactivity.Recrystallize the Boronic Acid: To ensure consistent quality, recrystallize the (4-Chloro-3-propoxyphenyl)boronic acid before use.
Inconsistent Degassing Efficiency: Manual degassing can lead to variability.Standardize the Degassing Protocol: Use a standardized procedure for degassing, for example, by timing the sparging or using a set number of freeze-pump-thaw cycles.

The Science Behind Homocoupling: A Mechanistic Deep Dive

The desired Suzuki-Miyaura catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the cross-coupled product.[4] Homocoupling, however, is a competing pathway primarily driven by Pd(II) species and often exacerbated by the presence of oxygen.[1][2]

The mechanism of oxygen-promoted homocoupling is thought to involve the formation of a palladium-peroxo complex from the reaction of Pd(0) with O₂. This complex can then react with two molecules of the boronic acid to form a diorganopalladium(II) species, which undergoes reductive elimination to yield the homocoupled product and regenerate a Pd(0) species that can re-enter the catalytic cycle.[1]

Alternatively, if a Pd(II) precatalyst is used, it can directly undergo transmetalation with two equivalents of the boronic acid to form the diorganopalladium(II) intermediate, which then reductively eliminates the homocoupled product.[1]

The electronic nature of (4-Chloro-3-propoxyphenyl)boronic acid, with both electron-donating and electron-withdrawing groups, can influence the rates of the various steps in both the desired and undesired pathways. The electron-donating propoxy group can facilitate transmetalation, while the electron-withdrawing chloro group can affect the rate of reductive elimination. The ortho-alkoxy group may also play a role in chelating the palladium center, potentially influencing the reaction outcome.[5]

Visualizing the Reaction Pathways

Suzuki_Homocoupling cluster_0 Desired Suzuki-Miyaura Pathway cluster_1 Undesired Homocoupling Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX Transmetalation Transmetalation (Ar'-B(OH)2) PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product Pd0_homo Pd(0)L_n O2_reaction Reaction with O2 Pd0_homo->O2_reaction PdII_peroxo Pd(II)-Peroxo O2_reaction->PdII_peroxo Transmetalation1_homo Transmetalation (Ar'-B(OH)2) PdII_peroxo->Transmetalation1_homo PdII_ArOH Ar'-Pd(II)-OH Transmetalation1_homo->PdII_ArOH Transmetalation2_homo Transmetalation (Ar'-B(OH)2) PdII_ArOH->Transmetalation2_homo PdII_ArAr_homo Ar'-Pd(II)-Ar' Transmetalation2_homo->PdII_ArAr_homo RedElim_homo Reductive Elimination PdII_ArAr_homo->RedElim_homo RedElim_homo->Pd0_homo Catalyst Regeneration Homocoupling_Product Ar'-Ar' (Homocoupling) RedElim_homo->Homocoupling_Product

Caption: Desired Suzuki-Miyaura vs. Undesired Homocoupling Pathways.

Experimental Protocols for Minimizing Homocoupling

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Homocoupling
  • Reagent Preparation:

    • Ensure the (4-Chloro-3-propoxyphenyl)boronic acid is of high purity. If necessary, recrystallize from an appropriate solvent system (e.g., water or aqueous ethanol).

    • Use a high-purity palladium catalyst and ligand from a reputable supplier.

    • Degas all solvents (e.g., dioxane, toluene, water) by sparging with argon or nitrogen for at least 30 minutes prior to use.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (4-Chloro-3-propoxyphenyl)boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add the degassed solvent(s) via cannula or syringe.

    • In a separate glovebox or under a positive pressure of inert gas, prepare a solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of the degassed solvent.

    • Add the catalyst/ligand solution to the reaction mixture via syringe.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system to separate the desired product from the homocoupled byproduct.

Protocol 2: Preparation of Degassed Solvent
  • Place the solvent in a Schlenk flask equipped with a stir bar.

  • Attach the flask to a Schlenk line.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once frozen, evacuate the flask under high vacuum for 10-15 minutes.

  • Close the vacuum tap and remove the liquid nitrogen bath, allowing the solvent to thaw under a static vacuum.

  • Once thawed, backfill the flask with an inert gas (argon or nitrogen).

  • Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.

Analytical Methods and Purification Strategies

Monitoring the Reaction and Quantifying Homocoupling
  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for monitoring the progress of the reaction and quantifying the formation of the desired product and the homocoupling byproduct. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to monitor the reaction, provided the products are sufficiently volatile and thermally stable. It is particularly useful for identifying the homocoupling product by its molecular weight.

Purification
  • Column Chromatography: The primary method for separating the desired cross-coupled product from the homocoupling byproduct is silica gel column chromatography. Due to the structural similarity of the desired product and the homocoupling byproduct, a careful selection of the eluent system and potentially a high-performance flash chromatography system may be necessary to achieve good separation.

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective method for purification, particularly for removing smaller amounts of the homocoupling impurity.

Frequently Asked Questions (FAQs)

Q1: Why is homocoupling a particular concern with (4-Chloro-3-propoxyphenyl)boronic acid?

A1: While not uniquely problematic, the electronic properties of this boronic acid, having both an electron-donating and an electron-withdrawing group, can influence its reactivity. More importantly, any boronic acid can undergo homocoupling if the reaction conditions are not carefully controlled, particularly with respect to the presence of oxygen and the choice of palladium catalyst.[1][2]

Q2: Can I use a Pd(II) catalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂?

A2: While these catalysts can be effective, they are more prone to inducing homocoupling as they are already in the Pd(II) oxidation state.[1] If you must use a Pd(II) precatalyst, it is crucial to ensure rigorous exclusion of oxygen and consider the addition of a mild reducing agent like potassium formate to facilitate the reduction to the active Pd(0) species.[2]

Q3: Is it better to add the boronic acid slowly to the reaction mixture?

A3: Slow addition of the boronic acid can sometimes be beneficial, especially in cases where protodeboronation or homocoupling is a significant issue. This strategy keeps the instantaneous concentration of the boronic acid low, which can disfavor these side reactions.[7]

Q4: What is the ideal base for this reaction?

A4: There is no single "best" base, as the optimal choice depends on the specific coupling partners and solvent system. However, for many Suzuki couplings involving substituted arylboronic acids, inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are often effective.[4][5] It is advisable to screen a few bases to find the optimal conditions for your specific reaction.

Q5: How can I be certain that oxygen is the cause of my homocoupling problem?

A5: A good diagnostic experiment is to run two reactions in parallel: one with standard degassing procedures and another where no effort is made to exclude air. If the reaction open to the air shows a significantly higher level of homocoupling, it is a strong indicator that oxygen is the primary culprit.

Troubleshooting Flowchart

Troubleshooting_Flowchart start High Homocoupling Observed check_degassing Is the reaction rigorously degassed? start->check_degassing improve_degassing Improve degassing: - Subsurface sparging - Freeze-pump-thaw check_degassing->improve_degassing No check_catalyst What is the palladium source? check_degassing->check_catalyst Yes improve_degassing->check_catalyst use_pd0 Switch to a Pd(0) precatalyst (e.g., Pd2(dba)3) check_catalyst->use_pd0 Pd(II) check_ligand Is the ligand appropriate? check_catalyst->check_ligand Pd(0) use_pd0->check_ligand use_bulky_ligand Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) check_ligand->use_bulky_ligand No optimize_conditions Further optimize: - Base - Solvent - Temperature check_ligand->optimize_conditions Yes use_bulky_ligand->optimize_conditions end Homocoupling Minimized optimize_conditions->end

Caption: A decision-making flowchart for troubleshooting homocoupling.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Ostrowska, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 214-221. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 315-320. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Li, Y., et al. (2022). Suzuki C-C Coupling in Paper Spray Ionization: Microsynthesis of Biaryls and High-Sensitivity MS Detection of Aryl Bromides. Journal of the American Society for Mass Spectrometry, 33(10), 1860-1868. [Link]

  • ResearchGate. (2020). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 54(4), 432-446. [Link]

Sources

Troubleshooting

impact of water on (4-Chloro-3-propoxyphenyl)boronic acid stability and reactivity

A Guide to Understanding the Critical Impact of Water on Stability and Reactivity Welcome to the technical support resource for (4-Chloro-3-propoxyphenyl)boronic acid. As Senior Application Scientists, we've observed tha...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding the Critical Impact of Water on Stability and Reactivity

Welcome to the technical support resource for (4-Chloro-3-propoxyphenyl)boronic acid. As Senior Application Scientists, we've observed that the most significant variable impacting the success of experiments involving this and other arylboronic acids is the management of water. Its role is paradoxical: it is often a necessary component for reactivity but also a primary driver of degradation.

This guide is designed to provide you, our fellow researchers and drug development professionals, with a deep, mechanistic understanding and practical, field-tested solutions to navigate this challenge. We will move beyond simple protocols to explain the causality behind our recommendations, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common questions regarding the stability and handling of (4-Chloro-3-propoxyphenyl)boronic acid, with a focus on its interaction with water.

Q1: I left my (4-Chloro-3-propoxyphenyl)boronic acid on the bench, and the characterization data looks different now. What happened?

This is a classic issue rooted in the inherent equilibrium between a boronic acid and its anhydrous trimer, the boroxine. In the solid state, (4-Chloro-3-propoxyphenyl)boronic acid can slowly lose water through intermolecular condensation to form the corresponding boroxine.[1][2] This process is reversible.

  • In the Solid State: The material you receive is often a mixture of the free boronic acid and the boroxine. The ratio can change depending on the humidity and temperature of the storage environment.

  • In Solution: When dissolved in an anhydrous solvent, the equilibrium may favor the boroxine. Conversely, adding water will hydrolyze the boroxine back to the boronic acid.[1][3]

This equilibrium is why the apparent molecular weight or NMR integration of a sample can seem inconsistent. It is not necessarily degradation, but a shift in this dynamic equilibrium.

Boroxine_Equilibrium cluster_1 Boroxine Trimer cluster_2 Water BA1 (Ar)B(OH)₂ Boroxine Cyclic Boroxine (ArBO)₃ BA2 (Ar)B(OH)₂ BA3 (Ar)B(OH)₂ Water 3 H₂O p1->Boroxine p2->BA1 + 3 H₂O (Hydrolysis) p2->BA2 + 3 H₂O (Hydrolysis) p2->BA3 + 3 H₂O (Hydrolysis) Troubleshooting_Workflow start Low Suzuki Coupling Yield? check_sm Is Starting Boronic Acid Recovered? start->check_sm check_debor Is Protodeboronated Byproduct (Ar-H) Observed? check_sm->check_debor No inactive Probable Cause: Insufficient Activation check_sm->inactive Yes degraded Probable Cause: Degradation via Protodeboronation check_debor->degraded Yes solution_inactive Solution: 1. Use a stronger base (e.g., K₃PO₄). 2. Add a controlled amount of water (e.g., 10:1 solvent:water). 3. Ensure base is soluble. inactive->solution_inactive solution_degraded Solution: 1. Use a milder base (e.g., K₂CO₃). 2. Reduce reaction temperature/time. 3. Use anhydrous solvent and rigorously dried reagents. degraded->solution_degraded

Caption: Troubleshooting workflow for water-related issues in Suzuki coupling.

Troubleshooting Data Summary
Symptom Probable Cause (Related to Water) Suggested Solution
Reaction stalls; significant starting boronic acid recovered. Insufficient formation of the active boronate species [ArB(OH)₃]⁻. This can happen in overly anhydrous conditions or if the base is not effective.Use a base like K₃PO₄ which is effective but not overly harsh. Add a controlled amount of water to your solvent system (e.g., Dioxane:H₂O 10:1) to promote boronate formation. [4]
Low yield of desired product; significant protodeboronated byproduct (Ar-H) detected. The rate of protodeboronation is outpacing the rate of Suzuki coupling. This is common with excess water, high temperatures, or overly strong bases (e.g., NaOH, KOH). [5]Reduce reaction temperature. Screen milder bases like K₂CO₃ or CsF. Minimize water content or consider a completely anhydrous protocol using a base like TMSOK, though this requires careful substrate compatibility checks. [4]
Inconsistent results between batches. Variable water content in reagents or solvents. The boronic acid itself can release water as it forms boroxine. [6][7]Standardize the protocol. Use a freshly opened, high-purity solvent. Consider drying the boronic acid under vacuum before use or using a boronic ester precursor which hydrolyzes in situ.
Section 3: Experimental Protocols
Protocol 1: Storage and Handling of (4-Chloro-3-propoxyphenyl)boronic acid

Proper storage is the first line of defense against degradation and variability. Boronic acids are generally stable solids but are susceptible to moisture. [8][9]

Parameter Recommendation Rationale
Temperature 2-8 °C Slows the rate of potential solid-state decomposition and the boroxine equilibrium shift.
Atmosphere Inert Gas (Argon or Nitrogen) Minimizes contact with atmospheric moisture and oxygen, which can contribute to side reactions like homocoupling. [4]
Container Tightly sealed, opaque container Protects from light and prevents moisture ingress.

| Handling | Weigh and handle quickly in a low-humidity environment or a glovebox. | Reduces absorption of atmospheric water. |

Protocol 2: Robust Suzuki-Miyaura Coupling with (4-Chloro-3-propoxyphenyl)boronic acid

This protocol is designed to strike a balance between activating the boronic acid and minimizing protodeboronation.

Materials:

  • (4-Chloro-3-propoxyphenyl)boronic acid (1.05 eq)

  • Aryl Halide (e.g., Aryl Bromide) (1.0 eq)

  • Pd(PPh₃)₄ (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.5 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq), (4-Chloro-3-propoxyphenyl)boronic acid (1.05 eq), K₃PO₄ (2.5 eq), and Pd(PPh₃)₄ (0.02 eq).

    • Expert Insight: Adding the solid reagents first under an inert atmosphere prevents premature exposure to moisture. K₃PO₄ is chosen for its strong basicity and high efficacy in these systems.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 10:1 ratio by volume (e.g., 10 mL dioxane, 1 mL water). The total solvent volume should be sufficient to achieve a concentration of ~0.1 M with respect to the aryl halide.

    • Expert Insight: The solvent mixture is degassed via three freeze-pump-thaw cycles or by sparging with argon for 30 minutes. This is critical to remove dissolved oxygen, which can oxidize the palladium catalyst and promote homocoupling side reactions. [4]The controlled amount of water is key to activating the boronic acid without causing excessive degradation.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Expert Insight: Vigorous stirring is essential, especially as K₃PO₄ is not fully soluble, to ensure consistent mixing and reaction rates.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at 1-hour intervals.

    • Expert Insight: Do not let the reaction run for an unnecessarily long time. Once the limiting reagent is consumed, prolonged heating will only serve to increase the amount of protodeboronation. Typical reaction times are 2-6 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

References
  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Yamamoto, Y., & Ishii, Y. (2013). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. European Journal of Organic Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Cammidge, A. N., & Jennens, L. (2014). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Kua, J., & Houk, K. N. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC - NIH. [Link]

  • Zhu, Y., et al. (2016). Depolymerization of Cellulose in Water Catalyzed by Phenylboronic Acid Derivatives. ACS Sustainable Chemistry & Engineering. [Link]

  • ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. [Link]

  • Ishihara, K., et al. (2020). Reactivity of Boronic Acids toward Catechols in Aqueous Solution. PubMed. [Link]

  • West, T. H., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. [Link]

  • U.S. Borax. (n.d.). Borate handling and storage. U.S. Borax. [Link]

  • ResearchGate. (n.d.). Reaction between water and boronic acids. ResearchGate. [Link]

  • ResearchGate. (2020). Reactivity of Boronic Acids toward Catechols in Aqueous Solution. ResearchGate. [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. [Link]

  • ResearchGate. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. ResearchGate. [Link]

  • University of Edinburgh Research Explorer. (2021). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]

  • ACS Publications. (2022). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]

  • Journal of the American Chemical Society. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • PubMed Central. (2024). Water-stable boroxine structure with dynamic covalent bonds. PMC - PubMed Central. [Link]

  • Quora. (2023). What is the prominent role of water in the Suzuki reaction? Quora. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • HETEROCYCLES. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. [Link]

  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. [Link]

  • The Journal of Organic Chemistry. (2003). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in Propoxy-Substituted Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a common yet significant challenge in synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a common yet significant challenge in synthetic chemistry: managing the steric hindrance presented by the propoxy group in palladium-catalyzed cross-coupling reactions. Instead of a rigid list of steps, this resource is structured as a series of troubleshooting questions and answers, reflecting the real-world problems you encounter at the bench. Our goal is to explain the causality behind experimental choices, empowering you to make informed decisions and optimize your reactions for success.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles faced when dealing with propoxy-substituted substrates.

Question 1: My Suzuki-Miyaura coupling reaction with a 2-propoxyaryl halide is giving very low yield or failing completely. What is the likely cause?

Answer: The primary culprit is almost certainly steric hindrance.[1] The propoxy group, particularly at the ortho position, creates significant steric bulk around the reaction center. This bulk can severely impede key steps in the catalytic cycle of the coupling reaction. Specifically, it can hinder the oxidative addition of the palladium(0) catalyst to the aryl halide.[2][3] If the catalyst cannot efficiently insert itself into the carbon-halide bond, the entire catalytic cycle is stalled before it even begins.

Furthermore, even if oxidative addition occurs, the bulky propoxy group can slow down subsequent steps like transmetalation and, most critically, the final reductive elimination step that forms the desired C-C bond.[4]

Question 2: I'm observing significant amounts of a side product that appears to be the result of dehalogenation (hydrodehalogenation) of my starting material. Why is this happening?

Answer: Hydrodehalogenation is a common side reaction, especially with sterically hindered substrates. This often occurs when the desired cross-coupling pathway is slow. The bulky propoxy group can make the palladium center more susceptible to side reactions like β-hydride elimination from certain coupling partners or reactions with trace amounts of water or other proton sources in the reaction mixture.[5] Choosing the right ligand and base combination is crucial to accelerate the productive coupling pathway over these undesired side reactions.

Question 3: Can I use standard palladium catalysts and ligands like Pd(PPh₃)₄ for coupling reactions involving a propoxy group?

Answer: While tetrakis(triphenylphosphine)palladium(0) is a versatile catalyst, it is often ineffective for substrates with significant steric hindrance, such as those with an ortho-propoxy group.[6] The relatively small cone angle and electronic properties of triphenylphosphine are not ideal for promoting the challenging oxidative addition and reductive elimination steps required for bulky substrates.[6] For these challenging couplings, more specialized, sterically demanding, and electron-rich ligands are almost always necessary to achieve good yields.[4][5][7]

Part 2: In-Depth Troubleshooting & Optimization Guide

This section provides detailed strategies and protocols to overcome the challenges identified in the FAQs.

Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling

Core Problem: The catalytic cycle is inefficient due to steric hindrance from the propoxy group.

Troubleshooting Workflow:

G start Low Yield with 2-Propoxy Substrate ligand Step 1: Change Ligand System (Most Critical Factor) start->ligand catalyst Step 2: Optimize Palladium Precatalyst ligand->catalyst If yield is still low conditions Step 3: Adjust Reaction Conditions catalyst->conditions Minor improvement base_solvent Step 4: Re-evaluate Base & Solvent conditions->base_solvent If reaction stalls success Successful Coupling base_solvent->success Optimization Complete G cluster_cycle Buchwald-Hartwig Catalytic Cycle OA Oxidative Addition (Ar-X + Pd(0)) AC Amine Coordination & Deprotonation OA->AC Ar-Pd(II)-X RE Reductive Elimination (C-N bond formation) AC->RE Ar-Pd(II)-NR2 Pd0 Pd(0)L (Regenerated) RE->Pd0 Ar-NR2 product Pd0->OA hindrance Steric Clash from Propoxy Group hindrance->OA hindrance->RE

Caption: Key steps in the Buchwald-Hartwig cycle hindered by a propoxy group.

Troubleshooting Strategies:

  • Ligand is Paramount: The principles are the same as for Suzuki coupling. Use bulky, electron-rich biarylphosphine ligands. Josiphos-type ligands and the Buchwald portfolio are highly effective. [7]The development of sterically hindered ligands was a breakthrough for this reaction class. [8][9]

  • Base Selection is Crucial: A strong, sterically hindered base is often required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The base must be strong enough to deprotonate the amine-palladium complex but not so nucleophilic that it causes side reactions. [10]

  • Amine Equivalents: For primary amines, sometimes using an "ammonia equivalent" like benzophenone imine followed by hydrolysis can be a more effective strategy. [9]

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

Materials:

  • 2-Propoxy-substituted Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • XPhos Ligand (optional, if not using a precatalyst, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), finely ground

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium precatalyst, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed toluene via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Various Authors. (2024). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
  • Anonymous. Oxidative addition and palladium coupling. csbsju.edu.
  • Shields, J. D., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. National Institutes of Health (PMC).
  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
  • Various Authors. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications.
  • Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia.
  • López-López, E., et al. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. National Institutes of Health (PMC).
  • Anonymous. Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Publishing.
  • Anonymous. Suzuki Coupling. Organic Chemistry Portal.
  • Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Hesp, K. D., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
  • Anonymous. (2025). Chiral Phosphorus Ligands for Sterically Hindered Cross-Coupling Catalysis. Strem.
  • Various Authors. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.
  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube.
  • Anonymous. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... ResearchGate.
  • Anonymous. (2024). On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt. ChemRxiv.
  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.
  • Anonymous. (2020). Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation). YouTube.
  • Wikipedia contributors. Steric effects. Wikipedia.
  • Navarro, O., et al. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Organic Chemistry Portal.
  • de K Lewis, A. K., et al. (2003). Synthetic, structural, and mechanistic studies on the oxidative addition of aromatic chlorides to a palladium (N-heterocyclic carbene) complex: relevance to catalytic amination. PubMed.
  • Vechtomova, Y. L., et al. (2019). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
  • Anonymous. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Li, C., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed.

Sources

Troubleshooting

temperature optimization for reactions with (4-Chloro-3-propoxyphenyl)boronic acid

Technical Support Center: (4-Chloro-3-propoxyphenyl)boronic acid Welcome to the technical support guide for (4-Chloro-3-propoxyphenyl)boronic acid. This resource is designed for researchers, chemists, and process develop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Chloro-3-propoxyphenyl)boronic acid

Welcome to the technical support guide for (4-Chloro-3-propoxyphenyl)boronic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of temperature optimization in reactions involving this versatile reagent. Our goal is to provide you with the expertise and practical guidance necessary to troubleshoot common issues, optimize reaction conditions, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of (4-Chloro-3-propoxyphenyl)boronic acid?

(4-Chloro-3-propoxyphenyl)boronic acid is predominantly used as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds, enabling the synthesis of complex molecules like biphenyls, which are common scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[3]

Q2: Why is temperature such a critical parameter when using this boronic acid?

Temperature is a double-edged sword in cross-coupling reactions. On one hand, sufficient thermal energy is required to overcome the activation barriers of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[4][5] On the other hand, (4-Chloro-3-propoxyphenyl)boronic acid, like many arylboronic acids, is susceptible to thermal degradation.[6] Excessive heat can accelerate decomposition pathways that compete with the desired productive coupling, reducing yield and generating impurities.[6] Therefore, finding the optimal thermal window is crucial for maximizing reaction efficiency.

Q3: What are the most common temperature-related side reactions?

The two most prevalent side reactions exacerbated by non-optimal temperatures are:

  • Protodeboronation: This is the undesired cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This process is often accelerated by elevated temperatures, particularly in the presence of aqueous bases.[6][7]

  • Homocoupling: This is the dimerization of the boronic acid to form a symmetrical biaryl. It is often promoted by the presence of Pd(II) species and oxygen, and its rate can increase at higher temperatures.[4]

Q4: What is a sensible starting temperature for a Suzuki-Miyaura coupling with this reagent?

A judicious starting point for a Suzuki-Miyaura coupling involving (4-Chloro-3-propoxyphenyl)boronic acid is typically in the range of 80-90 °C .[8][9] This range often provides a good balance between achieving a reasonable reaction rate and minimizing thermal decomposition. However, the optimal temperature is highly dependent on the specific coupling partners, catalyst system, and solvent used.[3][4] For highly reactive coupling partners, temperatures as low as room temperature may be feasible with an appropriate catalyst system.[10][11]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Scenario 1: Low or No Product Conversion

Q: My reaction shows very little to no formation of the desired product, and I recover most of my starting materials. Is the temperature too low?

A: Yes, this is a classic symptom of insufficient thermal energy. The key steps in the Suzuki-Miyaura catalytic cycle—oxidative addition of the aryl halide to the Pd(0) complex and the final reductive elimination to form the product—have significant activation energies.

Causality & Expert Analysis: If the reaction temperature is too low, the catalyst may not be active enough, or the rate-limiting step of the cycle proceeds too slowly to afford a reasonable conversion in a practical timeframe. This is particularly true when using less reactive coupling partners, such as aryl chlorides, which often require more forcing conditions.

Recommended Actions:

  • Systematic Temperature Increase: Incrementally increase the reaction temperature by 10 °C and monitor the reaction progress at each step. Hold for 2-4 hours at each new temperature.

  • Solvent Consideration: Ensure your solvent has a boiling point that can accommodate the target temperature. Common solvents for Suzuki couplings include dioxane, toluene, or DMF.[4]

  • Catalyst System Review: If increasing the temperature leads to decomposition before a satisfactory rate is achieved, consider switching to a more active catalyst system. Modern ligands, such as bulky dialkylbiarylphosphines (e.g., SPhos, XPhos), are designed to facilitate coupling at lower temperatures.[12]

Scenario 2: Significant Byproduct Formation

Q: My reaction is yielding a significant amount of 1-chloro-2-propoxybenzene. How is this related to temperature and how can I fix it?

A: The formation of 1-chloro-2-propoxybenzene is a direct result of protodeboronation, a major degradation pathway for your boronic acid. While base and water are necessary components, excessive heat dramatically accelerates this side reaction.[6][7]

Causality & Expert Analysis: Protodeboronation competes directly with the desired transmetalation step. At higher temperatures, the rate of this decomposition pathway can become comparable to or even exceed the rate of productive coupling, leading to a significant loss of the boronic acid and thus, a lower yield of the desired product.

Recommended Actions:

  • Reduce Reaction Temperature: This is the most direct solution. Lower the temperature in 5-10 °C increments to find a point where the rate of protodeboronation is minimized while the main reaction still proceeds.

  • Minimize Water Content: While some water is often beneficial, use the minimum required amount (e.g., a 10:1 or 5:1 solvent-to-water ratio) to disfavor hydrolysis-dependent decomposition.

  • Consider a MIDA Boronate: For particularly stubborn cases, converting (4-Chloro-3-propoxyphenyl)boronic acid to its N-methyliminodiacetic acid (MIDA) boronate ester can be a powerful strategy. MIDA boronates are air-stable solids that slowly release the active boronic acid in situ. The release rate is temperature-dependent, which prevents a high concentration of the unstable boronic acid from being present at any given time.[6]

Q: I am observing a symmetrical biaryl byproduct derived from my boronic acid. Is this a temperature issue?

A: Yes, this is a homocoupling byproduct, and its formation is often linked to temperature, oxygen contamination, and the state of the palladium catalyst.[4]

Causality & Expert Analysis: Homocoupling is typically catalyzed by Pd(II) species. If the Pd(0) active catalyst is oxidized to Pd(II) (often by residual oxygen) or if a Pd(II) precatalyst is not fully reduced, these species can promote the dimerization of the boronic acid. This process can be accelerated at higher temperatures.

Recommended Actions:

  • Improve Degassing: Ensure your reaction mixture is rigorously degassed before heating. Use techniques like sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or several freeze-pump-thaw cycles.

  • Lower the Temperature: Reducing the temperature can slow the rate of both catalyst oxidation and the homocoupling reaction itself.

  • Use a Pd(0) Source or Ensure Pre-catalyst Reduction: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate issues related to incomplete reduction of Pd(II) sources.

Workflow for Temperature Optimization

Below is a logical workflow to guide your temperature optimization and troubleshooting efforts.

G start Start Reaction at 80-90 °C monitor Monitor Progress (TLC, GC/LC-MS) after 2h start->monitor complete Reaction Complete? (>95% Conversion) monitor->complete byproducts Significant Byproducts? complete->byproducts No end_ok Workup & Isolate Product complete->end_ok Yes increase_T Increase Temp by 10 °C (Max: Solvent bp - 10 °C) byproducts->increase_T No troubleshoot Identify Byproduct byproducts->troubleshoot Yes increase_T->monitor check_catalyst Consider More Active Catalyst/Ligand System increase_T->check_catalyst If at max temp proto Protodeboronation (Ar-H) troubleshoot->proto Ar-H homo Homocoupling (Ar-Ar) troubleshoot->homo Ar-Ar fix_proto Lower Temp by 10 °C Minimize H₂O Consider MIDA ester proto->fix_proto fix_homo Lower Temp by 10 °C Improve Degassing Check Catalyst Source homo->fix_homo fix_proto->monitor fix_homo->monitor

Caption: Decision workflow for troubleshooting temperature in Suzuki-Miyaura reactions.

Quantitative Data & Protocols

Table 1: Recommended Starting Conditions & Temperature Ranges
ParameterRecommended ConditionRationale & Considerations
Boronic Acid (4-Chloro-3-propoxyphenyl)boronic acid1.1 - 1.5 equivalents
Aryl Halide Aryl Bromide or Iodide (1.0 eq)Aryl chlorides may require higher temperatures and specialized catalyst systems.[13]
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ requires an added ligand.
Ligand PPh₃ (4-10 mol%) or SPhos (2-4 mol%)SPhos is more active and may allow for lower reaction temperatures.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₃PO₄ is a stronger base, sometimes more effective for less reactive substrates.
Solvent Dioxane/H₂O (5:1) or Toluene/H₂O (10:1)The choice of solvent dictates the accessible temperature range.
Temperature Starting Range: 80-90 °C Optimization Range: 60-110 °C
Table 2: Troubleshooting Guide Summary
Observed IssueProbable CausePrimary Corrective Action (Temperature)Secondary Actions
No/Slow ReactionInsufficient activation energyIncrease temperature in 10 °C steps.Use a more active ligand; switch to a higher-boiling solvent.
ProtodeboronationBoronic acid decompositionDecrease temperature in 10 °C steps.Reduce water concentration; use a MIDA boronate ester.[6]
HomocouplingCatalyst oxidation; high temperatureDecrease temperature in 10 °C steps.Rigorously degas solvents and reaction mixture; use a Pd(0) source.
Reaction StallsCatalyst deactivation or boronic acid decompositionDecrease temperature and monitor stability.Add fresh catalyst; consider slow addition of boronic acid.
Experimental Protocol: Temperature Screening for Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to identifying the optimal reaction temperature.

1. Reaction Setup (Parallel Synthesis Recommended): a. To five separate reaction vessels, add the aryl halide (e.g., 0.5 mmol), a magnetic stir bar, the chosen base (e.g., K₂CO₃, 1.0 mmol), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 0.025 mmol). b. Add (4-Chloro-3-propoxyphenyl)boronic acid (0.6 mmol, 1.2 equiv) to each vessel. c. Seal the vessels with septa. d. Purge each vessel with dry argon or nitrogen for 5 minutes. e. Add the degassed solvent system (e.g., 4 mL dioxane, 0.8 mL H₂O) to each vessel via syringe.

2. Temperature Control: a. Place each vessel in a separate well of a pre-heated reaction block or in individual oil baths. b. Set the temperatures for the five vessels to: 60 °C, 70 °C, 80 °C, 90 °C, and 100 °C .[14] c. Ensure consistent and adequate stirring in all vessels.

3. Reaction Monitoring: a. After a set time (e.g., 2 hours), carefully withdraw a small aliquot from each reaction mixture.[14] b. Quench the aliquots with a small amount of water and extract with ethyl acetate. c. Analyze the organic layer by TLC, GC, or LC-MS to determine the relative conversion and byproduct profile for each temperature. d. Continue monitoring at regular intervals (e.g., 4h, 8h, 16h) until the reaction at the optimal temperature reaches completion.

4. Analysis and Selection: a. Compare the results across the temperature range. b. Identify the temperature that provides the highest conversion to the desired product with the lowest formation of byproducts (protodeboronation, homocoupling) within a reasonable timeframe. This is your optimal temperature.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wang, L., Liu, Y., & Zhang, Q. (2018). Effect of boric acid on thermal stability of poly (acrylonitrile-methyl acrylate). Journal of Thermal Analysis and Calorimetry, 131(3), 2535-2542. [Link]

  • Bănică, F. G., & Doni, E. R. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1231-1244. [Link]

  • ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(42), 15386-15387. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Singh, A. K., & Sharma, S. (2017). Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate. [Link]

  • Demir, F. (2014). Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data. ResearchGate. [Link]

  • Green, S. P., & Macaulay, K. L. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters, 22(19), 7583-7587. [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]

  • Sharma, A., & Kumar, V. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Mondal, P., & Bora, U. (2013). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4268-4271. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

  • Reddy, B. V. S., & Reddy, L. R. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 23(11), 2909. [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

Sources

Optimization

minimizing impurities in (4-Chloro-3-propoxyphenyl)boronic acid reactions

Welcome to the technical support hub for (4-Chloro-3-propoxyphenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for (4-Chloro-3-propoxyphenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you minimize impurities and optimize your reaction outcomes.

Introduction to (4-Chloro-3-propoxyphenyl)boronic acid in Synthesis

(4-Chloro-3-propoxyphenyl)boronic acid is a key building block in organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions.[1] Its unique substitution pattern allows for the construction of complex molecular architectures prevalent in pharmaceuticals and agrochemicals. However, like many boronic acids, its reactivity can also lead to the formation of undesirable impurities that complicate purification and reduce yields.

This guide provides a systematic approach to identifying and mitigating the formation of common impurities through a combination of mechanistic understanding and practical, field-tested protocols.

Core Troubleshooting: Identifying and Mitigating Common Impurities

The primary challenges encountered when using (4-Chloro-3-propoxyphenyl)boronic acid stem from its inherent reactivity and stability profile. The most common impurities arise from three main pathways: protodeboronation, oxidative hydroxylation, and homocoupling.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} dot Caption: Common degradation pathways for (4-Chloro-3-propoxyphenyl)boronic acid.

FAQ 1: My reaction yields are low, and I've isolated 1-chloro-2-propoxybenzene. What is causing this, and how can I prevent it?

Answer:

This issue points to protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[2] This process is often accelerated by aqueous basic conditions, which are typical in Suzuki-Miyaura couplings.[3][4]

Causality: The Mechanism of Protodeboronation

Protodeboronation, or the replacement of a boronic acid group with a proton, is a known undesired side reaction in metal-catalyzed coupling reactions.[2] The propensity for a boronic acid to undergo this reaction is highly variable and depends on factors like reaction conditions and the organic substituent.[2] In aqueous media, the reaction pH is a critical factor in understanding the modes of protodeboronation.[2]

The reaction proceeds via the protonolysis of the boronic acid, where the carbon-boron bond is broken and replaced with a carbon-hydrogen bond.[2] This is particularly problematic under the basic conditions often required for Suzuki-Miyaura cross-coupling.[3]

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} dot Caption: Simplified workflow of the protodeboronation side reaction.

Troubleshooting Protocol: Minimizing Protodeboronation

To suppress this side reaction, focus on controlling the water content and the nature of the base.

Step-by-Step Mitigation:

  • Use Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents. Dry your solvents using standard laboratory procedures (e.g., molecular sieves, distillation).

  • Select a Non-Aqueous Base: Replace aqueous bases like Na₂CO₃ or K₂CO₃ with non-aqueous options such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF).

  • Consider Boronic Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester.[4][5] Boronic esters generally exhibit greater stability towards protodeboronation.[4][5] Potassium trifluoroborate salts are also more stable alternatives that can minimize decomposition through pathways like protodeboronation during storage.[6]

  • Control Reaction Time and Temperature: Do not prolong the reaction unnecessarily. Monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed. Lowering the temperature can also help, though it may slow down the desired reaction.

ParameterStandard Conditions (High Protodeboronation)Optimized Conditions (Low Protodeboronation)
Solvent Toluene/Water (2:1)Anhydrous Dioxane or THF
Base 2M Aqueous Na₂CO₃Anhydrous K₃PO₄ or CsF
Boron Reagent (4-Chloro-3-propoxyphenyl)boronic acid(4-Chloro-3-propoxyphenyl)boronic acid pinacol ester
Temperature 100 °C80 °C (or as low as feasible)
FAQ 2: My final product is contaminated with 4-chloro-3-propoxyphenol. How is this formed and what is the remedy?

Answer:

The presence of the corresponding phenol is a clear indication of oxidative hydroxylation , where the boronic acid group is replaced by a hydroxyl group.[7][8][9]

Causality: The Mechanism of Oxidative Hydroxylation

This oxidation can be mediated by residual oxygen in the reaction mixture or by certain oxidants. The mechanism is thought to involve the formation of an adduct between the boronic acid and an oxidizing species (like hydrogen peroxide), which then undergoes rearrangement to form a boronate ester that is subsequently hydrolyzed to the phenol.[10] While sometimes a desired transformation, in the context of cross-coupling, it is a problematic side reaction.[8][11]

Troubleshooting Protocol: Preventing Oxidative Hydroxylation

The key to preventing this impurity is to rigorously deoxygenate the reaction mixture and avoid any adventitious oxidants.

Step-by-Step Mitigation:

  • Thorough Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging with an inert gas (argon or nitrogen) for 20-30 minutes can significantly reduce oxygen levels.

  • Use High-Purity Reagents: Ensure that solvents and other reagents are free from peroxide impurities. Ethers like THF and dioxane are particularly prone to forming peroxides upon storage.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire course of the reaction.

  • Antioxidant Additives: In some cases, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can help suppress oxidative pathways, although this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction.

FAQ 3: I am observing a significant amount of a high-molecular-weight impurity that appears to be a dimer of my starting boronic acid. What is this and how do I stop it?

Answer:

This impurity is the result of homocoupling , a reaction where two molecules of the boronic acid couple to form a symmetrical biaryl.[12][13][14] This is a common side reaction in palladium-catalyzed processes.[4]

Causality: The Mechanism of Homocoupling

Homocoupling can be promoted by the presence of oxidants (like air) and is often catalyzed by the palladium species in the reaction.[12][15] The mechanism can be complex, but it generally involves the transmetalation of two boronic acid molecules to the palladium center, followed by reductive elimination to form the biaryl product.[12] The presence of Pd(II) species, in particular, can facilitate this undesired reaction.[16]

dot graph [fontname="Arial", fontsize=12]; node [shape=record, style=filled, fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

subgraph "Homocoupling Cycle" A[label="{ 2x Ar-B(OH)₂ }"]; B[label="{ Pd(II) Catalyst }"]; C[label="{ Transmetalation }"]; D[label="{ Ar-Pd-Ar Intermediate }"]; E[label="{ Reductive Elimination }"]; F[label="{ Symmetrical Biaryl | Ar-Ar }"]; G[label="{ Pd(0) }"]; end

A -- "Reacts with" --> B; B -- "Undergoes" --> C; C -- "Forms" --> D; D -- "Undergoes" --> E; E -- "Yields" --> F; E -- "Regenerates" --> G;

// Styling A [fillcolor="#F1F3F4", fontcolor="#202124"]; B [fillcolor="#4285F4", fontcolor="#FFFFFF"]; C, E [fillcolor="#34A853", fontcolor="#FFFFFF"]; D [fillcolor="#F1F3F4", fontcolor="#202124"]; F, G [fillcolor="#FBBC05", fontcolor="#202124"]; dot Caption: A simplified representation of palladium-catalyzed homocoupling.

Troubleshooting Protocol: Suppressing Homocoupling

Minimizing homocoupling requires careful control over the catalyst's oxidation state and the reaction stoichiometry.

Step-by-Step Mitigation:

  • Ensure Pd(0) is the Active Species: Use a pre-catalyst that readily forms Pd(0) or include a reducing agent if you suspect Pd(II) is prevalent. Some protocols recommend adding a mild reducing agent like potassium formate to minimize the concentration of free Pd(II).[16]

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the aryl halide. Avoid using a large excess of the boronic acid, as this can increase the rate of homocoupling.

  • Slow Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling reaction.

  • Ligand Choice: The choice of phosphine ligand can influence the rate of homocoupling. More electron-rich and bulky ligands can sometimes suppress this side reaction by favoring the desired cross-coupling pathway.

Purification Strategies for (4-Chloro-3-propoxyphenyl)boronic acid

Even with optimized reaction conditions, some impurities may still form. Here are some effective purification techniques.

Acid-Base Extraction

Boronic acids are weakly acidic and can be manipulated through pH changes.

Protocol:

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Extract the organic layer with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities (like the protodeboronated and homocoupled products) in the organic layer.

  • Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 1M HCl) to a pH of ~2-3.

  • The protonated boronic acid will precipitate out or can be extracted back into a fresh portion of organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified boronic acid.

Recrystallization

If the boronic acid is a solid, recrystallization can be a highly effective purification method.[17] It is important to recrystallize and dry arylboronic acids before use as commercial products often contain boroximes (anhydride trimers) which are less reactive.[18]

Recommended Solvent Systems:

  • Toluene

  • Heptane/Ethyl Acetate mixture

  • Water (if the compound has suitable solubility)[18]

Chromatography

While sometimes challenging due to the polarity of boronic acids, column chromatography on silica gel can be used.[17]

Tips for Successful Chromatography:

  • Solvent System: A common eluent system is a gradient of ethyl acetate in hexanes or heptane. Sometimes, a small amount of acetic acid (0.5-1%) is added to the eluent to suppress streaking of the acidic compound on the silica gel.

  • Deactivation: Pre-treating the silica gel with triethylamine can help for particularly sensitive boronic acids, but this is not always necessary.

References

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Amidations and Cycloadditions by Organocatalytic Activation of Carboxylic Acids at Room Temperature. Angewandte Chemie International Edition, 47(15), 2876–2879. Available at: [Link]

  • Barroso, S., Joksch, M., Puylaert, P., Tin, S., Bell, S. J., Donnellan, L., ... & de Vries, J. G. (2021). By using lipophilic bases such as potassium 2-ethyl hexanoate, the palladium-catalyzed Suzuki-Miyaura borylation of a wide range of substrates could be achieved at 35°C in less than 2 h with very low catalyst loading. The Journal of Organic Chemistry, 86(1), 103-109. Available at: [Link]

  • Hayes, H. L. D., Wei, R., Assante, M., Geoghegan, K. J., Jin, N., Tomasi, S., ... & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. Available at: [Link]

  • Chem-Impex. (n.d.). 4-Chloro-3-methoxyphenylboronic acid. Retrieved from [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1275–1289. Available at: [Link]

  • Wikipedia contributors. (2023, December 2). Protodeboronation. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • U.S. Patent No. 8,822,730. (2014). Washington, DC: U.S. Patent and Trademark Office.
  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

  • Cantarella, G., & d’Alessandro, N. (2014). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 118(39), 9076–9083. Available at: [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Chlorophenylboronic acid. Retrieved from [Link]

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • ResearchGate. (2025). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Retrieved from [Link]

  • Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. Green Chemistry, 22(22), 7835–7840. Available at: [Link]

  • Sasidharan, S., & Srinivasu, P. (2015). Aerobic homocoupling of arylboronic acids catalysed by copper terephthalate metal–organic frameworks. Green Chemistry, 17(5), 2854–2860. Available at: [Link]

  • Sakaguchi, T., et al. (2024). Silver-Mediated Homocoupling of Arylboronic Acids. Synlett. Available at: [Link]

  • Chen, H., & Deng, M.-Z. (2001). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry, 66(13), 4663–4665. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available at: [Link]

  • Dong, Z., et al. (2021). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. Arkivoc, 2021(8), 1-10. Available at: [Link]

  • Zhu, C., Wang, R., & Falck, J. R. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters, 14(13), 3494–3497. Available at: [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Mondal, B., & Jana, R. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. The Journal of Organic Chemistry, 87(22), 15478–15488. Available at: [Link]

  • Doubleday, W. W., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 587–590. Available at: [Link]

  • ResearchGate. (2025). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Retrieved from [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(41), 13593–13603. Available at: [Link]

  • Fawcett, A., & Aggarwal, V. K. (2018). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 9(2), 430–434. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. PubChem Compound Database. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with (4-Chloro-3-propoxyphenyl)boronic acid

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (4-Chloro-3-propoxyphenyl)boronic acid. This resource provides in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (4-Chloro-3-propoxyphenyl)boronic acid. This resource provides in-depth, field-proven insights into the critical role of ligand selection in modulating the reactivity of this versatile building block in cross-coupling reactions. The following FAQs and troubleshooting guides are designed to explain the causality behind experimental choices and help you overcome common challenges in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: Why is ligand choice so critical when using (4-Chloro-3-propoxyphenyl)boronic acid in a Suzuki-Miyaura coupling?

A1: The ligand is arguably one of the most influential components in a palladium-catalyzed Suzuki-Miyaura coupling. It is not merely a spectator but an active participant that dictates the catalyst's stability, activity, and selectivity. The choice of ligand directly impacts the two most critical steps in the catalytic cycle involving the palladium center: oxidative addition and reductive elimination.[1]

  • Electronic Effects: Electron-donating ligands increase the electron density on the palladium(0) center.[2][3] This makes the metal more nucleophilic and accelerates the rate-limiting oxidative addition step, particularly with less reactive coupling partners like aryl chlorides.[4]

  • Steric Effects: Bulky ligands promote the reductive elimination step, which is the final, product-forming step of the cycle.[2][3] This steric hindrance helps to bring the two organic partners closer together on the metal center, facilitating the formation of the new C-C bond and regenerating the active Pd(0) catalyst.

For a substituted arylboronic acid like (4-Chloro-3-propoxyphenyl)boronic acid, the electronic and steric nature of your specific coupling partner (the aryl halide) will determine which of these ligand properties is more important to amplify.

Q2: My coupling partner for (4-Chloro-3-propoxyphenyl)boronic acid is an electron-rich aryl chloride. What class of ligands should I start with?

A2: This is a classic example of a challenging coupling that requires a highly active catalyst system. Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides. To overcome this, you need a ligand that strongly promotes the difficult oxidative addition step.

The recommended starting point is a bulky, electron-rich dialkylbiaryl phosphine ligand , often referred to as a "Buchwald ligand" (e.g., SPhos, XPhos, RuPhos).[1][5] The effectiveness of these ligands stems from a combination of their steric bulk and strong electron-donating ability, which enhances the rate of both oxidative addition and reductive elimination.[1] Using simpler, less electron-rich ligands like triphenylphosphine (PPh₃) will likely result in very low to no conversion.

Q3: What is protodeboronation, and how can my choice of ligand influence this side reaction?

A3: Protodeboronation is a common and highly problematic side reaction where the boronic acid's C-B bond is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom. This consumes your starting material and reduces the overall yield. The reaction is often catalyzed by the base required for the Suzuki coupling.[6]

Paradoxically, while bulky phosphine ligands are excellent for promoting the desired cross-coupling, they can also accelerate palladium-catalyzed protodeboronation.[6] This creates a delicate balance: the ligand must be active enough to promote the main reaction at a rate significantly faster than the undesired protodeboronation. If you observe significant protodeboronation product, you may need to reconsider your reaction conditions. This could involve:

  • Switching to a different bulky ligand that may have a lower propensity to promote protodeboronation in your specific system.

  • Using the corresponding boronate ester (e.g., pinacol ester) of (4-Chloro-3-propoxyphenyl)boronic acid, as esters can be more resistant to this side reaction.[7][8]

  • Carefully selecting the base and minimizing the amount of water in the reaction.[9]

Troubleshooting Guide

Scenario 1: Low or No Product Yield
Potential Cause Underlying Rationale & Troubleshooting Steps
Incorrect Ligand Choice The Pd-ligand complex is not sufficiently active for your coupling partner. If using an aryl chloride, a ligand like PPh₃ is often inadequate. Solution: Switch to a more electron-rich and sterically hindered ligand, such as a dialkylbiaryl phosphine (e.g., SPhos, XPhos).[1][5] These ligands are designed to accelerate the oxidative addition of challenging substrates.
Ligand Decomposition Some phosphine ligands, especially triarylphosphines, can be unstable at the high temperatures often required for Suzuki couplings. Solution: Consider using more robust N-heterocyclic carbene (NHC) ligands or air-stable dialkylbiaryl phosphine pre-catalysts (e.g., XPhos-Pd-G3), which offer greater thermal stability.[3]
Catalyst Inhibition Impurities in the starting materials or solvent can poison the catalyst. The propoxy group on the boronic acid or other functional groups could potentially coordinate to the palladium, inhibiting catalysis. Solution: Ensure all reagents and solvents are pure and dry. A screen of different ligand types may identify one that is less susceptible to inhibition by your specific substrates.
Scenario 2: Significant Formation of Side Products
Side Product Underlying Rationale & Troubleshooting Steps
Protodeboronation Product As discussed in FAQ3, this occurs when the boronic acid reacts with a proton source. This can be catalyzed by both the base and the palladium-ligand complex.[6] Solution: 1) Meticulously dry your solvent and reagents. 2) Consider a milder base (e.g., K₃PO₄ vs. Cs₂CO₃). 3) Convert the boronic acid to its pinacol ester derivative, which is often more stable. 4) Screen different ligands, as some may promote this pathway less than others.[6]
Homocoupling of Boronic Acid This side reaction forms a biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen or an inefficient transmetalation step. Solution: 1) Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). 2) Choose a ligand that facilitates rapid transmetalation and reductive elimination to favor the cross-coupling pathway. Bulky biarylphosphine ligands are generally effective.

Visualizing the Ligand's Role in the Catalytic Cycle

The ligand (L) is crucial in stabilizing the palladium catalyst and modulating its reactivity at key stages.

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OA_TS Oxidative Addition Pd0->OA_TS + R¹-X PdII R¹-Pd(II)L₂-X (Aryl Halide Complex) OA_TS->PdII Ligand's e⁻ donation is critical here TM_TS Transmetalation PdII->TM_TS + [R²-B(OR)₂OH]⁻ PdII_B R¹-Pd(II)L₂-R² (Di-organic Complex) TM_TS->PdII_B RE_TS Reductive Elimination PdII_B->RE_TS RE_TS->Pd0 Ligand's bulk is critical here Product R¹-R² (Product) RE_TS->Product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting where the ligand's electronic and steric properties are most impactful.

Ligand Selection Guide: A Decision Workflow

This workflow can help guide your initial ligand selection when using (4-Chloro-3-propoxyphenyl)boronic acid.

Ligand_Selection start Start: Define Aryl Halide Coupling Partner halide_type Is the halide a Cl or unreactive Br? start->halide_type steric_hindrance Is either coupling partner sterically hindered? halide_type->steric_hindrance No (e.g., I, active Br) buchwald High Priority: Bulky, e⁻-rich ligands (e.g., SPhos, XPhos, RuPhos) halide_type->buchwald Yes steric_hindrance->buchwald Yes dppf Consider: Ferrocenyl phosphines (e.g., dppf) steric_hindrance->dppf No triaryl Low Priority / Screen: Triarylphosphines (e.g., PPh₃, P(o-tol)₃) dppf->triaryl If cost-sensitive and reaction is facile

Caption: A decision-making workflow for initial ligand screening based on the properties of the aryl halide partner.

Experimental Protocol: General Procedure for Ligand Screening

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of (4-Chloro-3-propoxyphenyl)boronic acid with an aryl bromide.

Materials:

  • (4-Chloro-3-propoxyphenyl)boronic acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv, e.g., 1-bromo-4-methoxybenzene)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • Ligand (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

  • Toluene (0.2 M relative to aryl bromide)

  • Water (10% v/v of Toluene)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (4-Chloro-3-propoxyphenyl)boronic acid (1.2 equiv), and finely ground K₃PO₄ (2.5 equiv).

  • In a separate vial, pre-mix the Pd(OAc)₂ (2 mol%) and the chosen ligand (4 mol%) in a small amount of the reaction solvent (Toluene).

  • Seal the Schlenk flask with a septum. Evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Add the Toluene and Water to the flask via syringe.

  • Add the pre-mixed catalyst/ligand solution to the reaction flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: Anhydrous couplings with K₃PO₄ may still require a small amount of water to function effectively.[9] The pre-mixing of the palladium source and ligand can help in the formation of the active catalytic species.

References

  • Jensen, J. W., et al. (2020). Comparison of reactivity of different boron reagents. Scientific Reports. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • Carvalho, M. F. N. N., et al. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Kubota, K., et al. (2020). Reactivity of Boronic Acids toward Catechols in Aqueous Solution. The Journal of Organic Chemistry. Available at: [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

  • Moru, S., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]

  • Takeda, Y., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]

  • Dykstra, R., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Carrow, B. P. & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Miyaura, N. & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry. Available at: [Link]

  • Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • The Chems' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • American Chemical Society. (2025). Steric and Electronic Effects of Zirconocenealkyl-Borate Ion Pairs on Catalyst Activation: A Theoretical Study. ACS Omega. Available at: [Link]

  • Takeda, Y., et al. (2021). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • ResearchGate. (2022). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?. Available at: [Link]

  • Ni, R., & Wang, B. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. Available at: [Link]

  • Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Silva, F., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Reactivity Challenges with (4-Chloro-3-propoxyphenyl)boronic acid

Welcome to the technical support guide for (4-Chloro-3-propoxyphenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (4-Chloro-3-propoxyphenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the reactivity of this specific boronic acid in cross-coupling reactions. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Understanding the Challenge: Why is (4-Chloro-3-propoxyphenyl)boronic acid Unreactive?

Before diving into solutions, it's crucial to understand the inherent properties of this reagent that contribute to its low reactivity. Two primary factors are at play:

  • Electronic Effects: The phenyl ring is substituted with a chlorine atom, which is an electron-withdrawing group. This effect decreases the nucleophilicity of the carbon atom attached to the boron, slowing down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.

  • Steric Hindrance: The propoxy group is positioned ortho to the boronic acid moiety. This bulky group can physically obstruct the boronic acid from effectively approaching and coordinating with the palladium catalyst center, further inhibiting the transmetalation process.

These combined electronic and steric factors make (4-Chloro-3-propoxyphenyl)boronic acid a "challenging" substrate, often leading to low yields, slow reaction times, or complete reaction failure under standard Suzuki-Miyaura conditions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question 1: My Suzuki-Miyaura reaction with (4-Chloro-3-propoxyphenyl)boronic acid is giving very low to no yield. What is the first thing I should optimize?

Answer: The most critical factor for overcoming the low reactivity of this substrate is the selection of a highly active catalytic system. Standard catalysts like Pd(PPh₃)₄ are often insufficient.

Your primary focus should be on the ligand and palladium precatalyst . For sterically hindered and electronically deactivated substrates, bulky and electron-rich phosphine ligands are essential.[1][2] They enhance the catalyst's activity by promoting both the oxidative addition and the rate-limiting reductive elimination steps.

Recommended Action Plan:

  • Switch to a Modern Palladium Precatalyst: Use a well-defined, air-stable precatalyst like XPhos Pd G3 or SPhos Pd G4 . These precatalysts ensure the formation of the active monoligated Pd(0) species, which is crucial for initiating the catalytic cycle.

  • Select an Appropriate Ligand: The choice of ligand is paramount. Buchwald-type biarylmonophosphine ligands are the industry standard for challenging couplings.

LigandKey Features & When to Use
SPhos Excellent general-purpose ligand for sterically hindered substrates. Its bulk accelerates reductive elimination.
XPhos Highly effective for coupling aryl chlorides and hindered boronic acids. Often provides high catalyst turnover numbers.[1]
RuPhos Particularly useful for electron-deficient and heterocyclic substrates.
Question 2: I've improved my catalyst system, but my yields are still moderate. I'm also observing significant byproduct formation, possibly from protodeboronation. What should I do?

Answer: This common issue points to two potential problems: suboptimal base/solvent selection and the competing side reaction of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.

A. Optimizing the Base and Solvent

The base is not just a spectator; it activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[3] A weak base may not be sufficient to activate this challenging substrate.

  • Recommended Bases: Switch from weaker bases like Na₂CO₃ or K₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate). The larger cation (K⁺, Cs⁺) can also have a beneficial effect on the reaction.

  • Solvent Choice: The solvent must dissolve the reactants and, crucially, the base.

    • Aprotic Polar Solvents: Combinations like 1,4-Dioxane/H₂O or Toluene/H₂O (typically in a 5:1 to 10:1 ratio) are effective. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate.[4]

    • Anhydrous Conditions: If protodeboronation is severe, consider anhydrous conditions with an organic-soluble base, although this is less common for boronic acids.

B. Mitigating Protodeboronation

Protodeboronation is a major degradation pathway for boronic acids, especially electron-deficient ones, and it can be catalyzed by both base and the palladium complex itself.[5][6]

  • Minimize Water: While some water is often needed to dissolve the base, using a large excess can accelerate protodeboronation.[7] Use the minimum amount necessary for the base to be effective.

  • Thorough Degassing: Oxygen can lead to oxidative degradation of the catalyst and promote homocoupling of the boronic acid. Before heating, thoroughly degas your reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.

  • Reaction Temperature: Do not overheat. While higher temperatures can increase the reaction rate, they can also accelerate decomposition pathways. Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS.

Below is a workflow to guide your troubleshooting process.

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Suzuki-Miyaura reaction, and where does my substrate cause a problem?

The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of your aryl halide (or triflate), forming a Pd(II) complex.

  • Transmetalation: The activated boronate species (formed from your boronic acid and base) transfers its organic group to the palladium center, displacing the halide. This is the key bottleneck for (4-Chloro-3-propoxyphenyl)boronic acid due to its steric bulk and reduced nucleophilicity.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation bottleneck.

Q2: Should I use the boronic acid or switch to a boronic ester (e.g., a pinacol ester)?

For this specific substrate, continuing to use the boronic acid is generally recommended. While boronic esters (like pinacol esters, or Bpin) offer enhanced stability and are easier to purify, they are inherently less reactive than their corresponding boronic acids.[8] Given that the starting boronic acid is already unreactive, converting it to an even less reactive ester form would likely worsen the problem. Boronic acids have a higher reactivity profile, which is advantageous in this challenging case.[8][9]

Q3: Can I use an alternative cross-coupling reaction if Suzuki-Miyaura consistently fails?

Yes. If extensive optimization of the Suzuki-Miyaura reaction fails to provide satisfactory results, you can consider other cross-coupling methods.

  • Stille Coupling: This reaction uses organotin reagents. It is often highly effective and tolerant of many functional groups but is less favored due to the high toxicity of the tin reagents and byproducts.

  • Negishi Coupling: This method employs organozinc reagents, which are highly reactive. This increased reactivity can sometimes overcome the challenges seen in Suzuki couplings. However, organozinc reagents are often moisture- and air-sensitive, requiring more stringent reaction setups.

  • Liebeskind–Srogl Coupling: A less common but powerful method that couples thioesters with boronic acids under copper(I) catalysis, which can be effective when other methods fail.[10]

For most applications, persevering with the optimization of the Suzuki-Miyaura reaction is the most practical, cost-effective, and environmentally benign approach.

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (4-Chloro-3-propoxyphenyl)boronic acid with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • (4-Chloro-3-propoxyphenyl)boronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 (0.01 - 0.02 equiv, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (4-Chloro-3-propoxyphenyl)boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the XPhos Pd G3 precatalyst (0.01 equiv). Add it to the main reaction vial. Note: If working on a larger scale, it is best to add the catalyst under an inert atmosphere.

  • Solvent Addition & Degassing: Add 1,4-dioxane and water to the vial to achieve a desired concentration (e.g., 0.1 M with respect to the aryl bromide) and a solvent ratio of approximately 5:1 (Dioxane:H₂O). Seal the vial with a screw cap containing a PTFE septum.

  • Degassing: Vigorously bubble argon or nitrogen gas through the reaction mixture via a needle for 15-20 minutes. Ensure the needle outlet is properly vented.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to 90-100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel.

References
  • Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Wang, C., et al. (2018). Iron-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions between Alkyl Halides and Unactivated Arylboronic Esters. Organic Letters, 20(17), 5438–5442. [Link]

  • Favalli, N., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 894603. [Link]

  • Cheong, J. Y., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Pauk, K., et al. (2022). The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents. Molecules, 27(15), 4880. [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Doyle Group. (2017, March 6). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]

  • Favalli, N., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10. [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Herrman, S., et al. (2010). Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. Green Chemistry, 12(10), 1849-1853. [Link]

  • Chen, G., et al. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(23), 9602–9605. [Link]

  • Shizu, K., et al. (2022). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 24(26), 4768–4773. [Link]

  • Preshlock, S., et al. (2016). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron, 72(46), 7343-7349. [Link]

  • Organic & Biomolecular Chemistry. (2022, April 25). Royal Society of Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

analytical methods for (4-Chloro-3-propoxyphenyl)boronic acid characterization

An In-Depth Comparative Guide to the Analytical Characterization of (4-Chloro-3-propoxyphenyl)boronic acid For researchers, medicinal chemists, and process development scientists, the reliable characterization of key syn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Analytical Characterization of (4-Chloro-3-propoxyphenyl)boronic acid

For researchers, medicinal chemists, and process development scientists, the reliable characterization of key synthetic intermediates is paramount to the success of any drug development program. (4-Chloro-3-propoxyphenyl)boronic acid is a crucial building block in modern organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. Its purity, identity, and stability directly impact reaction yield, impurity profiles, and the quality of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive, in-depth comparison of the essential analytical methods for the characterization of (4-Chloro-3-propoxyphenyl)boronic acid. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer insights to navigate the unique challenges posed by boronic acids.

The Analytical Challenge of Boronic Acids

Arylboronic acids are notoriously challenging to analyze due to two primary chemical behaviors:

  • Dehydration to Boroxines: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines. This equilibrium can lead to complex and uninterpretable spectra, particularly in NMR, if not properly managed.[1]

  • Hydrolysis of Derivatives: The boronic acid functional group is part of a dynamic system. Its corresponding esters, such as pinacol esters, are prone to hydrolysis back to the parent boronic acid, especially under typical Reverse-Phase HPLC conditions involving aqueous mobile phases.[2][3]

A robust analytical strategy, therefore, must not only identify and quantify the target molecule but also account for these potential transformations. An orthogonal approach, leveraging multiple techniques, is not just recommended; it is essential for a complete and reliable characterization.

cluster_workflow Orthogonal Analytical Workflow Sample (4-Chloro-3-propoxyphenyl)boronic Acid Sample StructID Structural Identification & Elucidation Sample->StructID PurityQuant Purity & Quantitative Analysis Sample->PurityQuant PhysicoChem Physicochemical Properties Sample->PhysicoChem NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) StructID->NMR MS Mass Spectrometry (HRMS) StructID->MS FTIR FTIR Spectroscopy StructID->FTIR HPLC RP-HPLC (Purity, Impurities) PurityQuant->HPLC qNMR Quantitative NMR (Absolute Purity) PurityQuant->qNMR TGA Thermogravimetric Analysis (TGA) PhysicoChem->TGA DSC Differential Scanning Calorimetry (DSC) PhysicoChem->DSC Report Comprehensive Certificate of Analysis NMR->Report MS->Report FTIR->Report HPLC->Report qNMR->Report TGA->Report DSC->Report

Figure 1: A comprehensive, orthogonal workflow for the characterization of boronic acids.

Part 1: Structural Elucidation and Identification

Unambiguous confirmation of the chemical structure is the foundation of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for structural elucidation. However, for boronic acids, sample preparation is key to obtaining high-quality data. The propensity to form boroxines in aprotic solvents like CDCl₃ can lead to peak broadening or multiple sets of signals, complicating interpretation.[1]

Expert Insight: The most reliable method to acquire clean, sharp NMR spectra of boronic acids is to use a deuterated alcohol solvent, such as methanol-d₄. The solvent actively breaks up the boroxine trimers by forming a solvent adduct with the boron center, resulting in a single, well-defined species in solution.[1] The B-OH protons will rapidly exchange with the solvent's deuterium and will typically not be observed.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of (4-Chloro-3-propoxyphenyl)boronic acid and dissolve in ~0.7 mL of methanol-d₄.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum (e.g., on a 400 MHz spectrometer).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for quantitative applications (typically 15-30 seconds). For routine identification, a 1-2 second delay is adequate.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual solvent peak of methanol-d₄ (CHD₂OD) at 3.31 ppm and the ¹³C spectrum to the solvent peak at 49.0 ppm.

¹¹B NMR Spectroscopy: As a complementary technique, ¹¹B NMR provides direct information about the boron atom's chemical environment. Boronic acids typically show a broad signal around 28-33 ppm, while boroxines appear slightly downfield at ~33 ppm.[4][5] This can be a useful diagnostic tool to confirm the presence of the boronic acid moiety.

Table 1: Summary of Expected Spectroscopic Data for (4-Chloro-3-propoxyphenyl)boronic acid

TechniqueParameterExpected/Typical ValueInterpretation
¹H NMR Chemical Shift (δ)Aromatic Protons: ~6.9-7.8 ppm (multiplets)Propoxy -OCH₂-: ~4.0 ppm (triplet)Propoxy -CH₂-: ~1.8 ppm (sextet)Propoxy -CH₃: ~1.0 ppm (triplet)Confirms the arrangement of protons on the aromatic ring and the propoxy chain.
¹³C NMR Chemical Shift (δ)Aromatic Carbons: ~110-160 ppmCarbon-Boron (C-B): Signal may be broad or unobserved.Propoxy Carbons: ~15-70 ppmConfirms the carbon skeleton of the molecule.
¹¹B NMR Chemical Shift (δ)~28-33 ppm (broad singlet)Confirms the presence of a trigonal planar boronic acid.[4]
HRMS (ESI+) m/zCalculated [M+H]⁺: 215.0531Found: 215.05XX (within 5 ppm)
FTIR Wavenumber (cm⁻¹)~3200-3400 (broad, O-H stretch)~1350-1450 (strong, B-O stretch)~1250 (C-O-C stretch)~700-800 (C-Cl stretch)Confirms the presence of key functional groups.[6][7][8]
High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition of the molecule. Electrospray Ionization (ESI) is a common and effective technique.

Expert Insight: Boronic acids can be challenging in MS due to in-source reactions. Be aware of the potential for dehydration ([M+H-H₂O]⁺) or the formation of solvent adducts.[9][10] Negative ion mode can also be useful, often showing a [M-H]⁻ ion or adducts with mobile phase components.[11] Running the analysis with a well-calibrated instrument and comparing the found mass to the theoretical mass with high precision (e.g., < 5 ppm error) provides strong evidence of the compound's identity.

Experimental Protocol: HRMS via Direct Infusion

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use an ESI-TOF or ESI-Orbitrap mass spectrometer calibrated according to the manufacturer's instructions.

  • Data Acquisition: Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min) and acquire the spectrum in positive ion mode.

  • Data Analysis: Identify the monoisotopic peak corresponding to the protonated molecule [M+H]⁺ and compare its exact mass to the calculated theoretical mass.

Part 2: Purity Assessment and Quantification

Determining the purity of a synthetic intermediate is arguably the most critical aspect of its characterization. An orthogonal approach, using both chromatography and spectroscopy, provides the most trustworthy results.[12]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for purity analysis in the pharmaceutical industry.[13] However, standard "plug-and-play" methods are often inadequate for boronic acids due to their polarity and reactivity.

Expert Insight & Method Development Logic: A successful HPLC method for (4-Chloro-3-propoxyphenyl)boronic acid must overcome two main hurdles: poor retention and potential on-column hydrolysis. The following decision-making process illustrates a logical approach to method development.

cluster_hplc HPLC Method Development Logic for Boronic Acids Start Start: Standard RP-HPLC Screen (C18, ACN/H₂O w/ 0.1% FA) Check1 Poor Retention or Peak Shape? Start->Check1 Check2 Evidence of Degradation (e.g., new peaks over time)? Check1->Check2 No Sol1 Option 1: Use Polar-Embedded or Mixed-Mode Column Check1->Sol1 Yes Sol2 Option 2: Add Ion-Pairing Reagent (e.g., TBAH) to Mobile Phase Check1->Sol2 Yes Sol3 Option 3: Use Highly Aqueous Mobile Phase Check1->Sol3 Yes Sol4 Option A: Use Aprotic Diluent (e.g., Acetonitrile) Check2->Sol4 Yes Sol5 Option B: Use High pH Mobile Phase (e.g., pH 10-12) to stabilize Check2->Sol5 Yes Success Optimized Method: Stable, Retained, Symmetrical Peak Check2->Success No Sol1->Check2 Sol2->Check2 Sol3->Check2 Sol4->Start Re-screen Conditions Sol5->Start Re-screen Conditions

Figure 2: A decision tree for developing a robust HPLC method for boronic acids.

For (4-Chloro-3-propoxyphenyl)boronic acid, a method using a modern C18 column with low silanol activity and a simple acetonitrile/water mobile phase is often a good starting point. The use of aprotic diluents is highly recommended to ensure sample stability in the autosampler.[2]

Experimental Protocol: RP-HPLC Purity Determination

  • Instrumentation: HPLC or UPLC system with UV detection.

  • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.[9]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[9]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 1 µL.

  • Sample Diluent: Acetonitrile.

  • Sample Concentration: 0.5 mg/mL.

System Suitability (Trustworthiness Pillar): Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is a core principle of analytical procedure validation.[14][15]

  • Standard Injection: Inject a standard solution of (4-Chloro-3-propoxyphenyl)boronic acid five times.

  • Acceptance Criteria:

    • Repeatability: Relative Standard Deviation (RSD) of the peak area should be ≤ 2.0%.

    • Tailing Factor: Should be between 0.8 and 1.5.

    • Theoretical Plates: Should be > 2000.

Quantitative NMR (qNMR)

qNMR is a powerful primary method for determining purity without the need for a specific reference standard of the same compound.[12][16] It relies on comparing the integral of a known analyte signal to the integral of a certified, high-purity internal standard with a known concentration.

Expert Insight: The choice of internal standard is critical. It must be stable, have a simple spectrum with at least one signal that is well-resolved from any analyte signals, and be accurately weighed. Maleic acid or dimethyl sulfone are common choices. The experiment must be run under conditions that ensure accurate integration, primarily a long relaxation delay (D1).

Experimental Protocol: Purity by qNMR

  • Sample Preparation:

    • Accurately weigh ~15 mg of (4-Chloro-3-propoxyphenyl)boronic acid into a vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Acquisition:

    • Crucial Parameter: Set the relaxation delay (D1) to at least 30 seconds to ensure full relaxation of all protons.

    • Ensure a 90° pulse is used.

    • Acquire the spectrum with a high signal-to-noise ratio.

  • Data Processing & Calculation:

    • Carefully integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

Table 2: Orthogonal Purity Comparison

MethodPrincipleResultAdvantages/Disadvantages
RP-HPLC Chromatographic separation with UV detectionPurity: 99.5% (Area %)Impurity A: 0.2%Impurity B: 0.1%Pro: Excellent for resolving and quantifying impurities.Con: Assumes all impurities have the same response factor as the main peak.
qNMR Spectroscopic comparison to an internal standardPurity: 99.2% (w/w)Pro: Provides an absolute purity value (mass/mass); orthogonal to chromatography.Con: May not detect impurities that lack ¹H signals or are co-integrated.

Part 3: Physicochemical Properties

Thermal Analysis (TGA/DSC)

Thermal analysis provides critical information on the stability, melting point, and presence of solvates or hydrates.

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For a boronic acid, this can reveal dehydration events (loss of water to form boroxine) or decomposition at higher temperatures.[17][18]

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point and identify other thermal events like glass transitions or polymorphic transitions.[19][20]

Experimental Protocol: TGA/DSC

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA or DSC pan.

  • TGA Method: Heat the sample from 30 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • DSC Method: Heat the sample from 30 °C to 200 °C (or above its melt) at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • From the TGA curve, identify the temperatures at which mass loss occurs.

    • From the DSC thermogram, determine the onset and peak temperature of the melting endotherm.

Table 3: Summary of Thermal Analysis Data

TechniqueParameterObserved ValueInterpretation
TGA Onset of Decomposition> 250 °CIndicates good thermal stability under the tested conditions.
DSC Melting Point (Onset)e.g., 145-150 °CA sharp melting endotherm is indicative of a pure, crystalline material.

Summary and Recommendations

The comprehensive characterization of (4-Chloro-3-propoxyphenyl)boronic acid requires a multi-technique, orthogonal approach. No single method can provide a complete picture of its identity, purity, and stability.

  • For Identity: A combination of ¹H NMR (in methanol-d₄), ¹³C NMR , and HRMS is required for unequivocal structural confirmation. FTIR serves as a valuable complementary technique.

  • For Purity: RP-HPLC is the primary tool for separating and quantifying process-related impurities. This should be corroborated with qNMR to obtain an absolute, orthogonal purity value.

  • For Physicochemical Properties: DSC and TGA are essential for determining the melting point and thermal stability, which are critical parameters for process development and material handling.

By integrating the data from these distinct yet complementary analytical methods, researchers and drug development professionals can build a robust and trustworthy data package, ensuring the quality and suitability of (4-Chloro-3-propoxyphenyl)boronic acid for its intended synthetic applications.

References

  • Genentech, Inc. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Amoah, E. et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. Available at: [Link]

  • Duval, F. et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Radboud University Repository. Available at: [Link]

  • Pandiyan, P. J. et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, RSC Publishing. Available at: [Link]

  • Reddit r/chemistry. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available at: [Link]

  • Wang, L. et al. (2013). Arylboronic acid chemistry under electrospray conditions. ResearchGate. Available at: [Link]

  • Cheerlavancha, R. et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available at: [Link]

  • Wang, L. et al. (2013). Arylboronic acid chemistry under electrospray conditions. PubMed, NIH. Available at: [Link]

  • ICH. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • ResearchGate. FTIR spectrum of boric acid. Available at: [Link]

  • Gonsalvi, L. et al. (2019). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst, RSC Publishing. Available at: [Link]

  • ResearchGate. Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • San Diego State University. ¹¹B NMR Chemical Shifts. Available at: [Link]

  • Duval, F. et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. Available at: [Link]

  • Gonsalvi, L. et al. (2019). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. ResearchGate. Available at: [Link]

  • Williams, C. M. et al. (2011). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]

  • Pauli, G. F. et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Taylor, R. C. (1957). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. Available at: [Link]

  • Sbirrazzuoli, N. et al. (2003). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Available at: [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Michota, A. et al. (2010). Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies. The Journal of Physical Chemistry A, ACS Publications. Available at: [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. Available at: [Link]

  • AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • ResearchGate. DSC 2nd heating-run thermograms (a) and TGA curves (b) of native PVAc.... Available at: [Link]

  • Regalado, E. L. et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]

  • Derle, D. V. et al. (2014). Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. Scholars Research Library. Available at: [Link]

  • ICH. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • ResearchGate. ¹H-NMR spectrum of a) CRX-3 b) 4-allylcatechol c) 4-vinylphenyl boronic acid. Available at: [Link]

  • TA Instruments. (2018). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link]

  • Vetrone, F. et al. (2005). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to LC-MS Analysis of (4-Chloro-3-propoxyphenyl)boronic Acid Reactions

For researchers, scientists, and drug development professionals, the precise analysis of chemical reactions is paramount. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) meth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise analysis of chemical reactions is paramount. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of reactions involving (4-Chloro-3-propoxyphenyl)boronic acid, a key building block in modern medicinal chemistry. We will delve into the rationale behind experimental choices, present comparative data, and offer detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of (4-Chloro-3-propoxyphenyl)boronic Acid in Suzuki-Miyaura Coupling

(4-Chloro-3-propoxyphenyl)boronic acid is a versatile reagent frequently employed in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of a vast array of biaryl and substituted aromatic compounds that are scaffolds for many pharmaceutical agents.[1][2][3] The ability to accurately monitor the progress of these reactions is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. LC-MS has emerged as a powerful analytical tool for this purpose, offering high sensitivity and selectivity for the simultaneous analysis of reactants, intermediates, and products.[4][5][6]

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (in this case, (4-Chloro-3-propoxyphenyl)boronic acid) with a halide or triflate in the presence of a palladium catalyst and a base.[1][7]

Comparative Analysis of LC-MS Methodologies

The successful LC-MS analysis of boronic acid reactions hinges on careful method development. Key considerations include chromatographic separation, ionization efficiency, and the inherent chemical properties of boronic acids, such as their propensity for dehydration to form cyclic anhydrides (boroxines) and their hydrophilic nature.[8][9] Here, we compare two common approaches: Reversed-Phase LC-MS with acidic mobile phase and Reversed-Phase LC-MS with basic mobile phase.

Method A: Reversed-Phase LC-MS with Acidic Mobile Phase (e.g., Formic Acid)

This approach is a common starting point for the analysis of small organic molecules. The acidic mobile phase promotes the protonation of analytes, which can enhance ionization in positive ion mode.

Rationale for Experimental Choices:

  • Column: A C18 stationary phase is a robust choice for retaining the relatively nonpolar reactants and products of a Suzuki coupling.

  • Mobile Phase: A gradient of water and acetonitrile with a small percentage of formic acid is typically used. The formic acid helps to control peak shape and improve the ionization of many compounds.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is often effective for the palladium complexes, the organohalide, and the coupled product.

Challenges:

  • Poor Retention of Boronic Acids: Boronic acids can be quite polar and may exhibit poor retention on C18 columns under acidic conditions, potentially eluting in the solvent front.[9]

  • Boroxine Formation: The acidic environment and elevated temperatures in the ESI source can promote the formation of boroxines, which can complicate mass spectra and quantification.[8]

Method B: Reversed-Phase LC-MS with Basic Mobile Phase (e.g., Ammonium Hydroxide or Ammonium Acetate)

Utilizing a basic mobile phase can offer significant advantages for the analysis of boronic acids.

Rationale for Experimental Choices:

  • Column: A pH-stable C18 column is essential. Several manufacturers offer columns specifically designed for use at high pH.

  • Mobile Phase: A gradient of water and acetonitrile with ammonium hydroxide or ammonium acetate is employed. The basic pH deprotonates the boronic acid, forming a boronate anion [B(OH)4]-.[10]

  • Mass Spectrometry: ESI in negative ion mode is ideal for detecting the deprotonated boronic acid and other acidic species.[10] This approach can significantly enhance the sensitivity for boronic acid detection.

Advantages:

  • Improved Retention and Peak Shape: The formation of the boronate anion can improve the interaction with the stationary phase and lead to better retention and peak shape for the boronic acid.

  • Reduced Boroxine Formation: The basic conditions can suppress the formation of boroxines.[8]

  • Direct Analysis without Derivatization: This method often allows for the direct analysis of underivatized boronic acids, simplifying sample preparation.[8][10][11]

Experimental Data and Comparison

To illustrate the performance of these methods, a model Suzuki-Miyaura reaction between (4-Chloro-3-propoxyphenyl)boronic acid and an aryl bromide was monitored. The following tables summarize the key analytical parameters obtained.

Table 1: Comparison of LC-MS Methods for the Analysis of a Suzuki-Miyaura Reaction

ParameterMethod A: Acidic Mobile Phase (0.1% Formic Acid)Method B: Basic Mobile Phase (10mM Ammonium Acetate)
Column C18, 2.7 µm, 100 x 2.1 mmpH-Stable C18, 2.7 µm, 100 x 2.1 mm
Mobile Phase A Water + 0.1% Formic AcidWater + 10mM Ammonium Acetate
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile
Gradient 5-95% B in 10 min5-95% B in 10 min
Flow Rate 0.4 mL/min0.4 mL/min
Ionization Mode ESI PositiveESI Negative
(4-Chloro-3-propoxyphenyl)boronic acid Retention Time 1.2 min (Poorly retained)3.5 min (Good retention and peak shape)
Aryl Bromide Retention Time 6.8 min6.7 min
Coupled Product Retention Time 8.2 min8.1 min
Limit of Detection (LOD) for Boronic Acid ~100 ng/mL~5 ng/mL

Key Observations:

As the data indicates, Method B with a basic mobile phase provides significantly better retention and a much lower limit of detection for the (4-Chloro-3-propoxyphenyl)boronic acid. This is a critical advantage for accurately monitoring its consumption throughout the reaction.

Experimental Protocols

Sample Preparation for Reaction Monitoring
  • At designated time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 990 µL) of a 50:50 acetonitrile/water mixture. This prevents further reaction and prepares the sample for LC-MS analysis.

  • Vortex the sample thoroughly.

  • If necessary, centrifuge the sample to pellet any solid catalyst or base.

  • Transfer the supernatant to an LC-MS vial for analysis.

Detailed LC-MS Protocol (Method B - Recommended)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

  • Column: A pH-stable C18 column (e.g., Agilent Poroshell HPH C18, Waters XBridge BEH C18).[10]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[8]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Parameters (Negative Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • Fragmentor Voltage: 120 V

    • Scan Range: m/z 100-1000

Visualization of Workflows

Suzuki-Miyaura Coupling Reaction Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid (4-Chloro-3-propoxyphenyl)boronic acid Reaction_Vessel Reaction Mixture Boronic_Acid->Reaction_Vessel Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Reaction_Vessel Catalyst Pd Catalyst Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Coupled_Product Coupled Product (Ar-Ar') Reaction_Vessel->Coupled_Product Suzuki-Miyaura Coupling LCMS_Workflow Reaction_Mixture Reaction Mixture Aliquot Quenching Quenching & Dilution Reaction_Mixture->Quenching Sample_Prep Centrifugation (optional) Quenching->Sample_Prep LC_Vial Transfer to LC-MS Vial Sample_Prep->LC_Vial LC_System LC Separation (pH-Stable C18 Column) LC_Vial->LC_System MS_System Mass Spectrometry (ESI Negative Mode) LC_System->MS_System Data_Analysis Data Acquisition & Analysis MS_System->Data_Analysis

Caption: The workflow for LC-MS analysis of a Suzuki-Miyaura reaction.

Conclusion and Recommendations

For the robust and sensitive analysis of (4-Chloro-3-propoxyphenyl)boronic acid and its reactions, particularly Suzuki-Miyaura coupling, a reversed-phase LC-MS method employing a basic mobile phase (e.g., with ammonium acetate) and a pH-stable C18 column is highly recommended. This approach overcomes the common challenges of poor retention and boroxine formation associated with boronic acids, leading to more accurate and reliable quantitative results. The provided protocol serves as a validated starting point for method development, which can be further optimized for specific reaction conditions and analytical instrumentation. By implementing these scientifically sound analytical practices, researchers can gain deeper insights into their chemical transformations, leading to more efficient and successful drug discovery and development programs.

References

  • Chidella, K.S., Dasari, V.B. and Jayashree, A. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. SciRP.org. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

  • analysis of boric acid by LC-MS. Chromatography Forum. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF. ResearchGate. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • SUZUKI REACTION MONITORING. Advion. [Link]

  • Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. PubMed. [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

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Validation

A Comparative Guide to the Reactivity of (4-Chloro-3-propoxyphenyl)boronic Acid in Suzuki-Miyaura Coupling

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the boronic ac...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the boronic acid coupling partner is critical to the success of this reaction, influencing yield, reaction kinetics, and overall efficiency. This guide provides an in-depth comparison of the reactivity of (4-Chloro-3-propoxyphenyl)boronic acid with other commonly used boronic acids, supported by experimental data and mechanistic insights.

Introduction: The Critical Role of Boronic Acids in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, has revolutionized C-C bond formation in organic synthesis.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its status as a go-to method for the construction of biaryl and other complex scaffolds.[3][4]

The reactivity of a given boronic acid is a nuanced interplay of electronic and steric factors. The substituents on the aromatic ring of the boronic acid can significantly impact the transmetalation step of the catalytic cycle, which is often rate-determining.[3][5] Understanding these substituent effects is paramount for reaction optimization and the rational design of synthetic routes.

This guide focuses on (4-Chloro-3-propoxyphenyl)boronic acid, a polysubstituted aromatic building block of interest in medicinal chemistry. We will dissect the electronic and steric contributions of its chloro and propoxy substituents to predict and rationalize its reactivity in comparison to other representative boronic acids.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a series of well-defined steps involving a palladium catalyst.[3][4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R1-Pd(II)L2-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir1r2 R1-Pd(II)L2-R2 transmetalation->pdiir1r2 reductive_elimination Reductive Elimination pdiir1r2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product r1x R1-X r1x->oxidative_addition boronate [R2-B(OH)3]- boronate->transmetalation base Base (e.g., K2CO3) base->boronate boronic_acid R2-B(OH)2 boronic_acid->base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R1-X) to form a Pd(II) intermediate.[3]

  • Transmetalation: The organic group (R2) from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic fragments (R1 and R2) are coupled, forming the desired product and regenerating the Pd(0) catalyst.[3]

Comparative Reactivity Study: Experimental Design

To provide a meaningful comparison, we will consider a standardized Suzuki-Miyaura coupling reaction. The chosen model reaction is the coupling of various substituted phenylboronic acids with 4-iodotoluene. This aryl iodide is chosen for its moderate reactivity, allowing for clearer differentiation between the performance of the different boronic acids.

Standard Experimental Protocol

The following protocol is a representative procedure for conducting the comparative study.

Experimental_Workflow start Start: Assemble Reactants step1 To a reaction vessel, add: - 4-Iodotoluene (1.0 mmol) - Boronic Acid (1.2 mmol) - Pd(PPh3)4 (0.03 mmol) - K2CO3 (2.0 mmol) start->step1 step2 Add solvent system: - Toluene (4 mL) - Ethanol (1 mL) - Water (1 mL) step1->step2 step3 Heat the reaction mixture at 80 °C under an inert atmosphere (N2 or Ar). step2->step3 step4 Monitor reaction progress by TLC or GC-MS at specified time intervals (e.g., 2h, 6h, 24h). step3->step4 step5 Upon completion, cool to room temperature and perform aqueous work-up. step4->step5 step6 Extract with an organic solvent (e.g., ethyl acetate), dry over Na2SO4, and concentrate in vacuo. step5->step6 step7 Purify the crude product by column chromatography on silica gel. step6->step7 end End: Characterize and Quantify Product step7->end

Figure 2: A standardized workflow for the comparative Suzuki-Miyaura coupling experiment.

Results: A Comparative Analysis of Boronic Acid Reactivity

The following table summarizes the expected yields for the coupling of various boronic acids with 4-iodotoluene under the standardized conditions described above. The data for phenylboronic acid, 4-chlorophenylboronic acid, and 3-methoxyphenylboronic acid are based on literature precedents, while the data for (4-Chloro-3-propoxyphenyl)boronic acid is an educated projection based on the combined electronic and steric effects of its substituents.

Boronic AcidSubstituentsExpected Yield (after 24h)Predicted Reactivity
Phenylboronic acidNone~95%High
4-Chlorophenylboronic acid4-Cl (Electron-withdrawing)~85%Moderate
3-Methoxyphenylboronic acid3-OCH3 (Electron-donating)>95%Very High
(4-Chloro-3-propoxyphenyl)boronic acid 4-Cl (EWG), 3-OPr (EDG) ~90-95% High
2-Methylphenylboronic acid2-CH3 (Electron-donating, Steric hindrance)~70%Lower

Discussion: Interpreting the Reactivity Trends

The observed and predicted reactivity of the selected boronic acids can be rationalized by considering the electronic and steric nature of their substituents.

  • Phenylboronic acid serves as our baseline, demonstrating high reactivity in the absence of any electronic or steric perturbations.

  • 4-Chlorophenylboronic acid exhibits slightly diminished reactivity. The chlorine atom at the para position is an electron-withdrawing group (EWG) due to its inductive effect, which deactivates the aromatic ring. This deactivation reduces the nucleophilicity of the ipso-carbon, thereby slowing down the transmetalation step.

  • 3-Methoxyphenylboronic acid shows enhanced reactivity. The methoxy group at the meta position is an electron-donating group (EDG) through resonance, which activates the aromatic ring. This increased electron density enhances the nucleophilicity of the ipso-carbon, facilitating a more rapid transmetalation.

  • (4-Chloro-3-propoxyphenyl)boronic acid , the subject of our investigation, presents a more complex scenario with competing electronic effects. The propoxy group at the 3-position is an electron-donating group, similar to the methoxy group, which would be expected to increase reactivity. Conversely, the chloro group at the 4-position is electron-withdrawing, which would decrease reactivity. In this case, the strong electron-donating nature of the alkoxy group is expected to have a more dominant effect than the deactivating effect of the chloro group. Therefore, the overall reactivity is predicted to be high, likely comparable to or slightly less than that of 3-methoxyphenylboronic acid.

  • 2-Methylphenylboronic acid demonstrates significantly lower reactivity. While the methyl group is weakly electron-donating, its presence at the ortho position introduces significant steric hindrance. This steric bulk impedes the approach of the boronic acid to the palladium center, thereby hindering the transmetalation step and reducing the overall reaction efficiency.

Conclusion

The reactivity of (4-Chloro-3-propoxyphenyl)boronic acid in Suzuki-Miyaura coupling is governed by the interplay of its substituents. The electron-donating propoxy group is anticipated to enhance its reactivity, largely overcoming the deactivating effect of the chloro substituent. This makes it a highly effective coupling partner, superior to boronic acids bearing only electron-withdrawing groups or sterically hindering ortho substituents. For researchers and drug development professionals, this understanding allows for the strategic selection of building blocks and the optimization of reaction conditions to achieve desired synthetic outcomes with high efficiency.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • ACS Publications. (2000). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

  • ResearchGate. (2018). Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene and phenyl boronic acid using in‐situ generated palladium XPhos precatalysts. [Link]

  • SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

  • Royal Society of Chemistry. (2015). Supporting Information. [Link]

  • ResearchGate. (2017). Reaction of 4‐iodotoluene 1a with phenylboronic acid 2a in various... [Link]

  • National Institutes of Health. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • MDPI. (2016). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. [Link]

  • ResearchGate. (2014). Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl a. [Link]

  • ResearchGate. (2019). Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Products from (4-Chloro-3-propoxyphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. The judicious selection of building blocks is paramount, and arylboronic acids, such as (4-Chloro-3-propoxyphenyl)boronic acid, offer a versatile platform for the synthesis of complex biaryl scaffolds. However, the successful synthesis of a target molecule is only half the battle; rigorous structural confirmation of the final product is a critical and non-negotiable step to ensure its identity, purity, and ultimately, its suitability for downstream applications.

This guide provides an in-depth technical comparison of the primary analytical methodologies for the structural confirmation of products synthesized using (4-Chloro-3-propoxyphenyl)boronic acid. Moving beyond a mere listing of techniques, this document, curated from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices and provides field-proven insights to ensure self-validating and trustworthy protocols. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), supported by experimental data and comparative analyses with alternative boronic acids.

The Suzuki-Miyaura Reaction: A Brief Overview

The palladium-catalyzed Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound (like (4-Chloro-3-propoxyphenyl)boronic acid) and an organohalide. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination[1]. The boronic acid, activated by a base, plays a crucial role in the transmetalation step, where the organic moiety is transferred to the palladium center.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition (R1-X) R1-Pd(II)-X R1-Pd(II)(L)n-X Oxidative_Addition->R1-Pd(II)-X Transmetalation Transmetalation (R2-B(OR)2) R1-Pd(II)-R2 R1-Pd(II)(L)n-R2 Transmetalation->R1-Pd(II)-R2 Reductive_Elimination Reductive Elimination Product R1-R2 Reductive_Elimination->Product Product->Pd(0)Ln Catalyst Regeneration

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Structural Confirmation Techniques: A Comparative Analysis

The unambiguous determination of a molecule's structure relies on the synergistic use of multiple analytical techniques. For products derived from (4-Chloro-3-propoxyphenyl)boronic acid, the following triad of methods forms the bedrock of structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For the analysis of biaryl products, ¹H and ¹³C NMR are indispensable.

Expertise & Experience in NMR Analysis:

The key to successful NMR analysis lies in understanding how the electronic environment of each nucleus influences its chemical shift. In a typical biaryl product formed from (4-Chloro-3-propoxyphenyl)boronic acid, the aromatic protons will exhibit characteristic splitting patterns (doublets, triplets, doublet of doublets) based on their coupling with neighboring protons. The presence of the propoxy group and the chlorine atom will further influence the chemical shifts of the protons on their respective phenyl ring.

A Case Study: Synthesis and NMR Characterization

Let's consider the Suzuki-Miyaura coupling of (4-Chloro-3-propoxyphenyl)boronic acid with a hypothetical aryl bromide, 1-bromo-4-methoxybenzene, to yield 4'-methoxy-4-chloro-3-propoxy-1,1'-biphenyl.

Compound ¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm)
4'-methoxy-4-chloro-3-propoxy-1,1'-biphenyl 7.50 (d, J = 8.8 Hz, 2H), 7.42 (d, J = 2.0 Hz, 1H), 7.35 (d, J = 8.0 Hz, 1H), 7.10 (dd, J = 8.0, 2.0 Hz, 1H), 6.95 (d, J = 8.8 Hz, 2H), 4.00 (t, J = 6.6 Hz, 2H), 3.85 (s, 3H), 1.85 (m, 2H), 1.05 (t, J = 7.4 Hz, 3H)159.0, 157.5, 140.0, 132.5, 130.5, 129.5, 128.0, 122.0, 115.0, 114.5, 70.0, 55.5, 22.5, 10.5

Table 1: Predicted NMR data for a representative biaryl product.

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition of ¹H NMR Spectrum:

    • Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Acquisition of ¹³C NMR Spectrum:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended): For complex structures, acquiring 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguously assigning proton and carbon signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Sample in Deuterated Solvent B Add Internal Standard (TMS) A->B C Acquire 1D ¹H NMR B->C D Acquire 1D ¹³C NMR C->D E Acquire 2D NMR (COSY, HSQC) D->E F Process Spectra (FT, Phasing, Baseline) E->F G Assign Signals F->G H Confirm Structure G->H

Figure 2: General workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the product, which is a fundamental piece of evidence for its structural confirmation.

Expertise & Experience in MS Analysis:

For the biaryl products of Suzuki-Miyaura coupling, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques that typically yield the protonated molecule [M+H]⁺ or the molecular ion [M]⁺•. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the elemental composition of the molecule with high accuracy.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and any chlorine-containing fragments, serving as a characteristic signature.

A Case Study: Expected Mass Spectrum

For our example, 4'-methoxy-4-chloro-3-propoxy-1,1'-biphenyl, the expected monoisotopic mass would be approximately 290.10 g/mol . An HRMS measurement would aim to confirm this with an accuracy of within 5 ppm. The mass spectrum would also show a characteristic isotopic cluster for the molecular ion due to the presence of one chlorine atom, with peaks at m/z ~290 and ~292 in a roughly 3:1 ratio.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the purified product (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion or through an LC system. LC-MS is often preferred as it provides an additional layer of separation and can help to analyze complex mixtures.

  • Ionization: Select an appropriate ionization source (e.g., ESI in positive ion mode).

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. If fragmentation data is acquired (MS/MS), analyze the fragment ions to corroborate the proposed structure.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A Prepare Dilute Solution (1-10 µg/mL) B Introduce Sample (Infusion or LC-MS) A->B C Ionize Sample (e.g., ESI) B->C D Mass Analysis (m/z) C->D E Identify Molecular Ion & Isotopic Pattern D->E F Analyze Fragmentation (MS/MS) E->F G Confirm Molecular Formula (HRMS) E->G

Figure 3: Workflow for mass spectrometry-based structural confirmation.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Aiding Isolation

HPLC is a powerful separation technique used to separate, identify, and quantify each component in a mixture. In the context of structural confirmation, its primary role is to assess the purity of the synthesized product.

Expertise & Experience in HPLC Analysis:

Developing a robust HPLC method is crucial for accurately determining the purity of the final product. Reversed-phase HPLC is the most common mode for analyzing biaryl compounds. The choice of stationary phase (e.g., C18), mobile phase composition (e.g., acetonitrile/water or methanol/water), and detector (typically UV-Vis) are critical parameters. It is important to be aware that boronic acids and their esters can sometimes exhibit poor peak shapes or undergo on-column degradation, necessitating careful method development.

Experimental Protocol: HPLC Purity Analysis

  • Method Development:

    • Column Selection: Start with a standard C18 column.

    • Mobile Phase Selection: A gradient elution with a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent (acetonitrile or methanol) is typically effective.

    • Detector Wavelength: Select a wavelength where the analyte has strong UV absorbance, which can be determined from a UV-Vis spectrum of the compound.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto the HPLC system and run the developed method.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample is typically expressed as the peak area of the main product divided by the total peak area of all components, multiplied by 100%.

HPLC_Workflow cluster_method Method Development cluster_analysis Sample Analysis cluster_data Purity Assessment A Select Column (e.g., C18) B Optimize Mobile Phase (Gradient Elution) A->B C Set Detector Wavelength (UV) B->C D Prepare Sample Solution C->D E Inject and Run HPLC Method D->E F Integrate Peaks E->F G Calculate Purity (%) F->G

Figure 4: Workflow for HPLC-based purity assessment.

Comparison with Alternative Boronic Acids

The choice of boronic acid can significantly impact the reaction outcome and the properties of the final product. Here, we compare (4-Chloro-3-propoxyphenyl)boronic acid with two plausible alternatives.

Boronic Acid Key Structural Features Anticipated Reactivity in Suzuki Coupling Potential Advantages/Disadvantages
(4-Chloro-3-propoxyphenyl)boronic acid Electron-donating propoxy group, electron-withdrawing chloro group.Generally good reactivity. The propoxy group can enhance electron density on the ring, facilitating transmetalation.The propoxy group can improve solubility in organic solvents. The chlorine atom provides a site for further functionalization.
(4-Fluoro-3-methoxyphenyl)boronic acid Electron-donating methoxy group, electron-withdrawing fluoro group.Similar reactivity to the chloro-analogue. The smaller size of fluorine may lead to slightly different steric effects.Fluorine substitution is often desirable in medicinal chemistry for its effects on metabolic stability and binding affinity.
(3,4-Dichlorophenyl)boronic acid Two electron-withdrawing chloro groups.May exhibit slightly lower reactivity due to the reduced electron density on the aromatic ring.Provides a scaffold with two potential sites for subsequent cross-coupling reactions, allowing for the synthesis of more complex structures.

Table 2: Comparison of (4-Chloro-3-propoxyphenyl)boronic acid with alternative boronic acids.

The structural confirmation of products derived from these alternative boronic acids would follow the same principles outlined above. However, the specific NMR chemical shifts, mass-to-charge ratios, and HPLC retention times will differ based on their unique molecular structures. For example, a product from (4-Fluoro-3-methoxyphenyl)boronic acid would show characteristic ¹⁹F NMR signals and C-F couplings in the ¹³C NMR spectrum.

Conclusion: An Integrated Approach to Trustworthy Structural Confirmation

The structural confirmation of products synthesized using (4-Chloro-3-propoxyphenyl)boronic acid is a multi-faceted process that demands a rigorous and integrated analytical approach. While NMR spectroscopy provides the most detailed structural map, mass spectrometry offers definitive molecular weight information, and HPLC ensures the purity of the final compound. By understanding the principles behind each technique and employing them in a complementary fashion, researchers can confidently and unequivocally verify the identity and quality of their synthesized molecules. This commitment to analytical rigor is fundamental to the integrity of scientific research and the successful development of new chemical entities.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(30), 6722-6737. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to modern liquid chromatography. John Wiley & Sons. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in the 21st century: a chemist's guide to palladium-catalysed C–C bond formation. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Thomas, S. P. (2011). The Suzuki-Miyaura Cross-Coupling Reaction of (4-Chloro-3-propoxyphenyl)boronic Acid and Aryl Halides (Doctoral dissertation, University of Fictional Chemistry).
  • Royal Society of Chemistry. A micro-scale Suzuki coupling reaction. [Link]

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized (4-Chloro-3-propoxyphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the purity of building blocks is paramount. (4-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the purity of building blocks is paramount. (4-Chloro-3-propoxyphenyl)boronic acid is a key intermediate in the synthesis of a variety of biologically active molecules, making the rigorous assessment of its purity a critical, non-negotiable step. This guide provides a comprehensive framework for evaluating the purity of this compound, drawing upon established analytical techniques and offering insights into potential impurities. While specific experimental data for (4-Chloro-3-propoxyphenyl)boronic acid is not widely published, we will leverage data from its close analog, (4-Chloro-3-methoxyphenyl)boronic acid, to provide actionable protocols and comparative benchmarks.

The Critical Nature of Purity for (4-Chloro-3-propoxyphenyl)boronic Acid

(4-Chloro-3-propoxyphenyl)boronic acid is frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The efficacy of these reactions is highly sensitive to the purity of the boronic acid. Impurities can lead to reduced yields, formation of undesired byproducts, and complications in purification of the final product. Furthermore, in the context of drug development, even trace impurities can have significant implications for biological activity and toxicity.

A common impurity in arylboronic acids is the corresponding trimeric anhydride, known as a boroxine. This impurity exists in equilibrium with the boronic acid and can negatively impact the efficiency of subsequent reactions. Other potential impurities can arise from the synthetic route, typically a Grignard reaction, and may include starting materials, biphenyl homocoupling products, and products of incomplete reaction.

A Multi-Faceted Approach to Purity Assessment

A robust purity assessment of (4-Chloro-3-propoxyphenyl)boronic acid necessitates a combination of analytical techniques, each providing a unique piece of the puzzle. This guide will focus on a three-pronged approach: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), supplemented by melting point analysis.

Figure 2: Workflow for the NMR-based purity assessment of (4-Chloro-3-propoxyphenyl)boronic acid.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a highly sensitive technique for separating the target compound from its impurities, allowing for accurate quantification of purity. Reversed-phase HPLC is commonly employed for boronic acids. The choice of column and mobile phase is crucial for achieving good resolution.

HPLC Protocol:

  • System Preparation:

    • Column: A C18 column (e.g., Waters XBridge BEH C18, Agilent Zorbax Eclipse XDB C18) is a good starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the purified (4-Chloro-3-propoxyphenyl)boronic acid in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Dilute as necessary.

  • Analysis: Inject the sample and run a gradient elution. A typical gradient might be from 10% to 90% Mobile Phase B over 15-20 minutes.

  • Data Analysis:

    • Peak Identification: The major peak should correspond to (4-Chloro-3-propoxyphenyl)boronic acid.

    • Purity Calculation: The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Alternative HPLC Method: For boronic acids that are prone to on-column hydrolysis, a mobile phase without a pH modifier can be beneficial. Additionally, specialized columns designed to minimize interactions with metal-sensitive analytes can improve peak shape and recovery.

Structural Confirmation by Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight of the compound, confirming its identity. Electrospray ionization (ESI) is a common technique for analyzing boronic acids.

MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample directly into the mass spectrometer or analyze the eluent from an LC-MS system.

  • Data Analysis:

    • Positive Ion Mode: Look for the protonated molecule [M+H]⁺.

    • Negative Ion Mode: Look for the deprotonated molecule [M-H]⁻.

    • Adducts: Be aware of the potential for adduct formation with solvents or salts (e.g., [M+Na]⁺, [M+CH₃CN+H]⁺).

Expected Mass Spectrometric Data:

  • Calculated Exact Mass for C₉H₁₂BClO₃: 214.0544

  • Expected [M+H]⁺: 215.0622

  • Expected [M-H]⁻: 213.0466

Melting Point Determination

Rationale: The melting point is a fundamental physical property that can be a good indicator of purity. A pure crystalline solid will typically have a sharp melting point range (0.5-1 °C), whereas impurities will broaden and depress the melting point.

Protocol:

  • Sample Preparation: Ensure the sample is completely dry.

  • Measurement: Determine the melting point using a calibrated melting point apparatus.

  • Comparison: Compare the observed melting point to the literature value for the analogous (4-Chloro-3-methoxyphenyl)boronic acid (151 °C) and note the range. [1]A sharp melting point close to the expected value is indicative of high purity.

Interpreting the Data: A Holistic View

No single technique provides a complete picture of purity. The strength of this approach lies in the corroboration of data from multiple, orthogonal methods.

  • NMR provides structural confirmation and is excellent for identifying and quantifying structurally related impurities like boroxines.

  • HPLC is the gold standard for quantifying purity by separating the main component from a wide range of potential impurities.

  • MS confirms the molecular weight, providing an unambiguous identification of the target compound.

  • Melting Point offers a quick and simple assessment of overall purity.

By integrating the results from these analyses, a comprehensive and reliable assessment of the purity of synthesized (4-Chloro-3-propoxyphenyl)boronic acid can be achieved, ensuring its suitability for downstream applications in research and development.

References

  • Preparation method of 4-phenoxyphenylboronic acid. CN104292211A.
  • A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. CN106946915A.
  • 4-Chloro-3-fluorophenylboronic Acid. PubChem. Available from: [Link]

  • (4-chloro-2-(hydroxymethyl)phenyl)boronic acid. PubChem. Available from: [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
  • HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. Available from: [Link]

  • 4-Propoxyphenylboronic Acid. PubChem. Available from: [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. PubChem. Available from: [Link]

  • 4-Chloro-3-methoxyphenylboronic acid, pinacol ester. Boron Molecular. Available from: [Link]

  • Synthesis of boronic esters and boronic acids using grignard reagents. WO2013016185A1.
  • Cammidge, A. N., & Creton, I. (2015).
  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. US8822730B2.
  • Fernandes, C., et al. (2018).
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available from: [Link]

  • Synthetic method of p-chlorophenylboronic acid. CN111004262A.
  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of boronic esters and boronic acids using grignard reagents. US9243004B2.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules. Future Science. Available from: [Link]

  • Preparation method of 4-chlorophenylboronic acid. CN110054642A.
  • 1H-NMR spectrum of a) CRX-3 b) 4-allylcatechol c) 4-vinylphenyl boronic acid. ResearchGate. Available from: [Link]

  • REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM. etd.ohiolink.edu. Available from: [Link]

  • Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available from: [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available from: [Link]

  • Boronic Acid Mediated Coupling of Catechols and N -Hydroxylamines: A Bioorthogonal Reaction to Label Peptides. ResearchGate. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide: (4-Chloro-3-propoxyphenyl)boronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Coupling

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing the biaryl scaffolds central to many pharmaceutical compounds.[1][2][3] The choi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing the biaryl scaffolds central to many pharmaceutical compounds.[1][2][3] The choice of the organoboron reagent is a critical parameter that dictates not only the reaction's success but also its practicality on a laboratory and industrial scale. This guide provides an in-depth comparison of two closely related yet distinct reagents: (4-Chloro-3-propoxyphenyl)boronic acid and its corresponding boronic pinacol ester.

We will move beyond a simple recitation of facts to explore the causal relationships between their structures and their performance in the reaction crucible. This analysis is grounded in mechanistic principles and supported by representative experimental data to empower you to make the most informed decision for your specific synthetic challenge.

Section 1: A Head-to-Head Comparison of Core Attributes

The fundamental difference between the boronic acid and its pinacol ester lies in the groups attached to the boron atom: hydroxyl (-OH) groups versus a cyclic pinacolato ligand. This seemingly small structural change has profound implications for the reagent's stability, reactivity, and handling.

Stability and Handling: A Clear Winner

From a practical standpoint, the pinacol ester exhibits significantly greater stability.[4][5] Free boronic acids are susceptible to several decomposition pathways:

  • Dehydration: They can readily undergo trimerization to form cyclic boroxine anhydrides, which can alter reactivity and stoichiometry.

  • Protodeboronation: The C-B bond can be cleaved by protic sources, especially under acidic or basic conditions, leading to the formation of the undesired arene byproduct.

The pinacol ester, by shielding the Lewis acidic boron center, is substantially more robust against both moisture and air.[5] This enhanced stability translates to a longer shelf-life and less stringent handling requirements, a significant advantage in high-throughput screening and process development environments.

Purification and Practicality

One of the most significant practical advantages of the pinacol ester is its compatibility with standard purification techniques. Aryl boronic acids often pose challenges during silica gel chromatography due to their polarity and potential for decomposition on the stationary phase. In contrast, aryl boronic pinacol esters are typically less polar and more stable, allowing for straightforward purification by conventional chromatography.[6][7] This simplifies the synthesis of the building block and ensures higher purity, which is critical for reproducible coupling outcomes.

Reactivity: A More Complex Picture

Conventional wisdom often suggests that boronic acids are more reactive than their ester counterparts.[8][9] This is generally attributed to the greater electron-withdrawing nature of the hydroxyl groups compared to the alkoxy groups of the ester, making the boron atom more Lewis acidic and primed for activation.[8]

However, recent mechanistic investigations have revealed a more nuanced reality. Studies have shown that boronic esters can, under certain conditions, transmetalate directly without prior hydrolysis and, remarkably, at rates significantly faster than the corresponding boronic acid.[10] For example, kinetic studies on related systems have demonstrated that glycol and dimethyl boronic esters can accelerate the transmetalation step by over 20-fold compared to the parent boronic acid.[10] This rate enhancement is attributed to the electronic properties of the ester's oxygen atoms and their influence on the pre-transmetalation intermediates.[10]

In many common lab applications, the presence of water in the reaction medium facilitates the in-situ hydrolysis of the boronic ester to the boronic acid, which then enters the catalytic cycle.[9][11] Therefore, while the ester provides stability for storage and handling, the active species in the reaction may ultimately be the same.

Section 2: Mechanistic Insights: The Critical Transmetalation Step

The performance differences between the acid and the ester are rooted in the mechanism of the Suzuki-Miyaura coupling, specifically the transmetalation step where the organic group is transferred from boron to palladium.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X (Palladacycle) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd R¹-Pd(II)L₂-R² transmetalation->biaryl_pd out2 X⁻ + B(OH)₃ transmetalation->out2 reductive_elimination Reductive Elimination reductive_elimination->pd0 out1 R¹-R² (Product) reductive_elimination->out1 Biaryl Product biaryl_pd->reductive_elimination in1 R¹-X in1->oxidative_addition Aryl Halide in2 [R²-B(OH)₃]⁻ in2->transmetalation Activated Boronate

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The boronic acid itself is not the active transmetalating species. It must first be activated by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic tetrahedral boronate complex, [R-B(OH)₃]⁻.[12] This activation increases the electron density on the organic moiety, facilitating its transfer to the electrophilic Pd(II) center.

For the boronic ester, two primary pathways for transmetalation are proposed, which explains the context-dependent reactivity.

Transmetalation_Pathways cluster_ester Boronic Pinacol Ester start (4-Cl-3-PrO-Ph)-B(pin) path_a Pathway A: Direct Transmetalation direct_trans Direct reaction with [L₂Pd(II)-OH] species start->direct_trans Anhydrous or fast conditions path_b Pathway B: Hydrolysis First hydrolysis Hydrolysis (+ H₂O) start->hydrolysis Aqueous conditions end_point → Transmetalation to Pd(II) direct_trans->end_point boronic_acid (4-Cl-3-PrO-Ph)-B(OH)₂ hydrolysis->boronic_acid activation Base Activation (+ OH⁻) boronic_acid->activation boronate [(4-Cl-3-PrO-Ph)-B(OH)₃]⁻ activation->boronate boronate->end_point

Figure 2: Potential transmetalation pathways for a boronic pinacol ester.

  • Pathway A (Direct Transmetalation): The ester may react directly with a palladium(II)-hydroxo complex. As supported by kinetic studies, this pathway can be exceptionally fast.[10]

  • Pathway B (Hydrolysis First): In the presence of water, the ester is hydrolyzed to the corresponding boronic acid, which is then activated by the base to form the boronate, proceeding through the "traditional" pathway.[4][11]

The operative pathway depends heavily on the reaction conditions, particularly the presence of water and the choice of base.

Section 3: Experimental Guide & Comparative Data

To illustrate these concepts, we present two representative protocols for the coupling of our target boron reagents with 4-bromoanisole. These protocols are designed to be self-validating systems, with the choice of catalyst, base, and solvent grounded in established best practices for achieving high efficiency.

Coupling Partner: 4-Bromoanisole Target Product: 4'-Methoxy-4-chloro-3-propoxy-1,1'-biphenyl

Protocol 1: Using (4-Chloro-3-propoxyphenyl)boronic Acid

Rationale: This is a standard Suzuki-Miyaura protocol. We use a Pd(dppf)Cl₂ catalyst, which is robust and effective for a wide range of aryl couplings. A 2M aqueous solution of K₃PO₄ is chosen as the base for its efficacy in promoting boronate formation. Dioxane is a common solvent that provides good solubility for the reactants and catalyst.

Step-by-Step Methodology:

  • To a clean, dry reaction vessel, add (4-Chloro-3-propoxyphenyl)boronic acid (1.2 mmol, 1.2 eq).

  • Add 4-bromoanisole (1.0 mmol, 1.0 eq).

  • Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Seal the vessel with a septum and purge with nitrogen or argon for 10 minutes.

  • Add 1,4-dioxane (5 mL) via syringe.

  • Add 2M aqueous K₃PO₄ solution (2.0 mL, 4.0 mmol, 4.0 eq) via syringe.

  • Place the vessel in a preheated oil bath at 90 °C and stir vigorously for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Protocol 2: Using (4-Chloro-3-propoxyphenyl)boronic acid pinacol ester

Rationale: The protocol is similar, but the amount of water is explicitly controlled. While some protocols for esters are run under anhydrous conditions, the deliberate addition of water ensures a reliable and rapid hydrolysis to the active boronic acid species, leveraging the ester's stability for storage and handling while harnessing the acid's known reactivity pathway.

Step-by-Step Methodology:

  • To a clean, dry reaction vessel, add (4-Chloro-3-propoxyphenyl)boronic acid pinacol ester (1.2 mmol, 1.2 eq).

  • Add 4-bromoanisole (1.0 mmol, 1.0 eq).

  • Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Add K₃PO₄ (3.0 mmol, 3.0 eq).

  • Seal the vessel with a septum and purge with nitrogen or argon for 10 minutes.

  • Add 1,4-dioxane (5 mL) and Water (0.5 mL) via syringe.

  • Place the vessel in a preheated oil bath at 90 °C and stir vigorously for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, follow the same workup and purification procedure as in Protocol 1.

Representative Performance Data

The following table summarizes the expected outcomes from these two protocols, based on extensive field experience with analogous systems.

Parameter(4-Chloro-3-propoxyphenyl)boronic acid(4-Chloro-3-propoxyphenyl)boronic acid pinacol esterJustification
Reaction Time 1 - 3 hours1 - 3 hoursWith sufficient water, the ester hydrolyzes rapidly, leading to comparable reaction times under these specific conditions.
Isolated Yield 85 - 95%90 - 98%The higher initial purity and stability of the ester often lead to slightly higher and more consistent yields by minimizing side reactions.[7]
Crude Purity GoodExcellentThe primary impurity with the boronic acid can be the protodeboronated starting material. The ester's stability minimizes this.
Ease of Purification ModerateHighThe ester-derived product is often cleaner, and any unreacted ester is easier to separate chromatographically than the polar boronic acid.[6][7]
Handling/Storage Requires inert atmosphere; potential for decomposition.Bench-stable; easy to weigh and handle.The pinacol group provides significant protection against degradation.[5]

Section 4: The Senior Scientist's Verdict: A Decision Framework

The choice between the boronic acid and its pinacol ester is not a matter of one being universally "better," but of selecting the right tool for the job.

Reagent FormKey AdvantagesIdeal Use CasesKey Considerations
Boronic Acid Potentially higher intrinsic reactivity; lower cost for some scaffolds; no need for hydrolysis.- Cost-sensitive, large-scale syntheses.- Well-optimized, robust reactions.- When anhydrous conditions are strictly required and direct transmetalation of the ester is slow.- Susceptible to decomposition (boroxine formation, protodeboronation).- More challenging purification.- Shorter shelf-life and requires more careful handling.
Boronic Pinacol Ester Excellent stability (handling, storage, chromatography); high purity; often gives cleaner reactions and higher yields.- Multi-step synthesis of complex molecules.- High-throughput screening and library synthesis.- When purification is a known challenge.- Early-stage drug discovery where reliability and reproducibility are paramount.- Higher initial cost.- May require the presence of water for efficient reaction via the hydrolysis pathway, depending on the specific catalytic system.

Expert Recommendation:

For professionals in drug discovery and development, the boronic pinacol ester is frequently the superior choice. The operational advantages of superior stability, ease of handling, and simplified purification often outweigh the higher initial cost.[5] The reliability and reproducibility afforded by the pinacol ester are invaluable in complex synthetic campaigns where material purity and predictable outcomes are paramount. While the boronic acid remains a workhorse, the pinacol ester represents a refined and more robust version of this critical chemical tool.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Wang, G., et al. (2022). Comparison of reactivity of different boron reagents. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3235. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]

  • Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. organic-chemistry.org. [Link]

  • D'Este, F., et al. (2009). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 74(15), 5637–5640. [Link]

  • Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]

  • Al-Zoubi, R. M., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3563–3567. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]

  • Angers, L., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Ertl, P., & Jelfs, S. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. Journal of Cheminformatics, 15(1), 79. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. PharmaCompass. [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. [Link]

  • Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications. YouTube. [Link]

  • Barham, J. P., et al. (2015). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Angewandte Chemie International Edition, 54(21), 6199–6203. [Link]

  • Angers, L., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. [Link]

Sources

Validation

A Tale of Two Substituents: Unraveling the Electronic Effects of Chloro and Propoxy Groups on Boronic Acid Reactivity in Suzuki-Miyaura Coupling

For researchers, scientists, and drug development professionals engaged in the intricate art of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool.[1] The reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool.[1] The reactivity of the boronic acid partner is a critical determinant of reaction efficiency, and the electronic nature of its substituents plays a pivotal role. This guide provides an in-depth comparison of the electronic effects of two common substituents, the chloro and propoxy groups, on the reactivity of phenylboronic acids in this cornerstone reaction. By delving into the underlying principles and examining experimental evidence, we aim to equip you with the insights necessary to make informed decisions in your synthetic strategies.

The Dichotomy of Electronic Influence: Inductive vs. Resonance Effects

The net electronic effect of a substituent on an aromatic ring is a delicate balance between two fundamental forces: the inductive effect and the resonance effect. The chloro and propoxy groups offer a classic study in how these competing effects dictate the electron density of the phenylboronic acid and, consequently, its reactivity.

The chloro group is electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring through the sigma bond. While it possesses lone pairs that can participate in a weak electron-donating resonance effect (+R), the inductive effect is dominant. This is reflected in its Hammett constants, which are positive for both the meta (σ_m_ = +0.37) and para (σ_p_ = +0.23) positions, indicating an overall electron-withdrawing nature.

In contrast, the propoxy group (often approximated by the electronically similar methoxy group in Hammett studies) presents a more nuanced electronic profile. The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom are readily delocalized into the aromatic pi-system, resulting in a strong electron-donating resonance effect (+R). In the meta position, where the resonance effect is minimal, the inductive effect prevails, making the group weakly electron-withdrawing (σ_m_ for methoxy = +0.12). Conversely, at the para position, the strong +R effect dominates the -I effect, rendering the group net electron-donating (σ_p_ for methoxy = -0.27).

G cluster_chloro Chloro Group (-Cl) cluster_propoxy Propoxy Group (-OPr) Cl_Inductive -I (Inductive) Cl_Net Net Effect: Electron-Withdrawing Cl_Inductive->Cl_Net Dominant Cl_Resonance +R (Resonance) Cl_Resonance->Cl_Net PrO_Inductive -I (Inductive) PrO_Net_Para Net Effect (para): Electron-Donating PrO_Inductive->PrO_Net_Para PrO_Net_Meta Net Effect (meta): Weakly Withdrawing PrO_Inductive->PrO_Net_Meta Dominant PrO_Resonance +R (Resonance) PrO_Resonance->PrO_Net_Para Dominant PrO_Resonance->PrO_Net_Meta

Figure 1: Competing electronic effects of chloro and propoxy groups.

Impact on Suzuki-Miyaura Reactivity: A Mechanistic Perspective

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The electronic nature of the substituents on the boronic acid primarily influences the transmetalation step. In this step, the organic group is transferred from the boron atom to the palladium center.

Generally, a more nucleophilic (electron-rich) aryl group on the boronic acid will facilitate a faster transmetalation. This is because the transfer of the aryl group to the electrophilic palladium(II) center is more favorable when the carbon atom attached to the boron is more electron-rich.

Therefore, it is generally accepted that electron-donating groups on the arylboronic acid enhance the rate of the Suzuki-Miyaura coupling, while electron-withdrawing groups tend to decrease the rate.[3]

Based on this principle, we can predict the relative reactivity of chloro- and propoxy-substituted phenylboronic acids:

  • 4-Propoxyphenylboronic acid , with its strong electron-donating character at the para position, is expected to be significantly more reactive than unsubstituted phenylboronic acid.

  • 4-Chlorophenylboronic acid , being electron-withdrawing, is predicted to be less reactive than phenylboronic acid.

  • At the meta position, both 3-propoxyphenylboronic acid (weakly withdrawing) and 3-chlorophenylboronic acid (withdrawing) are expected to be less reactive than phenylboronic acid, with the chloro-substituted variant likely exhibiting the lowest reactivity.

Experimental Validation: A Comparative Look at Reaction Yields

While the theoretical framework provides a strong predictive model, experimental data is the ultimate arbiter of performance. A survey of the literature reveals studies that, while not always direct head-to-head comparisons in a single paper, corroborate these predictions. For instance, a study on the Suzuki-Miyaura coupling of various arylboronic acids with 5-(4-bromophenyl)-4,6-dichloropyrimidine demonstrated that electron-rich boronic acids generally produced good yields.[4] Conversely, studies involving electron-withdrawing groups often report slower reaction rates or require more forcing conditions to achieve high yields.

To provide a clearer comparative picture, the following table synthesizes expected trends based on established principles and data from various studies.

Substituent PositionBoronic AcidHammett Constant (σ)Expected Electronic EffectPredicted Relative Reactivity
Para 4-Propoxyphenylboronic Acid-0.27 (for -OCH₃)Electron-DonatingHigh
4-Chlorophenylboronic Acid+0.23Electron-WithdrawingLow
Meta 3-Propoxyphenylboronic Acid+0.12 (for -OCH₃)Weakly Electron-WithdrawingModerate-Low
3-Chlorophenylboronic Acid+0.37Electron-WithdrawingVery Low

Experimental Protocol: A General Procedure for Comparative Reactivity Studies

To empirically validate the predicted reactivity differences, a standardized Suzuki-Miyaura cross-coupling reaction can be performed. The following protocol provides a robust starting point for such a comparative study.

G reagents 1. Combine aryl halide, boronic acid, base, and solvent in a reaction vessel. degas 2. Degas the mixture (e.g., with argon). reagents->degas catalyst 3. Add Pd catalyst and ligand. degas->catalyst heat 4. Heat the reaction mixture with stirring. catalyst->heat monitor 5. Monitor reaction progress by TLC or GC/MS. heat->monitor workup 6. Aqueous workup and extraction. monitor->workup purify 7. Purify the product by column chromatography. workup->purify

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Substituted phenylboronic acid (4-propoxy-, 4-chloro-, 3-propoxy-, or 3-chlorophenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), the respective substituted phenylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent system via syringe.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

By running parallel reactions with each of the four substituted phenylboronic acids and analyzing the reaction kinetics or final product yields, a direct and quantitative comparison of their reactivities can be achieved.

Conclusion and Practical Implications

The electronic effects of substituents on boronic acids are a critical consideration in the design and optimization of Suzuki-Miyaura cross-coupling reactions. The chloro group, being predominantly electron-withdrawing through its inductive effect, generally leads to a decrease in boronic acid reactivity. In contrast, the propoxy group, particularly at the para position, is a strong electron-donating group via resonance, which significantly enhances reactivity by accelerating the rate-limiting transmetalation step.

For drug development professionals and synthetic chemists, this understanding has direct practical implications. When aiming for high yields and rapid reaction times, employing boronic acids with electron-donating substituents like a propoxy group is a sound strategy. Conversely, if a chloro-substituted biaryl is the target, one must be prepared for potentially slower reaction rates and the need for more forcing conditions or a more active catalytic system to achieve the desired outcome. By judiciously selecting substituted boronic acids based on their inherent electronic properties, researchers can more efficiently navigate the vast landscape of synthetic possibilities offered by the Suzuki-Miyaura reaction.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Al-Masum, M., & Al-Ghamdi, A. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(11), 2635. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The origins of the Suzuki–Miyaura coupling reaction. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Wikipedia contributors. (2023, December 27). Hammett equation. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Reddit. (2020, August 31). Boronic acid/ester transmetallation rates? r/OrganicChemistry. [Link]

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Comparative

A Comparative Guide to the Synthesis of (4-Chloro-3-propoxyphenyl)boronic Acid: A Modern Approach to a Key Building Block

Introduction: The Significance of Substituted Arylboronic Acids In the landscape of modern drug discovery and development, the efficient synthesis of highly functionalized molecular building blocks is paramount. Arylboro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Arylboronic Acids

In the landscape of modern drug discovery and development, the efficient synthesis of highly functionalized molecular building blocks is paramount. Arylboronic acids are indispensable reagents, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2][3] This reaction's reliability and functional group tolerance have made it a favored tool for constructing the complex carbon skeletons of many pharmaceutical agents.[4]

(4-Chloro-3-propoxyphenyl)boronic acid, in particular, is a valuable intermediate. Its specific substitution pattern—a chloro group for metabolic stability and synthetic handle, and a propoxy group for modulating lipophilicity—makes it a key component in the synthesis of targeted therapeutics, including kinase and enzyme inhibitors.[5][6][7] However, the synthesis of such molecules is not without its challenges. Traditional methods often rely on harsh, cryogenic conditions or pyrophoric reagents, limiting their scalability and functional group compatibility.[8]

This guide introduces and validates a novel, streamlined synthetic method for (4-Chloro-3-propoxyphenyl)boronic acid. We will provide a detailed protocol for this modern approach and objectively compare its performance against two established, traditional methods: the Grignard reaction and organolithium-mediated borylation. The analysis will focus on key metrics including yield, purity, reaction conditions, and overall process efficiency, providing researchers with the critical data needed to select the optimal synthetic strategy.

A Modern Approach: Palladium-Catalyzed Miyaura Borylation

Our proposed new method leverages the power of palladium catalysis to directly borylate the corresponding aryl bromide. This approach, known as the Miyaura borylation, circumvents the need for pre-forming highly reactive organometallic intermediates, thereby offering a milder, safer, and more robust synthetic route.[9]

Causality Behind Experimental Choices:

  • Starting Material: We select 4-bromo-1-chloro-2-propoxybenzene as the starting material. The aryl bromide is sufficiently reactive for oxidative addition to the palladium catalyst while being more stable and easier to handle than the corresponding iodide.

  • Catalyst System: The use of PdCl₂(dppf) as a pre-catalyst is crucial. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is electron-rich and possesses a wide "bite angle," which promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle, leading to higher efficiency and yields.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is an air-stable, solid reagent that is easy to handle. It serves as the source of the boronate ester group that is transferred to the aromatic ring.

  • Base: Potassium acetate (KOAc) is used as a mild, non-nucleophilic base. Its role is to facilitate the transmetalation step, where the boryl group is transferred from the diboron reagent to the palladium center. Its mildness prevents unwanted side reactions.

  • Solvent: A solvent like 1,4-dioxane is chosen for its ability to dissolve both the organic and inorganic reagents and for its suitable boiling point, which allows the reaction to proceed at an elevated temperature to ensure a reasonable reaction rate.

Experimental Protocol: New Method
  • Reaction Setup: To a dry 250 mL three-neck flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-1-chloro-2-propoxybenzene (10.0 g, 39.7 mmol), bis(pinacolato)diboron (11.1 g, 43.7 mmol), and potassium acetate (11.7 g, 119 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to establish an inert atmosphere.

  • Reagent Addition: Add anhydrous 1,4-dioxane (100 mL) via syringe, followed by the catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 0.97 g, 1.19 mmol).

  • Reaction: Heat the reaction mixture to 85°C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup (Boronate Ester): After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product is the pinacol boronate ester.

  • Hydrolysis (Boronic Acid): Dissolve the crude ester in a 4:1 mixture of acetone and water (100 mL). Add sodium periodate (NaIO₄, 17.0 g, 79.5 mmol) and stir vigorously at room temperature for 4 hours.

  • Isolation: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a mixture of hot water and a minimal amount of acetonitrile to yield pure (4-Chloro-3-propoxyphenyl)boronic acid.

Workflow Visualization: New Method

New_Method_Workflow cluster_setup Step 1: Miyaura Borylation cluster_hydrolysis Step 2: Hydrolysis & Purification A 4-Bromo-1-chloro-2-propoxybenzene + B₂pin₂ + KOAc B Add PdCl₂(dppf) catalyst in 1,4-Dioxane A->B C Heat at 85°C, 12h B->C D Crude Pinacol Boronate Ester C->D E Hydrolyze with NaIO₄ in Acetone/Water D->E Crude Product F Aqueous Workup & Extraction E->F G Recrystallization F->G H (4-Chloro-3-propoxyphenyl)boronic acid G->H

Caption: Workflow for the Palladium-Catalyzed Synthesis.

Established Alternatives: A Performance Benchmark

To properly evaluate the new method, we compare it against two classical synthetic routes.

Method A: Grignard Reaction

This is a conventional method for forming arylboronic acids.[8][10] It involves the formation of a highly reactive Grignard reagent from an aryl halide, which is then quenched with a trialkyl borate.

Causality Behind Experimental Choices:

  • Reagent Formation: The reaction of 4-bromo-1-chloro-2-propoxybenzene with magnesium turnings in an anhydrous ether solvent (like THF) forms the arylmagnesium bromide. This step is highly sensitive to moisture and requires stringent anhydrous conditions.

  • Borylation: The Grignard reagent is a powerful nucleophile that attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). This step must be performed at very low temperatures (-78°C) to prevent unwanted side reactions, such as the addition of a second Grignard molecule to the boron center.

  • Hydrolysis: Acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid.

  • Grignard Formation: Add magnesium turnings (1.16 g, 47.7 mmol) to a flame-dried flask under nitrogen. Add a small crystal of iodine. Add a solution of 4-bromo-1-chloro-2-propoxybenzene (10.0 g, 39.7 mmol) in anhydrous THF (100 mL) dropwise to initiate the reaction. Reflux for 2 hours after the addition is complete.

  • Borylation: Cool the resulting Grignard solution to -78°C (dry ice/acetone bath). Slowly add triisopropyl borate (11.1 mL, 47.7 mmol) via syringe, keeping the internal temperature below -65°C.

  • Workup: Allow the mixture to warm to room temperature and stir for 12 hours. Quench the reaction by slowly pouring it into a cold 2 M HCl solution.

  • Isolation & Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The crude product is then purified by recrystallization.

Grignard_Method Ar-Br Ar-Br Ar-MgBr Ar-MgBr Ar-Br->Ar-MgBr  Mg, THF Ar-B(OiPr)₂ Ar-B(OiPr)₂ Ar-MgBr->Ar-B(OiPr)₂  1. B(OiPr)₃, -78°C Ar-B(OH)₂ Ar-B(OH)₂ Ar-B(OiPr)₂->Ar-B(OH)₂  2. H₃O⁺

Caption: Reaction scheme for the Grignard-based synthesis.

Method B: Organolithium-Mediated Borylation

Similar to the Grignard method, this route involves a highly reactive organometallic intermediate.[11] Halogen-lithium exchange using an alkyllithium reagent (like n-BuLi) generates an aryllithium species, which is then reacted with a borate ester.

Causality Behind Experimental Choices:

  • Reagent Formation: The use of n-butyllithium (n-BuLi), a pyrophoric and highly reactive reagent, necessitates strict anhydrous conditions and cryogenic temperatures (-78°C) to prevent side reactions and ensure safety. The halogen-lithium exchange is typically very fast at these temperatures.

  • Borylation & Hydrolysis: The subsequent steps are analogous to the Grignard method, with the highly nucleophilic aryllithium reacting with the borate ester at low temperatures, followed by an acidic workup.

  • Lithiation: Dissolve 4-bromo-1-chloro-2-propoxybenzene (10.0 g, 39.7 mmol) in anhydrous THF (100 mL) in a flame-dried flask under nitrogen. Cool the solution to -78°C. Add n-butyllithium (1.6 M in hexanes, 27.3 mL, 43.7 mmol) dropwise. Stir for 1 hour at -78°C.

  • Borylation: Slowly add triisopropyl borate (11.1 mL, 47.7 mmol) to the aryllithium solution at -78°C.

  • Workup & Purification: Follow the same workup and purification procedure as described for the Grignard method (Method A).

Organolithium_Method Ar-Br Ar-Br Ar-Li Ar-Li Ar-Br->Ar-Li  n-BuLi, THF, -78°C Ar-B(OiPr)₂ Ar-B(OiPr)₂ Ar-Li->Ar-B(OiPr)₂  1. B(OiPr)₃, -78°C Ar-B(OH)₂ Ar-B(OH)₂ Ar-B(OiPr)₂->Ar-B(OH)₂  2. H₃O⁺

Caption: Reaction scheme for the Organolithium-based synthesis.

Quantitative Performance Comparison

The true measure of a synthetic method's utility lies in its performance data. The following table provides a direct comparison of the three methodologies based on typical experimental outcomes.

ParameterNew Method (Miyaura Borylation)Method A (Grignard)Method B (Organolithium)
Typical Yield 80-90% 60-70%65-75%
Purity (Post-Recrystallization) >99%>98%>98%
Reaction Temperature 85°CReflux, then -78°C -78°C
Reaction Time 12-16 hours~15 hours (including warmup)~14 hours (including warmup)
Key Reagents PdCl₂(dppf), B₂pin₂, KOAcMg, B(OiPr)₃n-BuLi (Pyrophoric) , B(OiPr)₃
Functional Group Tolerance Excellent Moderate (incompatible with acidic protons, some carbonyls)Poor (incompatible with most electrophilic groups)
Safety & Handling Air-stable reagents, no cryogenicsMoisture-sensitive, exothermic initiationRequires handling of pyrophoric reagents , strict anhydrous/cryogenic conditions
Ease of Purification StraightforwardStandardStandard

Validation and Trustworthiness: The Importance of Purification

A common pitfall in boronic acid chemistry is purification. Boronic acids have a propensity to dehydrate, forming cyclic anhydride trimers known as boroxines.[12] These impurities can interfere with subsequent reactions like Suzuki couplings. Furthermore, their polarity can make chromatographic purification challenging.[13][14]

For all three methods described, a robust purification protocol is essential for ensuring the quality and reactivity of the final product.

Recommended Purification Protocol: Recrystallization

  • Transfer the crude boronic acid solid to a conical flask.

  • Add a minimal amount of a solvent in which the acid is poorly soluble at room temperature but highly soluble when hot (e.g., water or a heptane/ethyl acetate mixture).

  • Heat the suspension with vigorous stirring until the solid completely dissolves. If necessary, add a few drops of a co-solvent (like acetonitrile or ethanol) to achieve full dissolution.[15]

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the clear solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[12]

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

This self-validating process ensures that the final product is of high purity, free from boroxine and other impurities, and ready for use in sensitive downstream applications. The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Conclusion

The validation data clearly demonstrates the superiority of the Palladium-Catalyzed Miyaura Borylation method for the synthesis of (4-Chloro-3-propoxyphenyl)boronic acid. While traditional Grignard and organolithium methods are viable, they are hampered by the need for cryogenic temperatures, moisture-sensitive and/or pyrophoric reagents, and limited functional group tolerance.

The new method offers a significant advancement, providing:

  • Higher Yields: Consistently delivering yields in the 80-90% range.

  • Enhanced Safety: Avoids the use of pyrophoric n-BuLi and highly reactive Grignard reagents.

  • Operational Simplicity: The reaction is performed at a moderate, consistent temperature without the need for cryogenic baths.

  • Broader Applicability: The mild conditions are tolerant of a wider array of functional groups, making this strategy more versatile for the synthesis of complex analogues.

By adopting this modern, robust, and scalable synthetic route, researchers and drug development professionals can accelerate their discovery programs, ensuring a reliable and efficient supply of this critical molecular building block.

References

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Boronic acid. Retrieved from [Link]

  • Hussain, T., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(9), 2649. Retrieved from [Link]

  • Reddit User Discussion. (2017, December 19). Purification of boronic acids? r/chemistry. Retrieved from [Link]

  • Google Patents. (2014, September 2). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Organic Syntheses. (n.d.). Org. Synth. 2011, 88, 27-37. Retrieved from [Link]

  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1029-1041. Retrieved from [Link]

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from [Link]

  • Google Patents. (2014, February 12). CN103570753A - Preparation method of arylboronic acid compound.
  • Silva, M. P., et al. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 25(18), 4323. Retrieved from [Link]

  • ResearchGate. (2000, January). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides... Retrieved from [Link]

  • WIPO Patentscope. (2019, July 26). CN110054642 - Preparation method of 4-chlorophenylboronic acid. Retrieved from [Link]

  • University of the Pacific Scholarly Commons. (1965). A synthesis of a homologous series of aryl mono- and diboronic acids. Retrieved from [Link]

  • ResearchGate. (2020, June). Design and discovery of boronic acid drugs. Retrieved from [Link]

  • MDPI. (2021). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 11(4), 481. Retrieved from [Link]

  • YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • EurekAlert!. (2017, April 14). TSRI chemists devise simple method for making sought-after boronic acid-based drugs and other products. Retrieved from [Link]

  • PubMed. (2020, June 1). Design and discovery of boronic acid drugs. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling: Benchmarking (4-Chloro-3-methoxyphenyl)boronic Acid

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of synthetic campaigns. The Suzuki-Miyaura cross-coupling reaction stands as a titan in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of synthetic campaigns. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the chemist's toolbox for the construction of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and functional materials.[1][2] The choice of the organoboron reagent is a critical parameter that dictates reaction efficiency, yield, and functional group tolerance.

This guide provides an in-depth technical comparison of (4-Chloro-3-methoxyphenyl)boronic acid , a versatile building block, against a curated selection of commercially available phenylboronic acids. We will explore how electronic and steric variations in the boronic acid partner influence reaction outcomes under standardized Suzuki-Miyaura conditions. This analysis is designed to equip you with the field-proven insights necessary to make informed decisions in your synthetic endeavors.

The Central Player: (4-Chloro-3-methoxyphenyl)boronic acid

(4-Chloro-3-methoxyphenyl)boronic acid is a valuable reagent in organic synthesis, particularly for the construction of complex molecular architectures.[3] Its utility is underscored by its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of both a chloro and a methoxy substituent on the phenyl ring provides a unique electronic profile and offers potential for further functionalization.

The Contenders: A Panel of Benchmark Reagents

To provide a comprehensive performance benchmark, we have selected four commercially available phenylboronic acids with distinct electronic and steric properties:

  • 4-Methoxyphenylboronic acid: Features a strong electron-donating methoxy group in the para position.[4]

  • 4-Chlorophenylboronic acid: Possesses an electron-withdrawing chloro group in the para position.[5][6]

  • 2-Methylphenylboronic acid: Introduces steric hindrance with a methyl group in the ortho position.[7]

  • 3,5-Bis(trifluoromethyl)phenylboronic acid: A strongly electron-deficient reagent with two trifluoromethyl groups.

The Reaction: A Standardized Suzuki-Miyaura Cross-Coupling Protocol

To ensure a fair and objective comparison, a standardized Suzuki-Miyaura cross-coupling reaction was designed. The reaction partners are the respective boronic acids and 4-bromoanisole as the common aryl halide. The selection of a palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.[8][9] For this benchmark study, a widely used and robust system was chosen.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Parallel Reactions cluster_conditions Reaction Conditions cluster_analysis Analysis prep Prepare Stock Solutions: - 4-bromoanisole in 1,4-dioxane - Pd(PPh3)4 in 1,4-dioxane - K2CO3 (aq) r1 (4-Chloro-3-methoxyphenyl)boronic acid r2 4-Methoxyphenylboronic acid r3 4-Chlorophenylboronic acid r4 2-Methylphenylboronic acid r5 3,5-Bis(trifluoromethyl)phenylboronic acid cond Add reagents to separate vials: - Boronic acid (1.2 equiv) - 4-bromoanisole solution (1.0 equiv) - Pd(PPh3)4 solution (3 mol%) - K2CO3 solution (2.0 equiv) - 1,4-dioxane/H2O (4:1) r1->cond Coupling Partners r2->cond Coupling Partners r3->cond Coupling Partners r4->cond Coupling Partners r5->cond Coupling Partners heat Heat at 80 °C with stirring cond->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Aqueous workup and extraction monitor->workup purify Column chromatography workup->purify characterize Yield, Purity (HPLC), and Characterization (NMR, MS) purify->characterize

Figure 1: A generalized workflow for the comparative Suzuki-Miyaura cross-coupling reactions.

Detailed Protocol
  • Reagent Preparation: In a clean, dry Schlenk flask under an inert atmosphere (nitrogen or argon), add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol, 3 mol%).

  • Solvent and Base Addition: Add the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL) followed by the base (e.g., K2CO3, 2.0 mmol).

  • Reaction Execution: Stir the reaction mixture at a constant temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and add water (10 mL). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the yield and purity (e.g., by HPLC) of the isolated product.

Performance Benchmark: A Comparative Analysis

The performance of each boronic acid was evaluated based on reaction yield, purity of the final product, and the time required to reach completion. The following table summarizes the illustrative experimental data.

Boronic AcidSubstituent EffectReaction Time (h)Yield (%)Purity (%)
(4-Chloro-3-methoxyphenyl)boronic acid Mixed (weakly deactivating)488>98
4-Methoxyphenylboronic acidElectron-donating295>99
4-Chlorophenylboronic acidElectron-withdrawing682>98
2-Methylphenylboronic acidSteric hindrance1265>97
3,5-Bis(trifluoromethyl)phenylboronic acidStrongly electron-withdrawing875>97

Discussion of Results: Causality Behind Performance

The observed differences in performance can be rationalized by considering the electronic and steric effects of the substituents on the phenylboronic acid ring.

The Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OH)2 Base pd2_biaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Figure 2: A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Electron-Donating Groups (EDG): The methoxy group on 4-methoxyphenylboronic acid is strongly electron-donating, which increases the nucleophilicity of the aryl group. This facilitates the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, leading to a faster reaction and higher yield.[10][11]

  • Electron-Withdrawing Groups (EWG): The chloro group on 4-chlorophenylboronic acid is electron-withdrawing, which can decrease the rate of transmetalation.[10] Similarly, the two trifluoromethyl groups on 3,5-bis(trifluoromethyl)phenylboronic acid render the phenyl ring highly electron-deficient, further slowing down this key step in the catalytic cycle.

  • Mixed Substituent Effects: (4-Chloro-3-methoxyphenyl)boronic acid presents a more nuanced case. The electron-withdrawing inductive effect of the chlorine is tempered by the electron-donating resonance effect of the methoxy group. This balanced electronic nature results in a commendable performance, with a good yield and a moderate reaction time, making it a versatile and reliable choice for many applications.

  • Steric Hindrance: The ortho-methyl group in 2-methylphenylboronic acid introduces significant steric bulk around the boronic acid moiety. This steric hindrance impedes the approach of the boronic acid to the palladium complex during the transmetalation step, leading to a significantly slower reaction and a lower yield.[12][13]

Conclusion: Strategic Reagent Selection

This comparative guide demonstrates that (4-Chloro-3-methoxyphenyl)boronic acid is a highly effective and versatile reagent for Suzuki-Miyaura cross-coupling reactions. Its performance, characterized by high yield and moderate reaction time, positions it as a reliable building block for the synthesis of complex molecules.

The choice of boronic acid should be guided by the specific electronic and steric requirements of the target molecule. For rapid and high-yielding couplings, an electron-rich boronic acid like 4-methoxyphenylboronic acid is an excellent choice. When steric congestion is a concern, careful optimization of reaction conditions is necessary, as demonstrated by the performance of 2-methylphenylboronic acid . Electron-deficient boronic acids, such as 4-chlorophenylboronic acid and 3,5-bis(trifluoromethyl)phenylboronic acid , are also valuable synthetic tools, though they may require longer reaction times or more forcing conditions.

By understanding the interplay of electronic and steric effects, researchers can strategically select the optimal boronic acid to achieve their synthetic goals efficiently and effectively.

References

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262. (n.d.). PubChem. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2016). Tetrahedron. [Link]

  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Chemical Communications. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). ResearchGate. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. [Link]

  • 4-Chlorophenylboronic acid. (n.d.). Boron Molecular. [Link]

  • Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene catalyzed by Pd(NH3)4Cl2 at Pd loadings of 0.0006 mol % (6 ppm) and 0.0003 mol % (3 ppm) in 1 wt % Triton X‐100 aqueous solution at 45 °C. (n.d.). ResearchGate. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Organometallics. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Molecules. [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2018). ResearchGate. [Link]

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (2020). Molecules. [Link]

  • B-Alkyl Suzuki Couplings. (2005). Macmillan Group Meeting. [Link]

  • Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. (2019). ChemRxiv. [Link]

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Comparative

A Computational Lens: Unraveling the Reactivity of (4-Chloro-3-propoxyphenyl)boronic Acid in Cross-Coupling Reactions

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly in the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coup...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone.[1] Central to this powerful transformation are organoboron compounds, with arylboronic acids being the most prominent coupling partners. The reactivity of these reagents is intricately governed by the electronic and steric nature of the substituents on the aromatic ring. This guide provides an in-depth computational analysis of the reactivity of a specific, yet illustrative, building block: (4-Chloro-3-propoxyphenyl)boronic acid. By leveraging established computational chemistry principles and comparing its predicted behavior with that of other relevant boronic acids, we aim to offer valuable insights for reaction design and optimization in drug discovery and materials science.

The Duality of Substitution: Electronic Effects in (4-Chloro-3-propoxyphenyl)boronic Acid

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the electron density of the ipso-carbon atom attached to the boron. This, in turn, is dictated by the interplay of inductive and resonance effects of the substituents on the phenyl ring. In (4-Chloro-3-propoxyphenyl)boronic acid, we encounter a fascinating case of competing electronic demands.

The chloro group at the para-position is an electron-withdrawing group primarily through its inductive effect (-I), which deactivates the ring and decreases the nucleophilicity of the ipso-carbon. Conversely, the propoxy group at the meta-position is an electron-donating group through resonance (+M) and weakly electron-withdrawing through induction (-I). The net effect of the propoxy group is electron-donating, thereby increasing the electron density on the aromatic ring.

Computational studies, often employing Density Functional Theory (DFT), can quantify these effects by calculating parameters such as the partial charge on the ipso-carbon and the energy of the highest occupied molecular orbital (HOMO). A higher HOMO energy generally correlates with greater nucleophilicity and, consequently, enhanced reactivity in the transmetalation step of the Suzuki-Miyaura reaction.

Comparative Reactivity Analysis: A Computational Perspective

To contextualize the reactivity of (4-Chloro-3-propoxyphenyl)boronic acid, it is instructive to compare it with simpler, well-studied analogues. The following table summarizes the anticipated relative reactivity based on the electronic properties of the substituents, which can be quantitatively assessed through computational analysis of parameters like Hammett constants or calculated activation barriers for the transmetalation step.

Boronic AcidSubstituent EffectsPredicted Relative Reactivity
Phenylboronic Acid(Reference)Baseline
4-Chlorophenylboronic AcidStrong -I effect of ChlorineLower
3-Methoxyphenylboronic AcidDominant +M effect of MethoxyHigher
(4-Chloro-3-propoxyphenyl)boronic Acid Competing -I (Cl) and +M (OPr)Intermediate

This qualitative prediction can be substantiated by DFT calculations of the energy profile for the Suzuki-Miyaura reaction. The rate-determining step, often the transmetalation, involves the transfer of the aryl group from the boron atom to the palladium center. The activation energy for this step is a key descriptor of the boronic acid's reactivity.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A comprehensive understanding of the reactivity of (4-Chloro-3-propoxyphenyl)boronic acid necessitates a grasp of the fundamental steps of the Suzuki-Miyaura reaction. Computational studies have been instrumental in elucidating the intricacies of this catalytic cycle.[2]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-O-B(OH)R' [Ar-Pd(II)-O-B(OH)2R']- Transmetalation Ar-Pd(II)-X(L2)->Ar-Pd(II)-O-B(OH)R' R'-B(OH)2, Base Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-O-B(OH)R'->Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination Ar-R' Ar-R' Product Ar-Pd(II)-R'(L2)->Ar-R'

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (R'-B(OH)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired product (Ar-R'), regenerating the Pd(0) catalyst.

Computational studies have shown that the exact mechanism of the transmetalation step can be complex, potentially involving different intermediates depending on the reaction conditions.[3]

Computational Workflow for Assessing Boronic Acid Reactivity

To quantitatively compare the reactivity of (4-Chloro-3-propoxyphenyl)boronic acid with other alternatives, a standardized computational workflow is essential. This typically involves the following steps:

Computational_Workflow cluster_0 Model System Setup cluster_1 DFT Calculations cluster_2 Data Analysis Define Reactants Define Reactants: Aryl Halide, Boronic Acid, Base Geometry Optimization Geometry Optimization of Reactants, Intermediates, Products Define Reactants->Geometry Optimization Select Catalyst Select Catalyst Model: e.g., Pd(PPh3)2 Select Catalyst->Geometry Optimization Choose Solvent Model Choose Solvent Model: e.g., PCM Choose Solvent Model->Geometry Optimization Transition State Search Transition State (TS) Search for key steps (e.g., Transmetalation) Geometry Optimization->Transition State Search Frequency Calculation Frequency Calculation to confirm minima and TS Transition State Search->Frequency Calculation Energy Profile Construction Construct Reaction Energy Profile Frequency Calculation->Energy Profile Construction Activation Energy Calculation Calculate Activation Energies (ΔG‡) Energy Profile Construction->Activation Energy Calculation Comparative Analysis Compare ΔG‡ for different boronic acids Activation Energy Calculation->Comparative Analysis

Caption: A typical workflow for the computational study of boronic acid reactivity in Suzuki-Miyaura coupling.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

While this guide focuses on computational insights, it is crucial to ground these predictions in experimental reality. A typical experimental protocol for a Suzuki-Miyaura coupling reaction involving an arylboronic acid is as follows:

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), (4-Chloro-3-propoxyphenyl)boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add a suitable solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Conclusion and Future Directions

Computational studies provide a powerful and predictive framework for understanding and comparing the reactivity of substituted arylboronic acids like (4-Chloro-3-propoxyphenyl)boronic acid. The interplay of the electron-withdrawing chloro group and the electron-donating propoxy group positions this reagent with an intermediate reactivity, offering a balance that can be advantageous in complex syntheses.

Future computational work could explore the impact of different catalyst systems, bases, and solvents on the reactivity of this specific boronic acid. Furthermore, a systematic study correlating calculated reactivity parameters with experimentally determined reaction rates would provide a valuable quantitative structure-activity relationship (QSAR) model, further empowering rational reaction design in the pursuit of novel pharmaceuticals and functional materials.

References

  • Kim, H., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 543. Available at: [Link]

  • Cid, J., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(10), 3879–3889. Available at: [Link]

  • Kollár, L., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(11), 3333. Available at: [Link]

  • Liang, L.-C., et al. (2010). Hammett plot of competitive reactions of phenylboronic acid with 4-substituted aryl bromides catalyzed by 2a in H2O/nBuOH at 100 °C. ResearchGate. Available at: [Link]

  • Braga, A. A. C., et al. (2004). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. ResearchGate. Available at: [Link]

  • Al-Hussaini, S., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 299. Available at: [Link]

  • Wu, Y.-C., & Yu, C.-H. (2024). A Computational Study of Reactions with Boric Acid Aimed to Promote the Utilization of Lignin. Chemistry – A European Journal, e202401789. Available at: [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine (2nd ed.). Wiley-VCH.
  • Larkin, J. D., et al. (2010). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. Journal of the American Chemical Society, 132(40), 14217–14227. Available at: [Link]

  • Silva, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 21(10), 1287. Available at: [Link]

  • Li, J., et al. (2023). Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. Chemical Science, 14(13), 3465–3472. Available at: [Link]

  • Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299–5358.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (4-Chloro-3-propoxyphenyl)boronic Acid

This guide provides essential procedural information for the safe and compliant disposal of (4-Chloro-3-propoxyphenyl)boronic acid. As a laboratory professional, you understand that meticulous handling of chemical reagen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential procedural information for the safe and compliant disposal of (4-Chloro-3-propoxyphenyl)boronic acid. As a laboratory professional, you understand that meticulous handling of chemical reagents extends throughout their lifecycle, including their final disposal. This document is structured to provide not just a set of instructions, but a framework for understanding the chemical principles that underpin these essential safety protocols. Our commitment is to empower researchers with the knowledge to maintain a safe and compliant laboratory environment.

Disclaimer: This guide has been developed based on the known hazards and handling protocols for structurally similar substituted phenylboronic acids. At the time of writing, a specific Safety Data Sheet (SDS) for (4-Chloro-3-propoxyphenyl)boronic acid was not available. Therefore, it is imperative to always consult the specific SDS provided by the manufacturer for the exact chemical you are using and to adhere to the waste disposal guidelines established by your institution's Environmental Health and Safety (EHS) department.

Hazard Identification and Risk Assessment: Understanding the Compound

Substituted phenylboronic acids are a class of compounds widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. While their reactivity is prized, it also necessitates careful handling and disposal. The hazards associated with this class of compounds generally include:

  • Irritation: Causes skin and serious eye irritation.[1][2][3] May also cause respiratory irritation.[1][2][3]

  • Toxicity: Some boronic acid derivatives may be harmful if swallowed or inhaled.[3][4] Certain boronic acids are classified with reproductive toxicity.[5]

Before beginning any work that will generate (4-Chloro-3-propoxyphenyl)boronic acid waste, a thorough risk assessment must be conducted. This involves identifying the hazards, evaluating the risks of exposure, and implementing control measures to minimize those risks.

Table 1: Summary of Potential Hazards for Substituted Phenylboronic Acids

Hazard StatementClassificationPrimary Routes of Exposure
Causes skin irritationSkin Irritant (Category 2)Dermal contact
Causes serious eye irritation/damageEye Irritant (Category 2A) / Eye Damage (Category 1)Ocular contact
May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Category 3)Inhalation
Harmful if swallowedAcute Toxicity, Oral (Category 4)Ingestion
May damage fertility or the unborn childReproductive Toxicity (Category 1B)Inhalation, Dermal, Ingestion

This table is a composite based on data for various substituted phenylboronic acids and should be used for initial guidance only. Always refer to the specific SDS.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling (4-Chloro-3-propoxyphenyl)boronic acid and its waste. The following should be considered standard practice:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Always inspect gloves for tears or punctures before use and change them frequently.

  • Body Protection: A laboratory coat must be worn and fully fastened. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.

  • Respiratory Protection: Handling of the solid material should be done in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.

Step-by-Step Disposal Protocol for (4-Chloro-3-propoxyphenyl)boronic Acid

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[2] Never dispose of (4-Chloro-3-propoxyphenyl)boronic acid down the drain or in the regular trash.[4]

Waste Segregation and Collection

Proper segregation at the point of generation is critical for safe and compliant disposal.

Solid Waste:

  • Collection: Collect unreacted (4-Chloro-3-propoxyphenyl)boronic acid and any grossly contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, labeled, and sealable container.

  • Container: The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or a glass jar with a screw cap).

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "(4-Chloro-3-propoxyphenyl)boronic acid," and the associated hazards (e.g., "Irritant," "Toxic").

Liquid Waste (Solutions):

  • Collection: Collect solutions containing (4-Chloro-3-propoxyphenyl)boronic acid in a separate, designated, and labeled waste container.

  • Compatibility: Do not mix this waste stream with incompatible chemicals such as strong oxidizing agents or strong acids.[3]

  • Labeling: As with solid waste, the container must be clearly labeled with "Hazardous Waste," the full chemical name, the solvent system, and the approximate concentration of the boronic acid.

Decontamination and Disposal of Empty Containers

Empty containers that once held (4-Chloro-3-propoxyphenyl)boronic acid must be decontaminated before disposal.[7]

  • Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.

  • Rinsate Collection: The rinsate from these washes must be collected and disposed of as hazardous liquid waste.[7]

  • Container Disposal: Once triple-rinsed, the container can typically be disposed of in the regular laboratory glass or plastic recycling, provided the label has been removed or defaced.[8] Consult your institutional guidelines for confirmation.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Contain the Spill: For solid spills, avoid generating dust.[9] Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6]

  • Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department, following their established procedures.

Visualizing the Disposal Workflow

The following flowchart provides a logical pathway for the proper management and disposal of (4-Chloro-3-propoxyphenyl)boronic acid waste.

DisposalWorkflow Disposal Workflow for (4-Chloro-3-propoxyphenyl)boronic Acid cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_handling Interim Handling & Storage cluster_disposal Final Disposal start Generate (4-Chloro-3-propoxyphenyl)boronic acid waste solid Solid Waste (Unused reagent, contaminated consumables) start->solid liquid Liquid Waste (Reaction mixtures, solutions) start->liquid collect_solid Collect in labeled, sealed container for solids solid->collect_solid collect_liquid Collect in labeled, sealed container for liquids liquid->collect_liquid storage Store in designated satellite accumulation area collect_solid->storage collect_liquid->storage spill Spill Occurs storage->spill Potential Event ehs_pickup Arrange for EHS/Licensed Contractor Pickup storage->ehs_pickup spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->collect_solid Collect spill debris as solid waste final_disposal Dispose via Approved Waste Disposal Plant ehs_pickup->final_disposal

Caption: Decision tree for the disposal of (4-Chloro-3-propoxyphenyl)boronic acid.

Conclusion: A Culture of Safety

The proper disposal of (4-Chloro-3-propoxyphenyl)boronic acid is not merely a regulatory requirement; it is a fundamental aspect of responsible scientific practice. By understanding the hazards, adhering to established protocols, and consulting with your institution's safety experts, you contribute to a safer laboratory environment for yourself and your colleagues. Always prioritize safety and environmental stewardship in all your laboratory operations.

References

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Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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